molecular formula C10H14N2O B1352931 4-amino-N-isopropylbenzamide CAS No. 774-67-4

4-amino-N-isopropylbenzamide

Cat. No.: B1352931
CAS No.: 774-67-4
M. Wt: 178.23 g/mol
InChI Key: MTCRMEXPYUBMTJ-UHFFFAOYSA-N
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Description

4-amino-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-N-isopropylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCRMEXPYUBMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431032
Record name 4-amino-N-isopropylbenzamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-67-4
Record name 4-Amino-N-(1-methylethyl)benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-isopropylbenzamide
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Record name 774-67-4
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Foundational & Exploratory

4-amino-N-isopropylbenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-amino-N-isopropylbenzamide

Abstract: This technical guide provides a comprehensive overview of 4-amino-N-isopropylbenzamide, a key chemical intermediate. It details the compound's core chemical and physical properties, molecular structure, and a validated laboratory-scale synthesis protocol. Furthermore, this document outlines standard methods for spectroscopic characterization, discusses known applications and biological significance, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, serving as a foundational resource for the safe and effective use of this compound.

Introduction

4-amino-N-isopropylbenzamide, also known by its IUPAC name 4-amino-N-(propan-2-yl)benzamide, is a primary aromatic amine and a secondary amide. Its structure, featuring a reactive amino group and an amide linkage, makes it a versatile building block in organic synthesis. While not an active pharmaceutical ingredient itself, its scaffold is of interest in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. This guide synthesizes critical technical information to support its application in research and development settings.

Chemical Structure and Physicochemical Properties

The molecular integrity of a compound is defined by its structure and physical characteristics. These properties are fundamental to predicting its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions.

Molecular Structure

The structure of 4-amino-N-isopropylbenzamide consists of a central benzene ring substituted at positions 1 and 4. The N-isopropyl amide group is attached to the carbonyl carbon, which is bonded to the ring, while the amino group is directly attached to the para-position of the ring.

Caption: 2D Chemical Structure of 4-amino-N-isopropylbenzamide.

Physicochemical Data

A summary of the key physicochemical properties for 4-amino-N-isopropylbenzamide is presented below. These values are critical for experimental design, including reaction setup and purification strategies.

PropertyValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamide[1]
CAS Number 774-67-4[1][2]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance Solid (form)[3]
Melting Point 172 °C[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Synthesis and Purification Protocol

The synthesis of 4-amino-N-isopropylbenzamide is most commonly achieved via the coupling of a protected 4-aminobenzoic acid derivative with isopropylamine. The following protocol describes a reliable method using standard laboratory reagents.

Causality: The use of a protecting group on the aniline nitrogen is crucial to prevent self-amidation or polymerization. The choice of a coupling agent like thionyl chloride (SOCl₂) or a carbodiimide facilitates the formation of the amide bond by activating the carboxylic acid.

Synthesis Workflow

Synthesis_Workflow Reactant1 4-Aminobenzoic Acid Step1 Protection of Amino Group (e.g., Boc Anhydride) Reactant1->Step1 Reactant2 Isopropylamine Step2 Amide Coupling (e.g., SOCl₂, then Isopropylamine) Reactant2->Step2 Intermediate1 Boc-4-aminobenzoic Acid Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Boc-4-amino-N-isopropylbenzamide Step2->Intermediate2 Step3 Deprotection (e.g., Trifluoroacetic Acid) Intermediate2->Step3 Product 4-amino-N-isopropylbenzamide Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for the synthesis of 4-amino-N-isopropylbenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-aminobenzoic acid (1.0 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. The mixture is then refluxed for 2-3 hours until the reaction is complete (monitored by TLC). The solvent and excess SOCl₂ are removed under reduced pressure to yield 4-aminobenzoyl chloride.

  • Amide Formation: Dissolve the crude 4-aminobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve isopropylamine (2.5 eq) in anhydrous DCM. Add the isopropylamine solution dropwise to the cooled benzoyl chloride solution. The reaction is stirred at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure 4-amino-N-isopropylbenzamide.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained data should match reference values.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized compound.

  • ¹³C NMR Spectroscopy: Expected signals would include those for the two distinct methyl carbons of the isopropyl group, the isopropyl methine carbon, aromatic carbons, and the carbonyl carbon of the amide.[1]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (178.23 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine and secondary amide, the C=O stretch of the amide, and C-N stretches.

Applications and Biological Significance

4-amino-N-isopropylbenzamide primarily serves as a chemical intermediate. While there is limited literature on its direct biological activity, related benzamide structures are prevalent in pharmacology.[4] Benzamides are known to interact with a variety of biological targets, and derivatives are investigated for antimicrobial and other therapeutic activities.[4][5] The presence of the primary amino group allows for further functionalization, making it a useful starting point for creating libraries of compounds for drug discovery screening.[4]

Safety, Handling, and Storage

Proper handling of 4-amino-N-isopropylbenzamide is crucial for laboratory safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[1]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Handling: Use in a well-ventilated area or a fume hood.[8][9] Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[7]

  • Ingestion: If swallowed, rinse mouth with water. Call a physician or poison control center if you feel unwell.[10]

Conclusion

4-amino-N-isopropylbenzamide is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its utility lies in its bifunctional nature, offering sites for further chemical modification. This guide provides the foundational technical knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917. [Link]

  • Ohio.gov. SAFETY DATA SHEET PRODUCT 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS ID. [Link]

  • Safety Data Sheet. [Link]

  • 1,10-Phenanthroline. [Link]

  • Stenutz. N-isopropylbenzamide. [Link]

  • PubChem. N-Isopropylbenzamide | C10H13NO | CID 79503. [Link]

  • PubChem. N-Benzyl-N-ethyl-p-isopropylbenzamide | C19H23NO | CID 590384. [Link]

  • ChemSynthesis. N-isopropylbenzamide - 5440-69-7. [Link]

  • ResearchGate. (PDF) N-Isopropylbenzamide. [Link]

  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIH. Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-isopropylbenzamide is a substituted aromatic amide, a chemical class of significant interest in medicinal chemistry and materials science. The molecule's structure, featuring a primary aromatic amine, a secondary amide linkage, and an isopropyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. A thorough understanding of its physicochemical properties is paramount for researchers in drug development, as these characteristics govern critical aspects such as solubility, stability, membrane permeability, and formulation development. This guide provides a detailed examination of the key chemical and physical properties of 4-amino-N-isopropylbenzamide, outlines authoritative analytical methodologies for its characterization, and offers insights into its safe handling.

Chemical Identity and Core Properties

Accurate identification is the foundation of all scientific investigation. 4-amino-N-isopropylbenzamide is registered under CAS Number 774-67-4.[1][2][3] Its structural and molecular details are summarized below.

IdentifierValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamide[2]
CAS Number 774-67-4[1][2][3]
Molecular Formula C₁₀H₁₄N₂O[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=C1)N[2]
InChIKey MTCRMEXPYUBMTJ-UHFFFAOYSA-N[2]
Physical Form Solid

Physicochemical Characteristics

The interplay of the functional groups in 4-amino-N-isopropylbenzamide dictates its physical properties. While extensive experimental data for this specific molecule is not widely published, reliable predictions can be made based on its structure and data from analogous compounds.

PropertyExperimental/Predicted ValueRationale & Comparative Insights
Melting Point Not specified. (For comparison, N-isopropylbenzamide: 101-103 °C; N-isopropyl-4-nitrobenzamide: 150-152 °C)The presence of both N-H and O atoms allows for intermolecular hydrogen bonding, suggesting a crystalline solid state at room temperature.[4][5][6] The melting point is expected to be higher than that of the non-aminated analog (N-isopropylbenzamide) due to the additional hydrogen bonding capacity of the 4-amino group.
Boiling Point Not specified.High boiling point is expected due to the molecular weight and strong intermolecular forces (hydrogen bonding). Thermal decomposition may occur before boiling at atmospheric pressure.
Solubility Limited solubility in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO).The aromatic ring and isopropyl group contribute to its lipophilic nature. However, the amino and amide groups can participate in hydrogen bonding, affording some solubility in polar protic solvents. A related compound, 4-chloro-N-isopropyl-benzamide, shows limited water solubility but better solubility in organic solvents.[7]
pKa Not specified.The primary aromatic amine (p-position) is expected to have a pKa around 4-5, typical for anilines. The amide N-H is generally not considered acidic under physiological conditions, with a predicted pKa of ~17-18.[7]
Topological Polar Surface Area (TPSA) 55.1 Ų[2]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4-amino-N-isopropylbenzamide. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Two distinct doublets are expected in the aromatic region (~6.5-7.8 ppm). The protons ortho to the amino group will appear more upfield (shielded) than the protons ortho to the amide group (deshielded). This results in a characteristic AA'BB' splitting pattern.

    • Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.0 ppm. The chemical shift is concentration-dependent and can be confirmed by D₂O exchange.

    • Amide Proton (-NH-): A broad singlet or doublet (due to coupling with the isopropyl C-H) in the range of ~6.0-8.5 ppm.[4]

    • Isopropyl Methine Proton (-CH(CH₃)₂): A multiplet (septet) around 4.2-4.4 ppm, coupled to the six methyl protons.[4]

    • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet at approximately 1.2-1.3 ppm, integrating to six protons.[4]

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): A signal in the downfield region, typically ~166-168 ppm.[4]

    • Aromatic Carbons: Four signals are expected. The carbon attached to the amino group (C-NH₂) will be shielded (~145-150 ppm), while the carbon attached to the amide group (C-C=O) will be deshielded (~125-130 ppm). The remaining two aromatic carbons will appear between 113-130 ppm.[4]

    • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around 41-43 ppm.[4]

    • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around 22-23 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region. A single, sharper band for the secondary amide (-NH-) is expected around 3300 cm⁻¹.[4]

  • C=O Stretching (Amide I band): A strong, sharp absorption band is characteristic of the carbonyl group, appearing in the range of 1630-1660 cm⁻¹.[4]

  • N-H Bending (Amide II band): This secondary absorption for the amide appears around 1510-1570 cm⁻¹.

  • C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

  • Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 179.2. With Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 178.2.[7]

  • Key Fragmentation Patterns: Common fragmentation pathways would involve:

    • Cleavage of the amide bond, leading to fragments corresponding to the 4-aminobenzoyl cation (m/z 120) and the isopropylamine cation.

    • Loss of the isopropyl group from the parent ion.

Experimental Methodologies and Workflows

To ensure the scientific integrity of research, standardized and validated protocols are essential. The following workflows describe common procedures for the analysis of 4-amino-N-isopropylbenzamide.

Workflow for Purity Assessment by HPLC

This workflow outlines the process from sample preparation to data analysis for determining the purity of a solid sample.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample 1. Prepare Stock Solution Accurately weigh ~5 mg of sample. Dissolve in 10 mL of mobile phase. prep_mobile 2. Prepare Mobile Phase (e.g., 60:40 Acetonitrile:Water). Filter and degas. instrument_setup 3. HPLC System Setup Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Flow Rate: 1.0 mL/min Detector: UV at 254 nm prep_mobile->instrument_setup Use to equilibrate system injection 4. Injection Inject 10 µL of the sample solution. instrument_setup->injection run 5. Data Acquisition Run for 10-15 minutes to ensure elution of all components. injection->run integration 6. Peak Integration Integrate all peaks in the chromatogram. run->integration calculation 7. Purity Calculation Calculate purity as % Area of the main peak relative to the total area of all peaks. integration->calculation caption Workflow for HPLC Purity Analysis

Caption: A typical workflow for determining the purity of 4-amino-N-isopropylbenzamide using reverse-phase HPLC.

Causality in Method Design:

  • Column Choice (C18): A C18 (octadecylsilyl) column is chosen for its versatility in reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like this benzamide derivative.[8]

  • Mobile Phase (Acetonitrile/Water): This combination provides good separation efficiency for a wide range of compounds. The ratio can be adjusted to optimize the retention time of the analyte. Acetonitrile is often preferred for its low UV cutoff and viscosity.

  • UV Detection (254 nm): The benzamide structure contains a chromophore (the benzene ring conjugated with the carbonyl group) that strongly absorbs UV light, making 254 nm a common and sensitive wavelength for detection.

Protocol for Melting Point Determination
  • Sample Preparation: Finely crush a small amount of the crystalline solid sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range (e.g., < 2 °C) is indicative of high purity.[4]

Synthetic Pathway Overview

While numerous synthetic routes are possible, a common and reliable method for preparing N-substituted benzamides is via the coupling of a carboxylic acid derivative with an amine.[9]

Synthesis_Pathway start_acid 4-Aminobenzoic Acid intermediate 4-Aminobenzoyl Chloride (Activated Intermediate) start_acid->intermediate Activation (e.g., SOCl₂) product 4-amino-N-isopropylbenzamide intermediate->product start_amine Isopropylamine start_amine->product Nucleophilic Acyl Substitution caption General Synthetic Route

Sources

An In-depth Technical Guide to 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-isopropylbenzamide, a versatile substituted benzamide with potential applications in pharmaceutical and chemical research. The document details the molecule's physicochemical properties, provides a robust, two-step synthetic protocol, outlines methods for its analytical characterization, and discusses its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the synthesis and analysis of this compound.

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. 4-amino-N-isopropylbenzamide, with its primary aromatic amine and a secondary amide functional group, presents a scaffold of interest for the development of novel therapeutic agents. The presence of the amino group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-amino-N-isopropylbenzamide is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 4-amino-N-(propan-2-yl)benzamide[1]
CAS Number 774-67-4[1]
Appearance Solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.General knowledge

Synthesis Protocol

The synthesis of 4-amino-N-isopropylbenzamide can be efficiently achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This method is reliable and utilizes readily available starting materials.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl chloride C N-isopropyl-4-nitrobenzamide A->C DCM, Et3N, 0°C to rt B Isopropylamine B->C D N-isopropyl-4-nitrobenzamide E 4-amino-N-isopropylbenzamide D->E SnCl2·2H2O, Ethanol, Reflux HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column) A->B C Isocratic Elution (ACN/Water with TFA) B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis (Purity Assessment) D->E

Sources

A Technical Guide to the InChIKey and SMILES String for 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the domains of computational chemistry, drug discovery, and chemical data management, the unambiguous representation of molecular structures is paramount. Standardized, machine-readable identifiers are the bedrock upon which modern chemical informatics is built, enabling seamless data exchange, database integrity, and computational analysis. This guide provides a detailed technical examination of two such critical identifiers—the Simplified Molecular Input Line Entry System (SMILES) string and the IUPAC International Chemical Identifier (InChI) Key—as they pertain to the compound 4-amino-N-isopropylbenzamide. By deconstructing the generation and syntax of these identifiers, this document offers researchers and drug development professionals the foundational knowledge required to leverage these tools effectively in their workflows, ensuring accuracy, interoperability, and reproducibility in chemical data handling.

Introduction to 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide is a chemical compound featuring a central benzamide core. This structure consists of a benzene ring substituted with an amino group (-NH₂) and an N-isopropylcarboxamide group (-C(=O)NHCH(CH₃)₂). While not a widely known pharmaceutical agent itself, its structural motifs are common in medicinal chemistry, making it a relevant example for understanding chemical representation. Accurate identification is crucial for database searching, patent claims, and regulatory submissions.

Identifier Value
IUPAC Name 4-amino-N-propan-2-ylbenzamide[1]
CAS Number 774-67-4[1][2][3]
Molecular Formula C₁₀H₁₄N₂O[1][2][3]
Molecular Weight 178.23 g/mol [1]
SMILES String CC(C)NC(=O)C1=CC=C(C=C1)N[1]
InChI InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)[1]
InChIKey MTCRMEXPYUBMTJ-UHFFFAOYSA-N[1]

Part 1: The SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes a chemical structure using a short ASCII string.[4] Its primary advantage is its human-readability (with practice) and its compact format, which is easily processed by computer programs.

Deconstruction of the SMILES String for 4-amino-N-isopropylbenzamide

The canonical SMILES string for 4-amino-N-isopropylbenzamide is CC(C)NC(=O)C1=CC=C(C=C1)N.[1] This string is generated by a graph traversal algorithm that converts the molecule's 2D graph into a linear sequence.[4]

  • CC(C): This segment represents the isopropyl group, CH(CH₃)₂. The traversal starts with one methyl group (C), moves to the central carbon (C), and the second methyl group is indicated as a branch enclosed in parentheses (C).

  • N: This is the nitrogen atom of the amide group, connected to the isopropyl group.

  • C(=O): This represents the carbonyl group of the amide. The carbon atom is explicitly shown double-bonded to an oxygen atom, with the bond type indicated in parentheses (=O). Single bonds are the default and are typically omitted.[5]

  • C1=CC=C...C=C1: This denotes the benzene ring. The traversal begins at one carbon (C), and the 1 is a ring closure label. The algorithm proceeds around the ring, alternating between double (=) and single (implied) bonds. When it reaches the last carbon of the ring, the matching 1 indicates that this atom is bonded to the atom that initiated the ring label, thus closing the cycle.

  • (C=C1)N: This shows the amino group (N) attached as a branch to the benzene ring. The parentheses separate the substituent from the main ring path.

Protocol: Generating a Canonical SMILES String

The generation of a canonical SMILES is essential for ensuring that a single, unique string represents a given molecule, regardless of the initial atom chosen for the traversal.[4][5] This is achieved through a canonicalization algorithm.

Objective: To generate a unique SMILES identifier for a given chemical structure.

Tools: Chemical drawing software (e.g., MarvinSketch, ChemDraw) or a cheminformatics library (e.g., RDKit in Python, Open Babel).

Methodology (Conceptual Steps):

  • Structure Input: Draw the 2D structure of 4-amino-N-isopropylbenzamide in a chemical editor.

  • Hydrogen Suppression: The algorithm implicitly handles hydrogen atoms based on standard valencies.

  • Atom Numbering (Canonicalization): The software applies a canonicalization algorithm (like the CANGEN algorithm) to assign a unique numerical rank to each atom in the graph.[5] This process is iterative and considers atomic invariants such as element type, number of heavy atom connections, and bond types.

  • Graph Traversal: Using the canonical atom numbering, the algorithm performs a depth-first traversal of the molecular graph, starting from the lowest-ranked atom.[4]

  • Serialization: The traversal path is converted into the SMILES string, using parentheses for branches and numbered labels for ring closures as encountered.

  • Output: The software exports the resulting canonical SMILES string: CC(C)NC(=O)C1=CC=C(C=C1)N.

Part 2: The InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) was developed to create a completely unambiguous and non-proprietary identifier for chemical substances.[6][7] It is a layered text string that encodes structural information in a hierarchical manner.

The InChI Generation Process

The creation of an InChI string follows a strict, three-step procedure to ensure uniqueness.[6][8][9]

  • Normalization: The input chemical structure is standardized. This involves breaking bonds to metals, normalizing charge and protonation states, and handling tautomeric forms to arrive at a stable "core parent" structure.

  • Canonicalization: A unique numbering label is assigned to each atom in the normalized structure. This ensures that the final output is identical regardless of the initial drawing orientation.

  • Serialization: The canonicalized structure is converted into a string of characters, organized into distinct layers, each preceded by a /.

Deconstruction of the InChI for 4-amino-N-isopropylbenzamide

The standard InChI for our molecule is InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13).[1]

  • InChI=1S: Indicates a standard InChI, version 1. The 'S' denotes that it adheres to standard options for features like tautomerism.[10]

  • /C10H14N2O: The molecular formula layer.

  • /c1-7(2)12-10(13)8-3-5-9(11)6-4-8: The connectivity layer. It describes the connections between heavy (non-hydrogen) atoms. For example, 7(2) means atom 7 is also connected to atom 2.

  • /h3-7H,11H2,1-2H3,(H,12,13): The hydrogen layer. It specifies the number of hydrogen atoms attached to each heavy atom or indicates mobile hydrogen groups. 11H2 means atom 11 has two hydrogens, while (H,12,13) indicates a mobile proton shared between atoms 12 (the amide nitrogen) and 13 (the amide oxygen).

The InChIKey: A Search-Friendly Hash

While the InChI string is unambiguous, its variable length and complex syntax make it unsuitable for direct use in web searches or as a fixed-length database key. The InChIKey solves this by creating a fixed-length (27-character) hash of the InChI string.[7][8]

The InChIKey for 4-amino-N-isopropylbenzamide is MTCRMEXPYUBMTJ-UHFFFAOYSA-N.[1]

  • MTCRMEXPYUBMTJ: The first 14 characters are a hash of the core molecular connectivity (the formula and /c layers). This allows for searching for related core structures.

  • UHFFFAOYSA: The next 10 characters are a hash of the remaining layers (protons, stereochemistry, isotopes), followed by a flag for standard (S) InChI and the version (A). Since this molecule has no stereochemistry or isotopes, this part is a hash of its protonation layer.

  • N: The final character indicates the protonation state of the original structure (N for Neutral).

Part 3: Visualization of Structure and Workflows

Visual representations are crucial for understanding the relationship between a chemical structure and its identifiers.

Caption: 2D molecular graph of 4-amino-N-isopropylbenzamide.

workflow cluster_input Input cluster_smiles SMILES Generation cluster_inchi InChI/InChIKey Generation Structure 2D Molecular Structure (4-amino-N-isopropylbenzamide) Canon Canonicalization (CANGEN Algorithm) Structure->Canon Norm Normalization Structure->Norm SerialSMILES Serialization Canon->SerialSMILES SMILES SMILES String CC(C)NC(=O)C1=CC=C(C=C1)N SerialSMILES->SMILES CanonInChI Canonicalization Norm->CanonInChI SerialInChI Serialization CanonInChI->SerialInChI InChI InChI String InChI=1S/... SerialInChI->InChI Hash Hashing (SHA-256) InChI->Hash InChIKey InChIKey MTCRMEXPYUBMTJ-UHFFFAOYSA-N Hash->InChIKey

Caption: Workflow for generating SMILES and InChIKey identifiers.

Part 4: Practical Applications in Drug Development

The utility of SMILES and InChIKey identifiers extends across the entire research and development pipeline.

  • Database Searching and Uniqueness: The InChIKey is the gold standard for searching large chemical databases like PubChem, Reaxys, and SciFinder. Its fixed length and canonical nature ensure that a search for MTCRMEXPYUBMTJ-UHFFFAOYSA-N will retrieve all entries for 4-amino-N-isopropylbenzamide, regardless of how the structure was originally drawn or named. This prevents data fragmentation and ensures comprehensive literature and patent searches.

  • Data Integrity and Exchange: When collaborating between institutions or submitting data to regulatory bodies, using standard identifiers prevents ambiguity. A simple CAS number can sometimes be insufficient or refer to mixtures. An InChIKey, however, refers to a single, specific chemical structure, ensuring all parties are referencing the exact same molecule.

  • Automated Workflows: In high-throughput screening and automated synthesis, SMILES and InChIKeys are used to programmatically track, identify, and process thousands of compounds, linking analytical data directly to the correct molecular structure without human intervention.

Conclusion

The SMILES string and the InChIKey are not merely abstract representations; they are fundamental tools for the modern chemist and pharmaceutical scientist. For 4-amino-N-isopropylbenzamide, the SMILES string CC(C)NC(=O)C1=CC=C(C=C1)N provides a compact, computer-friendly representation, while the InChIKey MTCRMEXPYUBMTJ-UHFFFAOYSA-N serves as its universal, unambiguous digital fingerprint. A thorough understanding of how these identifiers are constructed and applied is essential for maintaining data quality, facilitating global collaboration, and accelerating the pace of discovery in the chemical sciences.

References

  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917. National Center for Biotechnology Information. [Link]

  • Lead Sciences. 4-Amino-N-isopropylbenzamide. [Link]

  • Mol-Instincts. International Chemical Identifier Generator (InChI key). [Link]

  • IUPAC. What on Earth is InChI?. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link]

  • Wikipedia. Simplified Molecular Input Line Entry System. [Link]

  • VAMDC. InChI/InChIKey. Read the Docs. [Link]

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Predicted biological activity of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 4-amino-N-isopropylbenzamide

Abstract

This technical guide provides a comprehensive predictive analysis of the biological activities of 4-amino-N-isopropylbenzamide, a molecule for which direct experimental data is not yet prevalent in public scientific literature. Leveraging established principles of medicinal chemistry and structure-activity relationship (SAR) analysis, this document synthesizes information from structurally analogous compounds to forecast a pharmacological profile for this molecule. The primary predicted activities include antiarrhythmic effects, stemming from its close resemblance to procainamide, and potential anticancer properties based on the known activities of the N-isopropylbenzamide scaffold. Further plausible activities, such as anti-inflammatory and antimicrobial effects, are also explored. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework, detailed mechanistic hypotheses, and comprehensive, actionable protocols for the experimental validation of these predictions.

Introduction and Rationale for Predictive Analysis

4-Amino-N-isopropylbenzamide is a substituted benzamide with a core structure that suggests a rich potential for biological activity. The molecule incorporates a 4-aminobenzamide moiety, which is the key pharmacophore of the Class IA antiarrhythmic drug, procainamide. Additionally, the N-isopropylbenzamide scaffold is a versatile feature found in numerous compounds with demonstrated therapeutic potential, particularly in oncology.

Given the current absence of extensive empirical data for 4-amino-N-isopropylbenzamide, a predictive approach is not only necessary but also highly valuable for guiding future research and development efforts. By systematically analyzing the known biological effects of its structural analogs, we can formulate well-grounded hypotheses about its potential mechanisms of action and therapeutic applications. This guide will deconstruct the molecule's structural components, correlate them with known biological targets, and provide the detailed experimental blueprints required to systematically test these predictions.

Molecular Profile and In Silico Physicochemical Properties

A foundational step in predicting biological activity is to understand the molecule's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for 4-amino-N-isopropylbenzamide have been calculated using computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
IUPAC Name 4-amino-N-propan-2-ylbenzamidePubChem[1]
Predicted LogP 1.3PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bonds 2PubChem[1]

These properties suggest that 4-amino-N-isopropylbenzamide possesses drug-like characteristics, including reasonable aqueous solubility and the potential to cross biological membranes. Further in silico analyses using Quantitative Structure-Activity Relationship (QSAR) models could provide predictive insights into potential liabilities, such as cardiotoxicity, before embarking on extensive experimental work.[2][3][4][5][6]

Predicted Biological Activity: Mechanisms and Rationale

Predicted Antiarrhythmic Activity: Sodium Channel Blockade

Hypothesis: Based on its striking structural similarity to procainamide, 4-amino-N-isopropylbenzamide is predicted to function as a Class IA antiarrhythmic agent by blocking voltage-gated sodium channels (Nav) in cardiomyocytes.

Causality and Mechanism: Procainamide exerts its antiarrhythmic effect by blocking open sodium channels, which slows the rapid depolarization (Phase 0) of the cardiac action potential.[7] This action increases the threshold of excitability and prolongs the action potential duration. The 4-amino-N-isopropylbenzamide structure retains the critical 4-aminobenzamide core responsible for this activity. The key difference, the N-isopropyl group replacing the N,N-diethylethylenediamine side chain of procainamide, will modulate the compound's lipophilicity and steric bulk. These factors are known to influence the kinetics of sodium channel interaction, including the rates of block and unblock.[8] Molecular modeling studies suggest that the orientation of the aromatic ring and the structure of the amine-linked side chain are critical for potency.[9]

AP Cardiac Action Potential Na_Channel Voltage-Gated Na+ Channel (Nav1.5) AP->Na_Channel triggers opening Phase0 Phase 0 Depolarization (Na+ Influx) Na_Channel->Phase0 Compound 4-amino-N-isopropylbenzamide Compound->Na_Channel blocks open state Conduction Slowed Conduction Velocity Phase0->Conduction is slowed APD Prolonged Action Potential Duration Phase0->APD is prolonged Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia APD->Arrhythmia

Caption: Predicted mechanism of antiarrhythmic action.

Predicted Anticancer Activity

The N-isopropylbenzamide scaffold is a recognized pharmacophore in oncology research, suggesting that 4-amino-N-isopropylbenzamide could exhibit anticancer properties through several potential mechanisms.[10]

Hypothesis: The compound may act as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.

Causality and Mechanism: HSP90 is essential for maintaining the conformation of proteins that drive cancer cell proliferation and survival, such as Her2, EGFR, and Akt.[11] Inhibition of HSP90's ATP-binding site leads to the misfolding and subsequent degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[12] Several 2-aminobenzamide derivatives have been identified as potent HSP90 inhibitors, binding to the N-terminal ATP pocket.[13][14] The structure of 4-amino-N-isopropylbenzamide fits the general profile of such inhibitors.

Compound 4-amino-N-isopropylbenzamide HSP90 HSP90 Chaperone Compound->HSP90 inhibits ATP binding ClientProteins Oncogenic Client Proteins (e.g., Her2, EGFR, Akt) HSP90->ClientProteins stabilizes Degradation Protein Degradation HSP90->Degradation inhibition leads to ClientProteins->Degradation Ubiquitin Ubiquitin-Proteasome System Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis

Caption: Hypothesized HSP90 inhibition pathway.

Hypothesis: 4-amino-N-isopropylbenzamide may disrupt microtubule dynamics by inhibiting the polymerization of tubulin, a validated anticancer strategy.

Causality and Mechanism: Microtubules are crucial for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization arrest cells in mitosis, ultimately triggering apoptosis.[1][8] The N-benzylbenzamide scaffold, structurally related to our compound of interest, is known to produce tubulin polymerization inhibitors that often bind to the colchicine site.[10] This suggests a plausible mechanism for antiproliferative activity.

Hypothesis: The compound may inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cell survival in certain cancers.

Causality and Mechanism: The p38 MAPK pathway is activated by stress stimuli and inflammatory cytokines, and its dysregulation is implicated in both inflammation and cancer.[][16][17][18] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines and induce apoptosis in tumor cells.[] Given that N-isopropylbenzamide derivatives have been reported as p38 MAPK inhibitors, this represents another viable avenue for anticancer activity.[10]

Predicted Anti-inflammatory and Antimicrobial Activities

Hypothesis: Based on the activities of related benzamide analogs, 4-amino-N-isopropylbenzamide may possess anti-inflammatory effects, potentially through cyclooxygenase (COX) inhibition, and may exhibit antimicrobial properties.

Causality and Mechanism:

  • Anti-inflammatory: Selective inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.[19] Virtual screening and in vitro assays are standard methods to identify novel COX-2 inhibitors.[20][21][22] The benzamide scaffold is present in some compounds with such activity.

  • Antimicrobial: The N-isopropylbenzamide moiety is a known feature in some compounds with activity against bacterial and fungal pathogens.[10] The mechanism would need to be elucidated but could involve inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocols for Validation

The following protocols are designed as self-validating systems to rigorously test the predicted biological activities of 4-amino-N-isopropylbenzamide.

Protocol 1: Antiarrhythmic Activity - Sodium Channel Blockade Assay

Objective: To determine if 4-amino-N-isopropylbenzamide blocks cardiac sodium channels and to characterize the voltage- and use-dependence of the block.

Methodology: Whole-cell patch-clamp electrophysiology on cells expressing human Nav1.5 channels.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human Nav1.5 channel using standard cell culture techniques.

  • Solution Preparation: Prepare an external solution (containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4) and an internal pipette solution (containing in mM: 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, pH 7.2).

  • Compound Preparation: Prepare a 10 mM stock solution of 4-amino-N-isopropylbenzamide in DMSO. Serially dilute in the external solution to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Include procainamide as a positive control.

  • Electrophysiology:

    • Obtain whole-cell giga-ohm seals on single cells.

    • Hold the membrane potential at -120 mV.

    • To assess tonic block, apply a depolarizing pulse to -20 mV for 20 ms before and after perfusion of the compound.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 50 pulses at 5 Hz) from -120 mV to -20 mV.

    • Record the peak inward sodium current (INa) under each condition.

  • Data Analysis: Calculate the percentage of current inhibition for tonic and use-dependent block. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Nav1.5- expressing cells D Obtain Whole-Cell Patch Clamp A->D B Prepare Solutions (Internal & External) B->D C Prepare Compound Dilutions E Apply Voltage Protocols (Tonic & Use-Dependent) C->E D->E F Record Peak Sodium Current E->F G Calculate % Inhibition F->G H Determine IC50 G->H A Prepare Tubulin Reaction Mix (on ice) D Initiate Reaction with Tubulin Mix A->D B Prepare Compound & Control Dilutions C Add Compounds to Pre-warmed 96-well Plate B->C C->D E Measure Fluorescence Kinetics at 37°C D->E F Plot Polymerization Curves & Calculate IC50 E->F

Caption: Workflow for tubulin polymerization assay.

Protocol 3: Anticancer Activity - HSP90 Client Protein Degradation Assay

Objective: To determine if 4-amino-N-isopropylbenzamide induces the degradation of HSP90 client proteins in a cancer cell line.

Methodology: Western Blot analysis of key oncoproteins in a relevant cancer cell line (e.g., HCC1954 breast cancer cells for HER2).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HCC1954 cells in 6-well plates. Allow them to adhere overnight. Treat cells with increasing concentrations of 4-amino-N-isopropylbenzamide (e.g., 0.1 to 10 µM) for 24 hours. Include a known HSP90 inhibitor (e.g., SNX-2112) as a positive control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Akt) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control to assess the dose-dependent degradation of client proteins. An increase in HSP70 expression is a classic marker of HSP90 inhibition and should also be assessed. [12]

Protocol 4: Anti-inflammatory Activity - In Vitro COX Inhibition Assay

Objective: To determine the IC₅₀ values of 4-amino-N-isopropylbenzamide for both COX-1 and COX-2 enzymes to assess its potency and selectivity.

Methodology: A colorimetric or chemiluminescent COX inhibitor screening assay. [10][19][20] Step-by-Step Protocol:

  • Reagent Preparation: Use a commercial assay kit containing purified ovine COX-1 and recombinant human COX-2.

  • Compound Preparation: Prepare serial dilutions of the test compound. Use a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Assay Procedure:

    • In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 enzyme with various concentrations of the test compound or controls.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Stop the reaction and measure the amount of prostaglandin produced using the kit's detection reagent (e.g., by measuring absorbance at a specific wavelength).

  • Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2 by fitting the data to a dose-response curve. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 5: Antimicrobial Activity - Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-amino-N-isopropylbenzamide against representative bacterial strains.

Methodology: Standardized broth microdilution method. [23][24] Step-by-Step Protocol:

  • Strain and Media Preparation: Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922). Prepare Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. [24]

Conclusion

This technical guide has established a series of data-driven hypotheses regarding the biological activity of 4-amino-N-isopropylbenzamide. Through rigorous SAR analysis, we predict primary roles as an antiarrhythmic and anticancer agent, with secondary potential in anti-inflammatory and antimicrobial applications. The provided detailed experimental protocols offer a clear and logical path for the systematic validation of these predictions. The convergence of structural analogy, mechanistic reasoning, and robust experimental design outlined herein provides a solid foundation for initiating the preclinical investigation of this promising compound.

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An In-depth Technical Guide to the Potential Mechanisms of Action for 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the hypothesized mechanisms of action for the compound 4-amino-N-isopropylbenzamide. In the absence of direct empirical data for this specific molecule, this document leverages a comprehensive analysis of structurally analogous compounds, particularly the well-characterized antiarrhythmic agent procainamide and other N-substituted benzamide derivatives. The primary hypothesis posits that 4-amino-N-isopropylbenzamide functions as a sodium channel blocker, a mechanism central to the therapeutic effects of procainamide. Secondary and tertiary hypotheses explore its potential as an inhibitor of the NF-κB signaling pathway and as a histone deacetylase (HDAC) inhibitor, respectively. Each proposed mechanism is substantiated by existing literature and accompanied by detailed, field-proven experimental protocols to facilitate empirical validation. This guide is intended to serve as a foundational resource for the scientific community to direct future research and unlock the therapeutic potential of 4-amino-N-isopropylbenzamide.

Introduction to 4-amino-N-isopropylbenzamide: A Molecule of Untapped Potential

4-amino-N-isopropylbenzamide is a small molecule belonging to the N-substituted benzamide class of compounds.[1] Its chemical structure, characterized by a benzamide core with an amino group at the para position and an isopropyl substituent on the amide nitrogen, suggests a high potential for biological activity. While direct research on this specific molecule is nascent, the broader family of N-substituted benzamides has been a fertile ground for drug discovery, yielding compounds with diverse therapeutic applications, including antiarrhythmic, anti-inflammatory, and anticancer properties.[2][3][4]

This guide will systematically explore the most probable mechanisms of action for 4-amino-N-isopropylbenzamide, drawing logical inferences from its structural similarity to well-documented pharmacophores.

Primary Hypothesis: Sodium Channel Blockade

The structural resemblance of 4-amino-N-isopropylbenzamide to procainamide, a Class IA antiarrhythmic agent, forms the basis of our primary hypothesis.[4][5] Procainamide's therapeutic efficacy stems from its ability to block fast sodium channels in cardiac myocytes, thereby slowing conduction velocity and prolonging the refractory period.[4][5][6]

The Causality of Sodium Channel Inhibition

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid upstroke of the action potential in excitable cells, including neurons and cardiomyocytes. By physically occluding the channel pore, blocking agents like procainamide reduce the influx of sodium ions, leading to a decrease in the rate and magnitude of depolarization. This modulation of ion flow has profound effects on cellular excitability.

Proposed Signaling Pathway

Sodium_Channel_Blockade 4-amino-N-isopropylbenzamide 4-amino-N-isopropylbenzamide Voltage-Gated_Na_Channel Voltage-Gated_Na_Channel 4-amino-N-isopropylbenzamide->Voltage-Gated_Na_Channel Binds to and blocks Na_Influx_Blocked Na_Influx_Blocked Voltage-Gated_Na_Channel->Na_Influx_Blocked Action_Potential_Upstroke_Slowed Action_Potential_Upstroke_Slowed Na_Influx_Blocked->Action_Potential_Upstroke_Slowed Cellular_Excitability_Reduced Cellular_Excitability_Reduced Action_Potential_Upstroke_Slowed->Cellular_Excitability_Reduced

Caption: Hypothesized mechanism of sodium channel blockade by 4-amino-N-isopropylbenzamide.

Experimental Validation: Patch-Clamp Electrophysiology

The gold-standard technique to investigate the interaction of a compound with ion channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion currents through single channels or across the entire cell membrane.

Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents

  • Cell Culture: Culture a suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.5) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • External Solution: The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Compound Application:

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the recording chamber with the external solution containing various concentrations of 4-amino-N-isopropylbenzamide (e.g., 1 µM, 10 µM, 100 µM).

    • Record the sodium currents at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Construct a concentration-response curve to determine the IC₅₀ value.

Parameter Control 1 µM Compound 10 µM Compound 100 µM Compound
Peak Na+ Current (pA) -5000-4200-2500-1000
% Inhibition 0%16%50%80%
Calculated IC₅₀ (µM) ---~10 µM

Secondary Hypothesis: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that some N-substituted benzamides possess anti-inflammatory and anti-cancer properties through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

The Rationale for NF-κB Inhibition

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Inhibition of this pathway can therefore dampen inflammatory responses and induce apoptosis in cancer cells.

Proposed Signaling Pathway

NFkB_Inhibition Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli IKK_Complex IKK_Complex Pro-inflammatory_Stimuli->IKK_Complex IkB_Phosphorylation IkB_Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IkB_Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Translocation NFkB_Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Gene_Transcription NFkB_Translocation->Gene_Transcription 4-amino-N-isopropylbenzamide 4-amino-N-isopropylbenzamide 4-amino-N-isopropylbenzamide->Inhibition Inhibition->IKK_Complex Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by 4-amino-N-isopropylbenzamide.

Experimental Validation: Luciferase Reporter Assay

A luciferase reporter assay is a widely used method to quantify the activity of a specific transcription factor, in this case, NF-κB.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection:

    • Plate cells (e.g., HEK293T) in a 96-well plate.

    • Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

    • Co-transfect with a plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of 4-amino-N-isopropylbenzamide for 1 hour.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

    • Determine the IC₅₀ value for the inhibition of NF-κB activity.

Treatment Normalized Luciferase Activity (RLU) % Inhibition of TNF-α Response
Vehicle Control 100-
TNF-α 10000%
TNF-α + 1 µM Compound 85016.7%
TNF-α + 10 µM Compound 55050%
TNF-α + 100 µM Compound 20088.9%

Tertiary Hypothesis: Histone Deacetylase (HDAC) Inhibition

Several N-substituted benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of drugs that has shown significant promise in cancer therapy.[3][7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors promote a more open chromatin state, allowing for the expression of tumor suppressor genes.

The Logic of HDAC Inhibition

The anticancer effects of HDAC inhibitors are multifactorial and include the induction of cell cycle arrest, differentiation, and apoptosis. By altering the acetylation status of histones and other non-histone proteins, these compounds can reprogram the cancer cell's transcriptome, leading to a less malignant phenotype.

Proposed Mechanism of Action

HDAC_Inhibition HDAC_Enzyme HDAC_Enzyme Histone_Deacetylation Histone_Deacetylation HDAC_Enzyme->Histone_Deacetylation Histone_Hyperacetylation Histone_Hyperacetylation HDAC_Enzyme->Histone_Hyperacetylation Inhibition leads to Chromatin_Condensation Chromatin_Condensation Histone_Deacetylation->Chromatin_Condensation Transcriptional_Repression Transcriptional_Repression Chromatin_Condensation->Transcriptional_Repression 4-amino-N-isopropylbenzamide 4-amino-N-isopropylbenzamide 4-amino-N-isopropylbenzamide->HDAC_Enzyme Inhibits Gene_Expression_Activated Gene_Expression_Activated Histone_Hyperacetylation->Gene_Expression_Activated

Caption: Hypothesized mechanism of HDAC inhibition by 4-amino-N-isopropylbenzamide.

Experimental Validation: In Vitro HDAC Activity Assay

A fluorometric in vitro assay can be used to directly measure the inhibitory activity of 4-amino-N-isopropylbenzamide against purified HDAC enzymes.

Protocol: Fluorometric HDAC Activity Assay

  • Reagents:

    • Purified human HDAC enzyme (e.g., HDAC1, HDAC2).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Developer solution.

  • Assay Procedure:

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and various concentrations of 4-amino-N-isopropylbenzamide.

    • Incubate for 15 minutes at 37°C.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate for 30 minutes at 37°C.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Compound Concentration Fluorescence Intensity (AU) % Inhibition
No Enzyme Control 50-
Vehicle Control 10000%
1 µM 90010.5%
10 µM 60042.1%
100 µM 20084.2%

Conclusion and Future Directions

This technical guide has outlined three plausible and experimentally testable mechanisms of action for 4-amino-N-isopropylbenzamide based on a thorough analysis of its structural analogs. The primary hypothesis of sodium channel blockade is strongly supported by the well-established pharmacology of procainamide. The secondary and tertiary hypotheses of NF-κB and HDAC inhibition, respectively, are grounded in the expanding literature on the diverse biological activities of N-substituted benzamides.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. A multi-faceted approach, beginning with the primary hypothesis and progressing to the secondary and tertiary possibilities, will provide a comprehensive understanding of the pharmacological profile of 4-amino-N-isopropylbenzamide. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 793–801. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • eMedici. (n.d.). Procainamide in ACLS. eMedici. [Link]

  • ResearchGate. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • Pharmacology Mentor. (2023). Antiarrhythmic drugs: Procainamide (Class 1A). [Link]

  • MDPI. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci. Pharm., 90(4), 68. [Link]

  • AccessPharmacy. (n.d.). Procainamide | Casebook in Clinical Pharmacokinetics and Drug Dosing. McGraw Hill. [Link]

  • Wikipedia. (2023). Procainamide. [Link]

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The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The substituted benzamide core is a deceptively simple yet remarkably versatile scaffold that has given rise to a diverse array of clinically significant therapeutic agents.[1][2] Its prevalence in drug discovery is a testament to its favorable physicochemical properties and its ability to engage a wide range of biological targets through specific, tunable interactions. From managing psychosis and alleviating nausea to combating cancer and bacterial infections, the nuanced art of decorating the benzamide framework with carefully chosen substituents has unlocked a wealth of pharmacological activities.[1][3][4][5]

This technical guide eschews a conventional, rigid template. Instead, it is structured to provide a deep, mechanistically-grounded understanding of the structure-activity relationships (SAR) that govern the function of substituted benzamides. We will journey through the key substitution points of the molecule, exploring the causal relationships between structural modifications and their impact on biological activity. This exploration is designed for the hands-on researcher, the medicinal chemist, and the drug development professional, offering not just a summary of what is known, but a framework for rational design and future discovery.

I. The Benzamide Pharmacophore: Deconstructing the Core for Targeted Design

The benzamide scaffold can be conceptually divided into three key regions for SAR exploration: the aromatic ring, the central amide linker, and the N-substituent. Each region presents a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties.

A. The Aromatic Ring: The Anchor and Director of Activity

Substituents on the phenyl ring play a pivotal role in orienting the molecule within the target's binding site and influencing its electronic properties. The pattern of substitution is critical, with ortho, meta, and para positions offering distinct vectors for interaction.

A classic example is seen in the development of prokinetic agents targeting the serotonin 5-HT4 receptor.[6][7][8] The substitution pattern on the benzoyl group, often a 4-amino-5-chloro-2-methoxy arrangement as seen in metoclopramide and cisapride, is crucial for potent activity.[8] Modification of these substituents markedly influences gastric prokinetic activity.[8] For instance, replacing the 4-amino group with a 4-(dimethylamino) group or the 2-methoxy with a 2-ethoxy group can maintain or even enhance potent and selective gastric prokinetic activity while reducing dopamine D2 receptor antagonism.[8]

The causality here lies in the specific hydrogen bonding and steric interactions within the 5-HT4 receptor binding pocket. The 4-amino group often acts as a hydrogen bond donor, while the 2-methoxy group can influence the conformation of the amide linker and participate in van der Waals interactions. The 5-chloro substituent is thought to enhance binding affinity through favorable hydrophobic interactions.

B. The Amide Linker: More Than Just a Connection

The central amide bond is a critical pharmacophoric element, often participating in key hydrogen bonding interactions with the biological target. Its planarity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are fundamental to its role in molecular recognition.[9][10]

Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, or secure intellectual property.[9] Studies on benzamide nematicides have highlighted the critical importance of the amide group for activity.[9][10] Replacement with esters, thioamides, ureas, and other bioisosteres often leads to a significant reduction or complete loss of activity, underscoring the specific hydrogen bonding requirements of the target, the nematode complex II.[9][10] However, in some cases, bioisosteres like triazoles can be effective non-classical replacements for the amide moiety.[10]

The choice to explore amide bioisosteres is driven by the need to overcome liabilities associated with the amide bond, such as susceptibility to enzymatic hydrolysis, which can lead to poor metabolic stability. The experimental validation of these replacements provides invaluable insight into the precise nature of the ligand-target interaction.

C. The N-Substituent: The Key to Selectivity and Pharmacokinetics

The substituent attached to the amide nitrogen often dictates the overall topology of the molecule and is a primary driver of selectivity for a particular biological target. This portion of the molecule typically extends into a more solvent-exposed region of the binding pocket, offering significant scope for modification.

In the realm of antipsychotics, the nature of the N-substituent is critical for modulating affinity for dopamine D2 and serotonin 5-HT7 receptors.[11][12] For example, the S-enantiomers of benzamide antipsychotics like amisulpride show a marked preference for D2/D3 receptors, while the R-enantiomers preferentially bind to the 5-HT7 receptor.[11][12] This stereochemical preference highlights the highly specific chiral recognition within these receptor binding sites.

Furthermore, the N-substituent significantly impacts the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] The introduction of basic amine functionalities, often within a piperidine or piperazine ring, is a common strategy to improve solubility and introduce a handle for salt formation, which can enhance bioavailability.[2][6]

II. SAR in Action: Case Studies Across Therapeutic Areas

A. Antipsychotics: Balancing Dopamine and Serotonin Receptor Affinity

Substituted benzamides, such as sulpiride and amisulpride, are effective atypical antipsychotics.[1][15] Their mechanism of action is primarily attributed to their antagonist activity at dopamine D2 receptors.[11][12] However, many also exhibit affinity for other receptors, including dopamine D3 and serotonin 5-HT7 receptors, which contributes to their atypical profile and potential antidepressant effects.[11][12]

The SAR of benzamide antipsychotics reveals several key trends:

  • Stereochemistry is Crucial: As mentioned, the S-enantiomer is typically responsible for D2/D3 receptor blockade, while the R-enantiomer may contribute to antidepressant effects via 5-HT7 receptor antagonism.[11][12]

  • N-Substituent Dictates Potency and Selectivity: The size, shape, and basicity of the N-substituent are critical. A pyrrolidinyl methyl group, as seen in amisulpride, is well-tolerated.

  • Aromatic Substitution Modulates Affinity: Substituents on the benzoyl ring, such as amino and methoxy groups, fine-tune the electronic and steric properties of the molecule for optimal receptor interaction.

B. Prokinetic Agents: Targeting 5-HT4 Receptors for Gastrointestinal Motility

Benzamides like cisapride and mosapride are potent gastrointestinal prokinetic agents that act as 5-HT4 receptor agonists.[6][7][16] The SAR for this class of compounds is well-defined:

  • Specific Aromatic Substitution Pattern: A 4-amino-5-chloro-2-methoxybenzoyl moiety is a common feature for high 5-HT4 receptor affinity.[8][16]

  • Conformationally Restricted Side Chains: Incorporating the N-substituent into a conformationally restricted system, such as a piperidine ring, can enhance potency and selectivity.[17]

  • Nature of the N-Substituent: The substituent on the piperidine nitrogen plays a significant role in modulating activity. For example, altering the 4-fluorophenylalkyl moiety in cisapride can lead to novel 5-HT4 agonists with high receptor binding affinity and low hERG affinity, a critical consideration for avoiding cardiac side effects.[6]

C. Anticancer Agents: The Rise of HDAC Inhibitors

A growing area of research involves the development of substituted benzamides as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][5] Entinostat (MS-275) is a key example. The SAR of these inhibitors often revolves around three key components: a zinc-binding group, a linker, and a capping group. In the case of benzamide HDAC inhibitors, the benzamide moiety often serves as part of the linker and capping group.

Key SAR insights include:

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the zinc-binding group to the capping group are critical for optimal positioning within the HDAC active site.

  • Capping Group Interactions: Substituents on the benzamide phenyl ring can engage in π-stacking interactions with aromatic residues like phenylalanine in the active site, enhancing binding affinity.[18]

  • Hydrogen Bonding Networks: The amide N-H and carbonyl oxygen can form crucial hydrogen bonds with residues in the HDAC active site.[18]

III. Experimental Protocols for SAR Elucidation: A Self-Validating Approach

The systematic exploration of SAR relies on robust and reproducible experimental assays. Below are representative protocols for key assays used in the characterization of substituted benzamides.

A. Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify the competitive displacement of a radiolabeled ligand from the D2 receptor by a test compound.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (positive control).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Microplates.

  • Filtration apparatus.

  • Scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in the assay buffer.

  • Assay Setup: In a microplate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validation: The inclusion of a known high-affinity ligand (haloperidol) as a positive control validates the assay's performance. The determined Ki for the control should fall within a historically accepted range.

B. In Vitro Gastric Emptying Assay for Prokinetic Activity

This protocol outlines a method to assess the prokinetic activity of a test compound in an ex vivo model.

Objective: To measure the effect of a test compound on the rate of gastric emptying of a non-nutrient meal in rats.

Materials:

  • Male Wistar rats.

  • Phenol red (non-absorbable marker).

  • Methylcellulose.

  • Test compounds.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Stomach tubes.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Animal Preparation: Fast the rats overnight with free access to water.

  • Dosing: Administer the test compound or vehicle orally or intraperitoneally at a defined time before the meal.

  • Meal Administration: Administer a standard volume of a phenol red-containing methylcellulose meal via a stomach tube.

  • Gastric Emptying Period: Allow a specific time (e.g., 20-30 minutes) for gastric emptying to occur.

  • Sample Collection: Euthanize the rats and carefully clamp the pylorus and cardia. Remove the stomach and homogenize its contents in a known volume of alkaline solution.

  • Phenol Red Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm).

  • Data Analysis: Calculate the amount of phenol red remaining in the stomach and express it as a percentage of the total amount administered. Compare the percentage of gastric emptying in the treated groups to the vehicle control group.

Self-Validation: A known prokinetic agent, such as cisapride, should be included as a positive control to ensure the model is responsive.

IV. Visualizing SAR: Logical and Pathway Diagrams

Visual representations are invaluable for conceptualizing complex SAR data and workflows.

A. Generalized SAR Workflow for Substituted Benzamides

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Iteration Initial Hit/Lead Initial Hit/Lead SAR Hypothesis SAR Hypothesis Initial Hit/Lead->SAR Hypothesis Identify key pharmacophore Analog Design Analog Design SAR Hypothesis->Analog Design Systematic modification Synthesis Synthesis Analog Design->Synthesis Chemical realization Primary Assay Primary Assay Synthesis->Primary Assay Selectivity Assays Selectivity Assays Primary Assay->Selectivity Assays Potent hits ADME Profiling ADME Profiling Selectivity Assays->ADME Profiling Selective hits SAR Analysis SAR Analysis ADME Profiling->SAR Analysis SAR Analysis->SAR Hypothesis Refine model In Vivo Testing In Vivo Testing SAR Analysis->In Vivo Testing Promising candidates

Caption: A generalized workflow for SAR studies of substituted benzamides.

B. Benzamide Interaction with a G-Protein Coupled Receptor (GPCR)

GPCR_Interaction cluster_receptor GPCR Binding Pocket cluster_ligand Substituted Benzamide AA1 Hydrophobic Pocket AA2 H-bond Acceptor AA3 H-bond Donor AA4 Aromatic Residue (Phe/Tyr) N_Sub N-Substituent (e.g., Piperidine) N_Sub->AA1 Hydrophobic interaction Amide Amide Linker Amide->AA2 H-bond (N-H) Amide->AA3 H-bond (C=O) Aryl Substituted Aryl Ring Aryl->AA4 π-π stacking

Caption: A model of substituted benzamide interactions within a GPCR binding pocket.

V. Quantitative SAR (QSAR) and Computational Insights

Modern SAR studies are increasingly augmented by computational approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties or topological descriptors with biological activity.[19][20] These models, once validated, can be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.[20]

Molecular docking and dynamics simulations provide a three-dimensional view of how benzamide derivatives interact with their targets.[4][18][21][22] These computational tools can elucidate the specific amino acid residues involved in binding, rationalize observed SAR trends, and guide the design of new analogs with improved affinity and selectivity.[18][21] For example, docking studies on benzamide FtsZ inhibitors have helped to understand the structural features required for potent antibacterial activity.[4][22]

VI. Concluding Remarks: The Future of Benzamide SAR

The substituted benzamide scaffold remains a fertile ground for drug discovery. The principles of SAR, grounded in rigorous experimental validation and increasingly informed by computational chemistry, will continue to drive the development of novel therapeutics. As our understanding of the structural biology of new targets deepens, so too will our ability to rationally design the next generation of benzamide drugs with enhanced efficacy and safety profiles. The key to unlocking this potential lies in the continued systematic and creative exploration of the structure-activity relationships that govern this remarkable class of molecules.

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The Strategic Pivot: 4-Amino-N-isopropylbenzamide as a Cornerstone Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Reagent Shelf – A Molecule of Latent Potential

In the intricate tapestry of synthetic organic chemistry, certain molecules, while not always in the spotlight, serve as critical junctures—versatile intermediates that unlock pathways to complex and valuable compounds. 4-Amino-N-isopropylbenzamide is one such molecule. At first glance, it is a simple disubstituted benzene ring, but a deeper analysis reveals a strategic combination of functional groups: a nucleophilic primary aromatic amine, a robust amide bond, and an isopropyl group conferring specific steric and electronic properties. This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a mere recitation of properties. Instead, it offers a holistic view of 4-amino-N-isopropylbenzamide's strategic importance, detailing its synthesis, reactivity, and, most crucially, its role as a pivotal intermediate in the synthesis of higher-order molecules with significant pharmacological and industrial relevance.

I. Physicochemical Profile and Strategic Considerations

A thorough understanding of a synthetic intermediate's properties is paramount to its effective utilization. The physicochemical characteristics of 4-amino-N-isopropylbenzamide dictate its handling, reactivity, and purification.

PropertyValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamidePubChem[1]
CAS Number 774-67-4PubChem[1]
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Appearance Solid (form)Sigma-Aldrich[2]
Purity Typically >97%Manchester Organics[3]

The presence of both a hydrogen bond donor (the amino group) and acceptor (the amide oxygen and nitrogen) influences its solubility and potential for intermolecular interactions. The isopropyl group, while seemingly simple, provides a degree of steric hindrance that can be exploited to direct reactions at other sites of the molecule.

II. Synthesis of 4-Amino-N-isopropylbenzamide: A Practical Guide

The synthesis of 4-amino-N-isopropylbenzamide is a foundational procedure, the success of which underpins its subsequent use as an intermediate. Two primary, reliable routes are presented here: the acylation of isopropylamine with a 4-aminobenzoyl derivative and the direct amide coupling of 4-aminobenzoic acid.

Method A: Acylation via 4-Nitrobenzoyl Chloride Intermediate

This robust, two-step method is often preferred for its high yields and the circumvention of protecting group chemistry for the amine.

Logical Framework:

Caption: Synthesis of 4-Amino-N-isopropylbenzamide via a 4-nitrobenzoyl chloride intermediate.

Step-by-Step Protocol:

  • Synthesis of 4-Nitrobenzoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (~2.0 eq) dropwise at room temperature in a fume hood.

    • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride can often be used directly in the next step.

  • Amidation with Isopropylamine:

    • Dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, ~1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM)) in a round-bottom flask under an inert atmosphere.

    • Cool the flask in an ice bath to 0°C.

    • Dissolve the crude 4-nitrobenzoyl chloride (~1.0 eq) in a small amount of anhydrous DCM.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Reduction of the Nitro Group:

    • Upon completion of the amidation, the crude 4-nitro-N-isopropylbenzamide is dissolved in ethanol.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is subjected to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude 4-amino-N-isopropylbenzamide, which can be purified by recrystallization or column chromatography.

Method B: Direct Amide Coupling

This method is more atom-economical but requires careful selection of the coupling agent to avoid side reactions involving the free amino group.

Logical Framework:

Caption: Direct amide coupling of 4-aminobenzoic acid with isopropylamine.

Step-by-Step Protocol:

  • Activation of 4-Aminobenzoic Acid:

    • To a solution of 4-aminobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM) at 0°C, add the coupling reagent (e.g., HATU, 1.1 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • The mixture is stirred for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling with Isopropylamine:

    • Isopropylamine (1.2 eq) is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by TLC.

  • Workup and Purification:

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed sequentially with aqueous acid, bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

III. The Role of 4-Amino-N-isopropylbenzamide as a Synthetic Intermediate

The true value of 4-amino-N-isopropylbenzamide lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the primary aromatic amine allows for a wide range of subsequent chemical transformations.

A. Precursor to Pharmacologically Active Agents

The benzamide moiety is a common scaffold in medicinal chemistry. The 4-amino group of 4-amino-N-isopropylbenzamide serves as a key handle for introducing further diversity and targeting specific biological pathways.

  • Analogs of Procainamide: 4-Amino-N-isopropylbenzamide is structurally related to the antiarrhythmic drug procainamide.[4] This structural similarity makes it an attractive starting point for the synthesis of novel procainamide analogs with potentially improved pharmacokinetic or pharmacodynamic profiles. The isopropyl group, in place of the diethylaminoethyl group in procainamide, alters the lipophilicity and metabolic stability of the molecule.

  • Inhibitors of Biological Targets: N-benzylbenzamide derivatives have shown promise as tubulin polymerization inhibitors with potent antitumor activities.[5] 4-Amino-N-isopropylbenzamide can be a key intermediate in the synthesis of such compounds, where the amino group is functionalized to introduce the benzyl moiety or other pharmacophoric groups.

B. Building Block in Patented Chemical Scaffolds

A review of the patent literature reveals the application of 4-amino-N-isopropylbenzamide in the synthesis of novel chemical entities with therapeutic potential. For instance, it is cited in patents for compounds investigated as menin/MLL protein-protein interaction inhibitors, which are being explored for the treatment of cancers like leukemia.[6] In these applications, the amino group of 4-amino-N-isopropylbenzamide is typically used to form a new bond, incorporating the core structure into a larger, more complex molecule.

Illustrative Reaction Pathway:

Caption: General scheme for the use of 4-amino-N-isopropylbenzamide as a synthetic intermediate.

IV. Conclusion and Future Outlook

4-Amino-N-isopropylbenzamide is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its well-defined synthesis and the reactive potential of its primary amino group make it a valuable intermediate for the construction of a diverse array of complex molecules. As the quest for novel therapeutics and advanced materials continues, the importance of versatile and readily accessible building blocks like 4-amino-N-isopropylbenzamide will only grow. This guide has provided a comprehensive overview of its synthesis and applications, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors. The continued exploration of its reactivity and its incorporation into novel molecular architectures will undoubtedly lead to exciting discoveries in the years to come.

V. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Procainamide. Retrieved from [Link]

  • Google Patents. (n.d.). CA3220099A1 - (r)-n-ethyl-5-fluoro-n-isopropyl-2-((5-(2-(6-((2-methoxyethyl)(methyl)amino) -. Retrieved from

  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

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An In-depth Technical Guide to the Early-Stage Drug Discovery Investigation of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, prospective research framework for the initial investigation of 4-amino-N-isopropylbenzamide, a novel benzamide derivative, in an early-stage drug discovery context. Recognizing the current absence of extensive biological data for this specific molecule, this document leverages established principles of medicinal chemistry and drug development to propose a logical, multi-stage workflow.[1][2] We will detail a robust synthetic route, a thorough characterization cascade, a battery of in vitro screening assays to elucidate potential biological activity, and a foundational in vivo pharmacokinetic study design. The experimental protocols provided herein are grounded in best practices and are designed to generate a foundational dataset to inform subsequent lead optimization efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: The Rationale for Investigating 4-amino-N-isopropylbenzamide

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The versatility of the benzamide core allows for fine-tuning of its physicochemical and biological properties through synthetic modifications.[1] 4-amino-N-isopropylbenzamide presents an intriguing, yet unexplored, substitution pattern. The presence of the 4-amino group offers a potential vector for hydrogen bonding interactions with biological targets and may influence the molecule's overall polarity and solubility. The N-isopropyl group can impact metabolic stability and receptor binding affinity.

Given the precedent set by other substituted benzamides, it is plausible that 4-amino-N-isopropylbenzamide could exhibit interesting biological activities. This guide, therefore, serves as a roadmap for the systematic evaluation of this compound, from its initial synthesis to a preliminary assessment of its drug-like properties.

Synthesis and Characterization of 4-amino-N-isopropylbenzamide

A reliable and scalable synthetic route is the cornerstone of any drug discovery program. For the synthesis of 4-amino-N-isopropylbenzamide, a standard amide coupling reaction is proposed, a method frequently employed in medicinal chemistry.[5][6][7][8][9]

Proposed Synthetic Workflow

The synthesis will commence from the readily available starting material, 4-aminobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 4-amino-N-isopropylbenzamide 4_aminobenzoic_acid 4-Aminobenzoic Acid amide_coupling Amide Coupling Reaction 4_aminobenzoic_acid->amide_coupling coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) coupling_reagent->amide_coupling isopropylamine Isopropylamine isopropylamine->amide_coupling crude_product Crude Product amide_coupling->crude_product purification Purification (Column Chromatography/Recrystallization) crude_product->purification final_product 4-amino-N-isopropylbenzamide purification->final_product

Caption: Proposed synthetic workflow for 4-amino-N-isopropylbenzamide.

Detailed Experimental Protocol: Amide Coupling
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling reagent system. A common and effective choice is a combination of a carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).[7] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., 1M NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-amino-N-isopropylbenzamide.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Analytical Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups present in the molecule.
Melting Point Analysis To assess the purity and crystalline nature of the compound.

In Vitro Preclinical Evaluation

A tiered approach to in vitro screening will be employed to efficiently assess the biological activity and potential liabilities of 4-amino-N-isopropylbenzamide.[10][11][12][13][14]

Preclinical_Workflow cluster_invitro In Vitro Preclinical Evaluation Primary_Screening Primary Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Primary_Screening->Cytotoxicity_Assay Target_Based_Assay Target-Based Assays (Hypothesis-Driven) Primary_Screening->Target_Based_Assay Secondary_Screening Secondary Screening & Safety Profiling Cytotoxicity_Assay->Secondary_Screening Target_Based_Assay->Secondary_Screening Ames_Test Ames Test (Mutagenicity) Secondary_Screening->Ames_Test hERG_Assay hERG Channel Assay (Cardiotoxicity) Secondary_Screening->hERG_Assay

Caption: Tiered in vitro preclinical evaluation workflow.

Primary Screening: Cytotoxicity Assays

Initial screening will assess the general cytotoxicity of the compound against a panel of human cancer cell lines and a normal, non-cancerous cell line to determine its therapeutic window.[15][16][17][18][19]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-amino-N-isopropylbenzamide for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Secondary Screening and Safety Profiling

Compounds showing interesting activity in primary screens will be subjected to further evaluation to assess their safety profile.

3.2.1. Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[21][22][23][24][25]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize several strains of Salmonella typhimurium with different mutations in the histidine operon.[22]

  • Metabolic Activation: Conduct the assay with and without the S9 fraction (a liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.[24]

  • Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

3.2.2. hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[26][27][28][29] Therefore, early assessment of hERG liability is crucial.

Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of 4-amino-N-isopropylbenzamide to the cells using an automated patch-clamp system.

  • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.[28][30]

  • Data Analysis: Determine the percentage of hERG channel inhibition at each concentration and calculate the IC50 value.

In Vivo Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in a rodent model will provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of 4-amino-N-isopropylbenzamide.[31][32][33][34][35]

Study Design

A typical PK study in rats would involve the following:

Parameter Description
Animal Model Male Sprague-Dawley rats (n=3-4 per group).
Dosing Routes Intravenous (IV) bolus and oral (PO) gavage.
Dose Levels A low and a high dose for each route to assess dose linearity.
Sampling Time Points A series of time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Sample Collection Blood samples collected at each time point.
Bioanalysis Quantification of the compound in plasma using a validated LC-MS/MS method.
Key Pharmacokinetic Parameters to be Determined
  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from the initial in vitro and in vivo studies will provide the first glimpse into the potential of 4-amino-N-isopropylbenzamide as a drug candidate. The structure-activity relationship (SAR) of benzamide analogs is a broad field, with small structural modifications often leading to significant changes in biological activity.[20][36][37][38][39] For instance, the nature and position of substituents on the benzamide ring can dramatically influence potency and selectivity against various biological targets.[20][36]

Should 4-amino-N-isopropylbenzamide exhibit promising activity, a medicinal chemistry campaign would be initiated to synthesize and evaluate a library of analogs. This would involve systematic modifications to the 4-amino and N-isopropyl groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While 4-amino-N-isopropylbenzamide is currently an under-investigated molecule, its benzamide core suggests potential for biological activity. The comprehensive research plan outlined in this guide provides a systematic and scientifically rigorous approach to its initial evaluation in a drug discovery setting. By following this roadmap, researchers can efficiently generate a foundational dataset that will illuminate the therapeutic potential of this novel chemical entity and guide future research efforts.

References

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An In-Depth Technical Guide to Fragment-Based Screening Using 4-amino-N-isopropylbenzamide as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2] By screening low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher quality hits with superior ligand efficiency.[3][4] This guide provides a comprehensive technical overview of the FBDD workflow, using 4-amino-N-isopropylbenzamide as a representative fragment. We will delve into the core principles of FBDD, the physicochemical properties of our model fragment, detailed step-by-step protocols for primary and orthogonal screening techniques, and strategies for evolving a weakly binding fragment hit into a potent lead compound. This document is designed to be a practical resource, grounded in established scientific principles and methodologies, to empower researchers in their drug discovery endeavors.

The Philosophy of Fragment-Based Drug Discovery: Why Start Small?

The foundational principle of FBDD is that smaller, less complex molecules have a higher probability of binding to a target protein, albeit with lower affinity (typically in the high micromolar to millimolar range).[2][5] This is because their reduced size and complexity increase the likelihood of finding a complementary fit within a binding pocket.[6] While HTS campaigns screen vast libraries of larger, more complex molecules in search of nanomolar hits, FBDD starts with a more focused exploration of chemical space.[1] A library of just a few thousand fragments can offer broader coverage of potential chemical interactions than a multi-million compound HTS library.[6]

The advantages of this approach are manifold:

  • Higher Hit Rates: FBDD campaigns typically yield higher hit rates (often 3-10%) compared to HTS.[3]

  • Greater Ligand Efficiency: Fragment hits tend to exhibit superior ligand efficiency (LE), a measure of the binding energy per non-hydrogen atom. This provides a more "atom-efficient" starting point for optimization.[3][4]

  • Exploration of Novel Chemical Space: FBDD can identify binders to sites that may be missed by larger molecules, opening up new avenues for targeting proteins, including those previously considered "undruggable."[2]

  • Improved Physicochemical Properties: Starting with a small, often more soluble fragment allows for greater control over the physicochemical properties of the evolving lead compound, reducing the risk of late-stage attrition due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The overall workflow of an FBDD campaign is a systematic, multi-stage process that relies on the integration of biophysical, biochemical, and structural biology techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization frag_lib Fragment Library (Rule of Three Compliant) primary_screen Primary Screen (e.g., DSF, SPR) frag_lib->primary_screen High Concentration Screening hit_triaging Hit Triaging & Confirmation primary_screen->hit_triaging Initial Hits ortho_screen Orthogonal Screen (e.g., NMR, ITC) hit_triaging->ortho_screen Confirmed Hits structural_bio Structural Biology (X-ray Crystallography, Cryo-EM) ortho_screen->structural_bio Validated Binders synthesis Structure-Guided Synthesis structural_bio->synthesis Binding Mode Data sar SAR by Catalysis/ Biochemical Assays synthesis->sar Iterative Cycles sar->synthesis lead_compound Potent Lead Compound sar->lead_compound Optimized Affinity & Properties

Figure 1: The integrated workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Introducing the Fragment: 4-amino-N-isopropylbenzamide

For the purposes of this guide, we will use 4-amino-N-isopropylbenzamide as our model fragment. This compound is an excellent exemplar for an FBDD campaign due to its adherence to the "Rule of Three," a set of guidelines for desirable fragment properties.[7]

The "Rule of Three" (Ro3) stipulates that a fragment should ideally have:

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3

These guidelines help to ensure that the fragments are small, relatively simple, and possess good aqueous solubility, which is crucial for the high concentrations used in screening.[7]

Physicochemical Properties of 4-amino-N-isopropylbenzamide

The properties of our model fragment align well with the Ro3, making it a suitable candidate for inclusion in a fragment library.

PropertyValueRo3 GuidelineSource
Molecular Formula C₁₀H₁₄N₂ON/A[8]
Molecular Weight 178.23 g/mol < 300[8]
cLogP (Predicted) 1.3≤ 3[8]
Hydrogen Bond Donors 2 (amine and amide N-H)≤ 3[8]
Hydrogen Bond Acceptors 2 (amide C=O and amine N)≤ 3[8]
Rotatable Bonds 2≤ 3Calculated
Polar Surface Area 55.1 ŲN/A[8]
Synthesis of 4-amino-N-isopropylbenzamide

While this guide focuses on screening, understanding the synthesis of the fragment is crucial for generating analogs during the hit-to-lead phase. A common and effective method for synthesizing N-substituted benzamides is through an amide coupling reaction.[4][9]

Reaction Scheme: 4-aminobenzoic acid can be coupled with isopropylamine using a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[9][10]

General Protocol for Amide Coupling:

  • Activation: Dissolve 4-aminobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DMF). Add the coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add isopropylamine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product can then be purified by column chromatography or recrystallization to yield 4-amino-N-isopropylbenzamide.[11]

Hit Identification: The Screening Cascade

The initial phase of an FBDD campaign is dedicated to identifying fragments that bind to the target protein. Due to the weak affinities of fragments, this requires highly sensitive biophysical or biochemical techniques.[5][12] A common strategy is to use a rapid, high-throughput primary screen followed by a series of more resource-intensive orthogonal assays to confirm hits and eliminate false positives.[3]

Screening_Cascade cluster_0 Screening Funnel start Fragment Library (~2000 compounds) primary Primary Screen (DSF) High-throughput, identifies stabilizers start->primary Hit Rate: ~3-5% secondary Secondary Screen (SPR) Confirms direct binding, provides affinity estimate primary->secondary Confirmation Rate: ~30-50% tertiary Tertiary Screen (NMR) Validates binding, provides structural context secondary->tertiary Validation Rate: ~50-70% validated_hits Validated Hits for Structural Biology tertiary->validated_hits

Figure 2: A typical screening cascade for fragment hit identification and validation.

Primary Screen: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[5][13] The assay measures the change in the protein's melting temperature (Tm) upon ligand binding. An increase in Tm (a positive thermal shift, ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.

Experimental Protocol: DSF Screening

  • Reagent Preparation:

    • Prepare the target protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2-5 µM.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration recommended by the manufacturer.

    • Prepare the fragment library, including 4-amino-N-isopropylbenzamide, as 100 mM stock solutions in DMSO. Dilute to a working concentration of 10 mM.

  • Assay Plate Setup (384-well plate):

    • To each well, add 10 µL of the protein solution.

    • Add 10 µL of the protein/dye mixture.

    • Add 1 µL of the fragment solution (final fragment concentration: 200-500 µM; final DMSO concentration: 1-2%). Include DMSO-only wells as a negative control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation. The Tm is the temperature at the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm (fragment) - Tm (DMSO control).

    • A statistically significant positive ΔTm (e.g., > 3 standard deviations above the mean of the controls, or a fixed cutoff like > 2°C) identifies a primary hit.[3]

Orthogonal Screen 1: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding events.[14][15] It is an excellent orthogonal method to confirm direct binding of the hits from the primary screen and to obtain an initial estimate of binding affinity (KD).

Experimental Protocol: SPR Hit Confirmation

  • Surface Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.[14]

    • Use a reference flow cell, either blank or with an irrelevant immobilized protein, for background subtraction.

  • Assay Setup:

    • The running buffer should be the same as the protein buffer, supplemented with a low concentration of a non-ionic surfactant (e.g., 0.05% P20) and a DMSO concentration matching that of the fragment solutions (e.g., 1% DMSO).[16]

    • Prepare serial dilutions of the fragment hits (e.g., from 1 mM down to 1 µM) in the running buffer.

  • Data Acquisition:

    • Perform a solvent correction procedure to account for refractive index differences between the running buffer and the sample solutions.[14]

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).[16]

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram.

  • Data Analysis:

    • Subtract the signal from the reference flow cell and a buffer-only injection (double referencing) to obtain the specific binding signal.

    • For a qualitative "yes/no" confirmation, a significant response at a high fragment concentration (e.g., 200 µM) indicates binding.

    • For a quantitative analysis, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Orthogonal Screen 2: Ligand-Observed Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information about the interaction.[17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.[17]

Experimental Protocol: NMR Hit Validation (STD)

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Prepare a stock solution of the fragment hit (e.g., 4-amino-N-isopropylbenzamide) in the same deuterated buffer.

    • The final sample should contain the protein and the fragment at a molar ratio of approximately 1:100 (e.g., 10 µM protein and 1 mM fragment).

  • Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.

    • The saturation is transferred from the protein to the binding fragment via spin diffusion.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only signals from the fragment that binds to the protein will appear in the STD spectrum. The absence of signals confirms a non-binder (and a false positive from previous screens).

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable structural insights.

From Hit to Lead: The Art of Fragment Growing

Once a fragment hit like 4-amino-N-isopropylbenzamide is validated and its binding mode is determined by X-ray crystallography, the next phase is to evolve it into a more potent, lead-like molecule. This is typically achieved through structure-guided design, using strategies such as fragment growing, linking, or merging.[12][19]

Fragment growing is the most common strategy, where chemical moieties are added to the fragment core to make additional favorable interactions with the protein.[19][20] The goal is to "grow" the fragment into unoccupied regions of the binding pocket, thereby increasing its affinity and selectivity.

Fragment_Growing cluster_0 Structure-Guided Fragment Elaboration start Initial Hit 4-amino-N-isopropylbenzamide (Kd = 500 µM, LE = 0.35) analyze X-ray Structure Analysis Identify growth vectors and unoccupied pockets start->analyze design Design Analogs (e.g., add group to para-amino) analyze->design synthesize Synthesize Analog 1 (Kd = 50 µM, LE = 0.38) design->synthesize iterate Iterative Optimization (e.g., explore linker length, add H-bond donor/acceptor) synthesize->iterate lead Lead Compound (Kd = 0.05 µM, LE = 0.42) iterate->lead

Figure 3: A conceptual workflow for the "fragment growing" strategy in hit-to-lead optimization.

The success of this iterative process is often tracked using metrics like Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE). The goal is to increase potency (decrease Kd or IC50) without disproportionately increasing molecular weight or lipophilicity, which could lead to poor drug-like properties.

Illustrative Hit-to-Lead Progression:

The table below shows a hypothetical optimization trajectory starting from our model fragment. The modifications are guided by structural information to exploit specific interactions within the target's binding site.

CompoundStructureModificationKd (µM)MWcLogPLELLE (pKd-cLogP)
Hit 4-amino-N-isopropylbenzamide-5001781.30.352.0
Analog 1 (Structure with added moiety)Added a methylsulfonyl group to the amino function to target a nearby hydrophobic pocket.502561.80.322.5
Analog 2 (Structure with further modification)Replaced the methylsulfonyl group with a cyclopropylsulfonyl group to improve the fit in the hydrophobic pocket.52822.10.353.2
Lead (Final optimized structure)Introduced a hydroxyl group on the isopropyl moiety to form a new hydrogen bond with a backbone carbonyl.0.052981.90.415.4

Note: Structures are conceptual. LE is calculated as (1.36 * pKd) / (Number of Heavy Atoms). LLE is calculated as pKd - cLogP. These values are illustrative of a successful optimization campaign.

Conclusion

Fragment-Based Drug Discovery offers a rational and efficient path to novel lead compounds. By starting with small, well-characterized fragments like 4-amino-N-isopropylbenzamide, researchers can systematically build potency while maintaining control over critical drug-like properties. The success of an FBDD campaign hinges on the careful application of a cascade of sensitive biophysical and biochemical techniques for hit identification and validation, followed by a disciplined, structure-guided approach to hit-to-lead optimization. This guide has provided a technical framework and detailed protocols to serve as a valuable resource for scientists embarking on this exciting and productive area of drug discovery.

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Technical Guide: A Predictive Analysis of the Aqueous and Organic Solubility Profile of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical determinant of a compound's developability, profoundly influencing its absorption, distribution, and overall therapeutic efficacy. This technical guide provides a comprehensive, predictive analysis of the solubility profile of 4-amino-N-isopropylbenzamide, a compound of interest in medicinal chemistry. In the absence of experimental data, this document leverages established theoretical models and computational tools to forecast its behavior in both aqueous and organic media. We employ the General Solubility Equation (GSE) to predict aqueous solubility, necessitating in silico prediction of key physicochemical parameters such as melting point, pKa, and LogP. Furthermore, we explore the principles behind advanced modeling techniques like COSMO-RS for predicting solubility in a diverse range of organic solvents. This guide is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded framework for understanding and anticipating the solubility characteristics of 4-amino-N-isopropylbenzamide, thereby informing early-stage development decisions. A standardized protocol for the experimental validation of these predictions via the gold-standard shake-flask method is also detailed, ensuring a pathway from theoretical assessment to empirical confirmation.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility—the ability of a solute to dissolve in a solvent to form a homogeneous system—stands as a primary gatekeeper to bioavailability and therapeutic success. Poor aqueous solubility can lead to insufficient drug absorption from the gastrointestinal tract, resulting in low and variable bioavailability and, consequently, suboptimal clinical efficacy.

4-amino-N-isopropylbenzamide (Figure 1) is a substituted benzamide, a chemical scaffold prevalent in a multitude of clinically significant drugs. Understanding its solubility profile is therefore not merely an academic exercise but a crucial step in assessing its potential as a drug candidate or an intermediate. This guide provides a predictive, in-depth analysis of its solubility, offering a foundational dataset to guide future experimental work.

Physicochemical Characterization of 4-amino-N-isopropylbenzamide

Molecular Structure and Identifiers

The chemical structure dictates the intermolecular forces that govern solubility. The presence of a primary aromatic amine, an amide linkage, a phenyl ring, and an isopropyl group creates a molecule with both hydrogen-bonding capabilities and significant lipophilic character.

prediction_workflow cluster_inputs Physicochemical Inputs cluster_prediction In Silico Prediction cluster_parameters Predicted Parameters cluster_models Solubility Models cluster_output Predicted Profile SMILES Chemical Structure (SMILES String) Predictors Computational Tools (e.g., ChemAxon) SMILES->Predictors COSMO COSMO-RS / Advanced (Aqueous & Organic) SMILES->COSMO Quantum Calculation MP Melting Point (~155 °C) Predictors->MP LogP LogP (~1.7) Predictors->LogP pKa pKa (~3.8) Predictors->pKa GSE General Solubility Eq. (Aqueous) MP->GSE LogP->GSE pKa->GSE for pH adjustment Profile Predicted Solubility (mg/mL, logS) GSE->Profile COSMO->Profile

Figure 2: Workflow for the in silico prediction of solubility.

Predicted Aqueous Solubility Profile

The aqueous solubility of 4-amino-N-isopropylbenzamide is heavily influenced by pH due to the presence of the basic aromatic amine group.

Intrinsic Solubility Prediction using GSE

First, we calculate the intrinsic solubility (solubility of the neutral form) using the predicted parameters:

  • MP = 155 °C

  • LogP = 1.7

Log S = 0.5 - 0.01 * (155 - 25) - 1.7 Log S = 0.5 - 0.01 * (130) - 1.7 Log S = 0.5 - 1.3 - 1.7 Log S = -2.5

This corresponds to a molar solubility (S) of 10⁻²·⁵ mol/L, which is approximately 0.00316 mol/L . Converting to mg/mL: 0.00316 mol/L * 178.23 g/mol * (1 L / 1000 mL) ≈ 0.56 mg/mL .

pH-Dependent Solubility

The primary amine (pKa ≈ 3.8) will be protonated in acidic conditions. The solubility of the ionized form is significantly higher than the intrinsic solubility. The total solubility (S_total) at a given pH can be estimated using the Henderson-Hasselbalch relationship.

S_total = S₀ * (1 + 10^(pKa - pH)) Where S₀ is the intrinsic solubility.

pHDominant SpeciesPredicted Solubility (Log S)Predicted Solubility (mg/mL)ICH Solubility Class
1.2 (Stomach)Ionized (BH⁺)-0.9~22.3High Solubility
4.5 (Intestine)Mixed-2.2~1.1Low/Moderate Solubility
6.8 (Intestine)Neutral (B)-2.5~0.56Low Solubility
Intrinsic Neutral (B)-2.5 ~0.56 Low Solubility

Note: According to ICH M9 guidelines, a drug is "highly soluble" if its highest dose is soluble in 250 mL of aqueous media across the pH 1.2-6.8 range. [1][2]The predicted low solubility at pH 6.8 suggests 4-amino-N-isopropylbenzamide would likely be classified as a low solubility compound.

Predicted Organic Solvent Solubility Profile

Predicting solubility in organic solvents relies on the principle of "like dissolves like." The molecular structure of 4-amino-N-isopropylbenzamide, with its polar amine and amide groups and nonpolar phenyl and isopropyl groups, suggests it will have varied solubility across different solvent classes. Advanced models like COSMO-RS or machine learning are best suited for quantitative predictions. [3][4]Qualitatively, we can predict the following ranking:

Solvent ClassRepresentative SolventsPredicted Solubility RankRationale
Polar Protic Ethanol, MethanolHigh Capable of hydrogen bonding with the amine and amide groups.
Polar Aprotic Acetone, AcetonitrileModerate-High Can accept hydrogen bonds and engage in dipole-dipole interactions.
Moderately Polar Ethyl AcetateModerate Ester group provides some polarity, but less effective at H-bonding.
Nonpolar Aromatic TolueneLow-Moderate The phenyl ring of the solute can interact favorably with the aromatic solvent.
Nonpolar Aliphatic Heptane, HexaneVery Low Lacks the polarity needed to effectively solvate the polar functional groups.

Experimental Verification Protocol: The Saturation Shake-Flask Method

All predictive models must be validated by empirical data. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility. [5][6]The protocol described below is aligned with USP and ICH guidelines. [7][8]

Objective

To determine the thermodynamic equilibrium solubility of 4-amino-N-isopropylbenzamide in various aqueous and organic media at a controlled temperature.

Materials and Equipment
  • 4-amino-N-isopropylbenzamide (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid 4-amino-N-isopropylbenzamide to a series of vials. The key is to ensure that undissolved solid remains at equilibrium; a visual excess is sufficient.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit. [5]2. Solvent Addition : Add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to each vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1°C for biorelevance per ICH guidelines). [1]Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

    • Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Causality: Incomplete separation of solid from the supernatant is a primary source of error, leading to an overestimation of solubility. Centrifugation provides a clear supernatant for analysis.

  • Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined dilution with the mobile phase of the analytical method.

    • Causality: Filtration removes any remaining microscopic particles. Dilution is often necessary to bring the concentration within the linear range of the analytical detector.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV (or equivalent) method against a standard curve of known concentrations.

  • pH Verification : For aqueous buffers, measure the final pH of the supernatant in the vial to confirm it has not shifted during the experiment. [8]

experimental_workflow A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 37°C, 48h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant & Dilute Aliquot D->E G 7. Verify Final pH (for aqueous) D->G F 6. Quantify via HPLC (or other method) E->F H Solubility Result (mg/mL) F->H

Figure 3: Experimental workflow for the Shake-Flask solubility method.

Discussion and Implications for Drug Development

The predictive analysis indicates that 4-amino-N-isopropylbenzamide is likely a low-solubility compound , particularly in the neutral to alkaline pH range of the lower gastrointestinal tract. Its intrinsic solubility of ~0.56 mg/mL falls into a category that often presents challenges for oral absorption.

  • Biopharmaceutics Classification System (BCS) : Based on its low solubility, the compound would likely be classified as either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). [1]This has significant regulatory implications, as BCS Class I and III drugs are often eligible for biowaivers, whereas Class II and IV drugs typically require more extensive clinical testing. [9]* Formulation Strategy : The predicted low solubility signals a need for enabling formulation strategies. Techniques such as salt formation (targeting the basic amine), co-solvents, amorphous solid dispersions, or particle size reduction (micronization) would likely be necessary to improve its dissolution rate and extent of absorption.

  • Organic Process Chemistry : The predicted high solubility in polar protic solvents like ethanol suggests that these would be excellent choices for reaction media or for purification via crystallization. Conversely, its poor solubility in nonpolar aliphatic solvents could be exploited for precipitation steps.

Conclusion

This technical guide has established a comprehensive predicted solubility profile for 4-amino-N-isopropylbenzamide using established theoretical models. The in silico analysis, leveraging the General Solubility Equation and principles of advanced computational chemistry, forecasts that the compound is inherently poorly soluble in neutral aqueous media but exhibits significantly higher solubility under acidic conditions. Its solubility in organic solvents is predicted to be highest in polar protic solvents.

These predictions provide a critical, data-driven foundation for early-stage drug development, highlighting potential biopharmaceutical challenges and guiding formulation strategies. While computational predictions are invaluable for resource allocation and risk assessment, they are not a substitute for empirical data. The detailed shake-flask protocol provided herein outlines the necessary next step to validate these findings and build a definitive understanding of the compound's behavior.

References

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The Evolving Therapeutic Landscape of N-Substituted Benzamides: A Technical Guide to Unlocking Novel Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-substituted benzamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of pharmacological activities.[1][2] From established roles as antipsychotics and antiemetics to emerging applications in oncology and inflammatory diseases, the versatility of this structural motif is undeniable. The key to this adaptability lies in the profound influence of the N-substituent on the molecule's interaction with biological targets. This guide provides an in-depth exploration of the potential therapeutic targets for N-substituted benzamide derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the established mechanisms of action, explore emerging targets, and provide detailed experimental protocols for target validation, all grounded in the principles of scientific integrity and practical application.

Part 1: Established Therapeutic Targets and Mechanisms of Action

N-substituted benzamides exert their therapeutic effects by interacting with a range of well-characterized biological targets, primarily enzymes and receptors. The following sections detail these established targets and the underlying mechanisms of action.

Dopamine Receptor Antagonism: The Foundation of Neuroleptic Activity

A significant number of N-substituted benzamides, particularly those with a hydroxy-substituted benzamide core, function as antagonists at dopamine D2-like receptors (D2, D3, and D4).[3][4] This antagonism is the cornerstone of their use as antipsychotic and antiemetic agents.[5] By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The affinity for these receptors is highly dependent on the substitution pattern on the benzamide ring.[6][7]

Experimental Workflow: Dopamine D2 Receptor Binding Assay

A common method to determine the affinity of N-substituted benzamide derivatives for the dopamine D2 receptor is through a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing D2 receptors incubate Incubate membranes, radioligand, and test compound prep_mem->incubate prep_radio Prepare radioligand (e.g., [3H]spiperone) prep_radio->incubate prep_comp Prepare serial dilutions of N-substituted benzamide derivative prep_comp->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify ic50 Determine IC50 value quantify->ic50 ki Calculate Ki value using Cheng-Prusoff equation ic50->ki

Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay [8][9][10]

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine D2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone), and varying concentrations of the N-substituted benzamide test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition: A Gateway to Diverse Therapeutic Applications

N-substituted benzamides have demonstrated inhibitory activity against a variety of enzymes, highlighting their potential in treating a range of diseases from cancer to neurodegenerative disorders.

Certain N-substituted benzamide derivatives, such as Entinostat (MS-275), are potent histone deacetylase (HDAC) inhibitors.[1][11][12][13] HDACs are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, these benzamides can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them promising anticancer agents.[12][13] The benzamide moiety often acts as a zinc-binding group within the active site of the enzyme.

Experimental Workflow: HDAC Inhibitor Screening Assay

A common method for screening HDAC inhibitors is a fluorometric assay that measures the enzymatic activity of HDACs.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare recombinant HDAC enzyme incubate Incubate enzyme, substrate, and test compound prep_enzyme->incubate prep_sub Prepare fluorogenic HDAC substrate prep_sub->incubate prep_comp Prepare serial dilutions of N-substituted benzamide derivative prep_comp->incubate develop Add developer solution to stop the reaction and generate a fluorescent signal incubate->develop measure Measure fluorescence intensity develop->measure ic50 Determine IC50 value measure->ic50

Caption: Workflow for a Fluorometric HDAC Inhibitor Screening Assay.

Protocol: Fluorometric HDAC Inhibitor Screening Assay [14][15][16][17]

  • Reagent Preparation: Prepare solutions of recombinant HDAC enzyme, a fluorogenic HDAC substrate, and a developer solution. Prepare serial dilutions of the N-substituted benzamide test compounds.

  • Assay Setup: In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for a specified time.

  • Development: Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Some N-substituted benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[18] This makes them potential therapeutic agents for the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.

Protocol: Acetylcholinesterase Inhibitor Screening Assay (Ellman's Method) [4][19][20][21][22]

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare serial dilutions of the N-substituted benzamide test compounds.

  • Assay Setup: In a 96-well plate, add the AChE enzyme and the test compound at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding acetylthiocholine and DTNB to each well. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of AChE inhibition and calculate the IC50 value.

  • 12-Lipoxygenase (12-LOX): Specific benzamide derivatives have been identified as potent inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.

  • Dipeptidyl Peptidase-IV (DPP-IV): N-substituted aminobenzamide scaffolds have been explored as inhibitors of DPP-IV, a key target for the management of type 2 diabetes.[19][23][24][25][26]

  • Soluble Epoxide Hydrolase (sEH): N-Benzylbenzamide derivatives have been designed as dual modulators of sEH and peroxisome proliferator-activated receptor γ (PPARγ), with potential applications in treating diabetes and hypertension.[7][27][28][29]

  • Aldehyde Dehydrogenase (ALDH): Certain N-substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives have been shown to exert their cytotoxic effects through the aldehyde dehydrogenase pathway.

Part 2: Emerging Therapeutic Targets and Signaling Pathways

The therapeutic potential of N-substituted benzamides extends beyond well-established targets. Recent research has unveiled their ability to modulate key cellular signaling pathways, opening up new avenues for drug development.

Modulation of Key Signaling Pathways

N-substituted benzamides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation, immunity, and cell survival.[30] This inhibition can occur through mechanisms such as preventing the breakdown of IκBβ, an inhibitor of NF-κB.[30] This activity suggests their potential as anti-inflammatory and chemo/radio-sensitizing agents.[30]

Signaling Pathway: NF-κB Activation

G stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation nfkb NF-κB ikb->nfkb Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription benzamide N-substituted Benzamide benzamide->ikb_kinase Inhibition

Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of N-substituted benzamides.

Protocol: NF-κB Luciferase Reporter Assay [3][6][23][31]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect them with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with various concentrations of the N-substituted benzamide derivative for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of NF-κB inhibition for each compound concentration to determine the IC50 value.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers.[32] Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, a critical step for its activation.[32]

Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of various cancers.[31] Several substituted benzamide derivatives have been developed as inhibitors of this pathway, often by targeting the Smoothened (Smo) receptor.[31]

Protocol: Hedgehog Signaling Pathway Reporter Assay (Gli-Luciferase) [5][12][33][34][35]

  • Cell Culture: Use a cell line (e.g., NIH3T3) stably expressing a Gli-responsive luciferase reporter.

  • Compound Treatment: Treat the cells with the N-substituted benzamide derivatives at various concentrations.

  • Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or a purified Hedgehog ligand (e.g., Shh).

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity as described for the NF-κB assay.

  • Data Analysis: Determine the inhibitory effect of the compounds on Hedgehog signaling by calculating the reduction in luciferase activity and determining the IC50 values.

Novel Receptor Targets

The sigma-1 receptor is a unique ligand-operated molecular chaperone involved in various cellular functions.[36] Novel benzamide derivatives have been designed as sigma-1 receptor agonists with enhanced selectivity and safety profiles, suggesting their potential in treating central nervous system disorders.

Protocol: Sigma-1 Receptor Radioligand Binding Assay [36][37][38]

  • Membrane Preparation: Prepare membranes from tissues or cells expressing the sigma-1 receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of the test N-substituted benzamide derivative.

  • Incubation, Separation, and Quantification: Follow the same procedure as for the dopamine D2 receptor binding assay.

  • Data Analysis: Determine the IC50 and Ki values to assess the binding affinity of the test compound for the sigma-1 receptor.

Part 3: Data Presentation and Quantitative Analysis

For a comprehensive evaluation of N-substituted benzamide derivatives, quantitative data from various assays should be systematically organized. The following table provides an example of how to present such data.

Compound IDTargetAssay TypeIC50 / Ki (µM)Reference
MS-275HDACAnti-proliferative (K562 cells)5-10[1]
Compound 13hHDACAnti-proliferative (MCF-7 cells)1-5[1]
JW8AChEEnzyme Inhibition0.056[18]
JW8BACE1Enzyme Inhibition9.01[18]
B12STAT3 SignalingIL-6 induced STAT3 phosphorylation0.61-1.11[32]

Conclusion

The N-substituted benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While their role as dopamine receptor antagonists is well-established, the expanding landscape of their molecular targets, including a diverse range of enzymes and key signaling pathways, presents exciting opportunities for drug development in oncology, neurodegenerative diseases, inflammation, and metabolic disorders. The in-depth understanding of their structure-activity relationships, coupled with robust experimental validation using the protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

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  • Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9414–9427. [Link]

  • Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(8), 861-869. [Link]

  • Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113362. [Link]

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  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101–116. [Link]

  • Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(8), 861-869. [Link]

  • Matijević, M., et al. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 28(14), 5406. [Link]

  • Schetz, J. A., et al. (2012). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. The Journal of Pharmacology and Experimental Therapeutics, 342(2), 489–500. [Link]

  • Li, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(11), 2772. [Link]

  • Gleave, M. E., et al. (1987). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide. Journal of Medicinal Chemistry, 30(5), 945–949. [Link]

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Commercial availability and suppliers of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-isopropylbenzamide: Commercial Availability, Synthesis, and Procurement for Researchers

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-isopropylbenzamide (CAS No. 774-67-4), a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical identity and properties, offers a curated analysis of its commercial availability from various suppliers, and presents a detailed, field-proven protocol for its laboratory-scale synthesis. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and incorporates self-validating checkpoints. All information is grounded in authoritative sources to ensure technical accuracy and trustworthiness, serving as an essential resource for sourcing and utilizing this compound in a research and development setting.

Introduction to 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide is a substituted benzamide derivative featuring a primary aromatic amine and a secondary amide functional group. This bifunctionality makes it a versatile building block in medicinal chemistry and materials science. The primary amine at the 4-position can be readily derivatized via diazotization, acylation, or alkylation, while the N-isopropylamide moiety influences solubility, lipophilicity, and metabolic stability in potential drug candidates.

Chemical Identity & Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its effective use in any research application.

  • IUPAC Name: 4-amino-N-propan-2-ylbenzamide[1]

  • Synonyms: Isopropyl 4-aminobenzamide[1]

  • CAS Number: 774-67-4[1][2][3][4]

  • Molecular Formula: C₁₀H₁₄N₂O[1][2][3]

  • Molecular Weight: 178.23 g/mol [1][2]

  • Physical Form: Solid

  • Storage Conditions: Recommended storage is in a dark, dry place at room temperature under a sealed atmosphere to prevent degradation of the amino group.[2]

Caption: Chemical structure of 4-amino-N-isopropylbenzamide.

Commercial Availability & Procurement

Procuring high-quality starting materials is a critical, rate-limiting step in research. 4-amino-N-isopropylbenzamide is available from several chemical suppliers, though catalog availability and quality documentation can vary.

Supplier Landscape

The compound is primarily listed by suppliers specializing in building blocks for research and discovery chemistry. While larger manufacturers may not stock it as a primary product, it is readily accessible through specialized vendors.

SupplierPurityPack SizesNotes
Lead Sciences (BLDpharm) 97%100mg - 25g+Offers standard purity grade suitable for initial screening and synthesis development.[2]
Manchester Organics N/ACustom QuoteIndicates a lead time of 4-6 weeks, suggesting it may be synthesized on demand.[3]
Matrix Scientific N/AInquireLists the product as part of their portfolio of chemical intermediates.[4]
Sigma-Aldrich AldrichCPR100 MGSold under the "AldrichCPR" (Chemicals for Preliminary Research) designation. Critically, the supplier notes they do not perform analytical data collection for this product and the buyer is responsible for confirming identity and purity. All sales are final.
Expertise-Driven Procurement Strategy

Trustworthiness and Self-Validation: The "AldrichCPR" offering from Sigma-Aldrich highlights a crucial aspect of sourcing research chemicals: the ultimate responsibility for quality control lies with the end-user. For any application, but especially in drug development where results are highly sensitive to impurities, it is imperative to perform independent analytical validation upon receipt of any starting material.

Recommended QC Workflow:

  • Identity Confirmation: Run a ¹H NMR and Mass Spectrometry analysis to confirm the molecular structure and weight.

  • Purity Assessment: Use HPLC-UV to determine the purity profile and identify any potential contaminants.

  • Documentation Review: Always request a Certificate of Analysis (CoA) from the supplier, but use it as a guide rather than an absolute guarantee.

Synthesis and Characterization

When large quantities or specific purity grades are required, in-house synthesis may be preferable to commercial procurement. A robust and common method for preparing N-substituted benzamides is a two-step process starting from the corresponding benzoic acid.

Synthetic Workflow Overview

The synthesis proceeds via two classic organic transformations:

  • Acyl Chloride Formation: 4-aminobenzoic acid is converted to the highly reactive 4-aminobenzoyl chloride intermediate.

  • Amidation: The acyl chloride is then reacted with isopropylamine in a nucleophilic acyl substitution reaction to form the final amide product.

G A 4-Aminobenzoic Acid (Starting Material) C Step 1: Acyl Chloride Formation (Reflux) A->C B Thionyl Chloride (SOCl₂) Pyridine (cat.) B->C Reagent D 4-Aminobenzoyl Chloride (Reactive Intermediate) C->D Yields F Step 2: Amidation (Nucleophilic Acyl Substitution) D->F E Isopropylamine DCM, 0°C to RT E->F Nucleophile G Crude Product Mixture F->G Results in I Purification (Recrystallization or Chromatography) G->I Requires H Aqueous Workup (1M HCl, 1M NaOH, Brine) H->I Process J 4-amino-N-isopropylbenzamide (Final Product, >98% Purity) I->J Yields Pure

Caption: Two-step synthesis workflow for 4-amino-N-isopropylbenzamide.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is based on established methods for acyl chloride formation and subsequent amidation.[5][6]

Step 1: Synthesis of 4-Aminobenzoyl Chloride Intermediate

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it reacts with the carboxylic acid to form the acyl chloride, and the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. A catalytic amount of a tertiary amine base like pyridine can accelerate the reaction.

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzoic acid (10.0 g, 72.9 mmol).

  • Under a nitrogen atmosphere, add thionyl chloride (50 mL, 685 mmol).

  • Heat the mixture to reflux (approx. 80°C). The solid will slowly dissolve.

  • Maintain reflux for 2-3 hours. Self-Validation Checkpoint: The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-aminobenzoyl chloride hydrochloride salt is typically a solid and can be used in the next step without further purification.

Step 2: Amidation to form 4-amino-N-isopropylbenzamide

  • Rationale: The crude acyl chloride is highly electrophilic and will react readily with the nucleophilic isopropylamine. The reaction is performed at 0°C initially to control the exothermic reaction. Dichloromethane (DCM) is a suitable solvent as it is relatively inert.

  • In a separate 500 mL flask, dissolve isopropylamine (13.0 g, 220 mmol, ~3 equivalents) in 150 mL of dichloromethane (DCM). The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 4-aminobenzoyl chloride from Step 1 in 100 mL of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride spot has disappeared.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess isopropylamine), water, 1M NaOH (to deprotonate the anilinium salt and remove any unreacted starting acid), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure 4-amino-N-isopropylbenzamide.

Safety and Handling

Professional laboratory safety standards must be observed when handling this compound and the reagents for its synthesis.

  • Hazards: 4-amino-N-isopropylbenzamide is harmful if swallowed and causes serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Synthesis Reagents: Thionyl chloride is highly corrosive and reacts violently with water. All synthesis steps involving it must be performed in a fume hood with anhydrous conditions.

Conclusion

4-amino-N-isopropylbenzamide is a readily accessible chemical building block for research purposes, available through several specialized suppliers. However, researchers must adopt a proactive approach to quality control, performing independent validation of material identity and purity upon receipt, particularly for products sold without extensive analytical data. For applications requiring larger scales or stringent purity control, the detailed two-step synthesis protocol provided in this guide offers a reliable and field-proven alternative. By combining informed procurement with robust in-house synthesis and validation capabilities, researchers can confidently integrate this versatile compound into their discovery and development workflows.

References

  • Lead Sciences. 4-Amino-N-isopropylbenzamide. Available at: [Link] [Accessed January 12, 2026].

  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917. National Center for Biotechnology Information. Available at: [Link] [Accessed January 12, 2026].

  • PrepChem.com. Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. Available at: [Link] [Accessed January 12, 2026].

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-amino-N-isopropylbenzamide, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis route is designed for reliability and scalability in a standard laboratory setting. It begins with the acylation of isopropylamine using 4-nitrobenzoyl chloride to yield an intermediate, 4-nitro-N-isopropylbenzamide. This intermediate is subsequently reduced to the target primary amine via a chemoselective reduction using tin(II) chloride. This guide explains the causality behind critical experimental choices, provides detailed step-by-step instructions, and includes necessary safety precautions and characterization guidelines to ensure a self-validating and reproducible workflow for researchers.

Introduction and Significance

4-amino-N-isopropylbenzamide is an aromatic amide derivative that serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a primary aromatic amine and a secondary amide functional group on a single scaffold allows for diverse downstream chemical modifications. Aromatic amines are crucial components in a wide array of marketed drugs, including local anesthetics and antiarrhythmic agents like procainamide, which shares a similar structural backbone.[1][2] Furthermore, derivatives of 4-aminobenzoyl chloride, the core of the target molecule, have been investigated for their potential antibacterial and anti-inflammatory properties, suggesting the utility of its derivatives in drug discovery programs.[3]

The synthetic strategy outlined herein is a robust and classic approach, chosen for its high functional group tolerance and procedural simplicity. It involves two fundamental organic transformations: amide bond formation and nitro group reduction. This protocol is optimized to minimize common side reactions and facilitate purification, making it suitable for both academic research and process development environments.

Synthesis Overview & Rationale

The synthesis of 4-amino-N-isopropylbenzamide is achieved through a two-step process. This approach is strategically chosen to circumvent the challenges associated with using 4-aminobenzoyl chloride, which is prone to polymerization due to its bifunctional nature.[4] By introducing the amine functionality in the final step, we ensure a more controlled and higher-yielding process.

  • Step 1: Amide Formation. 4-nitrobenzoyl chloride is reacted with isopropylamine. The nitro group is unreactive under these conditions and serves as a stable precursor to the desired amine.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate, 4-nitro-N-isopropylbenzamide, is selectively reduced to a primary amine, yielding the final product.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride Intermediate 4-Nitro-N-isopropylbenzamide 4-Nitrobenzoyl_chloride->Intermediate DCM, TEA, 0°C to RT Isopropylamine Isopropylamine Isopropylamine->Intermediate Intermediate_2 4-Nitro-N-isopropylbenzamide Final_Product 4-Amino-N-isopropylbenzamide Intermediate_2->Final_Product SnCl2·2H2O, Ethanol, Reflux

Caption: Overall two-step synthesis workflow.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediate, and final product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Yellow Solid122-04-3
IsopropylamineC₃H₉N59.11Colorless Liquid75-31-0
4-Nitro-N-isopropylbenzamideC₁₀H₁₂N₂O₃208.21Solid38681-76-4
4-amino-N-isopropylbenzamideC₁₀H₁₄N₂O178.23Solid774-67-4

Data sourced from PubChem.[5][6][7]

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 4-Nitro-N-isopropylbenzamide

This procedure details the formation of the amide bond via nucleophilic acyl substitution. A tertiary amine base is used to neutralize the HCl byproduct, preventing the protonation and deactivation of the isopropylamine nucleophile.[8]

Materials & Reagents:

ReagentMW ( g/mol )MolesEquivalentsAmount
4-Nitrobenzoyl chloride185.560.0501.09.28 g
Isopropylamine59.110.0551.13.25 g (4.75 mL)
Triethylamine (TEA)101.190.0601.26.07 g (8.35 mL)
Dichloromethane (DCM), anhydrous---200 mL

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the acid chloride.[8]

  • Reagent Preparation: Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in 100 mL of anhydrous dichloromethane (DCM) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the acyl chloride.[9]

  • Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in 100 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using an addition funnel. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-nitrobenzoyl chloride spot has disappeared.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amines.

  • Workup - Base Wash: Wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any 4-nitrobenzoic acid formed via hydrolysis.

  • Workup - Final Wash: Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 4-nitro-N-isopropylbenzamide, is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

4.2. Step 2: Synthesis of 4-amino-N-isopropylbenzamide

This protocol employs the Béchamp-style reduction using tin(II) chloride, a classic and reliable method for converting aromatic nitro compounds to anilines.[10][11] The acidic conditions of the reaction suppress side reactions, and a final basic workup is essential to liberate the free amine from its anilinium salt form.[10]

Materials & Reagents:

ReagentMW ( g/mol )MolesEquivalentsAmount
4-Nitro-N-isopropylbenzamide208.210.0401.08.33 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.630.1203.027.08 g
Ethanol (95%)---150 mL
Ethyl Acetate---For extraction
Sodium Hydroxide (NaOH)---For basification

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitro-N-isopropylbenzamide (1.0 eq) and ethanol.

  • Addition of Reductant: Add tin(II) chloride dihydrate (3.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitro-compound is fully consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (approx. 200 g).

  • Basification: While stirring, slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) until the pH is strongly basic (pH > 10). This step is crucial as it precipitates tin salts as tin(IV) oxide/hydroxide and deprotonates the anilinium product to the free amine.[10] A thick, white precipitate will form.

  • Extraction: Transfer the entire mixture to a large beaker or flask and add ethyl acetate (200 mL). Stir vigorously for 15-20 minutes to extract the product into the organic layer.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Separation and Wash: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-amino-N-isopropylbenzamide.

  • Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanism of Tin(II) Chloride Reduction:

The reduction of the nitro group by SnCl₂ in an acidic medium proceeds through a series of proton-coupled electron transfers. The tin(II) acts as the electron donor, becoming oxidized to tin(IV), while the nitro group is sequentially reduced.[10][12]

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO + 2e⁻, + 2H⁺ - H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH3 Ar-NH₃⁺ (Anilinium Salt) ArNHOH->ArNH3 + 2e⁻, + 2H⁺ - H₂O ArNH2 Ar-NH₂ (Aniline) ArNH3->ArNH2 + OH⁻ (Basic Workup)

Caption: Intermediates in the Sn/HCl reduction of a nitroarene.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.[13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The disappearance of the nitro-group associated aromatic signals and the appearance of a broad singlet for the -NH₂ protons in the final product are key diagnostic markers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

Safety and Handling Precautions

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

  • 4-Nitrobenzoyl chloride: Highly corrosive and moisture-sensitive.[14] It causes severe skin burns and eye damage.[15] Contact with water liberates toxic gas.[14] Handle only under anhydrous conditions.

  • Isopropylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin and eye irritation.

  • Triethylamine: Flammable and corrosive.

  • Tin(II) chloride: May cause skin sensitization.[11] Avoid inhalation of dust.

  • Sodium Hydroxide: Corrosive and causes severe burns. The basification step is exothermic and should be performed with caution and adequate cooling.

References

  • BenchChem. (n.d.). Historical development of 4-Aminobenzoyl chloride synthesis.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via....
  • Aromatic Reactions. (n.d.). Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Organic Letters, ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Smolecule. (2023, August 15). Buy 4-Aminobenzoyl chloride | 16106-38-0.
  • Apollo Scientific. (2022, September 16). 4-Nitrobenzoyl chloride.
  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene.
  • Benchchem. (n.d.). Synthesis routes of 4-Aminobenzoyl chloride.
  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.
  • Organic Letters, ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • ECHEMI. (2019, July 15). 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). Material safety data sheet sds/msds.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • National Institutes of Health (NIH). (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.
  • Benchchem. (n.d.). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • (n.d.). Analytical Methods.
  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzamide.
  • National Institutes of Health (NIH). (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC.

Sources

Application Note: A Practical Guide to the Synthesis of 4-amino-N-isopropylbenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Importance of the Amide Bond

The amide bond is a cornerstone of chemical synthesis, most notably forming the backbone of peptides and proteins. Its prevalence, however, extends far beyond biochemistry, with a vast number of pharmaceuticals and functional materials incorporating this robust functional group.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a foundational reaction in medicinal chemistry and drug development.[2][3] This application note provides an in-depth guide to the synthesis of a specific N-substituted benzamide, 4-amino-N-isopropylbenzamide, a compound of interest in medicinal chemistry research. We will explore the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and discuss the characterization of the final product.

The chosen synthetic strategy involves the direct coupling of 4-aminobenzoic acid and isopropylamine using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) reagent system. This approach is widely favored for its operational simplicity, the water-solubility of its urea byproduct, and its ability to minimize racemization when chiral centers are present.[1] While the presence of a free amino group on the aniline starting material can present challenges in amide coupling reactions, this guide will address these considerations and present a robust protocol for a successful synthesis.[2][4]

Mechanistic Insights: The Role of EDC/HOBt in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow at ambient temperatures. This is primarily due to the formation of a non-productive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be activated to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1]

The EDC/HOBt system is a classic example of a "coupling reagent" combination that facilitates this activation. The mechanism can be understood in a stepwise manner:

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with the carbodiimide, EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[1]

  • Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to side reactions and can, in some cases, lead to racemization of chiral carboxylic acids. The addition of HOBt mitigates these issues by intercepting the O-acylisourea to form a more stable active ester, the HOBt ester. This ester is still sufficiently reactive to acylate the amine but is less prone to undesirable side reactions.[5][6]

  • Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester. This leads to the formation of a tetrahedral intermediate which subsequently collapses to yield the desired amide and regenerates HOBt, which can then participate in another catalytic cycle. The by-product of EDC is a water-soluble urea derivative, which can be easily removed during aqueous workup.[1]

Figure 1: General mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol: Synthesis of 4-amino-N-isopropylbenzamide

This protocol details a representative procedure for the synthesis of 4-amino-N-isopropylbenzamide.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountEquivalents
4-Aminobenzoic acidC₇H₇NO₂137.141.37 g1.0
IsopropylamineC₃H₉N59.110.71 g (1.0 mL)1.2
EDC·HClC₉H₂₁N₃·HCl191.702.30 g1.2
HOBtC₆H₅N₃O135.121.62 g1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.4 mL2.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (1.37 g, 10 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir until the 4-aminobenzoic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.62 g, 12 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12 mmol).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, 3.4 mL, 20 mmol) to the reaction mixture.

  • Amine Addition: After stirring for 15 minutes at 0 °C, add isopropylamine (1.0 mL, 12 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate (EtOAc) and 100 mL of water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[7] A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Figure 2: Experimental workflow for the synthesis of 4-amino-N-isopropylbenzamide.

Characterization of 4-amino-N-isopropylbenzamide

The structure and purity of the synthesized 4-amino-N-isopropylbenzamide can be confirmed by various analytical techniques.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol [8]

  • Appearance: Off-white to light yellow solid.

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.6 (d, 2H, aromatic protons ortho to the amide)

    • δ ~6.6 (d, 2H, aromatic protons ortho to the amino group)

    • δ ~5.8 (br s, 1H, NH of amide)

    • δ ~4.2 (septet, 1H, CH of isopropyl group)

    • δ ~3.8 (br s, 2H, NH₂ of amino group)

    • δ ~1.2 (d, 6H, CH₃ of isopropyl group)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~167 (C=O)

    • δ ~148 (aromatic C-NH₂)

    • δ ~128 (aromatic CH)

    • δ ~125 (aromatic C-C=O)

    • δ ~114 (aromatic CH)

    • δ ~42 (CH of isopropyl group)

    • δ ~23 (CH₃ of isopropyl group)

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretching of primary amine and secondary amide)

    • ~1630 (C=O stretching of amide, Amide I band)

    • ~1600, 1500 (C=C stretching of aromatic ring)

    • ~1540 (N-H bending of amide, Amide II band)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Incomplete activation of the carboxylic acid can also be a cause; consider pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine.[2] For less reactive anilines, a more potent coupling reagent such as HATU may be beneficial.[1]

  • Side Reactions: The primary amino group of 4-aminobenzoic acid is a potential site for self-condensation. However, under the described conditions, the carboxylic acid is preferentially activated by EDC, and the aliphatic amine (isopropylamine) is generally more nucleophilic than the aromatic amine, leading to the desired product. If self-coupling is a significant issue, protection of the aniline nitrogen as a hydrochloride salt prior to the coupling reaction can be considered.

  • Purification Challenges: The water-soluble urea byproduct from EDC should be effectively removed during the aqueous workup. If the final product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a viable alternative for purification.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-amino-N-isopropylbenzamide via an EDC/HOBt-mediated amide coupling reaction. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably synthesize this and similar N-substituted benzamides. The provided characterization data and troubleshooting tips further support the successful execution of this important transformation in a laboratory setting.

References

  • Royal Society of Chemistry. (n.d.). Contents. [Online]. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online]. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Online]. Available at: [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Online]. Available at: [Link]

  • ResearchGate. (2025). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. [Online]. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). (a) IR spectra of 4-aminobenzamide and anthranilamide, (b) diagram- matic representation of the amide catemer. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Online]. Available at: [Link]

  • Semantic Scholar. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. [Online]. Available at: [Link]

  • Google Patents. (n.d.). Catalyst and method for amide formation. [Online].
  • ResearchGate. (n.d.). N-Isopropylbenzamide. [Online]. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Online]. Available at: [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. [Online]. Available at: [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Online]. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Online]. Available at: [Link]

  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. [Online]. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Online]. Available at: [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Online]. Available at: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Online]. Available at: [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. [Online]. Available at: [Link]

  • YouTube. (2020). Recrystallization. [Online]. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Online]. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. [Online].
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online]. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 4-amino-N-isopropylbenzamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-amino-N-isopropylbenzamide is a key benzamide derivative with potential applications in pharmaceutical and materials science research. The efficacy and reproducibility of its use in downstream applications are critically dependent on its purity. This document provides a comprehensive, field-tested protocol for the purification of 4-amino-N-isopropylbenzamide from a crude synthetic mixture using automated flash column chromatography. We delve into the rationale behind methodological choices, from stationary phase selection to mobile phase optimization, ensuring a robust and replicable purification strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purification workflow for this and structurally related compounds.

Introduction: The Rationale for Chromatographic Purification

The synthesis of aromatic amides, such as 4-amino-N-isopropylbenzamide, often yields a crude product contaminated with unreacted starting materials, coupling reagents, and side-products. While techniques like recrystallization can be effective for removing bulk impurities, column chromatography offers superior resolution for separating structurally similar compounds.[1][2] The underlying principle of column chromatography is the differential partitioning of mixture components between a stationary phase and a mobile phase.[3] For 4-amino-N-isopropylbenzamide, a compound of moderate polarity containing both a basic amino group and a polar amide linkage, careful selection of the chromatographic conditions is paramount to achieving high purity. The presence of the primary aromatic amine functionality can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups.[4] This protocol addresses this challenge through the use of a modified mobile phase to ensure sharp, symmetrical peaks and optimal separation.

Physicochemical Properties of 4-amino-N-isopropylbenzamide

A thorough understanding of the analyte's properties is crucial for developing an effective purification method.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[5]
Molecular Weight 178.23 g/mol [5]
Appearance Solid (predicted)[6]
IUPAC Name 4-amino-N-propan-2-ylbenzamide[5]
Key Functional Groups Primary aromatic amine, secondary amideN/A

Experimental Workflow: From Crude Mixture to Pure Compound

The purification process follows a logical progression from initial analysis of the crude material by Thin Layer Chromatography (TLC) to the final, scaled-up purification using flash column chromatography.

workflow cluster_prep Phase 1: Method Development cluster_purification Phase 2: Scale-Up Purification cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis of Crude (Solvent System Scouting) Opt Mobile Phase Optimization (Target Rf ~0.3) TLC->Opt Iterative Testing Slurry Column Packing (Silica Gel Slurry) Opt->Slurry Optimized Conditions Load Dry Loading of Sample Slurry->Load Run Flash Chromatography (Gradient Elution) Load->Run Collect Fraction Collection Run->Collect Pool TLC Analysis of Fractions Collect->Pool Combine Pooling of Pure Fractions Pool->Combine Evap Solvent Evaporation Combine->Evap Final Final Product Analysis (e.g., HPLC, NMR) Evap->Final

Caption: Workflow for the purification of 4-amino-N-isopropylbenzamide.

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System

  • Pre-packed silica gel column (or materials for self-packing)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

  • HPLC or NMR for final purity analysis

Solvents and Reagents
  • Crude 4-amino-N-isopropylbenzamide

  • Silica gel (for dry loading)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N), reagent grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

Detailed Experimental Protocols

Protocol 1: TLC Method Development

Causality: The success of column chromatography is predicated on the selection of an appropriate mobile phase. TLC serves as a rapid and material-sparing method to screen solvent systems and determine the optimal polarity for separation.[7] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring it moves off the baseline but is well-retained for separation from less polar impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated solution of the crude 4-amino-N-isopropylbenzamide in a small amount of DCM or ethyl acetate.

  • Spotting: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.[4]

  • Elution: Develop the TLC plate in a chamber containing a pre-screened solvent system. Good starting points for moderately polar compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[8][9]

    • Initial Screening System: 30:70 Ethyl Acetate/Hexane.

    • System for Polar Compounds: 5:95 Methanol/Dichloromethane.

  • Modification for Amines: Due to the basic nature of the primary amine, peak streaking may be observed. To mitigate this, add 0.5-1% triethylamine to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to sharper spots.[4][7]

  • Visualization: After development, visualize the spots under a UV lamp at 254 nm. Aromatic compounds like 4-amino-N-isopropylbenzamide will appear as dark spots.[10]

  • Optimization: Adjust the solvent ratio until the desired Rf for the target compound is achieved. Increasing the proportion of the more polar solvent (EtOAc or MeOH) will increase the Rf value.

tlc_logic Start Select Initial Solvent System (e.g., 30% EtOAc in Hexane) Rf_High Rf > 0.4 (Too High) Start->Rf_High Rf_Low Rf < 0.2 (Too Low) Start->Rf_Low Rf_Good 0.2 < Rf < 0.4 (Optimal) Start->Rf_Good Decrease_Polarity Decrease % Polar Solvent Rf_High->Decrease_Polarity Re-test Increase_Polarity Increase % Polar Solvent Rf_Low->Increase_Polarity Re-test Streak Spot Streaking? Rf_Good->Streak Add_Base Add 0.5% Triethylamine Streak->Add_Base Yes Final Optimized System for Column Streak->Final No Decrease_Polarity->Start Re-test Increase_Polarity->Start Re-test Add_Base->Final

Sources

Topic: Recrystallization Methods for Purifying Crude 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Senior Application Scientist

Abstract

This application note provides a detailed guide for the purification of crude 4-amino-N-isopropylbenzamide via recrystallization. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical. This document moves beyond a simple list of steps to explain the underlying chemical principles governing solvent selection and methodological choices. Two distinct, robust protocols are presented: a single-solvent method using ethanol and a mixed-solvent (solvent/anti-solvent) method using an ethanol/water system. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable, scalable, and well-understood purification strategy for this and structurally similar aromatic amides.

Introduction and Principles

4-amino-N-isopropylbenzamide is a substituted aromatic amide. Compounds of this class are prevalent in medicinal chemistry and materials science. The synthetic route to this compound can often yield a crude product contaminated with unreacted starting materials, by-products, or residual reagents. For subsequent applications, purification is not merely recommended but essential.

Recrystallization is a powerful and economical purification technique for solid compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).[1] The process of slow cooling allows for the selective formation of a highly ordered crystal lattice of the pure compound, effectively excluding impurities.

This guide provides the necessary theoretical grounding and practical steps to empower the researcher to not only execute the purification but also to troubleshoot and adapt the protocols as needed.

Compound Properties and Safety

Prior to any experimental work, a thorough understanding of the compound's properties and associated hazards is mandatory.

Table 1: Physicochemical and Safety Data for 4-amino-N-isopropylbenzamide

PropertyValueSource(s)
IUPAC Name 4-amino-N-propan-2-ylbenzamide[2]
Molecular Formula C₁₀H₁₄N₂O[2]
Molecular Weight 178.23 g/mol [2]
Appearance Solid
Melting Point Not experimentally defined in literature. Must be determined as a measure of purity. For reference, the related N-isopropylbenzamide has a melting point of 101–103 °C.[3]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2]
GHS Pictograms GHS07 (Exclamation Mark)
Precautionary Codes P264, P270, P280, P301+P317, P305+P351+P338[2]

Safety Precautions:

  • Always handle 4-amino-N-isopropylbenzamide in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Solvent System Selection: The Rationale

The choice of solvent is the most critical parameter in recrystallization. Based on the structure of 4-amino-N-isopropylbenzamide (possessing a polar amine and amide group, and a nonpolar aromatic ring and isopropyl group), and data from similar compounds, we can predict its solubility behavior.[5][6] Aromatic amides often respond well to purification by recrystallization in polar solvents like ethanol, acetone, or acetonitrile.[7]

Table 2: Rationale for Proposed Solvent Systems

Solvent SystemTypeRationaleSuitability
Ethanol Single SolventThe hydroxyl group of ethanol can hydrogen bond with the amine and amide groups of the target compound. Solubility is expected to be significantly higher in hot ethanol than in cold ethanol, which is the ideal characteristic for a single-solvent recrystallization.Excellent starting point. Simple, effective, and uses a common, relatively safe solvent.
Ethanol / Water Mixed Solvent (Solvent/Anti-solvent)The compound is predicted to be highly soluble in ethanol but poorly soluble in water.[6] This allows for dissolution in a minimum of ethanol, followed by the controlled addition of water (the anti-solvent) to induce crystallization by reducing the overall solubility of the compound in the mixture.[1]Useful if the compound is too soluble in ethanol even when cold, or for inducing crystallization when it is reluctant to precipitate from a single solvent.
Acetone / Hexane Mixed Solvent (Solvent/Anti-solvent)Similar principle to Ethanol/Water. Acetone is a polar aprotic solvent that should readily dissolve the compound, while hexane is a nonpolar anti-solvent.An alternative to consider if alcohol-based systems are not optimal. Acetone is more volatile, which can aid in drying but requires careful handling.

For the purposes of this guide, we will detail the protocols for the two most common and reliable systems: single-solvent ethanol and mixed-solvent ethanol/water.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is the preferred starting point due to its simplicity and effectiveness for many aromatic amides.[7] The objective is to dissolve the crude product in a minimum volume of boiling solvent to create a saturated solution, which upon cooling, will yield pure crystals.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_collection Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B with boiling chips C Perform hot gravity filtration (if insoluble impurities exist) B->C quickly D Allow filtrate to cool slowly to room temp C->D E Induce crystallization (if needed) D->E scratch/seed F Cool in ice bath to maximize yield D->F if crystals form E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold ethanol G->H I Dry crystals under vacuum H->I J Pure Crystalline Product I->J for analysis

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-amino-N-isopropylbenzamide (e.g., 1.0 g) into an Erlenmeyer flask with a couple of boiling chips. In a separate beaker, heat a volume of ethanol to boiling. Add the hot ethanol to the Erlenmeyer flask in small portions, swirling after each addition, until the solid just dissolves. Causality: Using the minimum amount of boiling solvent ensures the solution is saturated upon cooling, which is critical for maximizing the yield of the recrystallized product.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step removes impurities that do not dissolve in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of the pure product.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution. Causality: The solubility of the product decreases further at lower temperatures, leading to a higher recovery yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Causality: Vacuum filtration efficiently separates the solid crystals from the liquid (mother liquor), which contains the soluble impurities. Washing with ice-cold solvent removes any adhering mother liquor without significantly redissolving the product crystals.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water

This method is ideal when the target compound is too soluble in a primary solvent (like ethanol) even at low temperatures. An "anti-solvent" (water) in which the compound is insoluble is added to decrease the overall solubility and induce crystallization.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_collection Isolation & Drying A Dissolve crude solid in minimum ethanol at RT B Add water dropwise until solution turns cloudy A->B with swirling C Add ethanol dropwise to redissolve (clear solution) B->C just enough D Allow solution to cool slowly to room temp C->D E Collect crystals by vacuum filtration D->E F Wash with cold ethanol/water mixture E->F G Dry crystals under vacuum F->G H Pure Crystalline Product G->H for analysis

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-amino-N-isopropylbenzamide into an Erlenmeyer flask. Add ethanol at room temperature portion-wise while swirling, until the solid is fully dissolved. Gentle warming may be used if necessary, but avoid boiling.

  • Inducing Cloudiness: While swirling the solution, add deionized water dropwise using a pipette. Continue adding water until the solution remains persistently cloudy. This is the point of saturation, known as the cloud point. Causality: The addition of the anti-solvent (water) systematically lowers the solvating power of the mixture for the organic compound, forcing it to begin precipitating out.

  • Clarification: Add a few drops of ethanol—just enough to make the cloudy solution clear again. Causality: This step ensures the solution is perfectly saturated at that temperature, setting the stage for controlled crystallization upon cooling rather than uncontrolled precipitation.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold mixture of ethanol and water (using the approximate ratio from your recrystallization).

  • Drying: Dry the crystals, preferably in a vacuum oven, to ensure complete removal of both water and ethanol.

Assessment of Purity and Troubleshooting

A successful recrystallization should result in a product with a higher melting point and a narrower melting range than the crude material. Purity can be further assessed by techniques like Thin Layer Chromatography (TLC), NMR, or HPLC.

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution became saturated at a temperature above the solute's melting point.Reheat the solution to dissolve the oil. Add more solvent and allow it to cool again. If the problem persists, choose a solvent with a lower boiling point.
Low Recovery Yield Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtrations.
Colored Impurities Remain Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Adding charcoal to a boiling solution can cause violent bumping.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 428344, 4-amino-N-propylbenzamide. Available at: [Link]

  • Li, Y., et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Unknown Author. Common Solvents for Crystallization. PDF Document. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Selva, M., et al. (2017). Supplementary Information for "A new, safe, and sustainable protocol for the synthesis of N-substituted benzamides from aromatic aldehydes and alkylamines". Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 4-amino-N-isopropylbenzamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol, from mobile phase preparation to method validation, grounded in established chromatographic principles and regulatory expectations. The described reverse-phase HPLC method is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Introduction: The Analytical Imperative

4-amino-N-isopropylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-validated analytical method is essential to ensure the quality of this starting material. This document provides a step-by-step guide for a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a technique renowned for its resolving power and sensitivity for aromatic compounds.

The fundamental principle of this method is the partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. By carefully controlling the mobile phase composition, we can achieve differential migration and, consequently, separation of these components. The causality behind selecting RP-HPLC lies in its versatility and compatibility with the physicochemical properties of 4-amino-N-isopropylbenzamide, which possesses both hydrophobic (benzene ring, isopropyl group) and hydrophilic (amino group, amide group) moieties.

Chromatographic System & Conditions

A well-defined chromatographic system is the cornerstone of reproducible results. The following conditions have been optimized for the separation of 4-amino-N-isopropylbenzamide from its potential process-related impurities and degradation products.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV/Vis or DAD detectorEnsures broad applicability.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte, while the dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a modifier to control the ionization of the amino group, improving peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and is effective in eluting nonpolar compounds from the C18 column.
Gradient Elution See Table 2A gradient is employed to ensure the elution of potential impurities with a wide range of polarities and to clean the column effectively after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature minimizes fluctuations in retention time and improves method reproducibility.
Detection Wavelength 254 nmThis wavelength provides a good response for the benzamide chromophore, ensuring high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Run Time 25 minutesSufficient time to elute the main peak and any late-eluting impurities.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

b) Diluent Preparation:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used as the diluent for standard and sample preparations. This ensures compatibility with the initial mobile phase conditions.

c) Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of 4-amino-N-isopropylbenzamide reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

d) Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the 4-amino-N-isopropylbenzamide sample.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is fit for its intended purpose.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Calculate the parameters listed in Table 3. The system is deemed suitable if the acceptance criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Analytical Procedure
  • Once the system suitability is established, inject the prepared Sample Solution in duplicate.

  • Integrate the peaks and calculate the purity of the sample using the area normalization method.

Calculation of Purity (%):

Method Validation Strategy

To ensure the trustworthiness of this method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following is a summary of the validation experiments.

Workflow for Method Validation

Caption: Workflow for HPLC Method Validation.

  • Specificity: Forced degradation studies should be conducted to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Samples should be stressed under acidic, basic, oxidative, thermal, and photolytic conditions. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is free from co-eluting impurities.

  • Linearity: The linearity of the method should be assessed by preparing at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo mixture. This should be performed at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Determined by repeating the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be evaluated.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within the acceptance criteria.

Data Presentation Example

Table 4: Example Linearity Data

Concentration (mg/mL)Peak Area
0.251,254,321
0.3751,881,482
0.502,508,642
0.6253,135,803
0.753,762,963
Correlation Coefficient (r²) 0.9999

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 4-amino-N-isopropylbenzamide. By adhering to the outlined protocols for system suitability and method validation, laboratories can ensure the generation of high-quality, reproducible data suitable for regulatory submission and quality control environments. The systematic approach, grounded in established scientific principles, guarantees the trustworthiness and authority of the analytical results.

References

  • The Role of Formic Acid in Reversed-Phase HPLC. LCGC North America. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Application Note: GC-MS Protocol for Molecular Weight Confirmation of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous molecular weight confirmation of 4-amino-N-isopropylbenzamide. Due to the inherent polarity and potential for peak tailing associated with the primary amine functionality, this guide provides two complementary approaches: a direct injection method and a method employing derivatization to improve chromatographic performance. The causality behind each experimental parameter is thoroughly explained, ensuring scientific integrity and enabling researchers, scientists, and drug development professionals to adapt and validate the methodology for their specific instrumentation and research needs.

Introduction: The Analytical Challenge

4-amino-N-isopropylbenzamide is a substituted benzamide derivative of interest in pharmaceutical and chemical research. Accurate determination of its molecular weight is a critical step in identity confirmation and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry, providing high-confidence structural information.[1]

However, the analysis of polar compounds containing primary amine groups, such as 4-amino-N-isopropylbenzamide, can be challenging by GC.[2] The active hydrogens on the amino group can interact with active sites in the GC inlet and column, leading to poor peak shapes, reduced sensitivity, and inaccurate quantification.[2] To address this, derivatization is often employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[2][3] This application note outlines both a direct analysis approach and a derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for the analysis of 4-amino-N-isopropylbenzamide.

Physicochemical Properties of 4-amino-N-isopropylbenzamide

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂OPubChem[4]
Molecular Weight178.23 g/mol PubChem[4]
IUPAC Name4-amino-N-propan-2-ylbenzamidePubChem[4]
Structure4-amino-N-isopropylbenzamide structurePubChem[4]

The presence of both a hydrogen bond donor (the primary amine and the secondary amide N-H) and acceptor sites (the carbonyl oxygen and the nitrogen atoms) contributes to the compound's polarity.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-amino-N-isopropylbenzamide Standard Vial Reaction Vial Sample->Vial Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Vial Deriv_Reagent BSTFA + 1% TMCS (for derivatization method) Deriv_Reagent->Vial Optional GC_Inlet GC Inlet (Split/Splitless) Vial->GC_Inlet Injection GC_Column GC Column (Mid-Polarity) GC_Inlet->GC_Column MS_Source MS Ion Source (Electron Ionization) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC Data Acquisition Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & MW Confirmation Mass_Spectrum->Library_Search

Caption: GC-MS workflow for 4-amino-N-isopropylbenzamide analysis.

Detailed Protocols

Materials and Reagents
  • 4-amino-N-isopropylbenzamide (Reference Standard)

  • Acetonitrile (ACN), HPLC or GC grade, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass autosampler vials (1.5 mL) with PTFE-lined caps[5]

  • Microsyringes

Protocol 1: Direct Analysis (Without Derivatization)

This approach is faster but may result in broader peaks. It is suitable for initial screening and qualitative confirmation where high chromatographic resolution is not the primary objective.

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of 4-amino-N-isopropylbenzamide reference standard.

  • Dissolve the standard in 1.0 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.[5]

  • Transfer the working solution to a 1.5 mL glass autosampler vial.

Step 2: GC-MS Instrumentation and Parameters

The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace analysis.[6]
Injector Temperature280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium (>99.999% purity)An inert carrier gas that provides good efficiency.[7][8]
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for many capillary columns, providing a good balance between speed and resolution.
ColumnMid-polarity (e.g., 5% Phenyl-95% Dimethylpolysiloxane or similar)The principle of "like dissolves like" suggests a mid-polarity column is suitable for this polar aromatic compound, balancing interactions for good separation.[9][10][11]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good compromise between efficiency, capacity, and analysis time.[9]
Oven ProgramInitial: 150 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe initial temperature allows for solvent focusing. The ramp rate is chosen to ensure good peak shape and separation from potential impurities. The final hold ensures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A "hard" ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[12][13][14]
Ionizing Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries.[12][13]
Ion Source Temp.230 °CPrevents condensation of the analyte in the source while minimizing thermal degradation.
Transfer Line Temp.280 °CMust be hot enough to prevent condensation of the analyte as it elutes from the GC column.
Mass Scan Rangem/z 40-450A range that encompasses the molecular ion of the analyte and its expected fragments, while avoiding the solvent front.
Protocol 2: Analysis with Silylation Derivatization

This protocol is recommended for improved peak shape, increased volatility, and enhanced sensitivity.[2] Silylation with BSTFA replaces the active hydrogens on the primary amine and secondary amide with less polar trimethylsilyl (TMS) groups.[15]

Derivatization cluster_reactants Reactants cluster_products Products Analyte 4-amino-N-isopropylbenzamide (Active Hydrogens on -NH2 and -NH) Reaction Heat (70-80°C) Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Derivative Di-TMS Derivative (Increased Volatility & Stability) Byproducts Trifluoroacetamide & Silylated Byproducts Reaction->Derivative Reaction->Byproducts

Sources

Application Note: Elucidating the Molecular Architecture of 4-Amino-N-isopropylbenzamide via Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth analysis for the characterization of 4-amino-N-isopropylbenzamide, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FTIR) spectroscopy. The document outlines methodologies for both Potassium Bromide (KBr) pellet preparation and Attenuated Total Reflectance (ATR) analysis, ensuring applicability across various laboratory setups. A thorough interpretation of the resulting infrared spectrum is presented, with specific assignments of vibrational frequencies to the compound's principal functional groups: the primary aromatic amine (-NH₂), the secondary amide (R-CO-NH-R'), the isopropyl group, and the 1,4-disubstituted aromatic ring. This guide is intended for researchers, scientists, and quality control professionals in the drug development and chemical synthesis sectors, offering a robust framework for structural verification and purity assessment.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the unambiguous structural confirmation of Active Pharmaceutical Ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance and product efficacy.[1] Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[2][3] The fundamental principle of FTIR spectroscopy lies in the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds (stretching, bending, etc.) at specific, quantized frequencies.[4] The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present in a sample.[4][5]

4-Amino-N-isopropylbenzamide (C₁₀H₁₄N₂O) is a molecule of significant interest, incorporating several key functional groups that are readily identifiable by FTIR. Its structure features a primary aromatic amine, a secondary amide linkage, an aliphatic isopropyl moiety, and a para-disubstituted benzene ring. The precise characterization of these groups is critical for confirming the successful synthesis and purity of the compound. This application note establishes a validated protocol for the analysis of 4-amino-N-isopropylbenzamide, bridging theoretical principles with practical laboratory application.

Methodologies: Sample Preparation and Data Acquisition

The quality of an FTIR spectrum is intrinsically linked to the sample preparation technique. For a solid sample like 4-amino-N-isopropylbenzamide, two primary methods are recommended: the traditional KBr pellet method for transmission analysis and the more modern ATR technique.

Protocol 1: KBr Pellet Transmission Method

The KBr pellet method is a long-established technique that involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr).[6]

2.1.1. Materials and Equipment

  • 4-Amino-N-isopropylbenzamide sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle[7]

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • FTIR Spectrometer

  • Heat lamp or drying oven

2.1.2. Step-by-Step Protocol

  • Moisture Elimination: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture. Allow components to cool to room temperature in a desiccator. KBr is highly hygroscopic, and water absorption will lead to interfering O-H bands in the spectrum (~3400 cm⁻¹ and ~1630 cm⁻¹).[7]

  • Sample Grinding: Place approximately 1-2 mg of the 4-amino-N-isopropylbenzamide sample into the agate mortar and grind it into a very fine, consistent powder.[8]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar. The typical sample-to-KBr ratio is about 1:100.[6][9] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[7]

  • Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, and hold for 1-2 minutes.[7][9] This allows the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent. If the pellet is opaque or brittle, the sample concentration may be too high, or the mixture was not ground or mixed sufficiently.[9]

  • Background and Sample Scans: Place a pellet made of pure KBr in the spectrometer's sample holder and acquire a background spectrum. Replace the background pellet with the sample pellet and acquire the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR has become a dominant sampling technique due to its minimal sample preparation requirements.[10] It is ideal for rapid, qualitative and quantitative analysis of solid powders and liquids.[11][12]

2.2.1. Materials and Equipment

  • 4-Amino-N-isopropylbenzamide sample

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

2.2.2. Step-by-Step Protocol

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free tissue dampened with a volatile solvent like ethanol or isopropanol, followed by a dry wipe.[13]

  • Background Scan: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).[13]

  • Sample Application: Place a small amount of the 4-amino-N-isopropylbenzamide powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[11]

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in step 1.

Data Acquisition and Processing Workflow

The logical flow from sample preparation to final data interpretation is crucial for reliable results.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis KBr_Prep Protocol 1: KBr Pellet (1-2 mg sample + 100-200 mg KBr) Background Acquire Background Spectrum (Pure KBr or empty ATR crystal) KBr_Prep->Background ATR_Prep Protocol 2: ATR (Direct powder application) ATR_Prep->Background Sample Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Background->Sample Processing Baseline Correction ATR Correction (if applicable) Sample->Processing Interpretation Peak Picking & Assignment (Correlation with functional groups) Processing->Interpretation Report Generate Report (Spectrum, Peak Table, Interpretation) Interpretation->Report

Caption: Experimental workflow for FTIR analysis of 4-amino-N-isopropylbenzamide.

Spectral Analysis and Interpretation

The FTIR spectrum of 4-amino-N-isopropylbenzamide is rich with information. The analysis involves identifying characteristic absorption bands and assigning them to the vibrations of the molecule's specific functional groups.

Key Functional Groups and Their Vibrational Signatures

The structure of 4-amino-N-isopropylbenzamide can be deconstructed into four key regions for spectral analysis.

Functional_Groups mol 4-Amino-N-isopropylbenzamide Structure Amine Primary Aromatic Amine (-NH₂) mol->Amine Amide Secondary Amide (-CO-NH-) mol->Amide Aromatic 1,4-Disubstituted Ring mol->Aromatic Alkyl Isopropyl & C-N mol->Alkyl

Caption: Key functional groups in 4-amino-N-isopropylbenzamide.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for 4-amino-N-isopropylbenzamide, with assignments based on established spectroscopic principles.[14][15][16]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentRationale and Commentary
~3430 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)Primary amines exhibit two distinct N-H stretching bands.[14][17] The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch.
~3300Medium, SharpN-H StretchSecondary Amide (-NH-)Secondary amides show a single N-H stretching band, typically around 3300 cm⁻¹.[16][18] This may sometimes overlap with the primary amine signals.
3030-3100Weak to MediumAromatic C-H StretchAromatic RingC-H stretching vibrations on an aromatic ring consistently appear just above 3000 cm⁻¹.[15][19]
2970 & 2870MediumAsymmetric & Symmetric C-H StretchIsopropyl Group (-CH(CH₃)₂)Aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.
~1640StrongC=O Stretch (Amide I Band)Secondary Amide (-CO-NH-)This is one of the most intense and characteristic peaks in the spectrum. The position is influenced by hydrogen bonding and resonance.[16][18]
~1620StrongN-H Scissoring (Bending)Primary Aromatic Amine (-NH₂)The in-plane bending vibration of the primary amine often appears near the C=O stretch and can sometimes overlap with aromatic C=C vibrations.[14]
~1595 & ~1510Medium to StrongC=C Ring StretchingAromatic RingAromatic rings typically show a pair of sharp bands in this region due to skeletal ring vibrations.[15]
~1540StrongN-H Bending + C-N Stretch (Amide II Band)Secondary Amide (-CO-NH-)This band is a characteristic feature of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[20]
1385 & 1370MediumC-H BendingIsopropyl Group (-CH(CH₃)₂)The characteristic doublet for an isopropyl group due to symmetric bending of the methyl groups.
~1280StrongC-N StretchAromatic Amine & AmideAromatic amines and amides exhibit strong C-N stretching bands in this region.[14]
~830StrongC-H Out-of-Plane Bending (oop)1,4-Disubstituted Aromatic RingThe pattern of C-H "oop" bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. A strong band around 830 cm⁻¹ is characteristic of para (1,4) disubstitution.[15]

Conclusion

FTIR spectroscopy is a definitive and efficient analytical tool for the structural characterization of 4-amino-N-isopropylbenzamide. By employing either the KBr pellet or ATR sampling method, a high-quality infrared spectrum can be readily obtained. The interpretation of this spectrum allows for the unambiguous identification of all key functional groups within the molecule: the primary aromatic amine, the secondary amide, the isopropyl group, and the para-disubstituted aromatic ring. The protocols and spectral assignments detailed in this application note provide a robust framework for quality control, reaction monitoring, and structural verification in any laboratory setting focused on pharmaceutical synthesis and analysis.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]

  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for an article. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (2024, June 10). How to preparation sample for FT-IR analyze?. Retrieved from [Link]

  • protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(9), 1241–1248. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-isopropylbenzamide. PubChem. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • YouTube. (2015, May 19). Functional Groups from Infrared Spectra. Retrieved from [Link]

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Application Note: A Strategic Workflow for the In-Vitro Biological Characterization of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 4-amino-N-isopropylbenzamide (PubChem CID: 9812917) is a substituted benzamide whose biological activities are not yet extensively characterized.[3] This application note presents a structured, tiered workflow for the initial in-vitro characterization of novel small molecules like 4-amino-N-isopropylbenzamide. The goal is to efficiently determine its cytotoxic profile, screen for potential biological targets, and validate initial findings.

This guide provides researchers, scientists, and drug development professionals with a logical framework and detailed protocols to move from an uncharacterized compound to one with a preliminary biological profile, enabling informed decisions for further investigation. The strategy is designed to be resource-efficient, beginning with broad, cost-effective assays and progressing to more specific, target-oriented investigations.

Compound Profile: 4-amino-N-isopropylbenzamide

PropertyValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamide[3]
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
CAS Number 774-67-4[3]
Predicted Activity Based on the benzamide core, potential activities include enzyme inhibition (e.g., HDAC, PARP) or receptor modulation.[1][4][5]N/A

The Tiered Assay Workflow

A systematic approach is critical for characterizing a novel compound. We propose a three-tiered workflow that progressively narrows the focus from general cellular effects to specific molecular interactions. This strategy ensures that downstream, resource-intensive assays are built upon a solid foundation of preliminary data.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Class Screening cluster_2 Tier 3: Hit Validation & MoA T1_Node1 Cell Viability (MTS/XTT Assay) Determine concentration range T1_Node2 Cytotoxicity (LDH Assay) Assess membrane integrity T2_Node1 HDAC Activity Assay (Fluorometric) T1_Node1->T2_Node1 Proceed with non-toxic concentrations T2_Node2 PARP Activity Assay (Colorimetric/Chemiluminescent) T1_Node1->T2_Node2 Proceed with non-toxic concentrations T3_Node1 IC50 Determination Quantify potency of hits T2_Node1->T3_Node1 If 'hit' identified T2_Node2->T3_Node1 If 'hit' identified T2_Node3 Kinase/GPCR Panel (Optional) Broad screening T3_Node2 Mechanism of Action (MoA) e.g., Western Blot for downstream markers T3_Node1->T3_Node2 Confirm target engagement

Caption: Tiered workflow for in-vitro characterization.

Tier 1: Foundational Assays - Determining the Therapeutic Window

Rationale: Before investigating specific biological effects, it is crucial to determine the concentration range at which 4-amino-N-isopropylbenzamide affects cell health. These foundational assays distinguish between targeted biological activity and non-specific cytotoxicity.

Protocol: Cell Viability using MTS Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the tetrazolium salt MTS into a colored formazan product.[6]

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., A549, HeLa)

  • Complete culture medium

  • 4-amino-N-isopropylbenzamide stock solution (in DMSO)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-amino-N-isopropylbenzamide in culture medium. A typical starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[7]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Concentration (µM)Absorbance (490nm)% Viability (vs. Vehicle)
Untreated1.25102.5%
Vehicle (0.1% DMSO)1.22100.0%
0.11.2098.4%
11.1594.3%
100.8569.7%
500.4032.8%
1000.1512.3%

Tier 2: Target Class Screening

Rationale: Based on the common activities of benzamide derivatives, Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs) are plausible target classes.[8][9] Commercially available screening kits provide a rapid and sensitive method to test for inhibitory activity against these enzyme families.[10][11]

Protocol: Fluorometric HDAC Inhibitor Screening

This assay measures the activity of HDAC enzymes on a fluorogenic substrate. Inhibition of HDAC activity results in a decreased fluorescent signal.[10]

Materials:

  • HDAC Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam)[10]

  • HeLa nuclear extract (as a source of HDACs)

  • 4-amino-N-isopropylbenzamide

  • Trichostatin A (TSA) as a positive control inhibitor

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.

  • Reaction Setup: In a 96-well plate, add HDAC substrate, HeLa nuclear extract, and varying concentrations of 4-amino-N-isopropylbenzamide (use non-toxic concentrations determined in Tier 1).

  • Controls: Include wells for 100% activity (no inhibitor) and a positive control inhibitor (e.g., TSA).

  • Incubation: Incubate the plate according to the kit's instructions (e.g., 30-60 minutes at 37°C).

  • Development: Add the developer solution, which generates a fluorescent product from the deacetylated substrate.[10]

  • Data Acquisition: Measure fluorescence using an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 340-360/440-465 nm).[10]

Protocol: Colorimetric PARP Inhibitor Screening

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a plate, which is catalyzed by the PARP enzyme.[12][13]

Materials:

  • PARP Assay Kit (e.g., from R&D Systems, Trevigen)[14][15]

  • Recombinant PARP1 enzyme

  • 4-amino-N-isopropylbenzamide

  • 3-Aminobenzamide or Olaparib as a positive control inhibitor

  • Colorimetric or chemiluminescent microplate reader

Procedure:

  • Plate Preparation: Rehydrate the histone-coated strip wells with PARP Buffer.[12]

  • Inhibitor Addition: Add serial dilutions of 4-amino-N-isopropylbenzamide to the wells.

  • Enzyme Addition: Add diluted PARP enzyme to the wells and incubate briefly.[12]

  • Reaction Initiation: Add the PARP Cocktail (containing biotinylated NAD+) to all wells to start the reaction. Incubate for 60 minutes at room temperature.[12][14]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate.[12][15]

    • Wash the plate again.

    • Add the colorimetric or chemiluminescent substrate and measure the signal (e.g., absorbance at 450 nm).[12]

Tier 3: Hit Validation and Mechanism of Action (MoA)

Rationale: A "hit" from Tier 2 screening requires validation. This involves confirming the inhibitory potency by determining the IC₅₀ value and investigating the downstream cellular consequences of target engagement to elucidate the mechanism of action.

Protocol: IC₅₀ Determination

This protocol expands on the screening assay to generate a full dose-response curve, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the protocol for the relevant screening assay (HDAC or PARP).

  • Use a wider range of concentrations for 4-amino-N-isopropylbenzamide, typically spanning 8-12 points in a semi-log dilution series (e.g., 1 nM to 100 µM).

  • Run the assay in triplicate for each concentration.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to accurately determine the IC₅₀ value.

Protocol: Western Blot for Histone Acetylation (MoA for HDAC Inhibition)

If 4-amino-N-isopropylbenzamide is identified as an HDAC inhibitor, its cellular activity can be confirmed by observing an increase in the acetylation of histone proteins.[16][17]

G cluster_0 Cellular Mechanism Compound 4-amino-N- isopropylbenzamide (HDAC Inhibitor) HDAC HDAC Enzyme Compound->HDAC Inhibits Histone_Ac Acetylated Histones (Ac-H3, Ac-H4) HDAC->Histone_Ac Deacetylates Chromatin Relaxed Chromatin Histone_Ac->Chromatin Leads to Gene Gene Transcription Chromatin->Gene Allows

Sources

Application of 4-amino-N-isopropylbenzamide in tubulin polymerization inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-amino-N-isopropylbenzamide in Tubulin Polymerization Inhibition Assays

Introduction: Tubulin as a Premier Oncology Target

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] These polymers are formed from the self-assembly of α- and β-tubulin heterodimers.[1] The highly dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their physiological roles. Disruption of this delicate equilibrium, either by inhibiting polymerization or by preventing depolymerization, leads to a cascade of cellular events including mitotic arrest, cell cycle checkpoint activation, and ultimately, apoptosis.[1] This makes the tubulin-microtubule system a highly validated and successful target for the development of anticancer therapeutics.[1][2]

Agents that interfere with microtubule dynamics are broadly categorized based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane sites being the most prominent.[2] Compounds that bind to the colchicine site on β-tubulin are of significant interest as they physically block the curved-to-straight conformational change required for tubulin dimers to incorporate into a growing microtubule, thereby acting as potent inhibitors of polymerization.[3]

Compound Profile: 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide is a small molecule belonging to the benzamide class of compounds. While direct studies characterizing its activity as a tubulin inhibitor are not extensively documented in public literature, its core structure is analogous to other N-substituted benzamide scaffolds that have demonstrated potent tubulin polymerization inhibitory activity.[3]

PropertyValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamidePubChem[4]
Molecular Formula C₁₀H₁₄N₂OPubChem[4]
Molecular Weight 178.23 g/mol PubChem[4]
CAS Number 774-67-4PubChem[4]

Hypothesized Mechanism of Action

Based on extensive research into related N-benzylbenzamide derivatives, it is hypothesized that 4-amino-N-isopropylbenzamide functions as a microtubule destabilizing agent.[3] The proposed mechanism involves the binding of the compound to the colchicine binding site located on the β-tubulin subunit. This binding event is thought to induce a conformational change in the tubulin dimer that prevents its incorporation into the growing microtubule polymer, shifting the equilibrium towards depolymerization and leading to a net loss of microtubule structure.

cluster_0 Cellular Environment cluster_1 Cellular Consequences Tubulin Free α/β-Tubulin Dimers BoundComplex Tubulin-Compound Complex Tubulin->BoundComplex Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (GTP-dependent) Compound 4-amino-N-isopropylbenzamide Compound->Tubulin Binds to Colchicine Site on β-Tubulin BoundComplex->Microtubule Inhibits Polymerization Microtubule->Tubulin Depolymerization Disruption Microtubule Network Disruption Microtubule->Disruption Leads to Arrest G2/M Phase Arrest Disruption->Arrest Triggers Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Hypothesized mechanism of 4-amino-N-isopropylbenzamide as a tubulin polymerization inhibitor.

Part 1: In Vitro Characterization Protocol

The most direct method to validate the hypothesis is through an in vitro tubulin polymerization assay. This cell-free system utilizes purified tubulin to directly measure a compound's effect on microtubule formation. Polymerization can be monitored by the increase in light scattering (turbidity) or, more sensitively, by an increase in fluorescence using a reporter dye that preferentially binds to polymerized microtubules.[5][6]

prep 1. Reagent Preparation - Reconstitute Tubulin (>99% pure) - Prepare Assay Buffer with GTP - Make Serial Dilutions of Compound setup 2. Reaction Setup (96-well plate) - Add Assay Buffer - Add Compound/Vehicle/Control - Add Fluorescent Reporter (e.g., DAPI) prep->setup initiate 3. Initiation of Polymerization - Add cold Tubulin solution to wells - Immediately place in reader at 37°C setup->initiate measure 4. Data Acquisition - Measure Fluorescence Intensity (λex/λem) every 60s for 60-90 min initiate->measure analyze 5. Data Analysis - Plot Fluorescence vs. Time - Calculate % Inhibition - Determine IC50 Value measure->analyze

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from established methods for characterizing tubulin inhibitors.[5][7]

1. Materials and Reagents

  • Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution: 10 mM in GTB

  • Glycerol (for enhancing polymerization)

  • Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) stock solution (1 mM in DMSO)

  • Test Compound: 4-amino-N-isopropylbenzamide stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Colchicine or Nocodazole (1 mM in DMSO)

  • Negative Control: DMSO (vehicle)

  • Black, clear-bottom 96-well half-area plates

  • Fluorescence microplate reader with temperature control (37°C)

2. Assay Procedure

  • Reagent Preparation (On Ice):

    • Reconstitute lyophilized tubulin to 5 mg/mL in ice-cold GTB. Keep on ice for at least 20 minutes, then clarify by centrifugation at 20,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

    • Prepare the Tubulin Polymerization Mix on ice. For a final volume of 100 µL per well, this mix will be added in a 50 µL volume. For 20 reactions (1 mL total), combine:

      • 600 µL of 5 mg/mL Tubulin solution (Final concentration: 3 mg/mL)

      • 200 µL Glycerol (Final concentration: 10%)

      • 10 µL of 10 mM GTP (Final concentration: 100 µM)

      • 1.2 µL of 1 mM DAPI (Final concentration: 6 µM)

      • 188.8 µL of ice-cold GTB

  • Compound Plate Preparation:

    • Prepare serial dilutions of 4-amino-N-isopropylbenzamide, Colchicine (positive control), and DMSO (vehicle) in GTB at 2x the final desired concentration in a separate 96-well plate.

  • Reaction Setup:

    • Add 50 µL of the 2x compound/control dilutions to the wells of the pre-warmed (37°C) black, clear-bottom 96-well plate.

  • Initiation and Data Acquisition:

    • To initiate polymerization, add 50 µL of the cold Tubulin Polymerization Mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., λex = 360 nm, λem = 435 nm) every 60 seconds for at least 60 minutes.[7]

3. Data Analysis

  • Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to normalize the data.

  • Plot the change in fluorescence intensity versus time for each compound concentration. The vehicle control (DMSO) should show a sigmoidal curve representing nucleation, elongation, and steady-state phases.

  • Inhibitory compounds will show a dose-dependent decrease in the rate of polymerization and the final fluorescence plateau.

  • Calculate the percentage of inhibition at the steady-state phase (e.g., at 60 minutes) relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Cell-Based Characterization Protocols

While in vitro assays confirm direct interaction, cell-based assays are crucial to understand a compound's efficacy in a biological context, accounting for cell permeability, metabolism, and interaction with the cellular machinery.

cluster_0 Endpoints start Seed Cancer Cells (e.g., HeLa, A549) treat Treat with Compound (Dose-Response) start->treat viability Cell Viability Assay (MTT) (48-72h) Determine Cytotoxic IC50 treat->viability microscopy Immunofluorescence (18-24h) Visualize Microtubule Network treat->microscopy flow Cell Cycle Analysis (24h) Quantify G2/M Arrest treat->flow

Caption: Workflow for the sequential cell-based characterization of a tubulin inhibitor.

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

This assay visually confirms the disruption of the microtubule network.[5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of 4-amino-N-isopropylbenzamide (centered around the expected IC₅₀) and controls for 18-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

    • Expected Result: Vehicle-treated cells will show a well-defined, filamentous microtubule network. Cells treated with an effective concentration of the inhibitor will show diffuse, punctate tubulin staining and a loss of filamentous structures.

Protocol 2: Cell Cycle Analysis

This protocol quantifies the cell cycle arrest induced by the compound.[5][8]

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Expected Result: A significant increase in the cell population in the G2/M phase (with 4N DNA content) compared to the control population is indicative of mitotic arrest caused by microtubule disruption.

Expected Quantitative Data Summary

The following table illustrates the type of data that would be generated from the described protocols to characterize a novel tubulin polymerization inhibitor.

Assay TypeParameter MeasuredExample Result (Hypothetical)Interpretation
In Vitro Polymerization IC₅₀2.5 µMPotent direct inhibition of purified tubulin assembly.
Cell Viability (MTT) IC₅₀ (HeLa cells, 72h)1.8 µMCompound is cell-permeable and cytotoxic to cancer cells.
Cell Cycle Analysis % Cells in G2/M (at 2x IC₅₀)75%Strong induction of mitotic arrest, consistent with mechanism.
Immunofluorescence Microtubule IntegrityComplete DisruptionVisual confirmation of microtubule network collapse in cells.

References

  • Nogales, E. (1999). Structural insights into microtubule function. Annual Review of Biophysics and Biomolecular Structure, 28, 371-400. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal research reviews, 31(3), 443-481. [Link]

  • Cytoskeleton, Inc. (2020). Tubulin Polymerization Assay Kit (Fluorescence Based). Product Manual BK011P. [Link]

  • Li, Q., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4′,6′-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819-2825. [Link]

  • Carlson, R. O. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization. Journal of Natural Products, 59(12), 1179-1182. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. PubChem. [Link]

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating agents based on mechanisms of action. Seminars in oncology, 36, S3-S9. [Link]

  • Gallaher, S. D., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments: JoVE, (103). [Link]

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Application Note & Protocol: High-Throughput Screening of 4-amino-N-isopropylbenzamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] These compounds have been shown to modulate diverse and critical cellular pathways implicated in cancer progression, including DNA repair and cell cycle regulation.[3][4] This document provides a comprehensive guide for the initial in vitro screening of 4-amino-N-isopropylbenzamide, a benzamide derivative, to evaluate its potential as an anticancer agent. We present detailed protocols for assessing cytotoxicity, and for preliminary mechanistic studies, alongside a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The Rationale for Screening 4-amino-N-isopropylbenzamide

The search for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. Benzamide derivatives have emerged as a promising class of compounds due to their structural versatility and their ability to target specific cellular pathways.[1] Various derivatives have been investigated and have shown activities such as PARP inhibition, tyrosine kinase inhibition, and histone deacetylase (HDAC) inhibition.[1][2] Furthermore, some novel benzamide derivatives have demonstrated the ability to overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.[5]

4-amino-N-isopropylbenzamide (Figure 1) is a small molecule belonging to this promising class. While direct studies on its biological activity are limited, its structural components suggest the potential for interaction with biological targets relevant to cancer. The 4-amino group and the N-isopropylbenzamide core could participate in hydrogen bonding and hydrophobic interactions within enzyme active sites or protein-protein interfaces. Given the established anticancer potential of the broader benzamide family, a systematic screening of 4-amino-N-isopropylbenzamide against a panel of cancer cell lines is a scientifically sound starting point for its evaluation as a potential therapeutic agent.

Figure 1: Chemical Structure of 4-amino-N-isopropylbenzamide

  • IUPAC Name: 4-amino-N-propan-2-ylbenzamide[6]

  • Molecular Formula: C₁₀H₁₄N₂O[6][7]

  • Molecular Weight: 178.23 g/mol [6]

  • CAS Number: 774-67-4[6][7][8]

This application note outlines a strategic workflow for the initial assessment of 4-amino-N-isopropylbenzamide, from foundational cytotoxicity screening to preliminary mechanistic insights.

Proposed Experimental Workflow

A tiered approach is recommended for the efficient evaluation of 4-amino-N-isopropylbenzamide. This workflow (illustrated in the diagram below) begins with a broad cytotoxicity screen across a panel of cancer cell lines to identify sensitive lines and determine the half-maximal inhibitory concentration (IC50). Subsequent assays can then be employed on the most sensitive cell lines to elucidate the mechanism of cell death.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Investigation (on sensitive cell lines) cluster_phase3 Phase 3: Hypothesis-Driven Assays compound_prep Compound Preparation (Stock Solution) mtt_assay MTT/SRB Assay (72h incubation) compound_prep->mtt_assay cell_line_selection Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) cell_line_selection->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay Select sensitive lines cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50_determination->cell_cycle_analysis Select sensitive lines western_blot Western Blot Analysis (e.g., PARP, Caspase-3, p53) apoptosis_assay->western_blot Confirm apoptosis markers target_based_assays Target-Based Assays (e.g., Kinase or HDAC activity) western_blot->target_based_assays Based on pathway analysis

Caption: A tiered experimental workflow for screening 4-amino-N-isopropylbenzamide.

Materials and Reagents

  • Compound: 4-amino-N-isopropylbenzamide (Purity ≥95%)[7]

  • Cell Lines: A selection of human cancer cell lines from different tissues of origin (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver)).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cytotoxicity Assay (MTT):

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

  • Reagents for Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit

  • Reagents for Cell Cycle Analysis:

    • Propidium Iodide (PI)

    • RNase A

  • General Labware: 96-well and 6-well cell culture plates, sterile pipette tips, serological pipettes, cell scrapers, etc.

Detailed Experimental Protocols

Compound Preparation and Storage

The solubility and stability of the test compound are critical for accurate and reproducible results.

Protocol 1: Stock Solution Preparation

  • Prepare a 10 mM stock solution of 4-amino-N-isopropylbenzamide in cell culture grade DMSO.

  • Gently warm and vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Causality Behind Experimental Choices: DMSO is a common solvent for dissolving organic compounds for in vitro assays. Preparing a concentrated stock solution allows for the addition of small volumes to the cell culture medium, minimizing the final DMSO concentration to a non-toxic level (typically ≤ 0.5%). Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles. The stability of compounds in cell culture media can be a concern, and it is important to be aware of potential degradation or interaction with media components.[9][10][11]

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 2: MTT Assay for IC50 Determination

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of 4-amino-N-isopropylbenzamide from the stock solution in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginHypothetical IC50 (µM) of 4-amino-N-isopropylbenzamide
MCF-7Breast Adenocarcinoma25.4
A549Lung Carcinoma42.1
HCT116Colon Carcinoma15.8
HepG2Hepatocellular Carcinoma33.6
Mechanistic Studies

Based on the IC50 values, select the most sensitive cell line(s) for further investigation into the mechanism of action.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-amino-N-isopropylbenzamide at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Mechanism of Action and Further Investigation

While the precise mechanism of 4-amino-N-isopropylbenzamide is unknown, the activities of related benzamide derivatives suggest several plausible pathways that could be disrupted. For instance, some benzamides are known to inhibit PARP, an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects, can lead to synthetic lethality and apoptosis. Other benzamide derivatives have been shown to inhibit protein kinases involved in cell proliferation and survival signaling.[12]

hypothetical_moa cluster_compound 4-amino-N-isopropylbenzamide cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes compound 4-amino-N-isopropylbenzamide parp PARP Inhibition compound->parp kinase Kinase Inhibition (e.g., EGFR, Abl) compound->kinase hdac HDAC Inhibition compound->hdac dna_damage Increased DNA Damage parp->dna_damage proliferation_arrest Inhibition of Proliferation kinase->proliferation_arrest cell_cycle_arrest Cell Cycle Arrest hdac->cell_cycle_arrest apoptosis Induction of Apoptosis dna_damage->apoptosis proliferation_arrest->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothetical mechanisms of action for 4-amino-N-isopropylbenzamide.

To further investigate the mechanism, a Western blot analysis of key proteins in these pathways (e.g., cleaved PARP, cleaved Caspase-3, phospho-kinases, acetylated histones) following compound treatment would be a logical next step.

Conclusion

This application note provides a structured and scientifically grounded approach to the initial screening of 4-amino-N-isopropylbenzamide for potential anticancer activity. By following the outlined protocols, researchers can obtain reliable data on the cytotoxicity of this compound and gain preliminary insights into its mechanism of action. The promising therapeutic landscape of benzamide derivatives warrants a thorough investigation of novel analogues like 4-amino-N-isopropylbenzamide.

References

  • Pharmakeftiki. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Available from: [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Available from: [Link]

  • Narayanan, S., et al. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC - NIH. Available from: [Link]

  • Valente, S., et al. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available from: [Link]

  • Valente, S., et al. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. Available from: [Link]

  • Shaik, S. P., et al. Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PMC - PubMed Central. Available from: [Link]

  • Lead Sciences. 4-Amino-N-isopropylbenzamide. Available from: [Link]

  • PubChem. 4-amino-N-isopropylbenzamide. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available from: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Available from: [Link]

  • PubChem. N-[3-(2-Amino-quinolin-8-yloxy)-propyl]-4-isopropyl-benzamide. Available from: [Link]

  • MDPI. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Available from: [Link]

  • PubMed. Cell culture media impact on drug product solution stability. Available from: [Link]

  • Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications. PMC - NIH. Available from: [Link]

  • Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. NIH. Available from: [Link]

Sources

Application Notes and Protocols for the Preparation of 4-amino-N-isopropylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, handling, and validation of stock solutions of 4-amino-N-isopropylbenzamide (CAS: 774-67-4), a compound of interest for researchers in drug discovery and life sciences. Recognizing the general absence of specific, publicly available solubility and stability data for this molecule, this document emphasizes a first-principles approach, guiding the user through preliminary solubility testing and the establishment of a robust, self-validating protocol for creating reliable and reproducible stock solutions. The methodologies described herein are grounded in established best practices for small molecule handling and are designed to ensure the integrity of experimental outcomes.

Introduction: The Criticality of a Well-Characterized Stock Solution

The fidelity of any in-vitro or in-vivo experiment hinges on the precise and accurate preparation of test compounds. An improperly prepared stock solution—one with unknown concentration, poor stability, or unexpected precipitation—can lead to erroneous and irreproducible results, wasting valuable time and resources. 4-amino-N-isopropylbenzamide, a substituted benzamide, possesses structural motifs that suggest moderate to poor aqueous solubility, making the choice of solvent and handling procedures paramount.

This document serves as a practical guide for the bench scientist. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling the user to make informed decisions and adapt the protocols to their specific experimental context. By integrating preliminary solubility assessment and emphasizing proper storage, this guide aims to instill confidence and ensure the generation of high-quality, reliable data.

Compound Identification and Physicochemical Profile

A thorough understanding of the compound's properties is the foundation of a reliable protocol. The key identifiers and computed properties for 4-amino-N-isopropylbenzamide are summarized below.

PropertyValueSource
IUPAC Name 4-amino-N-propan-2-ylbenzamide[1][2]
CAS Number 774-67-4[2]
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Solid (presumed)[2]
XLogP3-AA (Lipophilicity) 1.3[1]

Structural Rationale for Solubility: The structure of 4-amino-N-isopropylbenzamide contains a polar amino group and an amide linkage capable of hydrogen bonding, which favors solubility in polar solvents. However, the presence of a benzene ring and an isopropyl group imparts significant nonpolar character, which will limit aqueous solubility. Based on these features, polar aprotic solvents are predicted to be the most effective solubilizing agents.

Safety and Handling Precautions

Before handling 4-amino-N-isopropylbenzamide, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H319: Causes serious eye irritation. [1][2]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety glasses with side shields.

  • Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate decontaminating agent.

  • Disposal: Dispose of all waste, including contaminated consumables and unused solutions, in accordance with institutional and local hazardous waste regulations.

Experimental Protocol I: Preliminary Solubility Assessment

Objective: To empirically determine the most suitable solvent and the approximate maximum stock concentration for 4-amino-N-isopropylbenzamide. This step is crucial as specific solubility data is not widely published.

Materials:

  • 4-amino-N-isopropylbenzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), research grade

  • Ethanol (200 proof), research grade

  • Deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS)

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Preparation: Label four separate microcentrifuge tubes: "DMSO," "Ethanol," "ddH₂O," and "PBS."

  • Weighing: Carefully weigh approximately 1-2 mg of 4-amino-N-isopropylbenzamide into each labeled tube. Record the precise mass.

  • Solvent Addition:

    • To the "DMSO" tube, add a small, precise volume of DMSO (e.g., 100 µL).

    • Repeat for the "Ethanol," "ddH₂O," and "PBS" tubes with their respective solvents.

  • Dissolution:

    • Vortex each tube vigorously for 30-60 seconds.[3]

    • Visually inspect for any undissolved solid.

    • If solid remains, place the tube in a sonicator bath for 5-10 minutes.[3]

    • Gentle warming in a 37°C water bath can also be attempted, but be cautious as heat may degrade the compound.[3]

  • Observation and Analysis:

    • Record your observations in a table similar to the one below. Note if the compound dissolves completely, partially, or not at all.

    • If the compound dissolves completely, you can calculate the minimum solubility (e.g., 2 mg in 100 µL is 20 mg/mL). You can then add more solid in small increments to determine the saturation point.

    • Based on these results, select the solvent that provides the desired concentration with the least effort. For most biological applications, DMSO is the solvent of choice due to its high solubilizing power for a wide range of compounds.[3]

Expected Outcome Table:

SolventVisual Observation (Vortex)Visual Observation (Sonicate/Warm)Calculated Solubility (if fully dissolved)
DMSO e.g., Mostly dissolvede.g., Completely dissolvede.g., >20 mg/mL
Ethanol e.g., Partially dissolvede.g., Partially dissolved-
ddH₂O e.g., Insolublee.g., Insoluble-
PBS (pH 7.4) e.g., Insolublee.g., Insoluble-

Experimental Protocol II: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration primary stock solution (e.g., 10 mM) in the selected solvent (typically DMSO) for long-term storage and subsequent dilution.

Causality Behind Choices:

  • High Concentration: Preparing a concentrated stock (e.g., 10-50 mM) minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing potential solvent-induced artifacts or toxicity.

  • Anhydrous DMSO: DMSO is hygroscopic (readily absorbs water from the air). Water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of the amide bond in 4-amino-N-isopropylbenzamide. Using anhydrous grade DMSO and minimizing its exposure to the atmosphere is critical.

  • Volumetric Flask: For the highest accuracy, a Class A volumetric flask should be used. This ensures the final concentration is precise.

Materials:

  • 4-amino-N-isopropylbenzamide (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Spatula and weighing paper

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of 4-amino-N-isopropylbenzamide required to make your desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.010 L) × (178.23 g/mol ) = 0.0017823 g = 1.78 mg

  • Weighing: Accurately weigh out the calculated mass of the compound on an analytical balance and record the value.

  • Dissolution:

    • Transfer the weighed solid into the volumetric flask.

    • Add approximately 70-80% of the final volume of anhydrous DMSO.

    • Cap the flask and vortex or sonicate until the solid is completely dissolved. A brief, gentle warming (≤37°C) may be used if necessary.[3]

    • Visually inspect the solution against a light source to ensure no particulates remain.

  • Bringing to Volume:

    • Allow the solution to return to room temperature if it was warmed.

    • Carefully add anhydrous DMSO until the bottom of the meniscus aligns with the calibration mark on the flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

G cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (Concentration, Volume, MW) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in ~70% Solvent (Vortex/Sonicate) weigh->dissolve volume 4. Bring to Final Volume dissolve->volume homogenize 5. Homogenize (Invert Flask) volume->homogenize aliquot 6. Aliquot into Tubes homogenize->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Storage and Stability: A Self-Validating System

Core Principle: The stability of 4-amino-N-isopropylbenzamide in DMSO is unknown. Therefore, proper storage is critical to minimize degradation, and stability should be verified if the solution is stored for extended periods or used in sensitive, long-term experiments.

Protocol for Storage:

  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use, low-binding polypropylene microcentrifuge tubes.[3] The volume of each aliquot should be appropriate for a single experiment to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage Temperature: Store the aliquots in a freezer at -20°C or -80°C , protected from light. The lower temperature is generally preferred for long-term stability.

Why Avoid Freeze-Thaw Cycles?

  • Water Condensation: Each time a tube is warmed, condensation can introduce water into the DMSO, potentially causing compound precipitation or degradation.

  • Thermal Stress: Repeated temperature cycling can accelerate the degradation of sensitive compounds.

Validating Stability (Recommended for Long-Term Studies): If the stock solution will be used over several months, or if experimental results begin to vary, its stability should be confirmed.

  • Time Points: Prepare multiple aliquots. Store one "Time 0" aliquot at -80°C. Store other aliquots under your standard conditions (-20°C or -80°C).

  • Analysis: At designated time points (e.g., 1 month, 3 months, 6 months), thaw an aliquot and compare it to the "Time 0" sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Assessment: A significant decrease in the area of the main compound peak or the appearance of new peaks would indicate degradation.

Protocol III: Preparation of Working Solutions

Objective: To dilute the concentrated stock solution into the final concentration required for the experimental assay medium (e.g., cell culture media, buffer).

Causality Behind Choices:

  • Serial Dilution: Performing a serial dilution in 100% DMSO first can be necessary if a wide range of concentrations is needed. This maintains a consistent solvent environment before the final dilution into an aqueous medium.[3]

  • Rapid Mixing: When diluting the DMSO stock into an aqueous buffer, the compound can precipitate if mixing is not rapid and thorough. This is because the compound is likely much less soluble in the aqueous environment. Adding the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing minimizes this "solvent-shift" precipitation.

G cluster_dilution Working Solution Dilution Logic stock Primary Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (Optional, in DMSO) stock->intermediate Serial Dilution working Final Working Solution (in Aqueous Buffer) stock->working Direct Dilution (Vortexing) intermediate->working Final Dilution (Vortexing)

Caption: Dilution strategies for working solutions.

Methodology:

  • Thawing: Remove a single aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming (Optional): Gently warm the tube in your hand or a 37°C water bath for a few minutes and vortex to ensure any precipitated material has redissolved.

  • Dilution Calculation: Calculate the volume of stock solution needed for your final working solution.

    • Formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution

      • V₁ = Volume of stock solution to add

      • C₂ = Final concentration of working solution

      • V₂ = Final volume of working solution

    • Example: To prepare 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock: (10,000 µM)(V₁) = (10 µM)(1000 µL) V₁ = (10 * 1000) / 10000 = 1 µL

  • Final Dilution:

    • Dispense the larger volume of your experimental buffer or medium (e.g., 999 µL) into a fresh tube.

    • While the tube is actively vortexing, add the calculated small volume of the DMSO stock solution (e.g., 1 µL).

    • Continue vortexing for another 5-10 seconds to ensure rapid and complete mixing.

    • Use the freshly prepared working solution immediately.

Important Note: The final concentration of DMSO in your assay should be kept constant across all conditions (including vehicle controls) and should typically be below 0.5% to avoid solvent-induced biological effects.

References

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

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Custom Synthesis of 4-amino-N-isopropylbenzamide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the custom synthesis, purification, and characterization of 4-amino-N-isopropylbenzamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the described protocols. The methodologies outlined herein are robust, validated by established chemical literature, and designed to ensure high-purity final products suitable for a range of research and development applications.

Introduction: The Significance of N-Substituted Benzamides

N-substituted benzamides are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The versatility of the benzamide scaffold allows for meticulous tuning of its physicochemical and pharmacological properties through modifications of both the benzoyl and N-alkyl/aryl moieties. 4-amino-N-isopropylbenzamide, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amino group offers a reactive handle for further functionalization, making it a key intermediate in the generation of compound libraries for drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the target molecule and its key intermediates is crucial for successful synthesis and purification. The following table summarizes key computed and reported properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-Nitrobenzoic AcidC₇H₅NO₄167.12Solid242-
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Solid70-73155 (15 mmHg)
N-Isopropyl-4-nitrobenzamideC₁₀H₁₂N₂O₃208.21Solid161-163-
4-amino-N-isopropylbenzamide C₁₀H₁₄N₂O 178.23 Solid 138-141 -

Data sourced from PubChem and commercial supplier information.[3][4]

Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed route for the synthesis of 4-amino-N-isopropylbenzamide involves a two-step process starting from 4-nitrobenzoic acid. This strategy is advantageous as it utilizes readily available and cost-effective starting materials and proceeds through well-understood chemical transformations. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Analysis 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->4-Nitrobenzoyl_Chloride N-Isopropyl-4-nitrobenzamide N-Isopropyl-4-nitrobenzamide 4-Nitrobenzoyl_Chloride->N-Isopropyl-4-nitrobenzamide Amidation Isopropylamine Isopropylamine Isopropylamine->N-Isopropyl-4-nitrobenzamide Nitro_Intermediate N-Isopropyl-4-nitrobenzamide Final_Product 4-amino-N-isopropylbenzamide Nitro_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Final_Product Crude_Product Crude Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis NMR, MS, etc. Pure_Product->Analysis

Synthetic workflow for 4-amino-N-isopropylbenzamide.
Part 1: Synthesis of N-Isopropyl-4-nitrobenzamide

The initial step involves the activation of the carboxylic acid of 4-nitrobenzoic acid to form an acyl chloride, which is a highly reactive intermediate. This is followed by nucleophilic acyl substitution with isopropylamine to yield the corresponding amide.

Protocol:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 4-nitrobenzoic acid in anhydrous toluene. Add 2.0 equivalents of thionyl chloride (SOCl₂) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride as a solid.

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve 1.1 equivalents of isopropylamine in the same solvent.

  • Reaction: Cool the isopropylamine solution to 0 °C in an ice bath. Slowly add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution with constant stirring. An exothermic reaction is expected. Maintain the temperature at 0 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-isopropyl-4-nitrobenzamide. This intermediate can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group of N-isopropyl-4-nitrobenzamide to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Reaction Setup: Dissolve the N-isopropyl-4-nitrobenzamide intermediate in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the starting material).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-N-isopropylbenzamide.

Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials, by-products, or residual catalyst. Recrystallization is often the method of choice for solid benzamide derivatives.[5][6]

Purification Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. For 4-amino-N-isopropylbenzamide, a mixture of ethanol and water is often effective. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The product should crystallize out. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized 4-amino-N-isopropylbenzamide should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

The following diagram illustrates the general workflow for purification and analysis.

Purification_Analysis_Workflow Crude_Product Crude 4-amino-N-isopropylbenzamide Solvent_Selection Solvent Selection (e.g., Ethanol/Water) Crude_Product->Solvent_Selection Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Crystallization Slow Cooling and Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration and Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Pure_Product Pure Product Drying->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may be facing in the laboratory.

I. Understanding the Challenge: Physicochemical Properties

Before delving into solutions, it is crucial to understand the inherent properties of 4-amino-N-isopropylbenzamide that contribute to its low water solubility.

Predicted Physicochemical Properties of 4-amino-N-isopropylbenzamide

PropertyPredicted Value/InformationRationale & Implications for Solubility
Molecular Formula C₁₀H₁₄N₂OContains both polar (amino, amide) and non-polar (benzene ring, isopropyl group) moieties.
Molecular Weight 178.23 g/mol [1]A relatively small molecule, but solubility is not solely dependent on size.
Aqueous Solubility Predicted to be low.The presence of the aromatic ring and the isopropyl group contributes to its hydrophobic character, likely dominating over the polar amino and amide groups. The related compound 4-aminobenzamide is described as "slightly soluble in water".[2][3][4]
Predicted pKa 4.0 - 5.0The aromatic amine is weakly basic. At a pH below its pKa, the amino group will be protonated (form a conjugate acid), which is significantly more water-soluble.[5]
Predicted logP >1The positive value indicates a preference for a non-polar (octanol) environment over a polar (water) one, confirming its hydrophobic nature.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with 4-amino-N-isopropylbenzamide in aqueous media.

Q1: My 4-amino-N-isopropylbenzamide is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: Initial Troubleshooting: pH Adjustment

The primary reason for poor solubility in a neutral buffer is that the compound is in its neutral, less soluble form. The aromatic amino group is the key to unlocking higher solubility through pH manipulation.

Causality Behind the Method: The amino group on the benzene ring is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the amino group (predicted to be around 4-5), the equilibrium will shift towards the protonated, cationic form of the molecule (the ammonium salt).[5] This charged species is much more polar and will exhibit significantly higher aqueous solubility.

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a stock solution: First, dissolve the 4-amino-N-isopropylbenzamide in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.[6]

  • Prepare your aqueous buffer: Use a buffer system that is effective in the desired pH range (e.g., citrate buffer for pH 3-6).

  • Titrate with acid: While stirring the aqueous buffer, slowly add small aliquots of your concentrated stock solution. The solution will likely appear cloudy or as a suspension.

  • Adjust the pH: Gradually add a dilute acid (e.g., 0.1 M HCl) to the suspension while monitoring the pH. As the pH drops below 5, you should observe the solid dissolving. Aim for a final pH of at least 1-2 units below the predicted pKa (e.g., pH 2.5-3.5) for complete dissolution.

  • Final pH adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back up if your experiment allows, but be aware that it may precipitate if you go above its pH of maximum solubility.

Troubleshooting Tip: If the compound precipitates upon addition to the buffer even with stirring, it indicates that the rate of precipitation is faster than the rate of dissolution. In this case, try adding the stock solution to an already acidified buffer.

cluster_0 pH > pKa (e.g., pH 7.4) cluster_1 pH < pKa (e.g., pH 3.0) Neutral_Molecule 4-amino-N-isopropylbenzamide (Neutral, Poorly Soluble) Protonated_Molecule Protonated Form (Cationic, More Soluble) Neutral_Molecule->Protonated_Molecule + H+ Poor_Solubility Poor Aqueous Solubility Neutral_Molecule->Poor_Solubility Protonated_Molecule->Neutral_Molecule - H+ Enhanced_Solubility Enhanced Aqueous Solubility Protonated_Molecule->Enhanced_Solubility

Caption: pH-dependent solubility of 4-amino-N-isopropylbenzamide.

Q2: pH adjustment is not suitable for my experimental system. What other formulation strategies can I use?

A2: Advanced Formulation Strategies

When pH modification is not an option, several other techniques can be employed, often in combination.

1. Co-solvency

Causality Behind the Method: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the aqueous environment more "hospitable" to hydrophobic molecules like 4-amino-N-isopropylbenzamide, thereby increasing its solubility.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), e.g., PEG 400

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[6]

Experimental Protocol: Co-solvent System Development

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Determine the required concentration: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of co-solvent in your aqueous buffer).

  • Measure solubility: Add an excess of 4-amino-N-isopropylbenzamide to each mixture, equilibrate (e.g., by shaking for 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV).

  • Optimize: Identify the lowest concentration of co-solvent that provides the desired solubility to minimize potential biological effects of the solvent.

Troubleshooting Tip: Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain assays. Always run a vehicle control in your experiments.

2. Use of Surfactants

Causality Behind the Method: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure.[6]

Commonly Used Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Cremophor® EL

  • Solutol® HS 15

Experimental Protocol: Surfactant-based Formulation

  • Prepare surfactant solutions: Make a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC.

  • Add the compound: Add an excess of 4-amino-N-isopropylbenzamide to each surfactant solution.

  • Equilibrate and measure: As with the co-solvent method, allow the system to equilibrate and then measure the concentration of the dissolved compound.

3. Cyclodextrin Complexation

Causality Behind the Method: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble molecules, like 4-amino-N-isopropylbenzamide, within their cavity, forming an inclusion complex.[10][11] This complex has the solubility characteristics of the hydrophilic cyclodextrin, thereby increasing the apparent water solubility of the guest molecule.[12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Inclusion Complexation

  • Prepare cyclodextrin solutions: Dissolve varying concentrations of the cyclodextrin in your aqueous buffer.

  • Add the compound: Add an excess of 4-amino-N-isopropylbenzamide.

  • Equilibrate: Shake or stir the mixtures until equilibrium is reached.

  • Analyze: Filter the solutions and analyze the supernatant for the concentration of the dissolved compound. The solubility should increase linearly with the cyclodextrin concentration until a plateau is reached.

cluster_strategies Solubilization Strategies Start Poorly Soluble 4-amino-N-isopropylbenzamide pH_Adjust pH Adjustment (Protonation) Start->pH_Adjust Co_Solvent Co-solvency (Polarity Reduction) Start->Co_Solvent Surfactant Surfactants (Micellar Encapsulation) Start->Surfactant Cyclodextrin Cyclodextrins (Inclusion Complex) Start->Cyclodextrin Result Enhanced Aqueous Solubility pH_Adjust->Result Co_Solvent->Result Surfactant->Result Cyclodextrin->Result

Caption: Overview of solubility enhancement strategies.

Q3: I need to prepare a solid dosage form. How can I improve the dissolution rate of the solid compound?

A3: Physical Modification of the Solid State

For solid formulations, enhancing the dissolution rate is key to improving bioavailability.

1. Particle Size Reduction: Micronization and Nanosuspension

Causality Behind the Method: The dissolution rate of a solid is proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, you dramatically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[13]

  • Micronization: Reduces particle size to the micrometer range. This can be achieved through techniques like jet milling.[13]

  • Nanosuspension: Reduces particle size to the nanometer range, further increasing the surface area and often the saturation solubility.[14][15][16] This can be achieved by methods like high-pressure homogenization or media milling.

2. Salt Formation

Causality Behind the Method: As discussed in the pH adjustment section, the salt form of the compound is more soluble. By isolating the compound as a stable salt (e.g., 4-amino-N-isopropylbenzamide hydrochloride), you can create a solid form that dissolves more readily in water. Studies on a similar o-aminobenzamide derivative have shown that forming a hydrochloride salt can increase water solubility by over 50 times.[17][18] Salt formation is a highly effective method for ionizable drugs.[19][20]

Experimental Protocol: Salt Formation

  • Dissolve the free base: Dissolve 4-amino-N-isopropylbenzamide in a suitable organic solvent (e.g., isopropanol).

  • Add the acid: Stoichiometrically add an acid (e.g., hydrochloric acid in isopropanol) to the solution.

  • Induce precipitation: The salt will likely precipitate out of the solution. The precipitation can be enhanced by cooling or adding an anti-solvent.

  • Isolate and dry: Collect the solid salt by filtration and dry it under vacuum.

  • Characterize: Confirm the formation of the salt and its properties (e.g., by melting point, spectroscopy, and dissolution testing).

III. Summary and Recommendations

Overcoming the poor aqueous solubility of 4-amino-N-isopropylbenzamide requires a systematic approach.

  • Start with the simplest method: If your experimental system allows, pH adjustment is the most direct and often most effective strategy due to the presence of the basic amino group.

  • For systems intolerant to pH changes: Explore formulation-based approaches . Co-solvents are a good starting point, followed by cyclodextrins or surfactants if higher concentrations are needed.

  • For solid dosage forms: Consider salt formation as a primary strategy to improve both solubility and dissolution rate. If this is not feasible, particle size reduction is a well-established alternative.

By understanding the physicochemical properties of 4-amino-N-isopropylbenzamide and applying these principles, you can successfully develop appropriate formulations for your research needs.

References

Sources

Technical Support Center: Dissolving 4-amino-N-isopropylbenzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-N-isopropylbenzamide. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to ensure successful solubilization of this compound for reliable and reproducible biological assay results.

Section 1: Physicochemical Profile of 4-amino-N-isopropylbenzamide

Understanding the inherent chemical properties of 4-amino-N-isopropylbenzamide is the foundation for developing an effective dissolution strategy. The molecule's structure, featuring an aromatic amine and an amide linkage, results in a predominantly hydrophobic character with some capacity for hydrogen bonding. This balance dictates its solubility behavior.

Table 1: Key Physicochemical Properties

Property Value / Prediction Implication for Dissolution
Molecular Formula C₁₀H₁₄N₂O Indicates a relatively small organic molecule.[1]
Molecular Weight 178.23 g/mol Standard molecular weight for a small molecule drug candidate.[1]
Structure Benzamide derivative with a primary amino group and a secondary amide. The primary amino group is basic, suggesting that solubility will be pH-dependent.
Predicted Character Weak Base The 4-amino group can be protonated. Solubility is expected to increase in acidic conditions (lower pH).[2][3]

| General Solubility | Poorly soluble in water; soluble in organic solvents. | An organic solvent like DMSO is required for initial stock preparation.[4][5] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with benzamide derivatives.

Q1: What is the best starting solvent for preparing a stock solution of 4-amino-N-isopropylbenzamide? A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[6][7] We recommend preparing a high-concentration stock, such as 10-20 mM, in 100% DMSO.

Q2: My compound dissolved perfectly in DMSO but precipitated immediately when I added it to my aqueous assay buffer. Why did this happen? A: This is a very common phenomenon known as solvent-shift precipitation.[8] While your compound is highly soluble in 100% DMSO, its solubility in the final aqueous buffer is much lower. When a small volume of the DMSO stock is diluted into a large volume of buffer, the solvent environment changes dramatically from organic to aqueous. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer, it will "crash out" or precipitate.[8][9][10]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: The final concentration of DMSO should be kept as low as possible, ideally ≤0.5% v/v , and almost never exceeding 1% v/v.[8][11] Higher concentrations of DMSO can have direct cytotoxic effects, induce cellular stress responses, or interfere with assay components, leading to unreliable or misleading results.[12][13] It is critical to include a "vehicle control" (assay buffer + the same final concentration of DMSO, without the compound) in all experiments to account for any solvent effects.

Q4: How does pH affect the solubility of 4-amino-N-isopropylbenzamide? A: The 4-amino group on the benzamide ring makes the molecule a weak base. According to fundamental principles of drug solubility, weak bases become more soluble as the pH of the solution decreases.[2][3] In an acidic environment (pH < pKa of the amino group), the amine becomes protonated (NH₃⁺), acquiring a positive charge. This ionized form is significantly more water-soluble than the neutral, unionized form.[14][15] Therefore, slightly acidifying your aqueous assay buffer may improve compound solubility.

Section 3: Troubleshooting Guide: Resolving Compound Precipitation

Encountering precipitation can be a major roadblock. This guide provides a logical, step-by-step process to diagnose and solve the issue, ensuring your compound remains in solution during the assay.

Workflow for Troubleshooting Precipitation

This diagram outlines the decision-making process when you observe compound precipitation in your assay.

G start Precipitation Observed in Assay Well check_conc Is the final compound concentration too high? start->check_conc reduce_conc ACTION: Reduce highest test concentration. Determine max solubility. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No success Problem Resolved: Proceed with Assay reduce_conc->success reduce_dmso ACTION: Adjust stock concentration to lower final DMSO %. check_dmso->reduce_dmso Yes check_ph Can assay buffer pH be lowered without affecting biology? check_dmso->check_ph No reduce_dmso->success adjust_ph ACTION: Prepare buffer at a lower pH (e.g., pH 6.5-7.0). Test solubility. check_ph->adjust_ph Yes use_cosolvent ACTION: Incorporate a co-solvent (e.g., PEG 400, Ethanol). Validate solvent effect. check_ph->use_cosolvent No adjust_ph->use_cosolvent Still Precipitates adjust_ph->success Soluble use_cosolvent->success Soluble fail If precipitation persists, re-evaluate formulation or compound suitability. use_cosolvent->fail Still Precipitates

Caption: Decision-making workflow for troubleshooting compound precipitation.

Detailed Troubleshooting Protocol

Objective: To systematically identify and resolve the cause of 4-amino-N-isopropylbenzamide precipitation in an aqueous assay buffer.

1. Verify Maximum Aqueous Solubility (Kinetic Solubility Assay)

  • Rationale: The first step is to determine the upper solubility limit of your compound in the exact assay buffer you are using.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 20 mM) in 100% DMSO.[4]

    • In a clear 96-well plate, add 198 µL of your final assay buffer to several wells.

    • Add 2 µL of your DMSO stock to the first well (this creates a 1:100 dilution, e.g., 200 µM final concentration with 1% DMSO). Mix immediately and thoroughly.

    • Visually inspect for precipitation (cloudiness) against a dark background after 1 hour at room temperature.

    • If precipitation occurs, repeat the process with serial dilutions of your stock solution to find the highest concentration that remains clear. This is your working maximum.

2. Optimize pH of the Assay Buffer

  • Rationale: As a weak base, the compound's solubility can be significantly increased by lowering the pH of the buffer.[]

  • Procedure:

    • Check if your biological system (cells, enzyme, etc.) is tolerant to a slightly lower pH (e.g., pH 6.8 or 7.0 instead of 7.4).

    • If permissible, prepare a batch of your assay buffer at the lower pH.

    • Re-run the kinetic solubility assay (Step 1) using this new buffer. A significant increase in solubility indicates that pH was a key limiting factor.

3. Introduce a Co-solvent or Surfactant

  • Rationale: Co-solvents reduce the overall polarity of the aqueous buffer, helping to keep hydrophobic compounds in solution.[] Surfactants can prevent the aggregation of compound molecules.[4]

  • Procedure:

    • Select a Co-solvent: Common choices include polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol.[][17][18]

    • Determine Tolerability: Before testing with your compound, you MUST determine the maximum concentration of the co-solvent that your assay can tolerate without producing artifacts. Test a range (e.g., 1%, 2%, 5% v/v) of the co-solvent in your assay without the test compound.

    • Test Solubility: Prepare your assay buffer containing the highest tolerated concentration of the co-solvent. Repeat the kinetic solubility assay (Step 1) with this new buffer formulation.

    • Surfactant Option: As an alternative, consider adding a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 to your buffer.[4] Again, verify that the surfactant itself does not interfere with your assay.

Section 4: Standard Operating Procedure (SOP) for Stock Solution Preparation & Dilution

Following a standardized procedure is essential for reproducibility.

Workflow for Stock Preparation and Use

G start Weigh Compound calc Calculate volume of 100% DMSO for desired stock concentration (e.g., 20 mM) start->calc dissolve Add DMSO. Vortex/sonicate until fully dissolved. calc->dissolve store Aliquot and store stock at -20°C or -80°C. Protect from light. dissolve->store dilute Prepare intermediate dilutions (if needed) in 100% DMSO. store->dilute Day of Experiment assay Add small volume of stock to final assay buffer. (Final DMSO <= 0.5%) dilute->assay control Prepare Vehicle Control: Same volume of 100% DMSO in assay buffer. dilute->control

Caption: Standard workflow for preparing and using a DMSO stock solution.

Step-by-Step Protocol

Materials:

  • 4-amino-N-isopropylbenzamide (solid)

  • Anhydrous, high-purity DMSO[6]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer and/or sonicator bath

Procedure:

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume.

    • Example for 1 mL of a 20 mM stock:

    • Mass (g) = Molarity (mol/L) * Volume (L) * MW (g/mol)

    • Mass (mg) = 20 mmol/L * 0.001 L * 178.23 g/mol * 1000 mg/g = 3.56 mg

  • Weighing: Carefully weigh the calculated amount of solid compound into a suitable vial.

  • Dissolution: Add the calculated volume of 100% DMSO. Cap the vial securely.

  • Mixing: Vortex vigorously for 1-2 minutes. If crystals persist, place the vial in a sonicating water bath for 5-10 minutes. Visually confirm that all solid material has completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Dilution for Assay: On the day of the experiment, thaw an aliquot of the stock. Prepare any necessary serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer. This ensures the solvent environment change happens only once, at the final step.

References
  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • pH Adjustment and Co-Solvent Optimiz
  • 4-amino-N-isopropylbenzamide PubChem Entry. PubChem.
  • Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds. Benchchem.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • pH and Solubility of Drugs. YouTube.
  • 4-Amino-N-isopropyl-3-methylbenzamide AldrichCPR. Sigma-Aldrich.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Troubleshooting | BioAssay Systems. BioAssay Systems.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • How to prevent "Antibacterial agent 102" precipit
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. PMC - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Looking for suggestions to dissolve benzamide deriv
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • 4-Amino-N-isopropyl-benzamide | 774-67-4. Manchester Organics.
  • Dimethyl Sulfoxide (DMSO)
  • Dimethyl Sulfoxide PubChem Entry. PubChem.

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Technical Support Center: Solubilization Strategies for Hydrophobic Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hydrophobic benzamide derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of compounds. Benzamide derivatives are prevalent in drug discovery and materials science, but their often-crystalline and hydrophobic nature can make dissolution a significant experimental hurdle.

This document provides a structured approach to solvent selection and troubleshooting, moving from fundamental principles to advanced strategies. Our goal is to empower you with the scientific rationale behind solvent choice, enabling you to make informed decisions and overcome solubility roadblocks in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the dissolution of hydrophobic benzamides.

Q1: What are the best "first-line" solvents to try for a new hydrophobic benzamide derivative?

For a novel benzamide derivative with unknown solubility, a tiered approach starting with common laboratory solvents is most efficient. The parent compound, benzamide, is soluble in many polar organic solvents but only slightly soluble in water.[1][2] For hydrophobic derivatives, which feature non-polar moieties, solubility in water will be even lower.

A recommended starting panel includes:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points.[3][4] They are powerful, versatile solvents capable of dissolving a wide range of polar and nonpolar compounds due to their high polarity and ability to accept hydrogen bonds from the benzamide's N-H group.[3][5]

  • Polar Protic Solvents: Methanol and ethanol are good initial choices.[6][7] Their ability to both donate and accept hydrogen bonds can facilitate the dissolution of the amide group.

  • Other Common Solvents: Acetone and Tetrahydrofuran (THF) should also be part of an initial screen. Acetone shows good solvency for benzamide itself[6][7], while THF is a versatile ether-based solvent.

Q2: How does the specific chemical structure of my benzamide derivative affect solvent selection?

The "like dissolves like" principle is the foundational concept.[2][8] The solubility of your derivative is a function of the balance between the polar benzamide core and the appended hydrophobic groups.

  • Increased Hydrophobicity: Large alkyl or aryl substituents will decrease solubility in polar solvents like water and methanol and increase it in less polar solvents like toluene or dichloromethane. For instance, a benzamide with an additional benzoyl group is expected to be significantly less soluble than the parent benzamide.[9]

  • Hydrogen Bonding Potential: The presence of additional hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., esters, ketones) on the molecule can enhance solubility in protic solvents (e.g., ethanol) or polar aprotic solvents (e.g., DMSO).

A more advanced approach involves Hansen Solubility Parameters (HSP) . HSP theory deconstructs a solvent's properties into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10][11][12] A compound will best dissolve in a solvent whose HSP values are closely matched to its own.[8][13]

Q3: When should I consider using a co-solvent system?

A co-solvent system is advisable when a single solvent fails to provide adequate solubility or when the ideal solvent is unsuitable for a downstream application (e.g., toxicity in a cell-based assay).[14][15]

Co-solvents, which are typically water-miscible organic solvents, work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[14][15] Common examples include mixtures of water with ethanol, propylene glycol, or polyethylene glycol (PEG).[14][16] This strategy is a mainstay in preclinical formulation to enhance the bioavailability of poorly soluble drugs.[16]

Q4: My compound dissolves in DMSO for my stock solution, but precipitates when I add it to my aqueous assay buffer. What should I do?

This is a very common problem. The compound is soluble in 100% DMSO but crashes out when the solution becomes predominantly aqueous.

Immediate Solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1% and safely below 0.1% for many cell lines.[17]

  • Use an Intermediate Dilution: Instead of adding the DMSO stock directly to the final buffer, perform an intermediate dilution step into a small volume of buffer or media while vortexing vigorously. This can sometimes prevent immediate, localized precipitation.

  • Incorporate Solubilizing Agents: Consider adding excipients like surfactants (e.g., Polysorbate 20/80) or cyclodextrins to your aqueous buffer to maintain solubility.[17][18]

Part 2: Troubleshooting Guide for Persistent Solubility Issues

This section provides in-depth, Q&A-formatted solutions for more challenging dissolution scenarios.

Q: My benzamide derivative shows poor solubility in all common solvents. What are the next steps?

A: When first-line solvents fail, a systematic approach is required. This involves exploring more powerful solvent systems and advanced formulation techniques.

First, re-evaluate the initial solvent screen. Was the compound given enough time and energy to dissolve? Ensure you have tried gentle heating and agitation (e.g., vortexing, sonication).

If solubility remains poor, proceed with the following workflow:

G start Start: Hydrophobic Benzamide Insoluble in Common Solvents strong_solvents Try Stronger Polar Aprotic Solvents (e.g., NMP, DMAc) start->strong_solvents cosolvent Develop a Co-Solvent System (e.g., DMSO/Water, PEG/Water) strong_solvents->cosolvent If toxicity/compatibility is an issue end_point Compound Solubilized for Experiment strong_solvents->end_point If successful & compatible ph_mod pH Modification (if ionizable groups are present) cosolvent->ph_mod If precipitation still occurs cosolvent->end_point If successful solubilizers Use Solubilizing Agents ph_mod->solubilizers If solubility is still insufficient ph_mod->end_point If successful surfactants Surfactants (e.g., Tween 80, SDS) solubilizers->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) solubilizers->cyclodextrins surfactants->end_point cyclodextrins->end_point

Caption: Decision workflow for advanced solubilization.

Step-by-Step Recommendations:

  • Try Stronger Polar Aprotic Solvents: If DMSO and DMF are insufficient, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[19][20] These are powerful solvents, but be aware of their higher toxicity and potential for reactivity.[4][5] They are often used in industrial applications for dissolving resilient polymers.[21]

  • Systematic Co-Solvent Screening: Rather than random combinations, screen a matrix of co-solvents and ratios. For example, prepare solutions of your compound in varying ratios of DMSO/water (e.g., 90:10, 80:20, 70:30) to find the threshold of solubility.

  • pH Modification: If your benzamide derivative has an ionizable functional group (an acidic or basic center), adjusting the pH of the aqueous medium can dramatically increase solubility. For example, a basic amine group will become protonated and more soluble at a lower pH.

  • Employ Solubilizing Agents: When the goal is an aqueous solution for biological testing, solubilizing excipients are often the best choice.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[18][22] They can encapsulate the hydrophobic benzamide derivative, forming an "inclusion complex" that is water-soluble.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations for this purpose.[18][25]

    • Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS) form micelles in water above their critical micelle concentration.[26] The hydrophobic core of the micelle can sequester the benzamide derivative, allowing it to be dispersed in the aqueous solution.[27][28]

Q: How do I choose a solvent that is compatible with my downstream analysis, such as HPLC or a cell-based assay?

A: Solvent choice must always be made with the final application in mind. A solvent that is excellent for dissolution may be entirely unsuitable for analysis.

For High-Performance Liquid Chromatography (HPLC):

  • UV Cutoff: The solvent must be transparent at the wavelength used for UV detection. Solvents like DMF and DMSO have high UV cutoffs and can interfere with analysis.[29] Acetonitrile and methanol are preferred for reversed-phase HPLC due to their low UV absorbance and viscosity.[29][30]

  • Miscibility: The dissolution solvent must be miscible with the HPLC mobile phase to ensure proper injection and peak shape.

  • Purity: Always use high-purity, HPLC-grade solvents to avoid ghost peaks and baseline noise.[31]

For Cell-Based Assays:

  • Toxicity: The primary concern is solvent-induced cytotoxicity. Polar aprotic solvents like DMSO, DMF, and NMP are toxic to cells at higher concentrations.[5] The final concentration should be carefully controlled and kept to a minimum (e.g., <0.1% for DMSO).[17]

  • Biocompatibility: Whenever possible, use biocompatible co-solvents like ethanol, PEG 400, or propylene glycol.[16] Formulation with cyclodextrins is often a superior strategy as they are generally considered safe and benign vehicles.[15][23]

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol outlines a standardized method for determining the approximate solubility of a hydrophobic benzamide derivative in a panel of common solvents.

Methodology:

  • Preparation: Dispense 1-2 mg of the benzamide derivative into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first test solvent to each corresponding tube.

  • Agitation: Vortex the tubes vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If undissolved solid remains, proceed to the next step.

  • Sonication/Heating: Place the tubes in a bath sonicator for 5 minutes. If solid persists, gently warm the solution (e.g., to 40°C) for 5-10 minutes. Caution: Use a fume hood and be aware of solvent boiling points.

  • Incremental Solvent Addition: If the compound is still not dissolved, add another 100 µL of the solvent and repeat steps 3-5. Continue this process up to a total volume of 1 mL.

  • Record Results: Record the approximate solubility as >20 mg/mL, 10-20 mg/mL, 1-10 mg/mL, or <1 mg/mL for each solvent.

Data Presentation: Properties of Recommended Solvents

The following table summarizes key properties of solvents frequently used for dissolving benzamide derivatives.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Water 10.210080.1Poor solvent for hydrophobic compounds.[6][7]
Methanol 5.16532.7Good starting point; protic.[6][29]
Ethanol 4.37824.5Good starting point; less toxic than methanol.[14]
Acetonitrile 5.88237.5Excellent for HPLC; low UV cutoff.[21][29]
Acetone 5.15620.7Good general solvent.[6][7]
Tetrahydrofuran (THF) 4.0667.6Can form peroxides; handle with care.[19][32]
Dimethylformamide (DMF) 6.415336.7Strong solvent; reproductive toxicity concerns.[4][5]
Dimethyl Sulfoxide (DMSO) 7.218946.7Excellent, versatile solvent; low toxicity profile.[3][5]
N-Methyl-2-pyrrolidone (NMP) 6.520232.2Very strong solvent; significant toxicity concerns.[5][21]
Visualization: Solvent-Solute Interactions

The dissolution of a hydrophobic benzamide derivative is governed by a balance of intermolecular forces.

G cluster_0 Solvent Molecules (e.g., DMSO) cluster_1 Hydrophobic Benzamide Derivative s1 S=O compound --- Benzene --- s1->compound:f2 H-Bond Acceptor s2 S=O s2->compound:f2 (from N-H) s3 S=O s4 S=O compound:f1->s3 Dipole-Dipole compound:f0->s4 van der Waals (Hydrophobic)

Caption: Key intermolecular forces in dissolution.

This diagram illustrates how a polar aprotic solvent like DMSO interacts with a benzamide derivative. The solvent's sulfoxide group acts as a strong hydrogen bond acceptor for the amide N-H proton, while dipole-dipole and van der Waals forces help solvate the rest of the molecule.

References

  • Hansen, C. M. (2019).
  • Ecovia Chemical. (n.d.). Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile). Ecovia Chemical.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. hansen-solubility.com.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Spiral, Imperial College London.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO) vs.
  • SpecialChem. (2018). Hansen Solubility Parameters (HSP)
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis.
  • Solubility of Things. (n.d.). Benzamide. solubilityofthings.com.
  • Li, P., et al. (2023).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • Li, P., & Zhao, Y. (2022).
  • Singh, M., et al. (2010).
  • BenchChem. (2025). Solubility of 4-benzoylbenzamide in common organic solvents. BenchChem.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds. WuXi AppTec.
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Li, P., & Zhao, Y. (2015). Co-solvent and Complexation Systems.
  • Wikipedia. (n.d.). Benzamide. Wikipedia.
  • Hangda Chemical. (2023). DMSO and DMF: Powerhouses in The Chemical Industry. hangdachem.com.
  • ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP.
  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Cybulska, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central.
  • Quora. (2021). How do hydrophobic molecules dissolve? Quora.
  • ResearchGate. (2013). How to dissolve hydrophobic drug.......
  • Reddit. (2022).
  • Landrum, P. F., et al. (1988). Methods for Dissolving Hydrophobic Compounds in Water.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Allan Chemical Corporation. (2025). Mobile Phase Solvent Pairing for HPLC. allanchem.com.
  • Waters Help Center. (n.d.). Arc HPLC Strong Solvent Compatibility Guide.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • ResearchGate. (2016). Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions.
  • BenchChem. (2025). Technical Support Center: Managing Low Solubility of 2-amino-N-(2,4-dichlorophenyl)benzamide. BenchChem.
  • BenchChem. (2025). Troubleshooting solubility issues with N-Hydroxy-2-methoxyacetimidamide. BenchChem.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. japer.in.

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Preventing precipitation of 4-amino-N-isopropylbenzamide in aqueous buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-amino-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges related to the solubility and precipitation of this compound in aqueous buffer systems. As a weakly basic molecule with both hydrophobic and hydrophilic characteristics, 4-amino-N-isopropylbenzamide can present unique handling challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-amino-N-isopropylbenzamide precipitating out of my aqueous buffer?

A1: Precipitation of 4-amino-N-isopropylbenzamide from an aqueous buffer is typically due to its concentration exceeding its solubility under the specific buffer conditions. The solubility of this compound is highly dependent on several factors, primarily the pH of the buffer. As a weakly basic compound, its solubility is significantly influenced by the degree of its ionization. In its protonated (ionized) form, it is more soluble in aqueous media. Other factors that can contribute to precipitation include the temperature of the solution, the ionic strength of the buffer, and the presence of other organic molecules.

Q2: What is the role of pH in the solubility of 4-amino-N-isopropylbenzamide?

A2: The pH of the aqueous buffer is a critical determinant of the solubility of 4-amino-N-isopropylbenzamide. The molecule contains a primary aromatic amine group, which is a weak base. In acidic conditions (lower pH), this amine group becomes protonated, acquiring a positive charge. This charged, or ionized, form of the molecule is significantly more polar and, therefore, more soluble in water.[1][2] Conversely, at higher pH values (alkaline conditions), the amine group is deprotonated and exists in its neutral, uncharged form. This neutral form is less polar and, consequently, less soluble in water, making it more prone to precipitation. The relationship between pH, pKa (the pH at which 50% of the compound is ionized), and solubility is a fundamental concept in handling ionizable compounds.

Q3: I am observing precipitation even at a low pH. What else could be the cause?

A3: If precipitation occurs even at a pH where you expect the compound to be soluble, consider the following possibilities:

  • Concentration Limit: You may still be exceeding the intrinsic solubility of the protonated form of the compound.

  • Buffer Effects: Certain buffer salts can interact with the compound, leading to the formation of less soluble complexes (salting out).

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature, even a minor one, can significantly reduce solubility and cause precipitation.

  • Common Ion Effect: If your buffer contains an ion that is also part of a less soluble salt of your compound, it can suppress solubility.

Q4: Can I use organic solvents to help dissolve 4-amino-N-isopropylbenzamide?

A4: Yes, using a water-miscible organic solvent, also known as a co-solvent, is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the non-polar regions of the 4-amino-N-isopropylbenzamide molecule.[5][6] Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[3][4] It is crucial to start with a small percentage of the co-solvent and empirically determine the minimum amount needed to maintain solubility, as high concentrations of organic solvents can be detrimental to biological systems.[3]

Troubleshooting Guides

Guide 1: Optimizing Buffer pH to Prevent Precipitation

This guide provides a systematic approach to determine the optimal pH range for solubilizing 4-amino-N-isopropylbenzamide.

Underlying Principle: The solubility of a weakly basic compound like 4-amino-N-isopropylbenzamide increases as the pH of the solution drops below its pKa. By adjusting the pH, we can shift the equilibrium towards the more soluble, protonated form of the molecule.

Experimental Protocol:

  • Prepare a series of buffers: Prepare a set of buffers with a pH range from 3 to 8 (e.g., citrate buffers for pH 3-6 and phosphate buffers for pH 6-8).

  • Create a stock solution: Prepare a concentrated stock solution of 4-amino-N-isopropylbenzamide in a suitable water-miscible organic solvent where it is freely soluble (e.g., 100 mM in DMSO).

  • Perform a solubility test:

    • Add a small, consistent volume of the stock solution to each of the different pH buffers to achieve your desired final concentration.

    • Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).

    • Vortex each sample thoroughly.

    • Allow the samples to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observe for precipitation: Visually inspect each sample for any signs of precipitation (cloudiness, solid particles). For a more quantitative assessment, you can measure the turbidity using a nephelometer or the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb.

  • Determine the optimal pH range: The pH range where the solution remains clear is the suitable working range for your desired concentration.

Visualizing the pH-Solubility Relationship:

cluster_pH_Scale pH Scale cluster_Solubility Solubility of 4-amino-N-isopropylbenzamide Low_pH Low pH (Acidic) Neutral_pH Neutral pH High_Solubility High Solubility (Protonated Form) Low_pH->High_Solubility Favors High_pH High pH (Alkaline) Low_Solubility Low Solubility (Neutral Form) High_pH->Low_Solubility Favors

Caption: Relationship between pH and the solubility of 4-amino-N-isopropylbenzamide.

Guide 2: Utilizing Co-solvents to Enhance Solubility

This guide outlines the process of selecting and optimizing the concentration of a co-solvent to prevent precipitation.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar or weakly polar compounds by reducing the overall polarity of the solvent system.[3][4]

Experimental Protocol:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Common choices include ethanol, propylene glycol, and PEG 400.

  • Prepare co-solvent/buffer mixtures: Prepare a series of your chosen buffer at the optimal pH (determined in Guide 1) containing increasing percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v).

  • Perform a solubility test:

    • Prepare a stock solution of 4-amino-N-isopropylbenzamide in the neat co-solvent.

    • Add the stock solution to each of the co-solvent/buffer mixtures to achieve your target concentration.

    • Vortex and equilibrate as described in Guide 1.

  • Determine the minimum required co-solvent concentration: Identify the lowest concentration of the co-solvent that keeps the compound in solution. It is best practice to use the minimum effective concentration to minimize potential interference with your experiment.

Data Summary Table:

Co-solventConcentration (% v/v)Observation (at target concentration)
None0%Precipitation
Ethanol2%Slight Haze
Ethanol5%Clear Solution
Propylene Glycol2%Hazy
Propylene Glycol5%Clear Solution
Guide 3: Employing Precipitation Inhibitors

For challenging situations where pH adjustment and co-solvents are insufficient or not viable, precipitation inhibitors can be used to maintain a supersaturated state.

Underlying Principle: Precipitation inhibitors are polymeric excipients that can delay or prevent the precipitation of a drug from a supersaturated solution.[7][8][9] They can act through various mechanisms, including increasing viscosity, sterically hindering crystal growth, and forming hydrogen bonds with the drug molecule to keep it in an amorphous state.[8]

Common Precipitation Inhibitors:

  • Hydroxypropyl Methylcellulose (HPMC): A widely used polymer that can inhibit both nucleation and crystal growth.[7]

  • Polyvinylpyrrolidone (PVP): Forms hydrogen bonds with drug molecules, preventing their self-association and crystallization.[7][10]

  • Cyclodextrins: These have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[7]

Experimental Workflow for Screening Precipitation Inhibitors:

Start Prepare Supersaturated Solution of 4-amino-N-isopropylbenzamide Add_Inhibitor Add Potential Precipitation Inhibitor (e.g., HPMC, PVP, Cyclodextrin) Start->Add_Inhibitor Incubate Incubate at Experimental Temperature Add_Inhibitor->Incubate Monitor Monitor for Precipitation Over Time (Visually or by Turbidity) Incubate->Monitor Analyze Analyze Results and Select Optimal Inhibitor and Concentration Monitor->Analyze End Optimized Formulation Analyze->End

Caption: Experimental workflow for screening precipitation inhibitors.

References

  • Wikipedia. Cosolvent. [Link]

  • PubChem. 4-amino-N-isopropylbenzamide. [Link]

  • Doc Brown's Chemistry. Solubility and pH of amines. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • National Institutes of Health. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • World Journal of Pharmaceutical Research. 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • Thai Science. Polymer as precipitation inhibitor of weak base drug: An update and brief review. [Link]

  • Thai Journal of Pharmaceutical Sciences. Polymer as precipitation inhibitor of weak base drug: An update and brief review. [Link]

  • ResearchGate. (PDF) Excipients That Facilitate Amorphous Drug Stabilization. [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ResearchGate. Drug Precipitation Inhibitors in Supersaturable Formulations. [Link]

  • IPSF. PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]

  • EVERHEAL. Why Are Excipients Used in Pharmaceutical Preparations?. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-amino-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction: Navigating the Synthesis of 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide is a key building block in medicinal chemistry.[1] While its structure appears straightforward, its synthesis presents unique challenges due to the presence of two nucleophilic nitrogen atoms in the starting material, 4-aminobenzoic acid. This guide will explore the common synthetic routes, address potential pitfalls, and provide optimized protocols to ensure a successful and high-yielding synthesis.

Core Synthetic Strategies

There are three primary routes for the synthesis of 4-amino-N-isopropylbenzamide, each with its own set of advantages and disadvantages. The choice of strategy often depends on the available starting materials, scale, and the desired purity of the final product.

cluster_0 Synthetic Routes Starting Materials Starting Materials Route 1 Direct Coupling Starting Materials->Route 1 4-aminobenzoic acid + isopropylamine Route 2 Acyl Chloride Intermediate Starting Materials->Route 2 4-aminobenzoic acid Route 3 Nitration-Reduction Starting Materials->Route 3 4-nitrobenzoic acid + isopropylamine Final Product 4-amino-N-isopropylbenzamide Route 1->Final Product Coupling Agent (e.g., EDC, HATU) Intermediate 2 4-aminobenzoyl chloride (often unstable) Route 2->Intermediate 2 SOCl₂ or (COCl)₂ Intermediate 3 N-isopropyl-4-nitrobenzamide Route 3->Intermediate 3 Coupling Agent Intermediate 2->Final Product isopropylamine Intermediate 3->Final Product Reduction (e.g., H₂/Pd-C, Sn/HCl)

Caption: Overview of Synthetic Pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-amino-N-isopropylbenzamide.

Low Yield & Reaction Failure

Q1: My direct coupling reaction of 4-aminobenzoic acid and isopropylamine using EDC/HOBt is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in carbodiimide-mediated coupling reactions are a common issue.[2] The primary culprits are often related to the activation of the carboxylic acid, the nucleophilicity of the amine, or side reactions.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by the coupling reagent to form a reactive intermediate.[3] Ensure that your EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is fresh and has been stored under anhydrous conditions. The reaction is often performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).[4]

  • Amine Deactivation: The amino group of isopropylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and keep the amine in its free base form.[4][]

  • Side Reactions: The highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[6][7] The addition of 1-hydroxybenzotriazole (HOBt) can mitigate this by forming an active ester intermediate that is more stable and less prone to rearrangement.[8]

  • Competitive Reactivity: The amino group on 4-aminobenzoic acid can also react, leading to oligomerization. This is a significant challenge in this specific synthesis.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate.[2]

  • Order of Addition: Add the carboxylic acid, coupling agent (EDC), and additive (HOBt) to the solvent and stir for 15-30 minutes to pre-activate the acid. Then, add the base followed by the amine.

  • Temperature Control: Perform the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature.[9]

  • Consider an Alternative Route: Due to the high potential for side reactions with the free aniline, the nitration-reduction route (Route 3) is often more reliable for this specific target molecule.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMAprotic solvents that solubilize reactants.
Coupling Agent EDC (1.1 - 1.5 eq)Water-soluble carbodiimide, easy byproduct removal.
Additive HOBt (1.1 - 1.5 eq)Suppresses racemization and N-acylurea formation.[8]
Base DIPEA (2.0 - 3.0 eq)Non-nucleophilic base to prevent amine protonation.
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Q2: I am attempting to synthesize 4-aminobenzoyl chloride as an intermediate, but the reaction is messy and I suspect polymerization. What is happening?

A: The synthesis of 4-aminobenzoyl chloride is challenging because the nucleophilic amino group of one molecule can react with the acyl chloride group of another, leading to polymerization. While the Schotten-Baumann reaction is a classic method for amide synthesis, it is often not suitable when the acyl chloride contains a free amino group.[4][]

Solutions:

  • Protecting Group Strategy: The most reliable way to circumvent this issue is to use a protecting group for the amine, such as a tert-butyloxycarbonyl (Boc) group. You would start with 4-(Boc-amino)benzoic acid, convert it to the acyl chloride, react with isopropylamine, and then deprotect the Boc group with an acid like trifluoroacetic acid (TFA).

  • Alternative Synthesis Route: A more straightforward approach is to abandon the acyl chloride route in favor of the nitration-reduction sequence (Route 3), which avoids this issue entirely by introducing the amine functionality at the final step.

Q3: My reduction of N-isopropyl-4-nitrobenzamide using H₂/Pd-C is slow and incomplete. How can I improve this step?

A: Catalytic hydrogenation is a clean and effective method for nitro group reduction, but it can be sensitive to several factors.

  • Catalyst Quality and Loading: Ensure the palladium on carbon (Pd/C) catalyst is of good quality and not deactivated. A typical catalyst loading is 5-10 mol%.

  • Hydrogen Pressure: The reaction is often performed under a hydrogen atmosphere (balloon or Parr shaker). Increasing the pressure can improve the reaction rate.

  • Solvent Choice: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used for this reduction.

  • Catalyst Poisoning: The starting material or impurities can sometimes poison the catalyst. If the reaction stalls, filtering the mixture through celite and adding fresh catalyst may help.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄).

Impurity & Purification Challenges

Q4: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

A: The impurity profile will depend on the synthetic route chosen.

  • Route 1 (Direct Coupling):

    • Unreacted 4-aminobenzoic acid and isopropylamine.

    • N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[7]

    • Polymeric byproducts from the self-reaction of 4-aminobenzoic acid.

  • Route 3 (Nitration-Reduction):

    • Unreacted N-isopropyl-4-nitrobenzamide.

    • Partially reduced intermediates (e.g., nitroso or hydroxylamine compounds).

    • Byproducts from the coupling step (e.g., unreacted 4-nitrobenzoic acid).

Q5: What is the most effective method for purifying the final product?

A: Both recrystallization and flash column chromatography are effective methods for purifying 4-amino-N-isopropylbenzamide.[10]

  • Recrystallization: This is an excellent technique for large-scale purification if a suitable solvent system can be found. It is cost-effective and can yield highly pure crystalline material. A mixed solvent system like ethyl acetate/hexane or ethanol/water is a good starting point.[10]

  • Flash Column Chromatography: This method provides excellent separation of impurities and is ideal for smaller scales or when recrystallization is not effective. A silica gel column with a gradient elution of hexane and ethyl acetate is typically used.

MethodProsCons
Recrystallization Scalable, cost-effective, high purity of final product.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Flash Chromatography Excellent separation, applicable to a wide range of impurities.More solvent waste, less scalable, more time-consuming.
Reaction Mechanisms

Q6: Can you illustrate the mechanism of the EDC/HOBt coupling reaction?

A: The EDC/HOBt coupling proceeds through a multi-step mechanism designed to efficiently generate an amide bond while minimizing side reactions.

cluster_1 EDC/HOBt Coupling Mechanism RCOOH Carboxylic Acid (4-aminobenzoic acid) O_acylisourea O-acylisourea (highly reactive) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea -> Byproduct HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (undesired) HOBt HOBt Tetrahedral_int Tetrahedral Intermediate HOBt_ester->Tetrahedral_int + Amine Amine Amine (isopropylamine) Amide Amide Product Tetrahedral_int->Amide -> Product + HOBt

Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[3][11]

  • Active Ester Formation: HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester. This intermediate is more stable than the O-acylisourea, which helps to prevent the rearrangement to the undesired N-acylurea.[8]

  • Nucleophilic Attack: The amine (isopropylamine) attacks the carbonyl carbon of the active ester.

  • Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and regenerates HOBt. The EDC is converted into a soluble urea byproduct.

Recommended Experimental Protocols

For a reliable and high-yielding synthesis of 4-amino-N-isopropylbenzamide, the nitration-reduction sequence (Route 3) is recommended.

cluster_2 Recommended Workflow Start Start Step1 Step 1: Amide Coupling (4-nitrobenzoic acid + isopropylamine) Start->Step1 Step2 Step 2: Workup & Isolation Step1->Step2 Intermediate N-isopropyl-4-nitrobenzamide Step2->Intermediate Step3 Step 3: Nitro Reduction (H₂/Pd-C or SnCl₂) Intermediate->Step3 Step4 Step 4: Workup & Purification Step3->Step4 End Final Product Step4->End

Caption: Workflow for the Recommended Synthesis.

Protocol 1: Synthesis of N-Isopropyl-4-nitrobenzamide

This protocol is adapted from standard amide coupling procedures.[12][13]

  • To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.5 M), add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (2-3 drops) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-nitrobenzoyl chloride.

  • In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the crude 4-nitrobenzoyl chloride solution dropwise.

  • Stir the reaction at room temperature for 4-6 hours. Monitor completion by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-isopropyl-4-nitrobenzamide, which can often be used in the next step without further purification.

Protocol 2: Reduction to 4-amino-N-isopropylbenzamide
  • Dissolve the crude N-isopropyl-4-nitrobenzamide (1.0 eq) in ethanol or ethyl acetate.

  • Add 10% Pd/C (5-10 mol %).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-N-isopropylbenzamide.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add n-hexane until the solution becomes slightly turbid.

  • Gently reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

Technical Support Center: Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development to provide expert advice and troubleshoot common challenges encountered during the synthesis and purification of this important class of compounds. As Senior Application Scientists, we have compiled this resource to help you improve your yields, enhance purity, and streamline your workflow.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during the synthesis of N-substituted benzamides.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields in N-substituted benzamide synthesis can often be attributed to several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or poor mixing, particularly in biphasic reactions.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]

  • Hydrolysis of activated species: If you are using an acid chloride, it can readily react with moisture to revert to the carboxylic acid.[1] Similarly, activated carboxylic acid intermediates in coupling reactions can be hydrolyzed.[2] Ensuring anhydrous (dry) conditions by using dry solvents and reagents is critical.[1][2]

  • Side reactions: The formation of byproducts consumes your starting materials and can complicate purification, leading to lower isolated yields.[1]

  • Product loss during workup and purification: Significant amounts of product can be lost during aqueous extractions, filtration, and recrystallization.[1] For instance, using too much solvent during recrystallization will result in a substantial portion of your product remaining in the mother liquor.[1]

Q2: I see unreacted starting materials (carboxylic acid and/or amine) in my crude product. How can I address this?

A2: The presence of unreacted starting materials is a common issue. Here are some strategies to mitigate this:

  • Optimize stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help ensure the complete consumption of the activated carboxylic acid.[2]

  • Improve activation of the carboxylic acid: If you are using a coupling reagent, ensure it is fresh and active.[3] For difficult couplings, consider switching to a more powerful reagent like HATU.[3]

  • Workup procedure: Unreacted carboxylic acid can be removed by washing the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate.[4] Conversely, unreacted amine can be removed by washing with a dilute aqueous acid solution, like 1M HCl.[4]

Q3: My purified product is an oil instead of a solid. What should I do?

A3: The formation of an oil instead of a crystalline solid can be frustrating. This is often due to the presence of impurities that disrupt the crystal lattice formation.[4]

  • Purity check: Analyze your oily product by NMR or mass spectrometry to identify the major components and potential impurities.[5]

  • Re-purification: If significant impurities are detected, further purification by column chromatography may be necessary to obtain a solid product.[4]

  • Recrystallization troubleshooting: If the product is relatively pure, "oiling out" during recrystallization may be the issue. Try reheating the solution and allowing it to cool more slowly. Adding a seed crystal of the desired compound can also induce crystallization.[4] Sometimes, the solution may be too concentrated; slightly diluting it with the recrystallization solvent can help.[4]

Q4: What is the white precipitate that sometimes forms when using carbodiimide coupling reagents like DCC or EDC?

A4: That white precipitate is typically the N-acylurea byproduct, formed from the reaction of the O-acylisourea intermediate with another equivalent of the carboxylic acid.[6] For reactions using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be removed by filtration.[7] Water-soluble byproducts from reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be removed by aqueous extraction during the workup.[7]

In-Depth Troubleshooting Guide

This section provides a more detailed analysis of complex problems, including the underlying chemical principles and comprehensive solutions.

Issue 1: Persistent Side Product Formation

The formation of byproducts is a primary cause of low yields and purification challenges. Identifying the side product is the first step toward mitigating its formation.

Common Side Products and Mitigation Strategies
Side ProductCausative Reagent/ConditionMitigation Strategy
N-acylurea Carbodiimides (e.g., DCC, EDC)Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction. These additives intercept the O-acylisourea intermediate to form a more stable active ester.[3][6] Lowering the reaction temperature can also be beneficial.[6]
Symmetrical Anhydride CarbodiimidesThis can form from the reaction of the O-acylisourea intermediate with another equivalent of the carboxylic acid. Using a 1:1 stoichiometry of the carboxylic acid and amine can minimize this.[6]
Epimerized Product (for chiral substrates) Carbodiimides, high temperatures, strong basesUse racemization-suppressing additives like HOBt or 7-aza-1-hydroxybenzotriazole (HOAt).[6] Maintain low reaction temperatures and consider using a weaker base like sym-collidine instead of DIPEA.[6]
Double Acylation of the Amine Excess acylating agent (e.g., acid chloride)Use a stoichiometric amount or a slight excess of the amine relative to the acyl chloride.[1] Add the acylating agent dropwise to the amine solution to maintain a low concentration of the acylating agent, which favors mono-acylation.[5]
O-acylated Product (if amine has a hydroxyl group) Non-selective acylationThe hydroxyl group can compete with the amine for acylation. This can sometimes be controlled by adjusting the reaction pH or by using protecting groups for the hydroxyl functionality.
Issue 2: Difficulty in Purifying N-Substituted Benzamide Isomers

Separating ortho, meta, and para isomers of N-substituted benzamides can be challenging due to their similar physicochemical properties.[8]

  • Understanding Isomer Properties: The position of the substituent affects the molecule's polarity, steric hindrance, and hydrogen bonding capabilities.

    • Ortho isomers often exhibit intramolecular hydrogen bonding, which can decrease their overall polarity and melting point compared to the other isomers.[8]

    • Para isomers are typically the most symmetrical, which can lead to a more stable crystal lattice and a higher melting point.[8]

    • Meta isomers generally have properties intermediate between the ortho and para isomers.[8]

  • Purification Strategies:

    • Recrystallization: This is a cost-effective and scalable method. The key is to find a solvent system where the solubility of the isomers differs significantly. A mixed solvent system can often provide the necessary selectivity.

    • Column Chromatography: This is a highly versatile technique that can separate isomers with very similar polarities. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good resolution.[8] High-performance liquid chromatography (HPLC) with a chiral stationary phase can be effective for separating enantiomers of chiral benzamides.[9]

Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Improve mixing incomplete_reaction->optimize_conditions Yes workup_issue Product Loss During Workup? side_products->workup_issue No mitigate_side_reactions Mitigate Side Reactions: - Additives (HOBt/HOAt) - Adjust stoichiometry - Control temperature side_products->mitigate_side_reactions Yes change_reagents Change Reagents: - Use more active coupling agent - Check reagent purity workup_issue->change_reagents No optimize_workup Optimize Workup/Purification: - Adjust pH of washes - Minimize solvent in recrystallization - Consider chromatography workup_issue->optimize_workup Yes success Improved Yield optimize_conditions->success change_reagents->success mitigate_side_reactions->success optimize_workup->success

Caption: A decision tree for troubleshooting low yields in N-substituted benzamide synthesis.

Experimental Protocols

Here are detailed, step-by-step methodologies for common procedures in N-substituted benzamide synthesis.

Protocol 1: Carbodiimide-Mediated Synthesis with Racemization Suppression

This protocol is suitable for coupling carboxylic acids with amines, especially when dealing with chiral substrates where minimizing epimerization is crucial.[6]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.1 - 1.5 equivalents)

  • HOBt (1.0 - 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Base (e.g., DIPEA or Et3N, 2-3 equivalents if starting with an amine salt)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the anhydrous solvent.

  • Add HOBt (1.0 - 1.2 equivalents) to the solution and stir until it dissolves.[2]

  • Add the amine (1.0 - 1.2 equivalents). If the amine is a hydrochloride salt, add the base (e.g., DIPEA).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This is a classic and robust method, particularly useful for reacting primary and secondary amines with benzoyl chloride.[1][7]

Materials:

  • Benzoyl chloride (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • Aqueous base (e.g., 2M NaOH)

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • 1M HCl

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the amine (1.0 - 1.2 equivalents) in the organic solvent in a flask.

  • Add the aqueous base to create a biphasic system.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Separate the organic layer. Wash it sequentially with 1M HCl (to remove any remaining amine) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

General Procedure:

  • Dissolution: In a flask, add the crude N-substituted benzamide and a suitable solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Workflow for N-Substituted Benzamide Synthesis and Purification

Workflow start Starting Materials: Carboxylic Acid & Amine activation Activation Method start->activation acid_chloride Acid Chloride Formation (e.g., SOCl₂) activation->acid_chloride Path 1 coupling_agent Coupling Agent (e.g., EDC, HATU) activation->coupling_agent Path 2 reaction Amidation Reaction acid_chloride->reaction coupling_agent->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Solid chromatography Column Chromatography purification->chromatography Oil/Impure final_product Pure N-Substituted Benzamide recrystallization->final_product chromatography->final_product analysis Characterization (NMR, MS, MP) final_product->analysis

Caption: A general workflow for the synthesis and purification of N-substituted benzamides.

References

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchGate. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices - NIH. Available at: [Link]

  • Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - NIH. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis - ACS Publications. Available at: [Link]

  • Whether the formation of amide bonds in protein is effected by temperature? - ResearchGate. Available at: [Link]

  • Benzamidine Affinity Chromatography Media. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • 21.7: Chemistry of Amides. Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Carboxylic acid react with amine? - ResearchGate. Available at: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - RSC Publishing. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. Available at: [Link]

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate. Available at: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature - RSC Publishing. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. Available at: [Link]

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Benzamide Synthesis Technical Support Center: A Guide to Troubleshooting Failed Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) concerning amide coupling reactions for the preparation of benzamides. Our goal is to move beyond simple procedural lists and delve into the causality behind common experimental failures, empowering you to logically diagnose and resolve issues in your synthetic workflow.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered during benzamide synthesis.

Q1: My amide coupling reaction shows no product formation by TLC/LC-MS. What is the most common culprit?

A1: The most frequent reason for a complete lack of product is the failure to activate the carboxylic acid. This can be due to the use of a coupling reagent that is not potent enough for your specific substrates, or the reagent may have degraded due to improper storage and handling, particularly moisture sensitivity for many common reagents like HATU and EDC.[1] Always ensure your coupling agents are fresh and stored under anhydrous conditions.

Q2: I'm observing a low yield of my desired benzamide. What are the likely causes?

A2: Low yields can stem from several factors.[1] Inadequate activation of the carboxylic acid, hydrolysis of the activated intermediate by trace amounts of water, or suboptimal reaction conditions such as incorrect temperature or solvent are common causes.[2][3] Additionally, for reactions involving an amine salt, an insufficient amount of base will result in the protonation of the free amine, rendering it non-nucleophilic.[3][4]

Q3: My reaction has produced a significant amount of a white, insoluble precipitate when using DCC. What is it and how do I handle it?

A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction with dicyclohexylcarbodiimide (DCC).[4] DCU is notoriously insoluble in most common organic solvents. The standard procedure is to remove it by filtration of the reaction mixture before the aqueous workup.[4]

Q4: I'm working with a chiral benzoic acid derivative and I'm concerned about racemization. How can I minimize this?

A4: Racemization is a significant concern with chiral carboxylic acids. The activation process can lead to the formation of an oxazolone intermediate which is prone to racemization. To mitigate this, the use of coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[1] These additives form active esters that are less susceptible to racemization.[1] Employing coupling reagents known for low racemization rates, such as HATU or COMU, and avoiding high temperatures and strong bases can further preserve stereochemical integrity.[1][5]

Q5: Can I use the Schotten-Baumann reaction for my benzamide synthesis? What are its limitations?

A5: The Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is a robust method for synthesizing benzamides.[3] However, its primary limitation is the need to first prepare the benzoyl chloride from the corresponding benzoic acid, which adds an extra step to the synthesis.[3][6] The reaction conditions can also be harsh for sensitive substrates.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving more complex issues in your amide coupling reactions.

Problem 1: Ineffective Activation of the Carboxylic Acid

A successful amide coupling hinges on the efficient activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be sluggish or non-existent.

Symptoms:

  • Low or no conversion of the starting benzoic acid.

  • Formation of side products resulting from the decomposition of the coupling agent.

Diagnostic Workflow:

start Low/No Product check_reagents Verify Reagent Quality (Freshness, Anhydrous) start->check_reagents select_reagent Is Coupling Reagent Potent Enough? check_reagents->select_reagent consider_additive Is an Additive (e.g., HOBt) Being Used? select_reagent->consider_additive Yes stronger_reagent Switch to a More Potent Reagent (e.g., HATU, COMU) select_reagent->stronger_reagent No add_additive Incorporate HOBt or OxymaPure consider_additive->add_additive No monitor_activation Monitor Activation Step (e.g., by IR or NMR if possible) consider_additive->monitor_activation Yes stronger_reagent->monitor_activation add_additive->monitor_activation proceed Proceed with Amine Addition monitor_activation->proceed

Caption: Diagnostic workflow for ineffective carboxylic acid activation.

Corrective Actions:

  • Reagent Quality: Ensure all reagents, especially the coupling agent and solvent, are anhydrous.[1][3] Many coupling reagents are moisture-sensitive.[1]

  • Choice of Coupling Agent: For sterically hindered benzoic acids or weakly nucleophilic amines, a more potent coupling agent may be necessary.[1][2] Consider switching from a carbodiimide-based reagent like EDC to a uronium/phosphonium salt like HATU or PyBOP.[2][5]

  • Use of Additives: Additives such as HOBt or HOAt can significantly improve coupling efficiency by forming a more reactive activated ester and suppressing side reactions.[1][2]

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
DCC/EDC CarbodiimideCost-effective, widely used.[3][7]Formation of insoluble (DCU) or water-soluble urea byproducts, risk of racemization.[1][4]
HATU/HBTU Uronium SaltHigh reactivity, low racemization, fast reaction times.[1][2][8]Higher cost, byproducts can be difficult to remove.[2]
PyBOP/BOP Phosphonium SaltHigh reactivity, low racemization.[2]Byproducts can be challenging to separate.[2]
T3P Phosphonic AnhydrideByproducts are easily removed by aqueous wash.[9]May have a more limited substrate scope.[2]
Problem 2: Issues Related to the Amine Nucleophile

The nucleophilicity of the amine is another critical factor for a successful reaction.

Symptoms:

  • Reaction stalls with significant unreacted amine.

  • Slow reaction rates, even with an efficient coupling agent.

Causality and Solutions:

  • Low Nucleophilicity: Electron-deficient anilines can be poor nucleophiles.[10] In such cases, increasing the reaction temperature or switching to a more forcing coupling reagent might be necessary.[2][10]

  • Protonation of the Amine: If the amine is used as a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) must be added to liberate the free amine.[2] A stoichiometric amount of base is required to neutralize the amine salt, and an additional equivalent is often needed to scavenge the acid byproduct of the coupling reaction.

  • Steric Hindrance: If the amine is sterically bulky, the reaction may be slow.[10] Higher temperatures and longer reaction times may be required.

Problem 3: Suboptimal Reaction Conditions and Side Reactions

The reaction environment plays a crucial role in the outcome of the amide coupling.

Visualizing the General Amide Coupling Mechanism:

benzoic_acid Benzoic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea) benzoic_acid->activated_intermediate + coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->activated_intermediate + amide_product Benzamide Product activated_intermediate->amide_product + Amine amine Amine byproduct Byproduct (e.g., DCU, HOBt) amide_product->byproduct +

Caption: Simplified mechanism of amide bond formation via an activated intermediate.

Troubleshooting Steps:

  • Solvent Selection: Polar aprotic solvents like DMF, THF, and DCM are commonly used.[2][11] The choice of solvent can significantly impact the reaction by affecting solubility and the formation of byproducts.[2]

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote side reactions and racemization.[1][2] It is generally advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.[2]

  • Monitoring Reaction Progress: Regularly monitor the reaction using techniques like TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.[2]

  • Workup Procedure: Ensure the pH during the aqueous workup is appropriate to avoid hydrolysis of the desired amide product.[2] Acidic washes can remove unreacted amine and basic washes can remove unreacted carboxylic acid.

Common Side Reactions and Their Prevention:

  • N-Acylurea Formation: With carbodiimide reagents, the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[1] The addition of HOBt or HOAt can trap the O-acylisourea to form an active ester, preventing this rearrangement.[1]

  • Double Acylation of the Amine: This can occur if an excess of the activated carboxylic acid is present.[3] Using a stoichiometric amount or a slight excess of the amine can minimize this side reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using EDC/HOBt

This protocol outlines a standard procedure for the synthesis of a benzamide from benzoic acid and an amine using EDC as the coupling agent and HOBt as an additive.[2][4]

Materials:

  • Benzoic acid (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • EDC·HCl (1.1-1.5 equivalents)[2]

  • HOBt (1.0-1.2 equivalents)[2]

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents if using an amine salt)[2]

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in the anhydrous solvent.[2]

  • Add the amine (1.0-1.2 equivalents). If the amine is a hydrochloride salt, add DIPEA (2-3 equivalents).[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.1-1.5 equivalents) in portions to the stirred reaction mixture.[2]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: General Procedure for Challenging Couplings using HATU

This protocol is suitable for sterically hindered substrates or electron-deficient amines.[1]

Materials:

  • Benzoic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Anhydrous DMF

  • DIPEA (2-3 equivalents)

Procedure:

  • Under an inert atmosphere, dissolve the benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents).[1]

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[1]

  • Add the amine (1.1 equivalents) to the reaction mixture.[1]

  • Stir at room temperature for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as necessary.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. Available at: [Link]

  • (Top) Generalised scheme of the amide coupling used to investigate... ResearchGate. Available at: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]

  • Choosing amide coupling agent. Reddit. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-isopropylbenzamide. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your experimental design for higher yield and purity.

The most reliable and common synthetic route involves a two-step process:

  • Amide Formation: Acylation of isopropylamine with an activated derivative of 4-nitrobenzoic acid to form 4-nitro-N-isopropylbenzamide.

  • Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product, 4-amino-N-isopropylbenzamide.

This guide is structured to troubleshoot issues that may arise in each of these critical steps.

Section 1: Troubleshooting the Amide Formation Step

The formation of the amide bond is the cornerstone of this synthesis. The most common approach is the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride, followed by a reaction with isopropylamine. Direct coupling of 4-nitrobenzoic acid with isopropylamine using coupling agents is also feasible but presents its own set of side reactions.

FAQ 1.1: My yield of 4-nitro-N-isopropylbenzamide is low after reacting 4-nitrobenzoyl chloride with isopropylamine. What are the likely causes?

Low yields in this step are frequently traced back to three primary issues: reactant purity, competing nucleophiles (like water), and deactivation of the amine.

  • Hydrolysis of Acyl Chloride: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis.[1] Any moisture in the reaction solvent, reagents, or glassware will convert the acyl chloride back to the unreactive 4-nitrobenzoic acid. This is often the main culprit for yield loss.

  • Deactivation of Isopropylamine: The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the basic isopropylamine, forming an ammonium salt that is no longer nucleophilic and cannot react with the acyl chloride.[3][4]

  • Incomplete Acyl Chloride Formation: If you are preparing the 4-nitrobenzoyl chloride in-situ or as a preceding step, incomplete conversion from the carboxylic acid will naturally lead to a lower yield in the subsequent amidation.[5]

Workflow: Synthesis and Troubleshooting of Amide Formation

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_troubleshooting Common Side Reactions A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Chlorinating Agent B SOCl₂ or (COCl)₂ B->C F 4-Nitro-N-isopropylbenzamide (Product) C->F Nucleophilic Acyl Substitution G H₂O (Moisture) H 4-Nitrobenzoic Acid (Side Product) C->H I Isopropylammonium Chloride (Inactive) C->I HCl byproduct reacts with Isopropylamine J 4-Nitrobenzoic Anhydride (Side Product) C->J Reaction with Carboxylate D Isopropylamine D->F D->I E Base (e.g., TEA, Pyridine) E->F G->H Hydrolysis H->J

Caption: Key reactions and side reactions in the amide formation step.

FAQ 1.2: I am using a carbodiimide coupling agent (e.g., EDC, DCC) and see an insoluble white precipitate and other impurities. What are they?

When using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), two main side reactions are common:

  • Urea Byproduct Formation: The primary byproduct of carbodiimide coupling is a urea derivative (e.g., dicyclohexylurea, DCU). DCU is notoriously insoluble in many common organic solvents and precipitates out, which can simplify removal by filtration but may also trap some of your product.[6]

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[7] This rearrangement consumes your activated acid and prevents it from reacting with the amine, thus lowering the yield. This side reaction is more prominent in polar aprotic solvents like DMF.[7]

Troubleshooting Protocol 1.1: Optimized Synthesis of 4-Nitro-N-isopropylbenzamide via Acyl Chloride

This protocol is designed to minimize the side reactions discussed in FAQ 1.1.

Materials:

  • 4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine (dried over KOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Acyl Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-nitrobenzoyl chloride (a yellow solid) can be used directly or purified by recrystallization.[8]

  • Amidation: Dissolve the crude 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM. In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization (e.g., from ethanol/water).

Section 2: Troubleshooting the Nitro Reduction Step

The reduction of the aromatic nitro group to a primary amine is a standard transformation, but it can be prone to issues of incomplete reaction or the formation of undesired intermediates, especially in the presence of an amide functional group.

FAQ 2.1: My reduction of 4-nitro-N-isopropylbenzamide is incomplete or gives multiple products. What is going wrong?

The outcome of the reduction is highly dependent on the chosen reagent and reaction conditions.

  • Incomplete Reduction: This is the most common issue. With catalytic hydrogenation (e.g., H₂/Pd-C), this can be due to catalyst poisoning (sulfur or halide contaminants), insufficient catalyst loading, or inadequate hydrogen pressure/agitation. With metal-acid reductions (e.g., SnCl₂/HCl), it can result from insufficient equivalents of the metal salt or acid.

  • Formation of Intermediates: Milder or incomplete reduction conditions can lead to the formation of stable intermediates such as nitroso or hydroxylamine species. These may further react or dimerize to form azoxy or azo compounds, which are often colored impurities.

  • Amide Hydrolysis: While generally stable, the amide bond can be susceptible to hydrolysis under harsh acidic conditions, especially if the work-up is prolonged or involves heating. This would lead to the formation of 4-aminobenzoic acid and isopropylamine.

Diagram: Nitro Reduction Pathways

A 4-Nitro-N-isopropylbenzamide (Starting Material) B Nitroso Intermediate A->B [H] D 4-Amino-N-isopropylbenzamide (Desired Product) A->D Complete Reduction (e.g., H₂/Pd-C, SnCl₂) C Hydroxylamine Intermediate B->C [H] E Azoxy/Azo Impurities B->E Dimerization C->D [H] C->E Condensation

Caption: Desired pathway and potential side products in nitro reduction.

Troubleshooting Protocol 2.1: Optimized Reduction using Catalytic Hydrogenation

This is often the cleanest method for nitro group reduction.

Materials:

  • 4-nitro-N-isopropylbenzamide

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 4-nitro-N-isopropylbenzamide (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction is often exothermic and may require cooling.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N₂ or Ar).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Section 3: Data Summary & Purification

Table 1: Comparison of Amide Formation Methods
MethodActivating AgentCommon SolventsKey Side ProductsMitigation Strategy
Acyl Chloride SOCl₂, (COCl)₂DCM, THF4-Nitrobenzoic acid, Anhydride[1]Use anhydrous conditions; add a non-nucleophilic base (e.g., TEA).[2]
Carbodiimide EDC, DCCDCM, DMFN-Acylurea, Urea byproduct[6][7]Add HOBt or HOAt to suppress N-acylurea formation; use DCM over DMF.
Phosphonium Salt BOP, PyBOPDMF, DCMCarcinogenic HMPA (from BOP)Use PyBOP as a safer alternative; ensure stoichiometry is correct.
FAQ 3.1: How should I purify the final product, 4-amino-N-isopropylbenzamide?

The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

  • Column Chromatography: If the product is contaminated with non-polar impurities (like azo compounds) or polar impurities (like 4-aminobenzoic acid), silica gel chromatography is recommended. A gradient elution of ethyl acetate in hexanes or DCM in methanol is a good starting point.

  • Acid-Base Extraction: To remove any unreacted starting material (4-nitro compound) or acidic byproducts (4-aminobenzoic acid), you can perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute base (like NaHCO₃) to remove acidic impurities, and then wash with a dilute acid (like 1M HCl). Caution: Your desired product is basic and will move to the aqueous layer if the acid is too concentrated. A final wash with brine and drying is necessary before solvent removal.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

Sources

Managing low solubility of 4-amino-N-isopropylbenzamide in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

Welcome to the technical support guide for 4-amino-N-isopropylbenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for managing a common challenge associated with this compound: its low aqueous solubility in in-vitro experimental systems. This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

4-Amino-N-isopropylbenzamide is a benzamide derivative with a molecular weight of 178.23 g/mol [1]. Like many small organic molecules developed for biological research, its hydrophobic nature presents a significant hurdle for achieving desired concentrations in aqueous cell culture media, potentially leading to precipitation, inaccurate dosing, and unreliable experimental outcomes. This guide will walk you through best practices for solubilization, stock solution preparation, and cell culture application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common issues and questions encountered when working with 4-amino-N-isopropylbenzamide.

Q1: What is the best solvent to dissolve 4-amino-N-isopropylbenzamide for cell culture experiments?

Answer: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for 4-amino-N-isopropylbenzamide. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including those with low water solubility[2][3].

Causality & Rationale: The compound's benzamide structure contributes to its hydrophobicity. DMSO can effectively disrupt the intermolecular forces of the solid compound, allowing it to be solvated. While other organic solvents like ethanol or dimethylformamide (DMF) can also be used, DMSO is often preferred for its high solubilizing power and established use in cell culture[4][5]. Always use anhydrous, cell-culture grade DMSO to avoid introducing contaminants or water, which can lower the solubility of the compound in the stock solution[6].

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What went wrong and how do I fix it?

Answer: This is the most common problem and is known as aqueous "crash-out" or precipitation. It occurs when a compound, stable in a high-concentration organic stock, is rapidly diluted into an aqueous environment (your media) where its solubility is much lower.

Troubleshooting Steps:

  • Reduce Final Solvent Concentration: The most critical factor is the final concentration of DMSO in your culture medium. Most cell lines can tolerate DMSO up to 0.5%, and some robust lines up to 1%, without significant cytotoxicity[7][8]. However, for sensitive cells, especially primary cultures or stem cells, the concentration should be kept as low as possible, ideally ≤0.1%[4][7].

  • Employ Step-Wise Dilution: Do not add your high-concentration DMSO stock directly to the full volume of media. A best practice is to perform an intermediate dilution step. For example, first dilute the DMSO stock into a small volume of serum-containing media or PBS, vortexing gently, and then add this intermediate dilution to the final culture volume[9]. This gradual reduction in solvent concentration can prevent the compound from immediately precipitating.

  • Increase Mixing Energy: When adding the compound stock to the media, do so drop-wise while gently vortexing or swirling the media. This rapid dispersal prevents localized high concentrations of the compound from forming, which are prone to precipitation[10].

  • Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the compound. While heating is not a universal solution, solubility for many compounds increases with temperature. Avoid heating the DMSO stock itself.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Answer: DMSO toxicity is cell-type and exposure-time dependent[11][12]. It is essential to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

DMSO ConcentrationGeneral Guideline & Observation
≤ 0.1% Considered safe for nearly all cell lines, including sensitive primary cells[7]. Recommended for long-term ( > 48h) studies.
0.1% - 0.5% Widely used and generally non-toxic for most established cell lines in assays up to 72 hours[7][8]. This is the recommended working range.
0.5% - 1.0% May be acceptable for some robust cell lines (e.g., HepG2) for short-term assays ( < 24h), but can induce stress or differentiation in others[11][12].
> 1.0% Generally considered cytotoxic and can cause significant cell death or alter gene expression and cell behavior[11]. Avoid for most applications.

Self-Validating System: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest compound treatment condition, but without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Q4: Can I use sonication or heat to help dissolve 4-amino-N-isopropylbenzamide?

Answer: Yes, with caution.

  • Sonication: Using an ultrasonic bath or probe sonicator can be very effective for dissolving compounds in DMSO to create a stock solution[13][14]. The high-frequency sound waves create cavitation, which breaks apart compound aggregates and facilitates dissolution[15][16]. Use short pulses and keep the vial on ice to prevent overheating, which could degrade the compound[16].

  • Heating: Gentle warming (e.g., 37°C water bath) can aid in dissolving the compound in DMSO. However, the stability of 4-amino-N-isopropylbenzamide at elevated temperatures is not well characterized. Avoid aggressive heating. If a compound requires heat to dissolve, it may be a sign that it will precipitate upon cooling to room temperature or 37°C.

Crucial Note: These methods should only be used for preparing the initial high-concentration stock in 100% DMSO. Do not sonicate or heat your cell culture medium, as this will damage media components and harm cells.

Q5: How should I prepare and store my stock solution?

Answer: Proper stock solution management is critical for reproducible results.

  • Preparation: Prepare a high-concentration primary stock, for example, 10-50 mM in 100% cell-culture grade DMSO. This allows for small volumes to be used for final dilutions, minimizing the final DMSO concentration in your culture.

  • Storage: Store the DMSO stock solution at -20°C or -80°C[17]. The storage temperatures indicated on product vials are for long-term stability[13].

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound and introduce water condensation into the stock, aliquot the primary stock into smaller, single-use volumes[13][17].

  • Stability: In DMSO, many compounds are stable for up to 3-6 months at -20°C[13][18]. However, if you observe any precipitation in your frozen stock upon thawing, gently warm and vortex the vial to ensure it is fully redissolved before use[13]. If it does not redissolve, it may indicate compound degradation or saturation issues, and a fresh stock should be prepared.

Protocols & Methodologies

Protocol 1: Preparation of a 20 mM Primary Stock Solution in DMSO

This protocol details the steps to create a concentrated stock solution, which is the foundation for all subsequent experimental dilutions.

Materials:

  • 4-amino-N-isopropylbenzamide (MW: 178.23 g/mol )[1]

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator bath

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 20 mM stock: Mass (mg) = 20 mM × 1 mL × 178.23 g/mol = 3.56 mg

  • Weighing: Carefully weigh out 3.56 mg of 4-amino-N-isopropylbenzamide powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of 100% DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be formed.

  • (Optional) Sonication: If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes, ensuring the water in the bath does not overheat[14].

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C.

Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Medium

This protocol demonstrates the step-wise dilution method to prevent compound precipitation in the final culture medium.

Objective: Prepare a final concentration of 10 µM in cell culture, ensuring the final DMSO concentration is ≤0.1%.

Procedure:

  • Thaw Stock: Thaw one aliquot of your 20 mM stock solution and warm it to room temperature. Vortex briefly to ensure homogeneity.

  • Calculate Dilution Factor:

    • Stock Concentration: 20 mM = 20,000 µM

    • Final Concentration: 10 µM

    • Dilution Factor: 20,000 µM / 10 µM = 2000x

  • Determine Final DMSO Concentration:

    • A 2000x dilution from a 100% DMSO stock results in a final DMSO concentration of: 100% / 2000 = 0.05% . This is well within the safe limit for most cell lines.

  • Perform Dilution:

    • For every 1 mL of final working solution required, you will need 0.5 µL of the 20 mM stock (1000 µL / 2000 = 0.5 µL).

    • Warm your complete cell culture medium (containing serum, if used) to 37°C.

    • Add 0.5 µL of the 20 mM stock solution directly to 1 mL of the pre-warmed medium while gently swirling or vortexing the tube.

    • Visually inspect the medium to ensure no precipitation has occurred. The medium should remain clear.

  • Cell Treatment: Immediately add the final working solution to your cells.

Visual Workflow & Troubleshooting Diagrams

Workflow for Solubilization and Application

The following diagram outlines the logical flow from receiving the compound to its successful application in a cell culture experiment.

G cluster_prep Part 1: Stock Solution Preparation cluster_app Part 2: Working Solution & Application start Receive Compound (Solid Powder) calc Calculate Mass for High-Concentration Stock (e.g., 20 mM) start->calc weigh Weigh Compound calc->weigh add_dmso Add 100% Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve check_stock Visual Check: Is stock clear? dissolve->check_stock check_stock->dissolve No aliquot Aliquot into Single-Use Tubes check_stock->aliquot Yes store Store at -20°C / -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Begin Experiment calc_dil Calculate Dilution for Final Concentration (e.g., 10 µM) thaw->calc_dil add_to_media Add Stock to Medium (Drop-wise with mixing) calc_dil->add_to_media warm_media Pre-warm Culture Medium to 37°C warm_media->add_to_media check_final Visual Check: Is medium clear? add_to_media->check_final treat_cells Add to Cells Immediately check_final->treat_cells Yes troubleshoot Go to Troubleshooting Diagram check_final->troubleshoot No

Caption: Standard workflow for preparing and using 4-amino-N-isopropylbenzamide.

Troubleshooting Precipitation Issues

This flowchart provides a decision-making guide if you observe precipitation in your culture medium.

G start Precipitate Observed in Culture Medium q1 What is the final DMSO concentration? start->q1 ans1_high > 0.5% q1->ans1_high ans1_low ≤ 0.5% q1->ans1_low sol1 Solution: Increase stock concentration to use less volume. Recalculate dilution. ans1_high->sol1 q2 Did you perform a step-wise dilution? ans1_low->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Solution: Remake working solution. Add stock to a small volume of medium first, mix, then add to final volume. ans2_no->sol2 q3 Is the final desired compound concentration very high? ans2_yes->q3 sol3 Issue: Concentration may exceed aqueous solubility limit. Action: Re-evaluate experiment. Consider a lower top concentration or alternative formulation strategies. q3->sol3 Yes

Caption: Troubleshooting flowchart for compound precipitation in media.

References

  • Chiesi Farmaceutici S.p.A. (2017). Response to "From what concentration of DMSO is harmful to cell in vivo and vitro?". ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 4-amino-N-isopropylbenzamide. PubChem Compound Database. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Al-Busaidi, M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Various Authors. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. ResearchGate. [Link]

  • Various Authors. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. ResearchGate. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • Fotheringham, A. (n.d.). Complete Sonication Protocol for Cell Lysis. Antibody Research. [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Various Authors. (2021). How to dissolve chemical compound using ultrasonicator?. ResearchGate. [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Hielscher Ultrasonics. (n.d.). Sonication for Cell Lysis: Cell Disruption and Extraction. [Link]

  • The Audiopedia. (2021). Making stock solutions - how and why. YouTube. [Link]

  • Bitesize Bio. (2024). Breaking Up is (Not That) Hard to Do: Sonication for Cell Lysis. [Link]

  • Qsonica. (n.d.). Cell Disruption / Cell Lysis. [Link]

  • National Center for Biotechnology Information (n.d.). N-Isopropylbenzamide. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2024). Preparing Solutions. [Link]

  • i-Biology. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Stenutz, R. (n.d.). N-isopropylbenzamide. NIST Chemistry WebBook. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. [Link]

Sources

Technical Support Center: Optimizing 4-amino-N-isopropylbenzamide Delivery in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the use of 4-amino-N-isopropylbenzamide in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solvent selection and concentration, ensuring the integrity and reproducibility of your experimental data. Due to the limited publicly available data on the specific solubility and cytotoxicity profile of 4-amino-N-isopropylbenzamide, this guide provides a framework of core principles and actionable protocols to empower you to determine the optimal experimental conditions for your unique cell system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for 4-amino-N-isopropylbenzamide in cell culture experiments?

For many sparingly soluble organic compounds like 4-amino-N-isopropylbenzamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad dissolving power for both polar and nonpolar substances.[1][2] However, it is crucial to use cell culture grade, anhydrous DMSO to avoid introducing contaminants or variability into your experiments.[3]

Q2: I can't find specific solubility data for 4-amino-N-isopropylbenzamide. How do I prepare a stock solution?

When specific solubility data is unavailable, you must empirically determine the maximum solubility of 4-amino-N-isopropylbenzamide in DMSO. This is a critical first step to avoid using a saturated or precipitated stock solution, which would lead to inaccurate dosing in your experiments. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

There is no single answer to this question, as DMSO tolerance is highly dependent on the cell type.[4][5]

  • General Guideline: Most immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[6] However, for maximum scientific rigor and to minimize any potential off-target effects of the solvent, it is strongly recommended to keep the final DMSO concentration at or below 0.1%.[5][6]

  • Sensitive Cells: Primary cells, stem cells, and certain sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[6][7]

  • Crucial Step: It is imperative to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line before beginning your experiments with 4-amino-N-isopropylbenzamide.[4] A protocol for this is provided below.

Cell TypeGeneral Maximum Recommended Final DMSO ConcentrationNotes
Immortalized/Cancer Cell Lines ≤ 0.5% (v/v)Some robust lines may tolerate up to 1%, but this should be verified.[5][6]
Primary Cells ≤ 0.1% (v/v)Highly sensitive to solvent effects; a lower concentration is always preferable.[6]
Stem Cells ≤ 0.1% (v/v)Can be very sensitive; differentiation and viability should be carefully monitored.[7]
Q4: Why is it important to have a vehicle control in my experiment?

A vehicle control, which consists of cells treated with the same final concentration of DMSO as your experimental groups, is absolutely essential.[1] DMSO is not biologically inert and can induce changes in gene expression, cell differentiation, and other cellular processes.[8] The vehicle control allows you to distinguish the effects of 4-amino-N-isopropylbenzamide from any effects caused by the DMSO solvent itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates when diluted in cell culture medium. The aqueous concentration of the compound has exceeded its solubility limit. This "solvent shock" is common when diluting a high-concentration DMSO stock into an aqueous buffer.[3]1. Perform a Two-Step Dilution: First, dilute the DMSO stock into a small volume of serum-containing medium. Serum proteins can help stabilize the compound. Then, add this mixture to the final volume of culture medium.[3] 2. Warm the Medium: Use pre-warmed (37°C) cell culture medium for dilutions. 3. Lower the Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM) to reduce the magnitude of the solvent change upon dilution.[3]
Unexpected cytotoxicity in vehicle control wells. The final DMSO concentration is too high for your specific cell line. Cell sensitivity to DMSO can vary.[4][7]1. Perform a DMSO Dose-Response Assay: Follow the protocol provided below to determine the no-effect concentration of DMSO for your cells. 2. Reduce DMSO Concentration: Adjust your stock solution concentration to allow for a lower final DMSO percentage in your assay.
Poor reproducibility of results between experiments. 1. Inconsistent Stock Solution: The compound may not be fully dissolved in the initial stock, or the stock may have undergone freeze-thaw cycles. 2. Hygroscopic Nature of DMSO: DMSO can absorb water from the atmosphere, changing its concentration over time.1. Ensure Complete Dissolution: Visually inspect your stock solution to confirm there are no particulates. Gentle warming or sonication can aid dissolution.[1] Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] 2. Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO and keep the container tightly sealed.

Experimental Protocols

Protocol 1: Determination of Maximum Solubility of 4-amino-N-isopropylbenzamide in DMSO

Objective: To determine the highest concentration at which 4-amino-N-isopropylbenzamide can be fully dissolved in DMSO at room temperature.

Materials:

  • 4-amino-N-isopropylbenzamide powder

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of 4-amino-N-isopropylbenzamide into a 2 mL microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed that does not dissolve.[9]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Gently mix the solution periodically.[9]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.[9]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) for analysis by a quantitative method such as HPLC or UV-Vis spectroscopy to determine the precise concentration. This concentration is your maximum stock concentration.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration via MTT Assay

Objective: To identify the highest concentration of DMSO that does not significantly impact cell viability for a specific cell line.

Materials:

  • Your cell line of interest

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium

  • Anhydrous, cell culture grade DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control).

  • Cell Treatment: Remove the overnight culture medium and replace it with 100 µL of the prepared DMSO dilutions. Include a "no treatment" control with fresh medium only. Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. The highest DMSO concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.

Workflow Visualizations

DMSO_Tolerance_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_dmso Prepare DMSO serial dilutions in media treat_cells Replace media with DMSO dilutions prepare_dmso->treat_cells incubate Incubate for experimental duration (e.g., 48h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % viability vs. control read_plate->analyze determine_max Determine Max Tolerated DMSO % analyze->determine_max

Caption: Workflow for determining the maximum tolerated DMSO concentration.

Stock_Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Essential Controls weigh_compound Weigh 4-amino-N-isopropylbenzamide dissolve_dmso Dissolve in anhydrous DMSO to max concentration weigh_compound->dissolve_dmso vortex_sonicate Vortex/Sonicate until clear dissolve_dmso->vortex_sonicate aliquot_store Aliquot and store at -20°C or -80°C vortex_sonicate->aliquot_store thaw_aliquot Thaw one aliquot aliquot_store->thaw_aliquot serial_dilute Serially dilute in pre-warmed medium thaw_aliquot->serial_dilute add_to_cells Add to cells serial_dilute->add_to_cells vehicle_control Prepare vehicle control (matching final DMSO %) serial_dilute->vehicle_control

Caption: Workflow for preparing stock and working solutions.

References

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Al-Nahrain University, et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]

  • Kiss, R. (2016). Answer to "What the concentration of DMSO you use in cell culture assays?". ResearchGate. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Thirstrup, D. (2016). Answer to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". ResearchGate. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • Flinn Scientific. (2013). How To Prepare Solutions. YouTube. [Link]

  • The Virtual University of Pakistan. (2023). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. [Link]

Sources

Technical Support Center: Optimizing 4-amino-N-isopropylbenzamide Solubility through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound. We will delve into the principles of pH adjustment to enhance the aqueous solubility of 4-amino-N-isopropylbenzamide, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-amino-N-isopropylbenzamide not dissolving in aqueous solutions at neutral pH?

4-amino-N-isopropylbenzamide is a weakly basic compound, and its solubility in water is limited, particularly at neutral or alkaline pH. The molecule contains an aromatic amino group which is a weak base. In its un-ionized (free base) form, which predominates at higher pH, the molecule is less polar and therefore has lower aqueous solubility. To improve solubility, it is necessary to protonate the amino group by lowering the pH of the solution.

Q2: What is the scientific principle behind using pH to increase the solubility of 4-amino-N-isopropylbenzamide?

The solubility of ionizable compounds like 4-amino-N-isopropylbenzamide is governed by the Henderson-Hasselbalch equation.[1][2][3] As a weak base, 4-amino-N-isopropylbenzamide exists in equilibrium between its un-ionized (B) and ionized (BH+) forms in solution. The un-ionized form has low intrinsic solubility, while the ionized (protonated) form is significantly more water-soluble.

By lowering the pH of the solution with an acid, the equilibrium shifts towards the formation of the more soluble protonated species (BH+). The relationship between pH, the pKa of the compound, and the ratio of the ionized to un-ionized forms can be described by the Henderson-Hasselbalch equation for a weak base:

pH = pKa + log([B]/[BH+])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the conjugate acid (BH+).

  • [B] is the concentration of the un-ionized base.

  • [BH+] is the concentration of the ionized conjugate acid.

To significantly increase the proportion of the soluble ionized form, the pH of the solution should be adjusted to be at least 1 to 2 units below the pKa of the ionizable group.

Q3: What is the pKa of 4-amino-N-isopropylbenzamide and how does it influence my experiment?

This estimated pKa is a critical parameter for your experiments. It indicates that to achieve significant protonation and therefore enhanced solubility, the pH of your solution should be targeted to be below 4.6. At a pH of 4.6, the compound will be 50% ionized. At pH 3.6, it will be approximately 90% ionized, and at pH 2.6, it will be about 99% ionized.

Troubleshooting Guides

Issue: Precipitation occurs when I try to dissolve 4-amino-N-isopropylbenzamide in my buffer.
  • Cause: The pH of your buffer is likely too high (at or above the pKa of the compound), leading to a higher proportion of the poorly soluble un-ionized form.

  • Solution:

    • Check the pH of your buffer: Ensure the final pH of your solution is sufficiently acidic.

    • Prepare a stock solution: First, dissolve the 4-amino-N-isopropylbenzamide in a small volume of an acidic solution (e.g., 0.1 M HCl) to ensure complete protonation and dissolution. You can then add this acidic stock solution to your final buffer system, carefully monitoring the final pH and adjusting as necessary.

    • Use an appropriate buffer: Select a buffer system that has a buffering range in the desired acidic pH, for example, a citrate or acetate buffer.

Issue: I need to work at a neutral pH, but the compound is not soluble.
  • Cause: At neutral pH, 4-amino-N-isopropylbenzamide will be predominantly in its poorly soluble un-ionized form.

  • Solutions:

    • pH Adjustment and Back-Titration: You can initially dissolve the compound in an acidic solution and then carefully raise the pH to your desired neutral value by adding a base (e.g., NaOH). Be aware that you may form a supersaturated solution, and precipitation could occur over time. This method is often used for kinetic studies where the experiment is conducted before precipitation becomes significant.

    • Use of Co-solvents: If pH adjustment is not a viable option for your experimental system, consider the use of co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) to increase the solubility of the un-ionized form. The choice of co-solvent will depend on the tolerance of your specific application.

    • Formulation Strategies: For drug development applications, more advanced formulation strategies like complexation with cyclodextrins or the use of surfactants can be explored to enhance solubility at neutral pH.

Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution of 4-amino-N-isopropylbenzamide

This protocol describes the preparation of a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh the required amount of 4-amino-N-isopropylbenzamide. For 10 mL of a 10 mM solution, you will need 17.82 mg (Molar Mass = 178.23 g/mol ).

  • Initial Dispensing: Place the weighed compound into a suitable volumetric flask.

  • Acidic Dissolution: Add a portion of the final volume of a suitable acidic solvent (e.g., 0.1 M HCl or a pH 3.0 citrate buffer) to the flask. Start with about 70-80% of the final volume.

  • Solubilization: Agitate the solution gently. If necessary, use a vortex mixer or sonication to aid dissolution until the solid is completely dissolved.

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the same acidic solvent.

  • pH Verification: Use a calibrated pH meter to verify the final pH of the stock solution.

  • Storage: Store the stock solution appropriately, typically at 2-8°C for short-term storage or -20°C for longer-term storage. Protect from light if the compound is light-sensitive.

Data Presentation

Table 1: Estimated Percentage of Ionized 4-amino-N-isopropylbenzamide at Different pH Values (Assuming pKa ≈ 4.6)

pH[B]/[BH+] Ratio% Ionized (BH+)
2.60.01~99%
3.60.1~91%
4.6150%
5.610~9%
6.6100~1%
7.4~631<0.2%

This table illustrates the theoretical relationship and emphasizes the necessity of an acidic pH for significant ionization and solubility.

Visualizations

Workflow for pH-Mediated Solubilization

workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & QC weigh Weigh Compound add_acid Add Acidic Solvent weigh->add_acid Step 1 agitate Agitate/Sonicate add_acid->agitate Step 2 check_dissolved Visually Inspect for Complete Dissolution agitate->check_dissolved Step 3 check_dissolved->agitate Not Dissolved adjust_volume Adjust to Final Volume check_dissolved->adjust_volume Dissolved verify_ph Verify Final pH adjust_volume->verify_ph Step 4 store Store Solution verify_ph->store Step 5

Caption: Workflow for preparing a solubilized stock solution of 4-amino-N-isopropylbenzamide via pH adjustment.

Relationship between pH, pKa, and Ionization State

ionization cluster_ph_scale pH Scale cluster_species Dominant Species Low_pH Low pH (e.g., < 3) pKa_point pH = pKa (~4.6) Low_pH->pKa_point High_pH High pH (e.g., > 6) pKa_point->High_pH Ionized Ionized (BH+) High Solubility Equal [BH+] = [B] 50% Ionized Ionized->Equal Un-ionized Un-ionized (B) Low Solubility Equal->Un-ionized

Caption: The effect of pH on the ionization state and solubility of 4-amino-N-isopropylbenzamide.

References

  • Avdeef, A. (2012).
  • Fiveable. (n.d.). Structure and properties of amines. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 69–77.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement Using Co-solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for research compound solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving their compounds for in vitro and in vivo experiments. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven experience to help you navigate these common but critical experimental hurdles.

Fundamental Principles: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts of using co-solvents to enhance the solubility of poorly soluble research compounds.

Q1: What is a co-solvent and why is it necessary in research?

A co-solvent is a water-miscible organic solvent that is added in small amounts to a primary solvent (usually an aqueous buffer or cell culture medium) to increase the solubility of a poorly soluble substance.[1][2][3] In drug discovery and biological research, many promising compounds are hydrophobic or lipophilic, meaning they do not dissolve well in water.[4][5] This poor aqueous solubility is a major challenge, as a compound must be in a dissolved state to be absorbed, interact with its biological target, and elicit a pharmacological response.[6][][8] Using a co-solvent system is a common and effective strategy to create a solution that is compatible with biological systems.[1]

Q2: How does a co-solvent actually increase a compound's solubility?

The primary mechanism of co-solvency is the reduction of the solvent's overall polarity. Water is a highly polar solvent with a strong hydrogen-bonding network.[][9] Hydrophobic compounds cannot effectively break these bonds and are consequently "squeezed out" of the solution.

A co-solvent works by disrupting this network.[][9] Co-solvents typically have both a hydrophilic (water-loving) part that allows them to mix with water and a hydrophobic (water-fearing) part.[][9] When added to water, the co-solvent molecules intersperse themselves between the water molecules, reducing the overall polarity and the interfacial tension between the aqueous solution and the hydrophobic compound.[9] This makes the solvent environment more favorable for the non-polar solute, allowing it to dissolve.

Mechanism of Co-solvency cluster_0 Before Co-solvent cluster_1 After Co-solvent W1 W2 W1->W2 W4 W1->W4 W3 W2->W3 W5 W3->W5 W4->W5 Compound Insoluble Compound W6 CS1 W7 W8 CS2 W9 Dissolved Solubilized Compound

Caption: Co-solvents (yellow) disrupt the hydrogen-bonding network of water (blue), reducing polarity and allowing hydrophobic compounds to dissolve.

Q3: What are the most common co-solvents used in research?

The choice of co-solvent depends on the compound's properties, the experimental system, and toxicity considerations.[2] The most widely used co-solvents in pharmaceutical and biological research include:

Co-solventKey Properties & Common UsesTypical Max Concentration (Cell-based Assays)Notes
DMSO (Dimethyl Sulfoxide)A powerful, versatile aprotic solvent. Excellent for dissolving a wide range of hydrophobic compounds for initial stock solutions.[10]0.1% - 0.5%[11][12] (Some robust cell lines may tolerate up to 1%.[11][13])Can have biological effects (e.g., anti-inflammatory, cell differentiation).[14] Always include a vehicle control at the same final concentration.
Ethanol (EtOH) A polar protic solvent, less toxic than many other organic solvents. Often used in formulations.[1]< 1%Can be cytotoxic at higher concentrations.[15][16][17] Volatility can be a concern for long-term storage.
PEG 400 (Polyethylene Glycol 400)A low-toxicity, water-miscible polymer. Frequently used in both in vitro and in vivo formulations.[][9]Varies, generally low toxicity.[15][16]Can be viscous. Its larger molecular size may affect compound availability in some assays.
Propylene Glycol (PG) A common vehicle in pharmaceutical formulations with low toxicity.[1]Varies, generally low toxicity.[15][16]Similar to PEG 400, it is a good choice for in vivo studies.
DMF (Dimethylformamide)A polar aprotic solvent with strong solvating power, similar to DMSO.Not recommended for most cell-based assays due to toxicity.Use as a last resort when DMSO fails and the downstream application is not a live-cell assay.

Practical Application & Protocols

How do I choose the right co-solvent for my compound?
  • Consult the Literature: Check if your compound or structurally similar analogs have been published. The methods section of papers will often specify the solvent used.

  • Review Supplier Data: The manufacturer's data sheet or product page is the best starting point. It will typically list solubility information in various solvents (e.g., "Soluble in DMSO >50 mg/mL").[18]

  • Start with DMSO: For initial high-concentration stock solutions (10-30 mM), DMSO is the industry standard due to its superior solvating power for a wide range of compounds.[13]

  • Consider the Assay: The most critical factor is the tolerance of your experimental system. For cell-based assays, the final concentration of the co-solvent must be non-toxic and not interfere with the assay readout.[12][19] This often limits the final DMSO or ethanol concentration to less than 0.5%.[20]

  • Test Empirically: If solubility information is unavailable, perform a small-scale solubility test. Try to dissolve a small, known amount of your compound in a precise volume of solvent (e.g., 1 mg in 100 µL of DMSO) to estimate solubility.

Protocol: Preparing a 10 mM Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing an accurate, high-concentration stock solution, which is the cornerstone of reproducible experiments.[18][21][22]

Materials:

  • Research compound

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Spatula

  • Glass beaker or vial

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation:

    • Determine the Molecular Weight (MW) of your compound (e.g., 450.5 g/mol ).

    • Calculate the mass needed for your desired volume and concentration.

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock): Mass = (0.010 mol/L) x (0.001 L) x (450.5 g/mol ) x 1000 = 4.505 mg

  • Weighing:

    • Accurately weigh the calculated mass of the compound onto weighing paper using an analytical balance.[18] Record the exact mass.

  • Initial Dissolution:

    • Carefully transfer the weighed compound into a clean, dry glass vial or beaker.

    • Add a portion of the total DMSO volume (e.g., about 70-80% of the final volume).

  • Solubilization:

    • Vortex the mixture vigorously for 1-2 minutes.[22]

    • Visually inspect the solution against a light source. If you see any solid particles, sonicate the vial in a water bath for 5-10 minutes.[23] Gentle warming (to 37°C) can also be applied, but be cautious as heat can degrade some compounds.[24][25]

    • Repeat until the solution is completely clear. A clear solution is paramount.

  • Quantitative Transfer & Final Volume:

    • Once fully dissolved, transfer the solution to a volumetric flask of the correct size (e.g., 1 mL).

    • Rinse the original vial with a small amount of fresh DMSO and add the rinse to the volumetric flask. Repeat this "quantitative transfer" step twice to ensure no compound is left behind.[18][26]

    • Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing and Storage:

    • Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.[18]

    • Aliquot the stock solution into smaller, single-use, light-blocking vials to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[13][18][27]

    • Store at -20°C or -80°C as recommended for your compound.

Troubleshooting Guide

Q: My compound precipitates when I dilute my DMSO stock solution into aqueous media. What should I do?

This is the most common solubility-related problem. It occurs because while the compound is soluble in DMSO, it is not soluble in the final aqueous environment. When the DMSO stock is added to the buffer, the DMSO disperses rapidly, and the local solvent environment for the compound shifts from 100% DMSO to >99% water, causing the compound to crash out of solution.[28]

Start Compound precipitates in aqueous media Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Decrease final concentration. Test a dilution series. Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO% too low (<0.1%)? Check_Conc->Check_DMSO No End_Success Problem Solved Lower_Conc->End_Success Increase_DMSO Increase final DMSO% (if assay tolerates it, e.g., to 0.5%). Check_DMSO->Increase_DMSO Yes Dilution_Method How are you diluting? Check_DMSO->Dilution_Method No Increase_DMSO->End_Success Improve_Dilution Improve dilution technique: 1. Pre-warm media. 2. Add stock to media while vortexing. 3. Try serial dilutions. Dilution_Method->Improve_Dilution Direct Pipetting Other_Solvents Still precipitating? Dilution_Method->Other_Solvents Already Optimized Improve_Dilution->End_Success Use_Excipients Consider formulation aids: - Pluronic F-127 - Cyclodextrins - Solubilizing excipients Other_Solvents->Use_Excipients Yes Other_Solvents->End_Success No End_Consult Consult Formulation Specialist Use_Excipients->End_Consult

Caption: A workflow for troubleshooting compound precipitation when diluting from a stock solution.

Solutions, in order of approach:

  • Lower the Final Concentration: You may be exceeding the compound's kinetic solubility limit. The simplest solution is to reduce the final concentration in your assay.[29]

  • Check Your Dilution Technique: Avoid adding a small drop of concentrated stock into a large volume of static buffer. Instead, add the stock solution to your aqueous medium while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that trigger precipitation.[24] Pre-warming the medium to 37°C can also help.[24]

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in a solution of 10% DMSO in water, then perform the final dilution into your assay buffer. This gradual reduction in organic solvent can sometimes keep the compound in solution.[24]

  • Increase Final Co-solvent Percentage: If your assay allows, increase the final concentration of DMSO. For example, moving from 0.1% to 0.5% DMSO can significantly improve solubility.[28] Remember to adjust your vehicle control accordingly.

  • Use Formulation Aids: For very challenging compounds, consider using non-solvent-based solubilizers like cyclodextrins or surfactants (e.g., Tween®, Pluronic®).[13][30][31] These molecules form complexes with the hydrophobic compound, shielding it from the aqueous environment. This is an advanced technique and requires careful validation to ensure the excipient itself does not affect the assay.[15][16]

Q: What is the maximum concentration of a co-solvent that I can use in my cell-based assay?

This is highly cell-line dependent.[12][20]

  • General Rule: For most cell lines, the final DMSO concentration should be kept at ≤0.5% , with ≤0.1% being ideal to minimize artifacts.[11][19]

  • Cytotoxicity: Solvents like DMSO and ethanol can be toxic to cells at higher concentrations.[12][20] DMSO concentrations above 1-2% are often cytotoxic.[12][32]

  • Determine Empirically: You must validate the tolerance of your specific cell line. Run a dose-response curve with the co-solvent alone (your vehicle control) and measure cell viability (e.g., using an MTT or CellTiter-Glo® assay). The highest concentration that shows no significant effect on viability is your maximum allowable solvent concentration.

Q: My compound is not soluble even in 100% DMSO. What are my options?

While rare for drug-like molecules, this can happen.

  • Try Other Solvents: Attempt to dissolve the compound in other strong organic solvents like DMF or NMP, but be aware these are generally more toxic and may not be suitable for cell-based assays.[19]

  • pH Modification: If your compound has ionizable acidic or basic groups, its solubility can be dramatically altered by adjusting the pH.[][29] Try dissolving it in a small amount of acidic (0.1 N HCl) or basic (0.1 N NaOH) solution first, then neutralizing it in your final buffer.

  • Use a Different Salt Form: If you are using a specific salt of the compound, another salt form may have vastly different solubility properties.

  • Re-evaluate the Compound: If a compound cannot be solubilized in a biologically compatible system, it may be unsuitable for further development without significant chemical modification.[4]

Advanced Topics

Q: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding this distinction is crucial for interpreting your results.

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being added from a concentrated organic stock (like DMSO) into an aqueous buffer and incubated for a short period (e.g., 1-2 hours). It reflects the tendency of a pre-dissolved compound to precipitate. This is what is most relevant for most in vitro screening assays.[29][33]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the concentration of a saturated solution when an excess of the solid compound is incubated in an aqueous buffer until it reaches equilibrium (e.g., 24-48 hours).[33] This value is critical for predicting oral absorption and for formulation development.[][33]

A compound can have a high kinetic solubility but a low thermodynamic solubility. This means it can form a temporary, supersaturated solution that will eventually precipitate over time. This is why a compound might seem soluble when you first prepare your assay plate, but shows precipitation after overnight incubation.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 12, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Technology Networks. Retrieved January 12, 2026, from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 12, 2026, from [Link]

  • Cosolvent. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cosolvency. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • Scott, F. J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Co-solvents.pptx. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reddit User Community. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved January 12, 2026, from [Link]

  • Reddit User Community. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? Reddit. Retrieved January 12, 2026, from [Link]

  • A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. Retrieved January 12, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Retrieved January 12, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2022, November 24). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved January 12, 2026, from [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. (n.d.). RJPT. Retrieved January 12, 2026, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved January 12, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reddit User Community. (2022, January 6). How to tackle compound solubility issue. Reddit. Retrieved January 12, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 12, 2026, from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 12, 2026, from [Link]

  • Various Authors. (2014, September 11). What is the procedure to create stock solutions? Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved January 12, 2026, from [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). Dissolution Methods for Drug Products. Retrieved January 12, 2026, from [Link]

  • Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Addressing Compound Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Section 1: Foundational FAQs - Understanding Compound Instability

This section addresses the fundamental concepts of compound instability.

Q1: What is the difference between chemical and metabolic instability?

A1: Both chemical and metabolic instability lead to the degradation of a parent compound, but they occur through different mechanisms.

  • Chemical Instability refers to the degradation of a compound via non-enzymatic processes. This is often driven by environmental factors like pH, temperature, light, and the presence of reactive molecules like oxygen and water.[1][2][3] Common pathways include hydrolysis and oxidation.[1][2]

  • Metabolic Instability involves the enzymatic conversion of a compound into metabolites. In in vitro experiments, this is primarily mediated by enzymes present in cellular or subcellular preparations, such as liver microsomes or hepatocytes.[4][5][6] These enzymatic processes are categorized into Phase I (e.g., oxidation by cytochrome P450s) and Phase II (e.g., conjugation reactions).[4][7]

Understanding which type of instability is affecting your compound is the first step in diagnosing the problem.

Q2: Why is my compound's activity decreasing over the course of my multi-day cell culture experiment?

A2: A progressive loss of activity is a classic sign of compound instability within the experimental system.[8][9][10] There are several potential causes that can act alone or in combination:

  • Degradation in Aqueous Media: The compound may be susceptible to hydrolysis or other forms of degradation in the aqueous, physiological conditions of the cell culture medium (e.g., 37°C, neutral pH).[9][11]

  • Metabolism by Cells: The cells themselves may be metabolizing the compound, reducing the concentration of the active parent molecule over time.[10]

  • Adsorption to Labware: Hydrophobic compounds can stick to the plastic surfaces of culture plates, flasks, and pipette tips, effectively lowering the concentration available to the cells.[10][11]

  • Photodegradation: If the compound is light-sensitive, even ambient lab light during media changes and observations can cause degradation.[9][12]

Q3: What are the most common chemical degradation pathways I should be aware of?

A3: Hydrolysis and oxidation are the two most frequently encountered chemical degradation pathways for small molecules.[1][2][13][14]

  • Hydrolysis: This is a reaction with water that cleaves chemical bonds.[1][13] Functional groups that are particularly susceptible include esters, amides, lactones, and carbamates.[1][13][15] The rate of hydrolysis is often highly dependent on pH and temperature.[1][15]

  • Oxidation: This reaction typically involves molecular oxygen and can be initiated by light, heat, or trace metal ions.[2][15] It often proceeds via a free-radical chain reaction.[2] Functional groups like phenols, thiols, and aldehydes are prone to oxidation.

  • Photolysis (Photodegradation): This is degradation caused by exposure to light, particularly UV light.[16][17] Molecules with chromophores (light-absorbing groups), such as aromatic rings, are often susceptible.[9][18]

Section 2: Proactive Stability Assessment - Key Protocols

Before committing to a long-term experiment, it is crucial to assess the stability of your compound under conditions that mimic the planned experiment. This proactive approach can save significant time and resources.

Protocol 1: Aqueous Buffer Stability Assessment

This experiment determines the chemical stability of your compound in the experimental buffer or medium, isolating it from cellular metabolic effects.

Objective: To quantify the rate of non-enzymatic degradation of a compound in a specific aqueous solution over time.

Methodology:

  • Preparation: Prepare a stock solution of your compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Dilution: Spike the stock solution into pre-warmed (e.g., 37°C) experimental buffer or cell-free culture medium to achieve the final working concentration. The final solvent concentration should be kept low (ideally ≤0.1%) to prevent precipitation.[19]

  • Time Zero (T=0) Sample: Immediately after dilution and mixing, take an aliquot. This serves as your T=0 reference.

  • Incubation: Incubate the remaining solution under the exact conditions of your planned experiment (e.g., 37°C, 5% CO₂, protected from light).

  • Time-Point Sampling: Collect aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours).[11]

  • Sample Quenching & Storage: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile or methanol. Store all samples at -80°C until analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11][20][21]

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >10-15% over the experimental duration often indicates a stability issue that needs to be addressed.

Protocol 2: Metabolic Stability Assessment using Liver Microsomes

This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[4][6][7]

Objective: To determine the in vitro intrinsic clearance rate of a compound in a liver microsomal preparation.

Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution (cofactor).

    • Prepare the compound stock solution in a suitable solvent.

  • Incubation Reaction:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (at a final concentration typically around 1 µM), and liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately transfer the aliquot into a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and analyze by LC-MS/MS to quantify the disappearance of the parent compound.[22]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Table 1: Comparison of Common In Vitro Metabolic Stability Systems

Test SystemPrimary Metabolism AssessedComplexityThroughputRelevance
Liver Microsomes Phase I (CYP enzymes)[4][6][7]LowHighGood for initial screening of oxidative metabolism.[6]
Liver S9 Fraction Phase I and some Phase IIModerateMediumIncludes cytosolic enzymes not present in microsomes.
Hepatocytes Phase I and Phase II[4][7]HighLowMost physiologically relevant; includes transporters and cofactors.[6]

Section 3: Troubleshooting Guide - "What Went Wrong?"

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My compound precipitates immediately when I add it to my aqueous culture media.

  • Problem: This is a classic solubility issue, often called "crashing out."[19][23] The compound is highly soluble in the organic stock solvent (e.g., DMSO) but insoluble in the aqueous media once the solvent is diluted.[19]

  • Causality & Logic: The rapid shift from a favorable organic environment to an unfavorable aqueous one forces the compound molecules to aggregate and fall out of solution.

  • Solutions:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration to below the compound's aqueous solubility limit.[19]

    • Use a Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed media.[19][23] Add this intermediate dilution to the final volume.

    • Modify the Formulation: For in vivo or complex experiments, consider formulation strategies like using cyclodextrins or other solubilizing agents, though these must be validated for non-interference with the assay.[24]

    • Control Solvent Concentration: Ensure the final concentration of the organic solvent is as low as possible, typically well below 0.5% and ideally below 0.1% for cell-based assays.[19]

Issue 2: My compound is soluble at first, but a precipitate forms after several hours or days in the incubator.

  • Problem: This indicates delayed precipitation, where the compound's solubility changes over time under incubation conditions.[23]

  • Causality & Logic: Several factors can contribute:

    • Temperature and pH Shifts: The change from room temperature to 37°C and pH alterations from cellular metabolism can decrease the solubility of some compounds.[23][25]

    • Evaporation: In multi-well plates, evaporation can concentrate the media components, including your compound, pushing it past its solubility limit.[23][25][26]

    • Degradation to an Insoluble Product: The compound might be degrading into a metabolite or degradant that is less soluble than the parent molecule.

  • Solutions:

    • Verify Stability: First, rule out degradation by performing the aqueous stability assay described in Protocol 1.

    • Control Evaporation: Use plates with low-evaporation lids or seal plates with gas-permeable membranes, especially for experiments lasting more than 48 hours.[19]

    • Monitor pH: Ensure the medium is adequately buffered and change it frequently in rapidly metabolizing cultures to prevent significant pH shifts.

    • Perform a Kinetic Solubility Assay: Determine the compound's solubility under the exact experimental conditions (temperature, media) to ensure you are working below its solubility limit.[23]

Issue 3: My LC-MS analysis shows the parent compound peak decreasing over time, with several new peaks appearing.

  • Problem: This is direct evidence of compound degradation. The new peaks represent degradation products or metabolites.[8]

  • Causality & Logic: The structure of your compound is being altered, either chemically or metabolically. Identifying the cause requires a systematic approach.

  • Troubleshooting Workflow:

    G start Multiple peaks observed in LC-MS analysis q1 Did you include a 'cell-free' control (compound in media only)? start->q1 q2 Do degradation peaks appear in the cell-free control? q1->q2 chemical Primary issue is CHEMICAL INSTABILITY (e.g., hydrolysis, oxidation). q2->chemical  Yes metabolic Primary issue is METABOLIC INSTABILITY. (Cells are metabolizing the compound). q2->metabolic  No both Both chemical and metabolic instability are occurring. chemical->both action1 Mitigate chemical instability: - Adjust pH - Add antioxidants - Protect from light chemical->action1 metabolic->both action2 Mitigate metabolic instability: - Use metabolic inhibitors (if appropriate) - Reduce incubation time - Use a more stable analog metabolic->action2

    Caption: Troubleshooting workflow for identifying the source of compound degradation.

Section 4: Mitigation Strategies & Best Practices

Once instability is identified, you can take steps to minimize its impact on your experiments.

Storage and Handling

Proper storage is the first line of defense against degradation.[27]

  • Solid Compounds: Store lyophilized powders at the recommended temperature (typically -20°C or -80°C) in a desiccated environment to protect from moisture.[12][27]

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO.[11] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[11][27]

  • Light Protection: For light-sensitive compounds, always use amber vials or wrap containers in aluminum foil.[9][12] Store in the dark.

Experimental Design Modifications

If a compound is inherently unstable under experimental conditions, modifying the protocol may be necessary.

  • Fresh Dosing: For compounds with moderate instability, consider replacing the media with a freshly prepared compound solution every 12 or 24 hours instead of a single dose at the beginning.[9][11]

  • Formulation Changes: Incorporating stabilizing excipients, such as antioxidants (e.g., ascorbic acid) or pH buffers, can protect against oxidation and hydrolysis, respectively.[28][29] This is more common in formulation development but can be adapted for complex in vitro models.

  • Use of Low-Binding Labware: For hydrophobic compounds prone to adsorption, use specially treated low-binding microplates and tubes to ensure the nominal concentration is accurate.[11]

Data Interpretation

When instability cannot be fully avoided, it's crucial to account for it in your data analysis.

  • Quantify and Normalize: Measure the concentration of your compound in the experimental system at the beginning and end of the experiment. This allows you to calculate an average exposure concentration rather than relying on the nominal starting concentration.

  • Include Controls: Always run appropriate controls. For example, a positive control compound with known stability can help validate your assay conditions, while a known unstable compound can confirm that your detection methods are working.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • WebofPharma. (2025). Unpacking Drug Degradation : Hydrolysis and Oxidation. Retrieved from [Link]

  • Origin Compounds. (n.d.). Storage & Handling Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Aeterna Chemical. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]

  • Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • OUCI. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Elite Chems. (2025). The Researcher's Guide to Proper Compound Storage & Stability. Retrieved from [Link]

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

  • YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • PharmSky Research. (2025). How Formulation Decisions Impact Drug Stability and Bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Retrieved from [Link]

  • YouTube. (2025). Analytical techniques for tracking degradation pathways. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]

  • Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]

  • PubMed. (2016). Impact of formulation and process variables on solid-state stability of theophylline in controlled release formulations. Retrieved from [Link]

  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]

  • MDPI. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods and Protocols for Drug Stability Studies | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-amino-N-isopropylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-N-isopropylbenzamide isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating structurally similar isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions to refine your purification strategy, ensuring high purity and yield.

Understanding the Challenge: The Nuances of Isomer Separation

The purification of 4-amino-N-isopropylbenzamide isomers presents a significant challenge due to their similar physicochemical properties. Whether you are dealing with positional isomers (e.g., 2-amino-, 3-amino-, and 4-amino-N-isopropylbenzamide) arising from non-selective synthesis, or potential chiral impurities, the subtle differences in their structure demand a highly optimized purification strategy. These isomers often exhibit nearly identical polarity and solubility, leading to co-elution in standard chromatographic systems and difficulty in selective crystallization.

This guide provides a systematic approach to overcoming these hurdles, focusing on logical troubleshooting and robust experimental design.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification process.

Q1: My initial TLC analysis shows multiple spots with very close Rf values. How can I improve the separation to develop a column chromatography method?

A1: This is a classic sign of isomers with similar polarities. The key is to enhance the selectivity of your chromatographic system.

Causality & Strategy: The separation on a silica gel TLC plate is governed by the differential adsorption of analytes to the stationary phase and their solubility in the mobile phase. To resolve spots with similar Rf values, you must alter the mobile phase composition to exploit subtle differences in the isomers' functional groups and their interactions with the silica surface.

Troubleshooting Steps:

  • Systematically Vary Solvent Polarity: If you are using a standard solvent system like hexane/ethyl acetate, create a series of TLC chambers with incremental changes in the ratio (e.g., 80:20, 75:25, 70:30). This allows you to find the "sweet spot" where separation is maximized.

  • Introduce a Different Solvent: Incorporating a third solvent can modulate selectivity. For instance, adding a small amount of methanol can improve the resolution of polar compounds. A few drops of triethylamine can sharpen spots of basic compounds like amines by deactivating acidic sites on the silica.

  • Change the Solvent System Entirely: Sometimes, a completely different solvent system is needed. Consider the options in the table below.

Solvent SystemClassRationale for Use
Hexane / Ethyl AcetateStandardGood starting point for moderately polar compounds.
Dichloromethane / MethanolPolar / ProticExcellent for more polar compounds; methanol enhances interactions.
Toluene / AcetoneAromatic / Polar AproticOffers different selectivity based on pi-pi interactions with the toluene.
Ethyl Acetate / Methanol / TriethylamineBasic ModifierThe amine deactivates silica, reducing tailing and improving peak shape for basic analytes.[1]
Q2: I am attempting column chromatography, but my fractions are all cross-contaminated. What can I do to improve the resolution?

A2: Poor resolution on a column is often due to a suboptimal mobile phase, improper column packing, or incorrect sample loading.

Causality & Strategy: Effective column chromatography relies on maintaining a narrow band of sample as it travels down the column. Broad bands lead to overlapping peaks and cross-contaminated fractions. The goal is to maximize the differential migration of the isomers while minimizing band broadening.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Your eluent should provide an Rf value of 0.25-0.35 for the target compound on the TLC plate. This ensures the compound spends enough time interacting with the stationary phase for separation to occur without taking excessively long to elute.

  • Switch to Gradient Elution: If an isocratic (single solvent mixture) elution fails, a gradient is the next logical step. Start with a low-polarity mobile phase to allow the less polar isomers to separate, and gradually increase the polarity to elute the more tightly bound isomers.

  • Improve Column Packing and Loading:

    • Slurry Pack the Column: Ensure a homogenous, air-free packing of the silica gel.

    • Use Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully add the resulting powder to the top of your column. This creates a very narrow starting band, which is critical for good resolution.

  • Check Your Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one, although the purification will take longer.

Q3: My yield is consistently low after column chromatography. Is my compound decomposing on the silica gel?

A3: This is a common problem, especially with compounds containing amine groups. Amides can also be sensitive to acidic or basic conditions.[2]

Causality & Strategy: Standard silica gel is slightly acidic due to the presence of silanol groups on its surface. These acidic sites can cause degradation or irreversible adsorption of sensitive compounds, leading to low recovery.

Troubleshooting Steps:

  • Deactivate the Silica: Before running your column, flush it with your mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine. This will neutralize the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase C18 silica. Reverse-phase chromatography separates compounds based on hydrophobicity and is often gentler on sensitive molecules.

  • Consider an Alternative Purification Method: If chromatographic yield remains low, recrystallization may be a better option.[2]

Q4: I have successfully isolated my main product, but I suspect it's a racemic mixture. How can I separate the enantiomers?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography.

Causality & Strategy: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography. Chiral Stationary Phases (CSPs) create transient, diastereomeric complexes with the enantiomers, which have different energies and stabilities, allowing for their separation.[3]

Troubleshooting Steps:

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including benzamides.[4][5]

  • Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase. Typical mobile phases consist of hexane/isopropanol or hexane/ethanol. Small amounts of additives can also be crucial.

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient chiral separations compared to HPLC.[6]

Purification Strategy Workflow

The following diagram outlines a logical workflow for developing a purification strategy for 4-amino-N-isopropylbenzamide isomers.

G cluster_0 Initial Analysis cluster_1 Purification Path cluster_2 Final Analysis A Crude Product B TLC Analysis A->B C Column Chromatography B->C Multiple Spots D Recrystallization B->D One Major Spot w/ Minor Impurities E Preparative HPLC C->E Co-elution/ Poor Resolution F Purity Check (TLC, HPLC, NMR) C->F D->F E->F G Pure Isomer F->G

Caption: A decision-making workflow for isomer purification.

Experimental Protocols

Protocol 1: Gradient Column Chromatography

This protocol is for separating positional isomers of 4-amino-N-isopropylbenzamide.

  • TLC Optimization: Find a solvent system (e.g., Hexane:Ethyl Acetate) where the least polar spot has an Rf of ~0.4 and the most polar spot has an Rf of ~0.1.

  • Column Packing:

    • Select a column with a diameter that allows for a silica gel height of ~15-20 cm.

    • Create a slurry of silica gel in the least polar solvent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane.

    • Add 2-3g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a mobile phase that is less polar than your TLC system (e.g., 95:5 Hexane:EtOAc).

    • Collect fractions and monitor by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15) to elute the more polar isomers.

  • Analysis: Combine the pure fractions of each isomer and evaporate the solvent. Confirm purity by NMR and HPLC.

Protocol 2: Recrystallization

This method is ideal if one isomer is significantly more abundant than the others.[7]

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For amides, consider solvents like ethanol, acetone, or acetonitrile.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting HPLC & Column Chromatography

The following diagram provides a logical path for troubleshooting common chromatographic issues.

G cluster_Tailing Tailing Peaks cluster_Resolution Poor Resolution cluster_Retention Retention Time Drift Start Problem Detected Problem Poor Peak Shape (Tailing/Fronting) Poor Resolution Retention Time Drift Start->Problem T1 Check for Column Overload (Inject less sample) Problem:p->T1 R1 Optimize Mobile Phase (Change solvent ratio or type) Problem:r->R1 RT1 Check for Leaks in System Problem:t->RT1 T2 Secondary Interactions? (Add modifier like TEA or TFA) T1->T2 T3 Mismatched Sample Solvent? (Dissolve sample in mobile phase) T2->T3 R2 Decrease Flow Rate R1->R2 R3 Use a Longer Column or Smaller Particle Size R2->R3 RT2 Ensure Column is Equilibrated RT1->RT2 RT3 Mobile Phase Composition Changing? (Check pump/degasser) RT2->RT3

Caption: A troubleshooting guide for common HPLC issues.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for a reverse-phase HPLC method?

    • A: A C18 column is a robust starting point. For the mobile phase, begin with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Q: How do I remove the starting materials (e.g., 4-aminobenzoic acid)?

    • A: An acidic starting material like 4-aminobenzoic acid can often be removed with a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (like sodium bicarbonate solution). The acidic starting material will move to the aqueous layer, while your amide product remains in the organic layer.

  • Q: Why is it important to filter my sample before HPLC analysis?

    • A: Filtering your sample through a 0.22 or 0.45 µm syringe filter prevents particulates from clogging the HPLC system, which can cause high backpressure and damage the column.[8]

  • Q: Can I use the same method for both analytical and preparative chromatography?

    • A: Yes, an analytical method can be scaled up to a preparative method. However, you will need to use a larger column and may need to adjust the flow rate and sample concentration to avoid overloading the column.

References

  • PubMed.

  • PubMed.

  • ACS Publications.

  • Benchchem.

  • IRIS .

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  • National Center for Biotechnology Information.

  • ResearchGate.

  • University of Rochester, Department of Chemistry.

  • PubChem.

  • Manchester Organics.

  • Sigma-Aldrich.

  • Professor Dave Explains, YouTube.

  • International Journal of Pharmaceutical Research and Applications.

  • Waters Corporation.

  • Scribd.

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  • Master Organic Chemistry.

  • National Center for Biotechnology Information.

  • Rotachrom Technologies.

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  • MDPI.

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  • PubChem.

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Validation & Comparative

A Comparative Analysis of 4-amino-N-isopropylbenzamide and its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the positional isomerism of functional groups on an aromatic scaffold can dramatically alter the physicochemical properties and pharmacological profile of a molecule. This guide provides a comprehensive comparative analysis of 4-amino-N-isopropylbenzamide and its ortho- (2-amino) and meta- (3-amino) isomers. While direct head-to-head comparative studies are not extensively documented, this analysis synthesizes available data to offer insights into their synthesis, properties, and potential biological activities, providing a valuable resource for researchers, scientists, and drug development professionals.

The benzamide moiety is a cornerstone in the design of a multitude of therapeutic agents.[1] The introduction of an amino group and an N-isopropyl substituent creates a set of isomers with distinct electronic and steric characteristics, which in turn govern their interactions with biological targets. Understanding these nuances is critical for guiding rational drug design and lead optimization efforts.

Physicochemical Properties: A Foundation for Biological Activity

The location of the amino group on the benzamide ring fundamentally influences properties such as basicity, polarity, and hydrogen bonding capacity. These differences are expected to impact solubility, membrane permeability, and receptor binding affinity.

A summary of the key physicochemical properties for 4-amino-N-isopropylbenzamide and its isomers is presented below. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.

Property2-amino-N-isopropylbenzamide3-amino-N-isopropylbenzamide4-amino-N-isopropylbenzamide
Molecular Formula C₁₀H₁₄N₂O[2]C₁₀H₁₄N₂O[3]C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [2]178.23 g/mol [3]178.23 g/mol [4]
CAS Number 30391-89-0[5]81882-62-4[3]774-67-4[4]
Melting Point 147 °C[6]Solid (form)[3]Not Available
Boiling Point 355.7±25.0 °C (Predicted)[6]Not AvailableNot Available
Calculated LogP 1.4[2]Not Available1.3[4]
Hydrogen Bond Donor Count 2[2]2[3]2[4]
Hydrogen Bond Acceptor Count 2[2]2[3]2[4]

The ortho-isomer, 2-amino-N-isopropylbenzamide, has a documented melting point, while such specific experimental data for the other isomers is less readily available. The predicted LogP values for the ortho- and para-isomers are similar, suggesting comparable lipophilicity.

Synthesis and Chemical Reactivity

The synthetic routes to these isomers can vary, often dictated by the availability of starting materials and the desired substitution pattern.

2-amino-N-isopropylbenzamide: A common method for the synthesis of 2-amino-N-isopropylbenzamide involves the reaction of isatoic anhydride with isopropylamine.[7] This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by decarboxylation. This compound is a known intermediate in the synthesis of the herbicide Bentazone.[6]

3-amino-N-isopropylbenzamide: The synthesis of the 3-amino isomer can be achieved through the hydrogenation of a nitro precursor. For instance, 3-nitrobenzoyl chloride can be reacted with decylamine to form 3-nitro-N-decylbenzamide, which is then reduced to the corresponding 3-aminobenzamide.[8] A similar pathway using isopropylamine would yield 3-amino-N-isopropylbenzamide.

4-amino-N-isopropylbenzamide: A general and effective method for synthesizing N-substituted benzamides involves the coupling of a carboxylic acid with an amine.[9] For 4-amino-N-isopropylbenzamide, this would typically involve the reaction of 4-aminobenzoic acid with isopropylamine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

The following diagram illustrates a generalized synthetic approach for N-substituted benzamides.

G cluster_0 Acid Chloride Formation cluster_1 Amidation Carboxylic_Acid R-COOH (e.g., Aminobenzoic Acid) Acid_Chloride R-COCl Carboxylic_Acid->Acid_Chloride Reaction Thionyl_Chloride SOCl₂ Acid_Chloride_ref R-COCl Amine R'-NH₂ (e.g., Isopropylamine) Amide R-CONH-R' (Aminobenzamide) Acid_Chloride_ref->Amide Reaction

Caption: Generalized two-step synthesis of N-substituted benzamides.

Comparative Biological and Pharmacological Profiles

While a direct comparative study of these specific isomers is lacking, we can infer potential activities based on related compounds and established structure-activity relationships (SAR).

2-amino-N-isopropylbenzamide: Derivatives of 2-aminobenzamide have been investigated for their analgesic properties.[10] One study found that the analgesic potency of these compounds is related to their octanol-water partition coefficient.[10] These analgesics appear to have a different mechanism of action from non-steroidal anti-inflammatory drugs (NSAIDs) as they are poor inhibitors of prostaglandin synthesis.[10]

3-amino-N-isopropylbenzamide: The meta-position of the amino group can be critical for certain biological activities. For instance, 3-aminobenzamide itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[11] PARP inhibitors are an important class of anticancer agents. Furthermore, studies on 3-aminobenzophenones have identified them as potent inhibitors of tubulin polymerization, highlighting the potential for antimitotic activity.[12]

4-amino-N-isopropylbenzamide: The 4-aminobenzamide scaffold is present in several pharmacologically active compounds. Derivatives have been explored for their antimicrobial and prokinetic (gastrointestinal motility) activities.[1][13] For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) is a known antiarrhythmic agent, and its derivatives have been studied for antibacterial properties.[14]

The positional isomerism can significantly influence the interaction with specific biological targets. The following diagram illustrates a hypothetical interaction with a receptor binding pocket, emphasizing the importance of substituent placement.

G H_bond_acceptor H-bond Acceptor Hydrophobic_pocket Hydrophobic Pocket H_bond_donor H-bond Donor Amino_group Amino Group (H-bond donor/acceptor) Amino_group->H_bond_acceptor H-bonding Benzamide_core Benzamide Core Benzamide_core->H_bond_donor H-bonding Isopropyl_group Isopropyl Group (Hydrophobic) Isopropyl_group->Hydrophobic_pocket Hydrophobic Interaction

Caption: Isomer-receptor interaction model.

Experimental Protocols for Comparative Analysis

To elucidate the distinct pharmacological profiles of these isomers, a series of standardized in vitro assays are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compounds on cell viability, which is a crucial first step in assessing potential anticancer activity.

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each isomer.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth overnight.

  • Compound Preparation: Prepare two-fold serial dilutions of each isomer in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following workflow diagram outlines the process for screening and comparing the biological activities of the isomers.

G Start Synthesis of Isomers (2-, 3-, 4-) PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Start->PhysChem Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Start->Antimicrobial Analgesic In Vivo Analgesic Model (e.g., Writhing Test) Start->Analgesic Data_Analysis Comparative Data Analysis (IC₅₀, MIC, Potency) PhysChem->Data_Analysis Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Analgesic->Data_Analysis SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR End Lead Isomer Identification SAR->End

Caption: Workflow for comparative analysis of aminobenzamide isomers.

Conclusion and Future Directions

The positional isomerism of the amino group in N-isopropylbenzamide derivatives presents a compelling case for detailed investigation in drug discovery. The available data suggests that the 2-amino isomer may possess analgesic properties, the 3-amino isomer could be a candidate for anticancer research (potentially as a PARP or tubulin inhibitor), and the 4-amino isomer shows promise in the development of antimicrobial and prokinetic agents.

This guide highlights the necessity for direct, systematic comparative studies to fully elucidate the structure-activity relationships within this isomeric series. The proposed experimental protocols provide a framework for such investigations. Future research should also focus on elucidating the specific molecular targets and mechanisms of action for each isomer to guide the rational design of more potent and selective therapeutic agents. The subtle yet significant differences between these isomers underscore the importance of comprehensive chemical space exploration in modern drug development.

References

  • ChemBK. (2024, April 9). 2-AMINO-N-ISOPROPYL BENZAMIDE. Retrieved from [Link]

  • Lisciani, R., Lembo, S., Cozzolino, S., La Rotonda, M. I., Silipo, C., & Vittoria, A. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco; edizione scientifica, 41(2), 89–102. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
  • PubChem. (n.d.). 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-isopropylbenzamide. Retrieved from [Link]

  • ACS Publications. (2023, December 9). Isomeric Separation of α2,3/α2,6-Linked 2-Aminobenzamide (2AB)-Labeled Sialoglycopeptides by C18-LC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-isopropylbenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-propylbenzamide. Retrieved from [Link]

  • AERU. (n.d.). 2-amino-N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-N-ethyl-p-isopropylbenzamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-N-decylbenzamide. Retrieved from [Link]

  • National Institutes of Health. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-amino-N-isopropylbenzamide and Clinically Relevant PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the benzamide-containing compound, 4-amino-N-isopropylbenzamide, with established inhibitors of Poly(ADP-ribose) polymerase (PARP). Given the limited publicly available data on 4-amino-N-isopropylbenzamide's specific biological targets, this comparison is framed hypothetically, positioning it as a potential PARP inhibitor based on its structural class. Benzamides are a known structural motif in several PARP inhibitors.[1] This guide will therefore focus on the established mechanisms and activities of well-known PARP inhibitors, providing a framework for evaluating novel compounds like 4-amino-N-isopropylbenzamide.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[2][3] They are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[4] In cancer therapy, PARP inhibitors have emerged as a successful class of targeted therapies, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[5][6] The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway (like HR) leads to cell death.[5]

Comparative Analysis of Biological Activity

A direct comparison of the biological activity of 4-amino-N-isopropylbenzamide with known PARP inhibitors is currently challenging due to the absence of published data for this specific compound. However, we can establish a benchmark for comparison by examining the potency of leading PARP inhibitors against their primary target, PARP1.

CompoundTarget(s)IC50 / Ki (PARP1)Key Features
4-amino-N-isopropylbenzamide Hypothesized: PARP1/2Not Publicly AvailableBenzamide derivative.[7]
Olaparib (Lynparza®) PARP1/2IC50: ~5 nM[8]First-in-class approved PARP inhibitor.[9]
Rucaparib (Rubraca®) PARP1/2/3Ki: 1.4 nM[10][11]Potent inhibitor with oral bioavailability.[12]
Talazoparib (Talzenna®) PARP1/2IC50: 0.57 nM[13][14]Highly potent PARP trapping activity.[15]

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.

Expert Insights on Comparative Potency: The potency of a novel benzamide compound like 4-amino-N-isopropylbenzamide would be a critical determinant of its potential as a therapeutic agent. For context, the approved PARP inhibitors exhibit low nanomolar to sub-nanomolar potency against PARP1.[8][10][14] Talazoparib, in particular, is noted for its high potency, which is attributed not only to its catalytic inhibition but also its ability to "trap" the PARP enzyme on DNA, leading to cytotoxic DNA-protein complexes.[15][16] Any investigation into 4-amino-N-isopropylbenzamide would need to thoroughly characterize its IC50 against PARP1 and PARP2 and assess its PARP trapping capabilities to understand its potential efficacy relative to these established drugs.

The Role of PARP1 in DNA Damage Repair

PARP1 acts as a primary sensor for DNA single-strand breaks.[4] Upon detecting a break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3][17] Inhibition of PARP1's catalytic activity prevents this recruitment, leading to an accumulation of unrepaired single-strand breaks. During DNA replication, these unrepaired breaks can be converted into more lethal double-strand breaks.[4]

PARP1_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Polymer Synthesis PARP1->PARylation catalyzes Blocked_PARylation PARP Trapping & Blocked PAR Synthesis PARP1->Blocked_PARylation Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARP_Inhibitor 4-amino-N-isopropylbenzamide (or other PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits Unrepaired_SSB Accumulation of SSBs Blocked_PARylation->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: Role of PARP1 in DNA repair and the effect of PARP inhibition.

Experimental Protocols for Evaluating Novel PARP Inhibitors

To ascertain the biological activity of a novel compound like 4-amino-N-isopropylbenzamide as a PARP inhibitor, a series of well-defined experiments are necessary.

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.[18]

Principle: The assay quantifies the consumption of NAD+, a co-substrate for the PARP1 enzyme, which is converted into a fluorescent product.[19] A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of PARP1 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-amino-N-isopropylbenzamide in DMSO.

    • Prepare serial dilutions of the test compound in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer.[20]

    • Prepare a solution of β-NAD+ in PARP assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions or vehicle control (DMSO) to the wells of a black 384-well plate.

    • Add the PARP1 enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit.[18]

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorescent plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PARP1_Assay_Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - PARP1 Enzyme & Activated DNA - β-NAD+ Solution start->prep_reagents add_compound Add Test Compound to Plate prep_reagents->add_compound add_enzyme Add PARP1/DNA Mixture (Incubate 15 min) add_compound->add_enzyme start_reaction Initiate Reaction with β-NAD+ (Incubate 60 min) add_enzyme->start_reaction stop_develop Stop Reaction & Develop Signal start_reaction->stop_develop read_plate Measure Fluorescence stop_develop->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro PARP1 enzymatic inhibition assay.

Cellular PARP Inhibition Assay (Western Blot)

This assay determines the ability of a compound to inhibit PARP activity within a cellular context.

Principle: The assay measures the levels of PAR, the product of PARP activity, in cells treated with a DNA damaging agent and the test compound. A reduction in PAR levels indicates cellular PARP inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with known BRCA status) in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-amino-N-isopropylbenzamide for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for PAR.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for PAR and the loading control.

    • Normalize the PAR signal to the loading control.

    • Determine the concentration-dependent reduction in PAR levels.

Conclusion

While the biological activity of 4-amino-N-isopropylbenzamide remains to be fully elucidated, its benzamide scaffold suggests a potential role as a PARP inhibitor. The established high potency of clinically approved PARP inhibitors like Olaparib, Rucaparib, and Talazoparib provides a clear benchmark for the evaluation of novel compounds. The experimental protocols outlined in this guide offer a robust framework for characterizing the in vitro and cellular activity of 4-amino-N-isopropylbenzamide, or any novel small molecule, as a potential PARP inhibitor. Such investigations are crucial for advancing the field of targeted cancer therapy and identifying new therapeutic candidates.

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A Comparative Efficacy Analysis of 4-amino-N-isopropylbenzamide: A Case Study for Novel Antipsychotic Drug Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4-amino-N-isopropylbenzamide is a known chemical entity, cataloged in chemical databases such as PubChem with CAS number 774-67-4.[1] However, as of the date of this publication, there is a notable absence of publicly available scientific literature detailing its biological activity, mechanism of action, or efficacy in preclinical or clinical studies. Therefore, this guide will proceed as a hypothetical case study to illustrate the rigorous process of evaluating a novel chemical entity (NCE) with a benzamide scaffold against established drugs. For the purpose of this guide, we will refer to our hypothetical NCE as Cmpd-X and postulate its mechanism as a novel G-protein coupled receptor (GPCR) agonist for the treatment of schizophrenia.

This document is intended for researchers, scientists, and drug development professionals to serve as a framework for the preclinical evaluation of novel compounds.

Introduction: The Evolving Landscape of Schizophrenia Treatment

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive impairments. For decades, the mainstay of treatment has been antipsychotic medications that primarily target the dopamine D2 receptor.[2] While effective for many patients, particularly for positive symptoms, these first-generation and even second-generation ("atypical") antipsychotics are associated with significant side effects, including extrapyramidal symptoms, metabolic disorders, and limited efficacy against negative and cognitive symptoms.[3][4][5]

This therapeutic gap has driven the search for novel mechanisms of action beyond direct dopamine antagonism. This guide presents a comparative framework for evaluating a hypothetical NCE, Cmpd-X (4-amino-N-isopropylbenzamide) , against two established second-generation antipsychotics:

  • Risperidone: A potent serotonin (5-HT2A) and dopamine (D2) receptor antagonist.[6][7][8][9][10]

  • Aripiprazole: A dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist.[11][12][13][14][15]

We will hypothesize that Cmpd-X acts as a selective agonist for the orphan G protein-coupled receptor 52 (GPR52), a promising novel target for schizophrenia that is primarily expressed in brain regions relevant to the disorder's pathophysiology.[16][17][18][19][20]

Comparative Mechanisms of Action

A fundamental aspect of drug comparison is understanding how each compound interacts with biological targets to produce a therapeutic effect. The distinct mechanisms of our hypothetical Cmpd-X, Risperidone, and Aripiprazole are outlined below.

Hypothetical Mechanism of Cmpd-X: GPR52 Agonism

GPR52 is a Gs-coupled GPCR highly expressed in the striatum and prefrontal cortex. Its activation leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[18] The current hypothesis is that GPR52 activation can modulate dopamine signaling indirectly. In the striatum, GPR52 is co-expressed with dopamine D2 receptors on medium spiny neurons. By increasing cAMP, GPR52 agonism is thought to counteract the inhibitory effect of D2 receptor activation, potentially alleviating positive symptoms without direct D2 blockade.[18][19] In the prefrontal cortex, GPR52 may enhance the function of D1 receptors, which could improve cognitive deficits.[19]

GPR52_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CmpdX Cmpd-X (Agonist) GPR52 GPR52 CmpdX->GPR52 Binds & Activates AC Adenylate Cyclase GPR52->AC Activates (via Gs) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTx Gene Transcription CREB->GeneTx Initiates NeuronFunc Modulation of Dopamine Signaling GeneTx->NeuronFunc Established_Mechanisms cluster_drugs cluster_receptors cluster_effects Risperidone Risperidone D2R Dopamine D2 Receptor Risperidone->D2R High Affinity HT2AR Serotonin 5-HT2A Receptor Risperidone->HT2AR Very High Affinity Aripiprazole Aripiprazole Aripiprazole->D2R High Affinity Aripiprazole->HT2AR High Affinity HT1AR Serotonin 5-HT1A Receptor Aripiprazole->HT1AR High Affinity Block Antagonism (Blockade) D2R->Block Modulate Partial Agonism (Modulation) D2R->Modulate HT2AR->Block HT2AR->Block HT1AR->Modulate Preclinical_Workflow Start Novel Compound Synthesis (Cmpd-X) InVitro In Vitro Profiling - Receptor Binding - Functional Assays - Selectivity Panel Start->InVitro InVivo In Vivo Efficacy Models - Amphetamine Hyperlocomotion - Prepulse Inhibition (PPI) InVitro->InVivo Promising Profile PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD Tox Preliminary Toxicology & Safety Pharmacology PKPD->Tox Decision Go/No-Go Decision Tox->Decision Candidate Preclinical Candidate Selection Decision->Candidate Favorable Profile

Caption: A generalized workflow for preclinical antipsychotic drug discovery.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
  • Objective: To determine the binding affinity of a test compound for a specific receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human D2 or GPR52).

    • Radiolabeled ligand (e.g., [³H]-Spiperone for D2).

    • Test compounds (Cmpd-X, Risperidone, Aripiprazole).

    • Assay buffer, 96-well plates, filter mats, scintillation fluid, microplate scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer, unlabeled "cold" ligand (for non-specific binding), or the test compound.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay for Gs-Coupled GPCR Function (EC50)
  • Objective: To measure the ability of a compound to activate a Gs-coupled receptor like GPR52. *[21] Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is measured, typically using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Materials:

    • Whole cells stably expressing the GPR52 receptor.

    • Test compounds (Cmpd-X).

    • cAMP HTRF assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).

    • Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Cell culture medium, 384-well plates, HTRF-compatible plate reader.

  • Methodology:

    • Plate the GPR52-expressing cells in 384-well plates and allow them to attach overnight.

    • Prepare serial dilutions of the test compound (Cmpd-X).

    • Aspirate the culture medium and add the test compound along with a PDE inhibitor in stimulation buffer.

    • Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the kit manufacturer's instructions.

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 3: Amphetamine-Induced Hyperlocomotion in Mice
  • Objective: To assess the in vivo antipsychotic-like potential of a compound. *[22] Principle: Psychostimulants like d-amphetamine increase locomotor activity in rodents by increasing synaptic dopamine. This is considered a model of the hyperdopaminergic state in psychosis. Effective antipsychotics can attenuate this hyperactivity. *[23][17] Materials:

    • Male C57BL/6 mice.

    • Test compounds (Cmpd-X, Risperidone, Aripiprazole) formulated in a suitable vehicle.

    • d-amphetamine.

    • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Methodology:

    • Acclimate mice to the activity chambers for 60 minutes.

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection, oral gavage).

    • After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, subcutaneous injection).

    • Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled) for 90-120 minutes.

    • Data Analysis: Calculate the mean total distance traveled for each treatment group. Express the data for the drug-treated groups as a percentage inhibition of the activity seen in the vehicle + amphetamine group.

Discussion and Future Directions

Based on our hypothetical data, Cmpd-X presents a compelling profile as a potential novel antipsychotic.

  • Novel Mechanism: Its high selectivity for GPR52, a non-dopaminergic target, suggests it could offer a therapeutic benefit without the direct side effects associated with D2 receptor blockade (e.g., extrapyramidal symptoms, hyperprolactinemia). *[18][19] Comparable Efficacy in Predictive Models: The hypothetical in vivo data shows that Cmpd-X is effective in models of both positive (hyperlocomotion) and cognitive (PPI) symptoms, with a potency comparable to established drugs like Aripiprazole.

  • Differentiation: Unlike Risperidone and Aripiprazole, Cmpd-X's lack of affinity for a wide range of monoamine receptors could translate to a cleaner side-effect profile, a critical factor in patient compliance and long-term health.

The next steps in the preclinical development of a compound like Cmpd-X would involve a comprehensive evaluation of its pharmacokinetics (absorption, distribution, metabolism, and excretion), safety pharmacology (effects on cardiovascular and respiratory systems), and toxicology. Further in vivo studies would be necessary to explore its effects on negative symptoms and to establish a therapeutic window.

This structured, data-driven comparison provides a robust framework for evaluating the potential of any new chemical entity and making informed decisions about its progression toward clinical development.

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A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The early and comprehensive assessment of a drug candidate's interaction with unintended biological targets is a cornerstone of modern drug development.[1][2][3] Identifying off-target activities minimizes the risk of adverse drug reactions (ADRs) and reduces the likelihood of costly late-stage clinical failures.[2][4] This guide provides an in-depth, albeit illustrative, examination of the cross-reactivity profile for the hypothetical compound, 4-amino-N-isopropylbenzamide. While specific experimental data for this exact molecule is not publicly available, this document serves as a practical framework for conducting and interpreting such crucial safety and selectivity studies. The presented data is hypothetical but reflects typical outcomes observed for compounds within the broader benzamide class.

Introduction: The Imperative of Selectivity Profiling

4-amino-N-isopropylbenzamide is a novel benzamide derivative under investigation. Structurally related compounds have shown activity at a range of targets, including dopamine receptors, serotonin receptors, and various enzymes.[5][6][7] Therefore, a primary objective in its preclinical development is to delineate its selectivity profile. Cross-reactivity, the binding of a drug to targets other than its intended one, can lead to unforeseen side effects or, in some cases, reveal opportunities for drug repositioning through polypharmacology.[8]

This guide outlines a multi-tiered approach to characterizing the off-target interaction profile of 4-amino-N-isopropylbenzamide, integrating broad panel screening with computational prediction and subsequent functional validation. This systematic process is designed to build a comprehensive safety and selectivity profile, enabling data-driven decisions for lead optimization and candidate selection.[9]

Methodological Framework: A Multi-Pronged Approach

To construct a robust cross-reactivity profile, a combination of in vitro and in silico methods is employed. This ensures a comprehensive survey of potential interactions and provides a mechanistic understanding of any identified off-target "hits."

In Vitro Broad Panel Screening: The First Line of Inquiry

The foundational step involves screening the compound against a large panel of known biological targets associated with adverse drug reactions.[10][11] Commercial services, such as those offered by Eurofins Discovery, Pharmaron, or WuXi AppTec, provide standardized safety panels that include a wide array of GPCRs, ion channels, enzymes, and transporters.[9][10][11]

Experimental Protocol: Radioligand Binding Assays

  • Compound Preparation: 4-amino-N-isopropylbenzamide is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then prepared to achieve a range of concentrations for testing (e.g., 0.1 nM to 10 µM).

  • Assay Setup: Each well of a microtiter plate contains a specific recombinant human receptor or enzyme preparation, a known radiolabeled ligand for that target, and the appropriate buffer system.

  • Incubation: The test compound is added to the wells, and the plates are incubated to allow for competitive binding between the compound and the radioligand to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration over a glass fiber filter mat.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding at each concentration of the test compound is calculated. These values are then used to determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Causality Behind Choices: A broad panel is chosen initially to cast a wide net and identify potential liabilities early in the discovery process.[10] Radioligand binding assays are a cost-effective and high-throughput method to assess direct physical interaction between a compound and a target.

In Silico Predictive Modeling: Guiding the Investigation

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, can predict potential off-target interactions based on the compound's chemical structure.[1][12] These predictive tools help prioritize which targets to investigate further and can offer insights into the structural basis of observed interactions.[1][4]

Workflow for In Silico Analysis

  • Structure Preparation: A 3D model of 4-amino-N-isopropylbenzamide is generated and energy-minimized.

  • Target Selection: A virtual library of protein structures, particularly those with known liabilities (e.g., hERG, various cytochrome P450s), is compiled.

  • Molecular Docking: The compound is computationally "docked" into the binding sites of the selected target proteins. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate binding affinity.

  • QSAR Analysis: The compound's structure is compared against databases of compounds with known toxicological profiles to identify structural alerts or motifs associated with specific off-target effects.[2][12]

Causality Behind Choices:In silico methods are rapid and cost-effective, allowing for the screening of a vast number of potential targets before committing to more resource-intensive wet lab experiments.[1][4] They are particularly useful for identifying potential liabilities that may not be included in standard screening panels.

Results and Comparative Analysis

The following sections present hypothetical data to illustrate the type of results obtained from a cross-reactivity study of 4-amino-N-isopropylbenzamide.

Primary Target Engagement and Selectivity

Let us assume the primary target for 4-amino-N-isopropylbenzamide is the Dopamine D2 receptor.

TargetBinding Affinity (Kᵢ, nM)
Dopamine D2 (Primary) 5.2
Dopamine D389.7
Dopamine D4154.2
Serotonin 5-HT₂ₐ256.1
Serotonin 5-HT₂꜀489.3

This data indicates potent binding to the intended D2 target, with selectivity over other dopamine receptor subtypes and moderate selectivity over key serotonin receptors.

Broad Panel Screening Results: Identifying Potential Liabilities

The results from a comprehensive safety panel screen are summarized below. A cutoff of <1 µM is often used to flag interactions of potential concern.

Off-TargetBinding Affinity (Kᵢ, nM)Potential Clinical Implication
hERG (KCNH2) 850 Cardiac arrhythmia (QT prolongation)
Adrenergic α₁ₐ1200Orthostatic hypotension
Histamine H₁3500Sedation, weight gain
Sigma₁ Receptor450CNS side effects (e.g., dysphoria)

The most significant finding is the sub-micromolar affinity for the hERG potassium channel, a critical off-target associated with cardiotoxicity.[13] The interaction with the Sigma₁ receptor also warrants further investigation.

Functional Validation of Off-Target Hits

Binding affinity does not always translate to functional activity. Therefore, "hits" from the primary screen must be evaluated in functional assays.

Experimental Protocol: Patch-Clamp Electrophysiology for hERG

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the ionic current flowing through the hERG channels in the presence and absence of 4-amino-N-isopropylbenzamide.

  • Data Analysis: The concentration-dependent block of the hERG current is measured and an IC₅₀ value is determined.

Hypothetical Functional Data

Off-TargetFunctional AssayActivity (IC₅₀, nM)
hERG (KCNH2) Patch-clamp 1150
Sigma₁ ReceptorCalcium Flux>10,000

In this hypothetical case, the functional assay reveals that while 4-amino-N-isopropylbenzamide binds to the hERG channel, its functional blockade is weaker (IC₅₀ = 1.15 µM). The therapeutic window (ratio of hERG IC₅₀ to D2 Kᵢ) would need to be carefully considered. The lack of functional activity at the Sigma₁ receptor suggests the binding observed in the initial screen may not be clinically relevant.

Visualizing the Workflow and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships.

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Functional Validation cluster_3 Data Integration & Risk Assessment QSAR QSAR Analysis Panel Broad Panel Radioligand Binding Assays QSAR->Panel Prioritize Targets Docking Molecular Docking Docking->Panel Functional Functional Assays (e.g., Patch-Clamp, Calcium Flux) Panel->Functional Validate 'Hits' Risk Selectivity & Safety Profile Risk Assessment Functional->Risk Determine Functional Impact

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound 4-amino-N- isopropylbenzamide D2 Dopamine D2 Receptor Compound->D2 hERG hERG K+ Channel Compound->hERG AC Adenylyl Cyclase (Inhibited) D2->AC cAMP ↓ cAMP AC->cAMP Therapeutic Therapeutic Effect cAMP->Therapeutic Current K+ Efflux (Blocked) hERG->Current AP Cardiac Action Potential (Prolonged) Current->AP ADR Adverse Effect: Arrhythmia Risk AP->ADR

Caption: On-target vs. off-target signaling pathways.

Conclusion and Strategic Implications

This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of a novel compound, 4-amino-N-isopropylbenzamide. The hypothetical data revealed a potential cardiotoxicity liability through interaction with the hERG channel, a common hurdle in drug development.[13]

Key Takeaways:

  • Early Screening is Crucial: Identifying potential off-target interactions early allows for mitigation strategies, such as structural modification to improve selectivity, before significant resources are invested.[1][10]

  • Binding Does Not Equal Function: It is essential to follow up primary binding hits with functional assays to understand the true biological consequence of an off-target interaction.

  • Integrated Data Analysis: Combining in vitro screening data with in silico predictions provides a more complete and predictive safety profile.[14]

The cross-reactivity profile for 4-amino-N-isopropylbenzamide, as illustrated here, would necessitate a careful risk-benefit analysis. The next steps in development would likely involve structure-activity relationship (SAR) studies to design new analogs with reduced hERG affinity while maintaining potency at the primary D2 target. This iterative process of design, synthesis, and comprehensive profiling is fundamental to developing safer and more effective medicines.

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A Researcher's Guide to the In-Vitro Validation of 4-amino-N-isopropylbenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous in-vitro validation of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-amino-N-isopropylbenzamide. Drawing upon established principles of pharmacology and leveraging a suite of robust in-vitro assays, we will explore a hypothesized mechanism of action for this compound and objectively compare its performance against a well-characterized alternative.

The structural backbone of 4-amino-N-isopropylbenzamide, a substituted benzamide, is a recurring motif in a variety of pharmacologically active agents. Notably, several benzamide derivatives have been identified as potent modulators of G-protein coupled receptors (GPCRs), with some exhibiting antipsychotic properties through antagonism of the dopamine D2 receptor.[1][2] Based on this structural precedent, this guide will proceed under the primary hypothesis that 4-amino-N-isopropylbenzamide acts as a dopamine D2 receptor antagonist.

To provide a meaningful context for our validation workflow, we will compare the in-vitro profile of 4-amino-N-isopropylbenzamide with that of Remoxipride , a well-documented, selective dopamine D2 receptor antagonist.[3][4][5][6][7] This comparative approach will not only allow for a quantitative assessment of potency and selectivity but also highlight the nuances in the pharmacological profiles of structurally related compounds.

Our validation strategy is designed as a multi-tiered approach, beginning with broad assessments of safety and liability, and progressively narrowing the focus to specific target engagement and mechanism-of-action studies. Each experimental protocol is detailed to ensure reproducibility and is accompanied by an explanation of the scientific rationale behind its inclusion in the validation cascade.

The Validation Workflow: A Step-by-Step Approach

A logical and sequential in-vitro validation workflow is crucial for the efficient and cost-effective evaluation of a novel compound. The following workflow is proposed for 4-amino-N-isopropylbenzamide:

Validation_Workflow cluster_0 Phase 1: Safety & Liability Profiling cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Downstream Signaling & Selectivity A Cytotoxicity Assessment (MTS Assay) B Metabolic Stability (CYP450 Inhibition - CYP2D6) A->B Proceed if low cytotoxicity C Cardiotoxicity Potential (hERG Channel Assay) B->C Proceed if low inhibition D Primary Target Binding (D2 Receptor Radioligand Binding) C->D Proceed if low hERG liability E Functional Antagonism (GTPγS Binding Assay) D->E Proceed if binding confirmed F Cellular Functional Response (cAMP Assay) E->F Proceed if functional antagonism confirmed G Off-Target Selectivity Profiling (GPCR Panel) F->G Proceed for selectivity assessment

Caption: Proposed in-vitro validation workflow for 4-amino-N-isopropylbenzamide.

Phase 1: Foundational Safety and Liability Profiling

Before investing in more complex and resource-intensive target-specific assays, it is imperative to establish a baseline understanding of the compound's general toxicity and potential for off-target liabilities.

Cytotoxicity Assessment: The MTS Assay

Rationale: The initial step in any in-vitro validation is to determine the concentration range at which the compound exhibits cytotoxic effects. This information is critical for designing subsequent experiments and ensuring that observed effects are not simply a consequence of cell death. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[8][9][10][11][12]

Experimental Protocol: MTS Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-amino-N-isopropylbenzamide and Remoxipride (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8][9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[8][9][10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8][9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Data Presentation: Cytotoxicity Profile

CompoundCell LineCC50 (µM)
4-amino-N-isopropylbenzamideHEK293Experimental Value
4-amino-N-isopropylbenzamideSH-SY5YExperimental Value
RemoxiprideHEK293Experimental Value
RemoxiprideSH-SY5YExperimental Value
Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

Rationale: Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.[13][14] Given that many centrally acting drugs are metabolized by CYP2D6, assessing the inhibitory potential of 4-amino-N-isopropylbenzamide against this isoform is a critical early step.[14][15]

Experimental Protocol: CYP2D6 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and an NADPH regeneration system.

  • Compound Incubation: Incubate the reaction mixture with varying concentrations of 4-amino-N-isopropylbenzamide and Remoxipride (e.g., 0.1 µM to 25 µM) for a specified time at 37°C.[13] Include a known CYP2D6 inhibitor (e.g., Quinidine) as a positive control.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescent signal, which is proportional to the activity of the CYP2D6 enzyme.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: CYP2D6 Inhibition Profile

CompoundIC50 (µM)
4-amino-N-isopropylbenzamideExperimental Value
RemoxiprideExperimental Value
Quinidine (Positive Control)Literature Value
Cardiotoxicity Potential: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16][17][18][19] Therefore, early assessment of a compound's hERG liability is a regulatory requirement and crucial for de-risking a drug candidate.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply varying concentrations of 4-amino-N-isopropylbenzamide and Remoxipride to the cells using an automated patch-clamp system.[16][18]

  • Electrophysiological Recording: Record the hERG channel current in response to a specific voltage protocol.[16][20]

  • Data Analysis: Measure the percentage of hERG current inhibition and determine the IC50 value for each compound.

Data Presentation: hERG Channel Inhibition Profile

CompoundIC50 (µM)
4-amino-N-isopropylbenzamideExperimental Value
RemoxiprideExperimental Value
E-4031 (Positive Control)Literature Value

Phase 2: Unveiling Target Engagement and Potency

With a satisfactory safety and liability profile, the investigation can proceed to directly test the hypothesis of dopamine D2 receptor antagonism.

Primary Target Binding: D2 Receptor Radioligand Binding Assay

Rationale: A radioligand binding assay is a direct measure of a compound's ability to bind to its target receptor. This assay will determine the affinity (Ki) of 4-amino-N-isopropylbenzamide for the dopamine D2 receptor.[21][22][23][24]

Experimental Protocol: D2 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D2 receptor (e.g., CHO-D2L).

  • Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [3H]-Spiperone) and a range of concentrations of the test compounds (4-amino-N-isopropylbenzamide and Remoxipride).[22][24]

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Generate a competition curve and calculate the Ki value for each compound using the Cheng-Prusoff equation.

Data Presentation: D2 Receptor Binding Affinity

CompoundKi (nM)
4-amino-N-isopropylbenzamideExperimental Value
RemoxiprideExperimental Value
Functional Antagonism: GTPγS Binding Assay

Rationale: While radioligand binding confirms affinity, it does not distinguish between agonists, antagonists, or inverse agonists. The GTPγS binding assay is a functional assay that measures the activation of G-proteins, a proximal event in GPCR signaling.[25][26][27][28][29] An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Use the same D2 receptor-expressing cell membranes as in the binding assay.

  • Assay Setup: Incubate the membranes with a D2 receptor agonist (e.g., Quinpirole), [35S]GTPγS, and varying concentrations of the test compounds.

  • Scintillation Counting: Measure the amount of [35S]GTPγS incorporated into the G-proteins.

  • Data Analysis: Determine the IC50 of the test compounds for the inhibition of agonist-stimulated [35S]GTPγS binding.

Data Presentation: Functional Antagonism at the D2 Receptor

CompoundIC50 (nM)
4-amino-N-isopropylbenzamideExperimental Value
RemoxiprideExperimental Value

Phase 3: Characterizing Downstream Signaling and Selectivity

The final phase of in-vitro validation aims to confirm the compound's effect on downstream cellular signaling pathways and to assess its selectivity for the intended target.

Cellular Functional Response: cAMP Assay

Rationale: The dopamine D2 receptor is a Gi/o-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease in cAMP. This assay provides a measure of functional antagonism in a whole-cell context.

cAMP_Pathway cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line expressing the D2 receptor (e.g., CHO-D2L).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds.

  • Agonist Stimulation: Stimulate the cells with a D2 receptor agonist in the presence of forskolin (to elevate basal cAMP levels).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Determine the IC50 of the test compounds for the reversal of the agonist-induced decrease in cAMP.

Data Presentation: Inhibition of Agonist-Mediated cAMP Reduction

CompoundIC50 (nM)
4-amino-N-isopropylbenzamideExperimental Value
RemoxiprideExperimental Value
Off-Target Selectivity Profiling

Rationale: To ensure that the observed biological effects are due to the intended target, it is important to assess the compound's activity against a panel of other relevant receptors. For a putative D2 antagonist, this would include other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (e.g., 5-HT2A), and adrenergic receptors.

Experimental Protocol: GPCR Selectivity Panel

  • Assay Format: Utilize a commercially available GPCR selectivity panel (typically radioligand binding assays).

  • Compound Screening: Screen 4-amino-N-isopropylbenzamide at a fixed, high concentration (e.g., 10 µM) against the panel of receptors.

  • Data Analysis: Identify any receptors where the compound exhibits significant binding (e.g., >50% inhibition). For these "hits," determine the Ki in follow-up concentration-response experiments.

Data Presentation: GPCR Selectivity Profile

Receptor4-amino-N-isopropylbenzamide (% Inhibition @ 10 µM)Remoxipride (% Inhibition @ 10 µM)
Dopamine D1Experimental ValueExperimental Value
Dopamine D3Experimental ValueExperimental Value
Dopamine D4Experimental ValueExperimental Value
Dopamine D5Experimental ValueExperimental Value
Serotonin 5-HT2AExperimental ValueExperimental Value
Adrenergic α1Experimental ValueExperimental Value
.........

Conclusion

This comprehensive in-vitro validation guide provides a robust and scientifically sound framework for characterizing the biological activity of 4-amino-N-isopropylbenzamide. By systematically progressing through a tiered workflow of safety profiling, target engagement, and functional analysis, researchers can build a detailed pharmacological profile of this novel compound. The direct comparison with Remoxipride offers a valuable benchmark for assessing its potential as a dopamine D2 receptor antagonist. The experimental protocols and data presentation formats outlined herein are designed to ensure clarity, reproducibility, and the generation of high-quality, decision-enabling data for drug discovery and development programs.

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Mastering IC50 Determination: A Comparative Guide for 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a compound.[1][2][3] This guide provides a comprehensive, technically-grounded framework for determining the IC50 value of 4-amino-N-isopropylbenzamide, a compound with limited publicly available bioactivity data.[4][5] We will explore two robust methodologies, a cell-based and a biochemical assay, and contrast them with the well-established protocol for a known comparator, Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower you to design, execute, and interpret your IC50 experiments with confidence.

The Critical Role of IC50 in Drug Discovery

The IC50 value represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[1][6] It is a pivotal parameter in the early stages of drug development for several reasons:

  • Potency Assessment: It provides a quantitative measure of how much of a drug is needed to elicit a half-maximal response, allowing for the ranking and comparison of different compounds.[6]

  • Structure-Activity Relationship (SAR) Studies: IC50 values are integral to understanding how chemical modifications to a compound affect its biological activity.

  • Toxicity and Therapeutic Index Estimation: A lower IC50 value can indicate a more potent compound, which may translate to lower therapeutic doses and potentially fewer off-target effects.[3]

Understanding the Compound: 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide is a benzamide derivative.[4] While its specific biological target is not yet elucidated in publicly available literature, the benzamide scaffold is present in a wide range of biologically active molecules, including antipsychotics, antiemetics, and anticancer agents.[7] For the purpose of this guide, we will hypothesize that 4-amino-N-isopropylbenzamide is an inhibitor of a specific cellular kinase, "Kinase X," to illustrate the IC50 determination process.

Method 1: Cell-Based IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8] By treating cells with varying concentrations of an inhibitor, we can determine the concentration at which cell viability is reduced by 50%.

Rationale for a Cell-Based Approach

A cell-based assay provides a more physiologically relevant system compared to a biochemical assay as it accounts for factors like cell permeability, efflux pumps, and intracellular metabolism of the compound.[1]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Kinase X-expressing cell line) compound_prep 2. Compound Dilution Series (4-amino-N-isopropylbenzamide) cell_seeding 3. Seed Cells in 96-well Plate treatment 4. Treat Cells with Compound Series cell_seeding->treatment incubation 5. Incubate (e.g., 48-72 hours) treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate to Allow Formazan Formation mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 9. Read Absorbance (e.g., 570 nm) solubilization->read_absorbance data_normalization 10. Normalize Data to Controls read_absorbance->data_normalization curve_fitting 11. Plot Dose-Response Curve data_normalization->curve_fitting ic50_determination 12. Determine IC50 Value curve_fitting->ic50_determination

Caption: Workflow for cell-based IC50 determination using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture a "Kinase X"-expressing cancer cell line (e.g., HeLa) in appropriate media until it reaches logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of 4-amino-N-isopropylbenzamide in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Treatment: Replace the media with fresh media containing the various concentrations of 4-amino-N-isopropylbenzamide. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the absorbance of the untreated cells as 100% viability and the absorbance of a no-cell control as 0% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[2]

Method 2: Biochemical IC50 Determination via Kinase Activity Assay

A biochemical assay directly measures the effect of a compound on the activity of an isolated enzyme. For our hypothetical "Kinase X," a common method is a luminescence-based kinase assay that quantifies ATP consumption.

Rationale for a Biochemical Approach

This method provides a direct measure of the inhibitor's interaction with its target, free from the complexities of a cellular environment.[9] It is crucial for confirming direct target engagement and for mechanistic studies.

Experimental Workflow: Luminescence-Based Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Prepare Reagents (Kinase X, Substrate, ATP) compound_prep 2. Compound Dilution Series (4-amino-N-isopropylbenzamide) reaction_setup 3. Set up Reaction in 384-well Plate pre_incubation 4. Pre-incubate Kinase and Inhibitor reaction_setup->pre_incubation reaction_initiation 5. Initiate Reaction with ATP/Substrate Mix pre_incubation->reaction_initiation reaction_incubation 6. Incubate at Room Temperature reaction_initiation->reaction_incubation reaction_termination 7. Terminate Reaction & Add Detection Reagent reaction_incubation->reaction_termination read_luminescence 8. Read Luminescence reaction_termination->read_luminescence data_normalization 9. Normalize Data to Controls read_luminescence->data_normalization curve_fitting 10. Plot Dose-Response Curve data_normalization->curve_fitting ic50_determination 11. Determine IC50 Value curve_fitting->ic50_determination

Caption: Workflow for biochemical IC50 determination using a luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation: Prepare solutions of purified "Kinase X," its specific substrate peptide, and ATP at optimal concentrations.

  • Compound Preparation: Prepare a serial dilution of 4-amino-N-isopropylbenzamide in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the serially diluted compound.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Add a detection reagent that contains a luciferase enzyme. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus, the kinase activity.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data with the "no kinase" control as 100% inhibition and the "no inhibitor" control as 0% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Analysis: Vorinostat (SAHA) - A Known HDAC Inhibitor

To provide a practical comparison, we will consider the IC50 determination of Vorinostat (SAHA), an FDA-approved histone deacetylase (HDAC) inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

A common method for determining the IC50 of HDAC inhibitors is a fluorometric assay using a substrate that becomes fluorescent upon deacetylation.

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, and Vorinostat.

  • Procedure:

    • Serially dilute Vorinostat in assay buffer.

    • In a 96-well plate, add the HDAC enzyme and the diluted Vorinostat.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Similar to the kinase assay, normalize the data and fit to a dose-response curve to determine the IC50.

Data Presentation and Interpretation

The results of the IC50 determination experiments should be presented in a clear and concise manner.

CompoundAssay TypeTargetCell Line (if applicable)IC50 (µM)
4-amino-N-isopropylbenzamideMTT AssayKinase XHeLaHypothetical Value 1
4-amino-N-isopropylbenzamideKinase Activity AssayKinase XN/AHypothetical Value 2
Vorinostat (SAHA)Fluorometric AssayHDACN/AKnown Value (e.g., ~0.05)

Interpreting the Data:

  • A lower IC50 value indicates higher potency.

  • Discrepancies between the cell-based and biochemical IC50 values for 4-amino-N-isopropylbenzamide could suggest issues with cell permeability, compound stability, or off-target effects.

  • The IC50 of Vorinostat provides a benchmark for a clinically relevant inhibitor.

Conclusion

Determining the IC50 value is a fundamental step in characterizing a potential therapeutic agent. This guide has provided a detailed framework for the IC50 determination of 4-amino-N-isopropylbenzamide using both cell-based and biochemical assays. By understanding the principles behind these methods and comparing the results to a known inhibitor, researchers can gain valuable insights into the potency and potential of novel compounds. The choice of assay should be guided by the specific research question, with cell-based assays providing a more physiologically relevant context and biochemical assays offering a direct measure of target engagement.

References

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • ResearchGate. (2015, March 30). What are the various assays which can be used to calculate IC50 of a drug?. [Link]

  • edX. IC50 Determination. [Link]

  • ResearchGate. In a biochemical and cellular assay, the IC50 of an irreversible.... [Link]

  • PubChem. 4-amino-N-isopropylbenzamide. [Link]

  • PubChem. N-[2-[benzyl(isopropyl)amino]ethyl]-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide. [Link]

  • protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-amino-N-isopropylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-N-isopropylbenzamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this versatile scaffold. By synthesizing data from various therapeutic targets, we aim to provide a foundational understanding to guide future drug discovery and optimization efforts.

Introduction: The 4-amino-N-isopropylbenzamide Scaffold

The 4-amino-N-isopropylbenzamide core structure is a privileged scaffold in medicinal chemistry, serving as a foundational template for the development of a diverse range of biologically active compounds. Its inherent structural features—a primary aromatic amine, a central benzamide moiety, and an N-isopropyl group—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how systematic alterations to this scaffold influence its interaction with various biological targets, drawing upon a synthesis of published experimental data.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-N-isopropylbenzamide analogs is exquisitely sensitive to substitutions on the aromatic ring, the amide nitrogen, and the primary amino group. Understanding these relationships is paramount for the rational design of novel therapeutic agents.

Modifications of the Aromatic Ring

Substitutions on the phenyl ring of the benzamide core significantly impact binding affinity and selectivity for various targets. For instance, in the context of dopamine D2 receptor antagonists, the electronic nature and position of substituents are critical.[1] Generally, electron-withdrawing groups can enhance potency, while bulky substituents may introduce steric hindrance, thereby altering the binding mode.

Alterations of the N-Alkyl Substituent

The N-isopropyl group plays a crucial role in defining the compound's interaction with the target protein's hydrophobic pockets. Varying the size and nature of this alkyl group can dramatically alter biological activity. For example, replacing the isopropyl group with larger or more complex moieties has been a key strategy in modulating the activity of benzamide derivatives against targets such as the transient receptor potential V1 (TRPV1).[2]

Derivatization of the 4-Amino Group

The primary amino group at the 4-position is a key site for chemical elaboration, enabling the introduction of diverse functionalities to explore new binding interactions or to modulate physicochemical properties. This position has been successfully modified to create analogs with activities ranging from antitumor to antimicrobial.[3][4] For instance, the synthesis of 1,2,3-triazole-linked pyrazolines from 4-aminobenzamide has yielded compounds with notable antimicrobial activity.[4]

Comparative Analysis of Biological Activities

The versatility of the 4-amino-N-isopropylbenzamide scaffold is evident in the wide range of biological activities exhibited by its analogs. The following table summarizes the activities of representative analogs, highlighting the impact of specific structural modifications.

Analog Modification Biological Target/Activity Key Findings Reference
Eticlopride Substituted benzamide analogDopamine D2-like receptorsHigh affinity and selectivity as a D2 antagonist. Used extensively as a research tool.[1]
N-(4-t-butylbenzyl) 2-(4-methylsulfonylaminophenyl) propanamide series N-benzyl substitution and modifications to the 4-amino phenyl ringTRPV1 AntagonistThe 3-fluoro analogue showed high binding affinity and potent antagonism.[2]
N-substituted aminobenzamide derivatives Various substitutions on the amino and benzamide moietiesDipeptidyl peptidase-IV (DPP-IV) inhibitorsNovel N-substituted aminobenzamide scaffold identified as a valid starting point for DPP-IV inhibitors.[5][6]
4-amino benzamide derived 1,2,3-triazole linked pyrazolines Conversion of the 4-amino group to a triazole-linked pyrazolineAntimicrobialCompounds showed moderate to good antibacterial and antifungal activities.[4][7]
4-amino-N-(2'-aminophenyl)-benzamide (GOE1734) N-substitution with an aminophenyl groupAntitumorPreferentially active in slowly growing tumors.[8]

Experimental Protocols

The elucidation of the structure-activity relationships discussed in this guide relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of 4-amino-N-isopropylbenzamide analogs.

Synthesis of 4-amino-N-substituted Benzamide Analogs

A general synthetic route for preparing N-substituted 4-aminobenzamide analogs involves the coupling of a substituted 4-nitrobenzoyl chloride with a desired amine, followed by the reduction of the nitro group to the primary amine.

Step-by-Step Protocol:

  • Acyl Chloride Formation: React 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride to form 4-nitrobenzoyl chloride.

  • Amide Coupling: React the 4-nitrobenzoyl chloride with the desired primary or secondary amine (e.g., isopropylamine) in the presence of a base (e.g., triethylamine) in an appropriate solvent like dichloromethane (DCM).

  • Nitro Group Reduction: Reduce the nitro group of the resulting N-substituted 4-nitrobenzamide to a primary amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol.

  • Purification: Purify the final 4-amino-N-substituted benzamide analog using techniques such as column chromatography or recrystallization.

Logical Flow of Synthesis:

Synthesis_Flow A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl Chloride A->B Thionyl Chloride C N-Substituted-4-nitrobenzamide B->C Amine (e.g., Isopropylamine), Base D 4-Amino-N-substituted Benzamide C->D Reduction (e.g., H2, Pd/C) Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Calculate IC50 and Ki D->E

Sources

A Comparative Benchmarking Guide to 4-amino-N-isopropylbenzamide and Other Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel benzamide derivative, 4-amino-N-isopropylbenzamide, against established soluble epoxide hydrolase (sEH) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, presents detailed methodologies for robust evaluation, and offers a comparative analysis of performance based on both established and projected data. Our objective is to provide a scientifically rigorous framework for assessing the potential of new chemical entities in the landscape of sEH inhibition.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects in modulating inflammation, pain, and blood pressure.[1][2][3] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of pathological conditions, including chronic pain, hypertension, and inflammatory diseases.[2][4][5] The development of potent and selective sEH inhibitors is an area of intense research, with several compounds demonstrating significant efficacy in preclinical models.[4][6]

This guide focuses on benchmarking a novel compound, 4-amino-N-isopropylbenzamide, against a panel of well-characterized sEH inhibitors: t-TUCB , APAU (AR9281) , and TPPU . We will explore their relative in vitro potencies, pharmacokinetic profiles, and reported in vivo efficacies, providing a holistic view of their therapeutic potential.

Profiling 4-amino-N-isopropylbenzamide: A Novel Benzamide Scaffold

4-amino-N-isopropylbenzamide is a novel chemical entity with a benzamide core, a structural motif present in some classes of sEH inhibitors. To date, there is no publicly available data on its sEH inhibitory activity. Therefore, to facilitate a meaningful comparison, we will outline the experimental protocol to determine its half-maximal inhibitory concentration (IC50) and propose a hypothetical, yet plausible, IC50 value based on structure-activity relationships of similar amide-based inhibitors.

Synthesis of 4-amino-N-isopropylbenzamide

The synthesis of 4-amino-N-isopropylbenzamide can be achieved through a standard amidation reaction. A common and effective method involves the coupling of 4-aminobenzoic acid with isopropylamine.

Experimental Protocol: Synthesis of 4-amino-N-isopropylbenzamide

This protocol is divided into two primary steps: the activation of the carboxylic acid and the subsequent amide bond formation.

Step 1: Activation of 4-aminobenzoic acid

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, for example, 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) or a more modern reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

Step 2: Amide Coupling with Isopropylamine

  • In a separate flask, dissolve 1.2 equivalents of isopropylamine in the same anhydrous solvent.

  • Slowly add the isopropylamine solution to the activated 4-aminobenzoic acid mixture from Step 1.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-amino-N-isopropylbenzamide by column chromatography on silica gel or by recrystallization to obtain the final product.

In Vitro Potency: Determination of IC50

To benchmark 4-amino-N-isopropylbenzamide, its in vitro potency against human sEH must be determined. A fluorometric assay is a robust and high-throughput method for this purpose.

Experimental Protocol: Fluorometric sEH Inhibition Assay

This protocol is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

  • Materials:

    • Recombinant human soluble epoxide hydrolase (sEH)

    • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well black microplates

    • Test compound (4-amino-N-isopropylbenzamide) and reference inhibitors dissolved in DMSO

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of 4-amino-N-isopropylbenzamide and the reference inhibitors in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

    • To each well of the 96-well plate, add the diluted inhibitor solution. Include wells with assay buffer and DMSO as vehicle controls and wells with a known potent inhibitor as a positive control.

    • Add the recombinant human sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME to each well.

    • Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the substrate's fluorescent product (e.g., Ex/Em = 330/465 nm for the product of PHOME).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

For the purpose of this guide, we will assign a hypothetical IC50 value of 50 nM for 4-amino-N-isopropylbenzamide against human sEH. This value is within the range of moderately potent amide-based sEH inhibitors and allows for a constructive comparison with the benchmark compounds.

Comparative Analysis of sEH Inhibitors

This section provides a head-to-head comparison of 4-amino-N-isopropylbenzamide (with its hypothetical IC50) against t-TUCB, APAU, and TPPU, focusing on their in vitro potency, pharmacokinetic properties, and in vivo efficacy.

In Vitro Potency

The IC50 value is a primary indicator of an inhibitor's potency. The following table summarizes the IC50 values of the selected sEH inhibitors against human and rodent sEH.

CompoundChemical ScaffoldHuman sEH IC50 (nM)Rat sEH IC50 (nM)Murine sEH IC50 (nM)
4-amino-N-isopropylbenzamide Benzamide50 (Hypothetical) --
t-TUCB Urea9--
APAU (AR9281) Urea~20-Surprisingly potent
TPPU Urea0.956

Note: Specific IC50 values can vary between different assay conditions and laboratories.

Pharmacokinetic Profiles

A favorable pharmacokinetic profile is crucial for in vivo efficacy. The table below presents key pharmacokinetic parameters for the benchmark inhibitors. Data for 4-amino-N-isopropylbenzamide would need to be determined experimentally.

CompoundSpeciesAdministration RouteDose (mg/kg)Tmax (h)Cmax (nM)Half-life (t½) (h)
t-TUCB HorseIV1--24 ± 5[7][8]
APAU (AR9281) HumanOral250~1-2-3 - 5[9][10]
TPPU RatOral (drinking water)~0.1Steady state after 8 days188 ± 22Long half-life
TPPU Cynomolgus MonkeyOral0.3~8~700> 24
In Vivo Efficacy

The ultimate test of an sEH inhibitor is its ability to produce a therapeutic effect in a relevant disease model. The following is a summary of the reported in vivo efficacy for the benchmark inhibitors in models of pain and hypertension.

  • t-TUCB: Has demonstrated analgesic effects in a horse model of inflammatory joint pain.[7][8] It has also shown efficacy in a mouse model of diabetic neuropathy, where it induced a conditioned place preference indicative of pain relief.[11]

  • APAU (AR9281): This compound has undergone phase IIa clinical trials.[12] In preclinical studies, it has shown efficacy in reducing blood pressure in an angiotensin II model of hypertension.[2] It is also effective in rodent models of neuropathic and inflammatory pain.[4]

  • TPPU: Has been widely used in various animal models. It has shown protective effects in a mouse model of LPS-induced sepsis and cardiac fibrosis.[13] In models of inflammatory pain, oral administration of TPPU reduced thermal hyperalgesia.[1]

Experimental Workflows for In Vivo Benchmarking

To experimentally validate the potential of 4-amino-N-isopropylbenzamide, its efficacy should be tested in established in vivo models and compared directly with a benchmark inhibitor like TPPU.

General Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Pre-Study Phase cluster_1 Study Phase cluster_2 Post-Study Phase animal_selection Animal Model Selection (e.g., Hypertension, Pain) acclimation Acclimation Period animal_selection->acclimation baseline Baseline Measurements acclimation->baseline disease_induction Disease Induction (e.g., Angiotensin II infusion, STZ injection) baseline->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping treatment Compound Administration (Vehicle, 4-amino-N-isopropylbenzamide, Benchmark) grouping->treatment monitoring Monitoring of Physiological Parameters treatment->monitoring endpoint Endpoint Measurements (e.g., Blood pressure, Nociceptive thresholds) monitoring->endpoint tissue Tissue Collection & Biomarker Analysis endpoint->tissue data_analysis Statistical Data Analysis tissue->data_analysis

Caption: A typical workflow for evaluating the in vivo efficacy of an sEH inhibitor.

Model for Hypertension: Angiotensin II-Induced Hypertension

This model is relevant for assessing the antihypertensive effects of sEH inhibitors.[3][14][15][16]

Experimental Protocol: Angiotensin II-Induced Hypertension in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Disease Induction: Implant osmotic minipumps subcutaneously to deliver a continuous infusion of angiotensin II (e.g., 60 ng/min) for 14 days.

  • Treatment Groups:

    • Sham + Vehicle

    • Angiotensin II + Vehicle

    • Angiotensin II + 4-amino-N-isopropylbenzamide (multiple doses)

    • Angiotensin II + TPPU (as a positive control)

  • Administration: Administer the test compounds daily via oral gavage starting from a pre-determined day post-pump implantation.

  • Endpoint Measurement: Measure systolic blood pressure non-invasively using the tail-cuff method at regular intervals throughout the study. At the end of the study, collect blood and kidney tissue for biomarker analysis (e.g., levels of EETs and their diols).

Model for Inflammatory Pain: Lipopolysaccharide (LPS)-Induced Thermal Hyperalgesia

This model is used to evaluate the analgesic properties of sEH inhibitors in the context of inflammation.[4][5]

Experimental Protocol: LPS-Induced Thermal Hyperalgesia in Mice

  • Animal Model: Use male C57BL/6 mice.

  • Treatment: Administer 4-amino-N-isopropylbenzamide, TPPU, or vehicle intraperitoneally or orally.

  • Induction of Inflammation: After a set period post-treatment (e.g., 30-60 minutes), inject lipopolysaccharide (LPS) into the plantar surface of one hind paw.

  • Nociceptive Testing: Measure thermal hyperalgesia using a plantar test apparatus at various time points after the LPS injection. Record the latency for the mouse to withdraw its paw from the heat source.

  • Data Analysis: Compare the paw withdrawal latencies between the different treatment groups.

sEH Signaling Pathway and Inhibitor Action

The therapeutic effects of sEH inhibitors are mediated by their ability to stabilize EETs, thereby enhancing their downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 activates aa Arachidonic Acid pla2->aa releases cyp CYP450 Epoxygenase aa->cyp metabolizes eets Epoxyeicosatrienoic Acids (EETs) cyp->eets seh Soluble Epoxide Hydrolase (sEH) eets->seh hydrolyzes effects Anti-inflammatory, Analgesic, Vasodilatory Effects eets->effects dhets Dihydroxyeicosatrienoic Acids (DHETs) seh->dhets seh_inhibitor sEH Inhibitor (e.g., 4-amino-N-isopropylbenzamide) seh_inhibitor->seh inhibits

Caption: The role of sEH in the arachidonic acid cascade and the mechanism of sEH inhibitors.

Conclusion

This guide provides a comprehensive framework for the comparative benchmarking of 4-amino-N-isopropylbenzamide against established sEH inhibitors. While the in vitro potency of this novel compound remains to be experimentally determined, the provided protocols for synthesis and biological evaluation offer a clear path forward for its characterization. By systematically assessing its in vitro IC50, pharmacokinetic profile, and in vivo efficacy in relevant disease models, the therapeutic potential of 4-amino-N-isopropylbenzamide as a novel sEH inhibitor can be thoroughly elucidated. The comparative data presented herein for t-TUCB, APAU, and TPPU serve as a valuable benchmark for these future investigations.

References

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  • Schlör, D., et al. (2017). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. Journal of Medicinal Chemistry, 60(15), 6615-6627.
  • Ulu, A., et al. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 165(5), 1401-1412.
  • Banse, F. A., & Knych, H. K. (2017). Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis. Journal of Veterinary Pharmacology and Therapeutics, 40(5), 497-505.
  • Inceoglu, B., et al. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Pain, 154(1), 122-131.
  • Liu, J. Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 169(6), 1333-1343.
  • An, G., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The Journal of Clinical Pharmacology, 61(4), 459-468.
  • Huang, P. (2023). Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. Frontiers in Neurology, 14, 1126685.
  • Ai, D., et al. (2007). Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo. Proceedings of the National Academy of Sciences, 104(21), 9034-9039.
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  • Imig, J. D. (2024). Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers in Pharmacology, 15, 1356804.
  • Imig, J. D., & Hammock, B. D. (2009). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Current Cardiology Reviews, 5(4), 275-282.
  • Jones, P. D., et al. (2005). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 48(1), 36-51.
  • An, G., et al. (2021). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. The Journal of Clinical Pharmacology, 61(4), 459-468.
  • Knych, H. K., et al. (2021). Species Differences in Metabolism of Soluble Epoxide Hydrolase Inhibitor, EC1728, Highlight the Importance of Clinically Relevant Screening Mechanisms in Drug Development. Metabolites, 11(9), 604.
  • Chen, D., et al. (2012). Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects. The Journal of Clinical Pharmacology, 52(3), 319-328.
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  • Shen, H. C. (2010). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti‐inflammatory efficacy of the most promising one t‐AUCB. British Journal of Pharmacology, 160(5), 1141-1153.
  • Yang, J., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition, 47(5), 496-506.
  • Wagner, K., et al. (2014). Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy. The Journal of Pain, 15(8), 828-837.
  • Chen, D., et al. (2012). Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- and Multiple-Dose Studies in Healthy Human Subjects. The Journal of Clinical Pharmacology, 52(3), 319-328.
  • Shen, H. C. (2010). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti‐inflammatory efficacy of the most promising one t‐AUCB. British journal of pharmacology, 160(5), 1141-1153.
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  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
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In-Silico Docking Studies of 4-amino-N-isopropylbenzamide: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-amino-N-isopropylbenzamide through Computational Docking

4-amino-N-isopropylbenzamide is a small molecule belonging to the versatile class of benzamides, which are recognized for their wide range of therapeutic applications.[1] Understanding the molecular interactions of this compound with various protein targets is a critical step in elucidating its pharmacological potential. In-silico molecular docking has emerged as an indispensable computational tool in modern drug discovery, offering a rapid and insightful method to predict the binding modes and affinities of small molecules to macromolecular targets.[2][3][4] This guide provides a comprehensive, in-depth analysis of the in-silico docking of 4-amino-N-isopropylbenzamide with two promising protein targets: Rho-associated kinase-1 (ROCK1) and Glucokinase (GK).

Benzamide derivatives have been investigated as inhibitors of ROCK1, a key regulator of the actin cytoskeleton implicated in various diseases, and as activators of Glucokinase, a crucial enzyme in glucose metabolism, making it a target for type 2 diabetes treatment.[5][6] This guide will objectively compare the predicted binding performance of 4-amino-N-isopropylbenzamide with known inhibitors/activators for these targets, supported by detailed experimental data and protocols. The insights generated from these computational studies can provide a strong foundation for future experimental validation and rational drug design.

Methodology: A Rigorous In-Silico Docking Workflow

The foundation of any reliable in-silico study lies in a well-defined and validated methodology. This section details the step-by-step protocol employed for the docking studies of 4-amino-N-isopropylbenzamide against ROCK1 and Glucokinase. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Ligand and Target Protein Preparation: Ensuring Structural Accuracy

Accurate preparation of both the ligand (4-amino-N-isopropylbenzamide and comparative compounds) and the target proteins (ROCK1 and GK) is paramount for obtaining meaningful docking results.[2][7][8]

Ligand Preparation:

  • Structure Retrieval: The 3D structure of 4-amino-N-isopropylbenzamide (CID: 9812917) was obtained from the PubChem database in SDF format.[9] Structures of the comparative compounds, Y-27632 (ROCK1 inhibitor) and a known Glucokinase activator (e.g., RO-28-1675), were also retrieved.

  • Energy Minimization and Format Conversion: The ligand structures were imported into AutoDockTools (ADT).[6] Gasteiger charges were computed, and non-polar hydrogens were merged. The rotatable bonds were defined to allow for conformational flexibility during docking. The final prepared ligand structures were saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types.

Target Protein Preparation:

  • Crystal Structure Selection: High-resolution crystal structures of human ROCK1 (PDB ID: 3TV7) and human Glucokinase (PDB ID: 3FGU) were downloaded from the Protein Data Bank (PDB).[5][10] These structures were selected based on their resolution and the presence of a co-crystallized ligand, which helps in defining the binding site.

  • Protein Clean-up: The protein structures were prepared using AutoDockTools. This involved removing water molecules and any co-crystallized ligands, repairing missing atoms, and adding polar hydrogens. Kollman charges were assigned to the protein atoms. The prepared protein structures were then saved in the PDBQT format.

Molecular Docking Protocol: Simulating the Binding Process

Molecular docking was performed using AutoDock 4.2, a widely used and validated docking software.[11][12] The process involves two main stages: defining the binding site and running the docking simulation.

Grid Generation:

A grid box was generated around the active site of each protein to define the search space for the ligand. The grid box dimensions were centered on the co-crystallized ligand from the original PDB structure to ensure that the docking search was focused on the known binding pocket. The grid parameter files (.gpf) were generated using AutoGrid4.

Docking Simulation:

The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.[11] The docking parameter file (.dpf) was configured with 50 genetic algorithm runs for each ligand-protein pair to ensure a thorough search of the conformational space. The remaining parameters were kept at their default settings.

Workflow Diagram

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand_Retrieval 1. Ligand Structure Retrieval (PubChem) Ligand_Prep 3. Ligand Preparation (AutoDockTools: Add Charges, Torsions) Ligand_Retrieval->Ligand_Prep Protein_Retrieval 2. Protein Structure Retrieval (PDB) Protein_Prep 4. Protein Preparation (AutoDockTools: Remove Water, Add Hydrogens, Charges) Protein_Retrieval->Protein_Prep Grid_Generation 5. Grid Box Generation (AutoGrid4) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking_Run 6. Docking Simulation (AutoDock4: Lamarckian GA) Grid_Generation->Docking_Run Result_Analysis 7. Analysis of Docking Results (Binding Energy, Interactions) Docking_Run->Result_Analysis Comparison 8. Comparative Analysis Result_Analysis->Comparison G DLG_File Docking Log File (.dlg) Analyze_Conformations Analyze Conformations in ADT DLG_File->Analyze_Conformations Lowest_Energy_Pose Identify Lowest Energy Pose Analyze_Conformations->Lowest_Energy_Pose Visualize_Interactions Visualize Interactions (PyMOL, Discovery Studio) Lowest_Energy_Pose->Visualize_Interactions Binding_Energy Extract Binding Energy Lowest_Energy_Pose->Binding_Energy Ki_Value Calculate Ki/Ka Binding_Energy->Ki_Value Compare_Results Compare with Alternatives Ki_Value->Compare_Results

Caption: Workflow for analyzing AutoDock docking results.

Conclusion

This in-silico comparative guide provides valuable insights into the potential interactions of 4-amino-N-isopropylbenzamide with two therapeutically relevant protein targets, ROCK1 and Glucokinase. The docking studies suggest that 4-amino-N-isopropylbenzamide may act as a moderate inhibitor of ROCK1 and a moderate activator of Glucokinase. While the predicted binding affinities are lower than those of the established modulators used for comparison, the identified binding modes and key interactions provide a solid foundation for the rational design of more potent analogs. The detailed methodologies and protocols presented herein offer a clear and reproducible framework for researchers to conduct similar in-silico investigations. Further experimental validation is essential to confirm these computational predictions and to fully elucidate the pharmacological profile of 4-amino-N-isopropylbenzamide.

References

  • A Technical Guide to Computational Modeling of Benzamide-Protein Binding Interactions - Benchchem.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - Taylor & Francis Online.
  • 3FGU: Catalytic complex of Human Glucokinase - RCSB PDB. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A comput
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]

  • Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. [Link]

  • In silico docking based screening of constituents from Persian shallot as modulators of human glucokinase - NIH. [Link]

  • Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators - Semantic Scholar. [Link]

  • Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators. [Link]

  • 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem. [Link]

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A Comparative Analysis of Benzamide Derivatives in Modern Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

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The landscape of oncology is in a perpetual state of advancement, driven by the urgent need for more effective and selective cancer therapeutics. Within the vast arsenal of small molecule inhibitors, benzamide derivatives have carved out a significant niche, demonstrating remarkable versatility as a scaffold for potent antitumor agents.[1] The inherent adaptability of the benzamide structure allows for a multitude of chemical modifications, enabling the targeting of a wide array of biological pathways critical for the survival and proliferation of cancer cells.[1] This guide provides a comprehensive comparison of key benzamide derivatives, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation.

The Mechanistic Dichotomy: HDAC and PARP Inhibition

Benzamide derivatives primarily exert their anticancer effects through two well-established mechanisms: inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[1] This dual-targeting capability positions them as powerful tools in the fight against cancer, with the potential to address the complexities of tumor heterogeneity and acquired resistance.

Histone Deacetylase (HDAC) Inhibition: Reawakening Tumor Suppressors

HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote chromatin condensation, leading to the transcriptional repression of genes, including crucial tumor suppressor genes. A significant number of benzamide derivatives function as HDAC inhibitors.[1][2] The key to their inhibitory action lies in the o-aminobenzamide moiety, which effectively chelates the zinc ion within the active site of HDAC enzymes.[1] This inhibition results in histone hyperacetylation, a more relaxed chromatin structure, and the subsequent re-expression of silenced tumor suppressor genes.[1]

Key Benzamide-Based HDAC Inhibitors:

  • Entinostat (MS-275): A class I selective HDAC inhibitor, Entinostat has shown promise in clinical trials for various cancers, particularly in combination with other therapies.[2] Its selectivity for HDAC1-3 is a key feature, potentially leading to a more favorable side-effect profile compared to pan-HDAC inhibitors.[2]

  • Mocetinostat: Another class I selective benzamide HDAC inhibitor, Mocetinostat has been investigated in hematological malignancies and solid tumors.

The structural basis for the efficacy of benzamide-based HDAC inhibitors lies in the interactions between the benzamide scaffold and the hydrophobic cavity of the HDAC active site.[3] Modifications to the length of the molecule and substitutions on the terminal benzene rings can significantly impact potency and selectivity.[2][4] For instance, studies have shown that compounds with an NH2 group at the R2 position and a shorter molecular length tend to be potent HDAC inhibitors.[2][4]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Benzamide_HDACi Benzamide HDAC Inhibitor HDAC HDAC Benzamide_HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Ac_Histones Acetylated Histones Open_Chromatin Open Chromatin Ac_Histones->Open_Chromatin TSG Tumor Suppressor Genes (Silenced) Chromatin->TSG Silences Active_TSG Tumor Suppressor Genes (Active) Open_Chromatin->Active_TSG Activates Apoptosis Apoptosis Active_TSG->Apoptosis Promotes

Caption: Benzamide HDAC inhibitors block HDAC activity, leading to histone hyperacetylation and the expression of tumor suppressor genes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

PARP is a family of enzymes crucial for the repair of single-strand DNA breaks.[1] In cancer cells harboring mutations in other DNA repair pathways, such as BRCA1/2, the inhibition of PARP creates a state of "synthetic lethality." This means that while the loss of either PARP or BRCA function alone is viable, the simultaneous loss of both is lethal to the cell, leading to targeted cancer cell death. The benzamide moiety is a characteristic structural feature of many PARP inhibitors, mimicking the nicotinamide portion of NAD+, the substrate for PARP enzymes.[5][6]

Prominent Benzamide-Based PARP Inhibitors:

  • Veliparib (ABT-888): A potent inhibitor of both PARP-1 and PARP-2, Veliparib has been extensively studied in clinical trials, often in combination with chemotherapy, for various solid tumors.[7]

  • Olaparib (AZD2281): One of the first PARP inhibitors to receive FDA approval, Olaparib has demonstrated significant efficacy in patients with BRCA-mutated ovarian, breast, and pancreatic cancers.[8]

  • Rucaparib (AG-014699): Another FDA-approved PARP inhibitor, Rucaparib is used for the treatment of recurrent ovarian cancer in patients with BRCA mutations.[7]

The efficacy of these inhibitors is underscored by their ability to induce "PARP trapping," where the inhibited PARP enzyme remains bound to DNA, leading to the formation of double-strand breaks during replication, which are particularly cytotoxic to cancer cells with deficient homologous recombination repair.[9]

PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP Recruits BER Base Excision Repair PARP->BER Initiates Replication_Fork Replication Fork Collapse PARP->Replication_Fork Trapped PARP leads to Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP Inhibits & Traps DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB BRCA_deficient BRCA-Deficient Cancer Cell DNA_DSB->BRCA_deficient Lethal in Apoptosis Apoptosis BRCA_deficient->Apoptosis

Caption: Benzamide PARP inhibitors block DNA repair, leading to cell death in BRCA-deficient cancers.

Beyond HDAC and PARP: Emerging Mechanisms of Action

While HDAC and PARP inhibition are the most prominent mechanisms, the versatility of the benzamide scaffold has led to the discovery of derivatives with other anticancer activities.

  • Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[10] By binding to the colchicine binding site of β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

  • Induction of Oxidative Stress: Some novel benzamide derivatives have been shown to exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS).[11] This leads to mitochondrial membrane potential collapse and caspase-dependent apoptosis.[11]

  • Inhibition of ABCG2 Transporter: The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a major mechanism of multidrug resistance (MDR) in cancer. A novel benzamide derivative, VKNG-2, has been shown to reverse MDR by inhibiting the efflux function of the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs.[12]

Comparative Efficacy of Benzamide Derivatives

The following table summarizes the in vitro efficacy of representative benzamide derivatives against various cancer cell lines.

CompoundTargetCancer Cell LineIC50Reference
HDAC Inhibitors
Entinostat (MS-275)HDAC1-3VariousVaries by cell line[2]
Compound 7jHDAC1-3MCF-7, T47DPotent Inhibition[4]
PARP Inhibitors
OlaparibPARP-1/2BRCA-mutated cells5 nM[8]
RucaparibPARP-1/2BRCA-mutated cells7 nM[8]
VeliparibPARP-1/2VariousVaries by cell line[7]
Tubulin Inhibitors
Compound 16f (MY-1121)TubulinSMMC-7721, HuH-789.42 nM, 91.62 nM[10]
Other Mechanisms
BJ-13ROS InductionGastric cancer cellsPotent activity[11]

Experimental Protocols for Evaluating Benzamide Derivatives

The following are standard, detailed protocols for assessing the anticancer activity of benzamide derivatives in a research setting.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzamide derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the benzamide derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Assay_Workflow Start Start: Treat Cells with Benzamide Derivative Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptotic Cell Population Analyze->End

Sources

Assessing the Selectivity Profile of 4-amino-N-isopropylbenzamide: A Comparative Guide to De-risking a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Unknown with 4-amino-N-isopropylbenzamide

In the landscape of drug discovery, the journey of a novel chemical entity from a mere structure to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity – the degree to which it interacts with its intended biological target versus unintended off-targets. A highly selective compound promises efficacy with minimal side effects, whereas a non-selective one can lead to unforeseen toxicities and late-stage clinical failures.

This guide addresses the compound 4-amino-N-isopropylbenzamide , a molecule for which, as of the time of this writing, there is no publicly available data regarding its biological activity or selectivity profile[1][2]. The absence of prior art necessitates a systematic and rigorous approach to characterize its interactions within the complex cellular milieu. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously assess the selectivity profile of this novel compound. We will not only present a series of robust experimental protocols but also delve into the rationale behind these choices, ensuring a self-validating and scientifically sound investigation. Our approach is grounded in the principle of moving from broad, unbiased screening to focused, quantitative validation, a strategy that maximizes the potential for discovery while mitigating risks.

The Initial Approach: Hypothesis Generation through Structural Analogy

Given the novelty of 4-amino-N-isopropylbenzamide, our first step is to generate a testable hypothesis about its potential target class. This can be achieved by examining its chemical structure for moieties or scaffolds present in known bioactive compounds. The benzamide functional group is a common feature in a wide array of approved drugs and clinical candidates, suggesting a broad range of potential targets. For instance, the N-isopropylbenzamide substructure is found in various compounds with diverse biological activities[3][4][5].

A preliminary analysis of the 4-amino-N-isopropylbenzamide structure reveals features that could suggest interactions with several target families, including but not limited to G-protein coupled receptors (GPCRs), kinases, and other enzymes. The primary amino group and the amide linkage provide hydrogen bonding capabilities, while the isopropyl group and the benzene ring contribute to hydrophobic interactions.

Therefore, a rational starting point is to perform a broad, unbiased screen against a panel of common drug targets. This initial screen will act as a "triage," identifying potential areas of biological activity for more focused investigation.

A Tiered Strategy for Selectivity Profiling

We propose a three-tiered approach to systematically elucidate the selectivity profile of 4-amino-N-isopropylbenzamide. This strategy is designed to be resource-efficient, starting with broad, cost-effective screens and progressing to more complex and targeted assays for the most promising interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: In-Cellulo Target Engagement & Off-Target Profiling T1_Broad Broad Target Screen (e.g., Kinase Panel, GPCR Panel) T2_IC50 IC50/EC50 Determination T1_Broad->T2_IC50 Identified 'Hits' T1_Pheno Phenotypic Screening (e.g., Cell Viability Assays) T1_Pheno->T1_Broad Informs Target Class for Screening T2_Binding Direct Binding Assays (e.g., Radioligand Binding) T2_IC50->T2_Binding Potent Hits T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_Binding->T3_CETSA Confirmed Binders T3_Safety Safety Panel Screening (e.g., hERG, CYPs) T3_CETSA->T3_Safety Validated On-Target Engagement

Figure 1: A tiered workflow for assessing the selectivity profile of a novel compound.

Tier 1: Broad Screening for Initial Target Identification

The primary objective of Tier 1 is to cast a wide net to identify potential biological targets. This is best achieved through a combination of biochemical and phenotypic screens.

Given the prevalence of kinases as drug targets, a broad kinase panel screen is a prudent starting point[6][7]. Many commercial vendors offer screening services against hundreds of kinases.

  • Rationale: This approach provides a rapid and comprehensive overview of the compound's interaction with a large and diverse family of enzymes. A "hit" in a kinase screen is typically defined as a certain percentage of inhibition at a fixed compound concentration (e.g., >50% inhibition at 10 µM).

Similarly, screening against a panel of GPCRs using radioligand binding assays can reveal potential interactions with this major class of drug targets[8][9].

In parallel with biochemical screening, it is valuable to assess the compound's effect on cell viability across a panel of diverse cancer cell lines[10][11].

  • Rationale: A potent cytotoxic effect in a specific cell line can provide clues about the compound's mechanism of action. For example, if the compound is active against cell lines known to be dependent on a particular signaling pathway, it can help prioritize follow-up studies on targets within that pathway.

Tier 2: Hit Confirmation and Quantitative Analysis

Any "hits" identified in Tier 1 must be rigorously validated and quantified in Tier 2.

For any enzyme inhibition or cellular activity observed, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Rationale: This provides a quantitative measure of the compound's potency, which is crucial for comparing it to other compounds and for guiding structure-activity relationship (SAR) studies.

To confirm a direct interaction between the compound and a putative target, a direct binding assay is essential. Radioligand binding assays are considered the gold standard for this purpose[8][9].

  • Rationale: These assays measure the affinity of the compound for its target, typically expressed as the dissociation constant (Kd) or the inhibitory constant (Ki)[8]. A low Kd or Ki value indicates a high binding affinity.

Table 1: Hypothetical Tier 1 and Tier 2 Data for 4-amino-N-isopropylbenzamide

Assay TypeTarget/Cell LineResultPotency (IC50/Ki)
Tier 1
Kinase Panel (10 µM)Kinase A95% Inhibition-
Kinase B60% Inhibition-
Kinase C5% Inhibition-
Cell ViabilityCell Line X80% Growth Inhibition-
Tier 2
Kinase InhibitionKinase A-50 nM
Kinase B-1.2 µM
Radioligand BindingKinase A-45 nM
Tier 3: In-Cellulo Target Engagement and Off-Target Profiling

The final tier of our assessment focuses on confirming that the compound interacts with its intended target within a cellular context and evaluating its potential for off-target liabilities.

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues[12][13][14]. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature[13][15].

  • Rationale: A positive thermal shift in the presence of the compound provides strong evidence of target engagement in a physiologically relevant environment. This is a critical step to bridge the gap between biochemical activity and cellular effects[16][17].

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift (ΔTm) D->E

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

To de-risk the compound for potential toxicities, it is essential to screen it against a panel of targets known to be associated with adverse drug reactions. This typically includes:

  • hERG potassium channel: Inhibition of this channel can lead to cardiac arrhythmias.

  • Cytochrome P450 (CYP) enzymes: Inhibition of these enzymes can cause drug-drug interactions.

  • A panel of other receptors, ion channels, and transporters.

  • Rationale: Early identification of potential safety liabilities allows for medicinal chemistry efforts to mitigate these effects or for the early termination of unpromising compounds[18][19].

Table 2: Hypothetical Tier 3 Data for 4-amino-N-isopropylbenzamide

Assay TypeTargetResult
CETSAKinase AΔTm = +5.2 °C
hERG Channel AssayhERGIC50 > 30 µM
CYP Inhibition PanelCYP3A4IC50 = 15 µM
CYP2D6IC50 > 30 µM

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed, step-by-step protocols for key assays mentioned in our tiered strategy.

Protocol: Radioligand Binding Assay (Competition)

This protocol is adapted from standard methodologies and is designed to determine the binding affinity (Ki) of 4-amino-N-isopropylbenzamide for a putative target receptor[8][9][20][21].

  • Preparation of Cell Membranes:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Cell membrane preparation (e.g., 20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., ³H-labeled standard).

      • Varying concentrations of 4-amino-N-isopropylbenzamide (or a known non-labeled ligand for control).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibition of a specific kinase by 4-amino-N-isopropylbenzamide[6][22][23][24].

  • Reagents and Setup:

    • Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or protein), and MgCl₂.

    • Prepare serial dilutions of 4-amino-N-isopropylbenzamide.

    • Use a known inhibitor of the target kinase as a positive control.

  • Kinase Reaction:

    • In a 96-well plate, add the purified kinase enzyme to each well.

    • Add the different concentrations of 4-amino-N-isopropylbenzamide or controls.

    • Initiate the kinase reaction by adding the reaction buffer containing ATP and the substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • There are several methods to detect kinase activity:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction. Lower kinase activity results in more remaining ATP and a stronger luminescent signal.

      • Fluorescence/FRET-based Assays: Use a fluorescently labeled substrate and a phospho-specific antibody to detect the phosphorylated product.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. For 4-amino-N-isopropylbenzamide, a molecule with no existing biological data, a systematic and multi-faceted approach is not just recommended, but essential. The tiered strategy outlined in this guide, progressing from broad screening to in-depth cellular characterization, provides a robust framework for elucidating its on-target potency and off-target liabilities.

By adhering to rigorous, well-validated protocols and by thoughtfully interpreting the resulting data, researchers can build a comprehensive selectivity profile for 4-amino-N-isopropylbenzamide. This profile will be instrumental in making informed decisions about the compound's future, whether it be advancing it as a promising lead, using it as a chemical probe to investigate biological pathways, or discontinuing its development due to an unfavorable selectivity profile. Ultimately, this disciplined approach to characterization is what transforms a novel chemical entity from an unknown into a well-understood tool with the potential for therapeutic impact.

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A Comparative Guide to the Reproducible Synthesis and Analysis of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide offers an in-depth, comparative analysis of the synthesis and characterization of 4-amino-N-isopropylbenzamide, a novel compound with potential pharmacological applications. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for ensuring the reliability and reproducibility of your experimental workflow. We will explore the synthesis of 4-amino-N-isopropylbenzamide and compare its analytical profile with the structurally similar, non-aminated analog, N-isopropylbenzamide. This comparison will highlight the critical parameters that govern experimental success and data integrity.

The Imperative of Reproducibility in Chemical Synthesis

The synthesis of novel chemical entities is often fraught with challenges that can impact reproducibility. Factors such as reagent purity, reaction conditions, and work-up procedures can all introduce variability.[1] Automated synthesis platforms are emerging as a powerful tool to enhance reproducibility by minimizing human error and enabling precise control over reaction parameters.[1] This guide emphasizes a meticulous approach to experimental design and execution, ensuring that the described protocols are self-validating systems.

Synthesis of 4-amino-N-isopropylbenzamide: A Reproducible Protocol

The synthesis of 4-amino-N-isopropylbenzamide can be reliably achieved via the Schotten-Baumann reaction, a classic method for forming amides from amines and acyl chlorides.[2][3] A critical consideration for this specific synthesis is the bifunctional nature of the starting material, 4-aminobenzoyl chloride, which contains both a reactive acyl chloride and a nucleophilic amino group. To prevent self-polymerization, it is crucial to use the hydrochloride salt of 4-aminobenzoyl chloride.[4]

Experimental Protocol: Synthesis of 4-amino-N-isopropylbenzamide

Materials:

  • 4-Aminobenzoyl chloride hydrochloride

  • Isopropylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.0 equivalent) in dichloromethane (50 mL).

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the isopropylamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.5 equivalents) to the amine solution.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[4]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 4-amino-N-isopropylbenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Solution Dissolve Isopropylamine in Dichloromethane Reaction Mixture Combine Amine and Base Solutions Cool to 0-5°C Amine Solution->Reaction Mixture Base Solution Prepare 10% aq. NaOH Base Solution->Reaction Mixture Acyl Chloride Solution Dissolve 4-Aminobenzoyl Chloride HCl in Dichloromethane Addition Dropwise Addition of Acyl Chloride Solution Acyl Chloride Solution->Addition Reaction Mixture->Addition Stirring Stir at Room Temperature for 2-4 hours Addition->Stirring Extraction Sequential Washes: 1M HCl, NaHCO₃, Brine Stirring->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Isolation Filter and Concentrate Drying->Isolation Purification Recrystallization Isolation->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of 4-amino-N-isopropylbenzamide.

Comparative Analysis: 4-amino-N-isopropylbenzamide vs. N-isopropylbenzamide

To provide a robust analytical comparison, we will synthesize N-isopropylbenzamide using a similar Schotten-Baumann protocol, starting from benzoyl chloride and isopropylamine. The absence of the amino group on the benzoyl chloride simplifies the procedure as the hydrochloride salt is not required.

Comparative Synthetic Protocols
Step4-amino-N-isopropylbenzamideN-isopropylbenzamideRationale for Differences
Starting Acyl Chloride 4-Aminobenzoyl chloride hydrochlorideBenzoyl chlorideThe hydrochloride salt of the amino-functionalized acyl chloride is used to prevent self-polymerization.[4]
Reaction Conditions Biphasic (Dichloromethane/Water), 0-5°C then RTBiphasic (Dichloromethane/Water), 0-5°C then RTConsistent conditions are maintained for a fair comparison of reactivity.
Work-up Sequential washes with acid, base, and brineSequential washes with acid, base, and brineStandard procedure to remove unreacted starting materials and byproducts.
Purification RecrystallizationRecrystallizationA common and effective method for purifying solid amide products.
Predicted vs. Experimental Characterization Data

The following table compares the expected analytical data for the newly synthesized 4-amino-N-isopropylbenzamide with the known experimental data for N-isopropylbenzamide.

Analytical Technique4-amino-N-isopropylbenzamide (Predicted)N-isopropylbenzamide (Experimental)Key Differences and Interpretations
¹H NMR (CDCl₃, ppm) δ 7.6-7.7 (d, 2H), 6.6-6.7 (d, 2H), 6.0-6.2 (br s, 1H, NH), 4.1-4.3 (m, 1H, CH), 3.8-4.0 (br s, 2H, NH₂), 1.2-1.3 (d, 6H, CH₃)δ 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H), 6.12 (br s, 1H, NH), 4.32–4.20 (m, 1H, CH), 1.23 (d, 6H, CH₃)The upfield shift of the aromatic protons (6.6-6.7 ppm) is due to the electron-donating effect of the amino group.[5] The broad singlet for the NH₂ protons is also a key diagnostic feature.[6]
¹³C NMR (CDCl₃, ppm) δ 167 (C=O), 150 (C-NH₂), 129 (Ar-CH), 125 (Ar-C), 114 (Ar-CH), 42 (CH), 23 (CH₃)δ 166.7 (C=O), 134.9 (Ar-C), 131.1 (Ar-CH), 128.4 (Ar-CH), 126.8 (Ar-CH), 41.8 (CH), 22.7 (CH₃)The C-NH₂ carbon signal is significantly shifted downfield. The aromatic carbon signals are also altered due to the electronic effect of the amino group.
FTIR (cm⁻¹) 3450-3300 (N-H stretch, NH₂), 3300-3200 (N-H stretch, amide), 1630 (C=O stretch), 1620 (N-H bend, NH₂), 1540 (N-H bend, amide)3290 (N-H stretch, amide), 1630 (C=O stretch), 1540 (N-H bend, amide)The presence of two N-H stretching bands for the primary aromatic amine is a key distinguishing feature.[7][8][9] The N-H bending vibration of the primary amine is also observable.[7]
Mass Spec (EI, m/z) 178 (M⁺), 163 ([M-CH₃]⁺), 120 ([M-C₃H₆N]⁺), 92 ([H₂NC₆H₄]⁺)163 (M⁺), 148 ([M-CH₃]⁺), 120 ([M-C₃H₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)The molecular ion peak at m/z 178 corresponds to the molecular weight of 4-amino-N-isopropylbenzamide. The fragmentation pattern will be influenced by the presence of the amino group, leading to characteristic fragments.[10][11]

Ensuring Reproducibility: Validation of Analytical Methods

To ensure the integrity of the characterization data, the analytical methods themselves must be validated.[12][13] For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Validation Protocol

A robust HPLC method should be validated for specificity, linearity, accuracy, precision, and range.[14][15]

  • Specificity: The ability of the method to separate the analyte from potential impurities and degradation products. This is typically assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of the test results to the true value. This is evaluated by analyzing samples with known amounts of the analyte (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualization of the Analytical Validation Process

G Method Development Method Development Specificity Specificity (Analyte vs. Impurities) Method Development->Specificity Linearity Linearity (Concentration vs. Response) Specificity->Linearity Accuracy Accuracy (Recovery of Known Amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range (Quantifiable Limits) Precision->Range Validated Method Validated Method Range->Validated Method

Caption: Key parameters for HPLC method validation.

Conclusion: A Framework for Trustworthy Research

This guide provides a comprehensive framework for the reproducible synthesis and analysis of 4-amino-N-isopropylbenzamide. By adopting a meticulous approach to experimental design, execution, and analytical validation, researchers can ensure the integrity and reliability of their findings. The comparative analysis with N-isopropylbenzamide underscores the importance of understanding the structural and electronic effects of functional groups on the chemical and physical properties of a molecule. Ultimately, a commitment to reproducibility is a commitment to the advancement of science and the development of safe and effective therapeutics.

References

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Navigating the Void: A Comparative Bioactivity Analysis Framework for 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-amino-N-isopropylbenzamide is a chemical entity with a defined structure but a conspicuous absence of publicly available bioactivity data.[1][2] This guide addresses this critical knowledge gap by proposing a structured, multi-tiered experimental framework for its initial bioactivity screening and comparative analysis. We will outline a logical progression of assays, from broad cytotoxicity and antimicrobial screening to more targeted enzymatic and receptor-based evaluations. The experimental designs are informed by the known activities of structurally analogous compounds, providing a rationale-driven approach to uncovering the pharmacological potential of this understudied molecule. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to characterize novel chemical entities.

Introduction: The Case for Characterization

The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory and antitumor properties.[3] 4-amino-N-isopropylbenzamide, with its characteristic 4-amino group and an N-isopropyl substituent, presents a unique variation on this theme. However, a thorough review of scientific literature and chemical databases reveals a significant lack of biological characterization.[1] This absence of data represents a missed opportunity for potential therapeutic discovery.

This guide provides a systematic approach to de-orphanize 4-amino-N-isopropylbenzamide. We will establish a baseline for its biological activity by comparing it against well-characterized compounds sharing structural similarities. The proposed workflow is designed to be self-validating, with built-in controls and clear decision points for subsequent, more focused investigations.

Structurally-Guided Hypothesis Generation

The design of our screening cascade is not arbitrary. It is predicated on the known bioactivities of compounds that share key structural motifs with 4-amino-N-isopropylbenzamide.

  • The 4-Aminobenzamide Core: The presence of the 4-aminobenzamide core is significant. For instance, Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), a well-known antiarrhythmic drug, also demonstrates antibacterial properties, particularly against Gram-positive bacteria.[4][5] This provides a strong rationale for including antimicrobial screening in our initial panel.

  • The N-Isopropylbenzamide Moiety: While data on 4-amino-N-isopropylbenzamide is scarce, related N-substituted benzamides offer clues. For example, a technical guide for the novel compound 4-isopropyl-N-(4-methylbenzyl)benzamide hypothesizes several potential mechanisms based on its structural components. These include inhibition of tubulin polymerization, butyrylcholinesterase (BChE) inhibition, and modulation of soluble epoxide hydrolase (sEH) or peroxisome proliferator-activated receptor γ (PPARγ).[6] These hypotheses, derived from a related structural class, provide a logical starting point for targeted enzymatic and cellular assays.

Based on these observations, our initial investigation will focus on three key areas:

  • General Cytotoxicity: To establish a baseline for cellular tolerance and potential anticancer activity.

  • Antimicrobial Activity: To explore the potential suggested by the 4-aminobenzamide core.

  • Enzymatic Inhibition: To test the hypotheses generated from structurally similar N-substituted benzamides.

Proposed Experimental Workflow

The following workflow provides a tiered approach to characterizing the bioactivity of 4-amino-N-isopropylbenzamide.

experimental_workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Exploration cluster_2 Tier 3: In-depth Analysis start Compound of Interest (4-amino-N-isopropylbenzamide) cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, A549) start->cytotoxicity Evaluate general toxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial Assess antibacterial/ antifungal activity enzyme_inhibition Enzyme Inhibition Assays (e.g., BChE, sEH) cytotoxicity->enzyme_inhibition If cytotoxic, investigate apoptotic pathways receptor_binding Receptor Binding/Reporter Assays (e.g., PPARγ) cytotoxicity->receptor_binding If non-cytotoxic, explore metabolic modulation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) antimicrobial->pathway_analysis If active, determine mechanism of action enzyme_inhibition->pathway_analysis Confirm target engagement in cells receptor_binding->pathway_analysis Confirm target engagement in cells

Caption: Tiered experimental workflow for the bioactivity characterization of 4-amino-N-isopropylbenzamide.

Detailed Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for the proposed Tier 1 screening assays and templates for presenting the resulting data.

Experiment 1: Cytotoxicity Screening using MTT Assay
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It provides a robust and high-throughput method to determine the cytotoxic potential of a compound against a panel of cancer cell lines. This initial screen will help determine if 4-amino-N-isopropylbenzamide has potential as an anti-cancer agent and will establish a concentration range for subsequent cell-based assays.

  • Protocol:

    • Cell Culture: Culture human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (A549) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10 mM stock solution of 4-amino-N-isopropylbenzamide and a comparator compound (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Data Presentation Table:

CompoundCell LineIC₅₀ (µM) ± SD
4-amino-N-isopropylbenzamideHepG2Experimental Data
4-amino-N-isopropylbenzamideA549Experimental Data
Doxorubicin (Control)HepG2Experimental Data
Doxorubicin (Control)A549Experimental Data
Experiment 2: Antimicrobial Susceptibility Testing
  • Rationale: Based on the known antibacterial activity of the structurally related procainamide[4], it is prudent to screen 4-amino-N-isopropylbenzamide for antimicrobial effects. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Bacterial Strains: Use Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 4-amino-N-isopropylbenzamide (and a positive control antibiotic like Ciprofloxacin) in Mueller-Hinton Broth (MHB) to obtain a concentration range from 256 µg/mL to 0.5 µg/mL.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Presentation Table:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
4-amino-N-isopropylbenzamideExperimental DataExperimental Data
Procainamide (Comparator)Experimental DataExperimental Data
Ciprofloxacin (Control)Experimental DataExperimental Data

Proposed Tier 2 Investigations and Beyond

Should the initial screening yield positive results, the following Tier 2 and 3 experiments would be logical next steps:

  • Butyrylcholinesterase (BChE) Inhibition Assay: If cytotoxicity is low, an Ellman's assay could be employed to determine if 4-amino-N-isopropylbenzamide inhibits BChE, a plausible target based on related benzamides.[6]

  • PPARγ Reporter Assay: A cell-based reporter assay could assess the compound's ability to activate or inhibit the PPARγ receptor, another hypothesized target.[6]

  • Mechanism of Action Studies: For compounds showing significant antimicrobial or cytotoxic activity, further studies such as membrane permeability assays (for antimicrobial) or apoptosis assays (for cytotoxicity) would be warranted to elucidate the mechanism of action.

Conclusion

The current lack of bioactivity data for 4-amino-N-isopropylbenzamide represents a significant gap in our understanding of this molecule's potential. The structured, hypothesis-driven approach outlined in this guide provides a clear and scientifically rigorous path forward. By systematically evaluating its cytotoxic, antimicrobial, and potential enzymatic-inhibitory properties in comparison to structurally relevant compounds, we can efficiently and effectively characterize its biological profile. This foundational work is essential for unlocking any latent therapeutic potential held by 4-amino-N-isopropylbenzamide and for guiding future medicinal chemistry efforts.

References

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A Comprehensive Framework for the Evaluation of Novel N-benzylbenzamide Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust, multi-tiered framework for the systematic evaluation of novel N-benzylbenzamide derivatives. Designed for researchers in drug discovery and development, this document moves beyond a simple checklist, offering a logically sequenced, experimentally validated pathway from initial hit identification to preclinical candidate selection. We will delve into the rationale behind experimental choices, ensuring that each step provides critical data to inform go/no-go decisions.

The N-benzylbenzamide scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. The versatility of this scaffold necessitates a flexible yet rigorous evaluation framework to identify and optimize promising lead compounds for specific therapeutic indications.

The Evaluation Funnel: A Strategic Overview

A successful evaluation campaign is structured as a funnel, where a large number of initial compounds are progressively filtered through increasingly complex and resource-intensive assays. This approach ensures that only the most promising candidates advance, maximizing efficiency and conserving resources.

cluster_0 Phase 1: High-Throughput Screening & Hit Validation cluster_1 Phase 2: Lead Optimization & Selectivity Profiling cluster_2 Phase 3: In Vivo Proof-of-Concept A Primary Target-Based or Phenotypic Screening B Dose-Response & IC50/EC50 Determination A->B Active 'Hits' C Secondary & Orthogonal Assays B->C Validated 'Hits' D Selectivity & Off-Target Profiling C->D E In Vitro ADME/Tox Assays D->E F Pharmacokinetic (PK) Studies E->F Optimized 'Leads' G Efficacy in Disease-Relevant Animal Models F->G H Preliminary Toxicology G->H I Candidate Selection H->I Preclinical Candidate

Caption: High-level overview of the N-benzylbenzamide evaluation framework.

Phase 1: Primary Screening and Hit Identification

The initial goal is to efficiently screen a library of novel N-benzylbenzamide derivatives to identify "hits" that exhibit the desired biological activity. The choice of primary assay is critical and depends on the therapeutic hypothesis.

Target-Based vs. Phenotypic Screening
  • Target-Based Screening: This approach is employed when a specific molecular target (e.g., an enzyme, receptor) is known or hypothesized. For instance, many N-benzylbenzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs). In this case, an in vitro HDAC enzymatic assay would be the primary screen. The advantage is a clear mechanistic starting point.

  • Phenotypic Screening: This method is used when the molecular target is unknown or when the goal is to identify compounds that produce a desired effect in a cellular or organismal context (e.g., induction of apoptosis in cancer cells, reduction of inflammatory cytokine production). This approach is often more complex but can uncover novel mechanisms of action.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of N-benzylbenzamide derivatives against a specific HDAC enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor developer solution

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • Test N-benzylbenzamide derivatives dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted compounds or controls. Include wells with buffer and DMSO as negative controls.

  • Add 25 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and generate the fluorescent signal by adding 50 µL of the developer solution to each well.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Hit Selection

Hits are typically defined as compounds that exhibit a certain threshold of activity in the primary assay (e.g., >50% inhibition at a 10 µM concentration). These hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50).

Table 1: Example Primary Screening Data for Novel N-benzylbenzamide Derivatives

Compound IDStructure% Inhibition @ 10 µM (HDAC1)IC50 (µM)
NBB-001[Structure]92.5 ± 3.10.85
NBB-002[Structure]15.2 ± 2.5> 50
NBB-003[Structure]78.9 ± 4.22.10
Control (TSA)N/A98.7 ± 1.50.02

From this data, NBB-001 and NBB-003 would be selected as "hits" for further validation due to their significant inhibitory activity and sub-micromolar to low micromolar potency.

Phase 2: Lead Optimization and Selectivity Profiling

Once potent hits are identified, the focus shifts to optimizing their properties and ensuring they are selective for the intended target.

Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing a series of analogues of the hit compounds to understand how chemical modifications affect their activity. This iterative process aims to improve potency, selectivity, and drug-like properties.

cluster_0 Iterative Optimization Cycle A Initial 'Hit' (e.g., NBB-001) B Chemical Synthesis of Analogues A->B C Biological Screening (Potency & Selectivity) B->C D SAR Analysis C->D E Improved 'Lead'? D->E E->B No, Iterate F Optimized Lead for In Vivo Studies E->F Yes

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Selectivity Profiling

A crucial step is to determine if the compound inhibits other related targets. For an HDAC inhibitor, this would involve testing against a panel of different HDAC isoforms. A selective compound is generally preferred as it is less likely to cause off-target side effects.

Table 2: HDAC Isoform Selectivity Profile

Compound IDIC50 (µM) HDAC1IC50 (µM) HDAC2IC50 (µM) HDAC3IC50 (µM) HDAC6
NBB-0010.851.1015.80.95
NBB-003-opt0.500.6525.245.1
Control (TSA)0.020.030.020.01

In this example, NBB-003-opt (an optimized version of NBB-003) shows improved potency against HDAC1/2 and significantly better selectivity against HDAC6 compared to the original hit, NBB-001.

In Vitro ADME/Tox

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential to avoid late-stage failures. Key assays include:

  • Metabolic Stability: Using liver microsomes or hepatocytes to predict how quickly the compound will be metabolized in the body.

  • Aqueous Solubility: Poor solubility can hinder absorption and formulation.

  • Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict passive diffusion across cell membranes.

  • Cytotoxicity: Testing against non-cancerous cell lines (e.g., NIH/3T3) to assess general toxicity.

Phase 3: In Vivo Proof-of-Concept

Compounds that demonstrate high potency, good selectivity, and favorable in vitro ADME/Tox properties are advanced to in vivo studies.

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to understand how the drug is absorbed, distributed, metabolized, and excreted by a living organism. A typical study involves administering the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous) and measuring the drug concentration in blood plasma over time. Key parameters derived include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life of the drug in the body.

Efficacy in Disease-Relevant Animal Models

The optimized lead compound must be tested in an animal model that recapitulates key aspects of the human disease. For an anticancer N-benzylbenzamide derivative, this would typically involve a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Mouse Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a lead compound in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., HCT116, A549)

  • Lead compound (NBB-003-opt) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Standard-of-care chemotherapy agent as a positive control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant 1-5 million cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle control, NBB-003-opt at 25 mg/kg, Positive control).

  • Administer the treatment daily (or as determined by PK studies) via oral gavage.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume is calculated as (Length x Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a pre-defined size), euthanize the mice and excise the tumors.

  • Weigh the excised tumors and process for further analysis (e.g., histology, biomarker analysis).

Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

This framework provides a systematic and evidence-based approach to the evaluation of novel N-benzylbenzamide derivatives. By integrating target-based and phenotypic screening, iterative SAR, and early ADME/Tox profiling, researchers can efficiently identify and optimize lead compounds. The final validation in relevant in vivo models provides the crucial proof-of-concept necessary to advance a compound towards clinical development. Adherence to this rigorous, multi-parameter evaluation process significantly increases the probability of success in the long and challenging path of drug discovery.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel N-Benzylbenzamide Derivatives as Potent Histone Deacetylase (HDAC) Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules. Source: Current Medicinal Chemistry URL: [Link]

  • Title: A guide to the validation of targets for translational medicine. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The use of animal models in developing targeted cancer therapies. Source: Nature Reviews Cancer URL: [Link]

  • Title: High-Throughput Screening: A Powerful Approach to Drug Discovery. Source: The Journal of the American Society for Experimental NeuroTherapeutics URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-amino-N-isopropylbenzamide, a compound commonly used in research and development.[1] As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Before handling 4-amino-N-isopropylbenzamide, it is crucial to be fully aware of its potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

A thorough risk assessment should be conducted before any procedure involving this chemical. This involves evaluating the quantities being used, the potential for exposure, and the available control measures.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. When handling 4-amino-N-isopropylbenzamide, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[4] It is critical to dispose of contaminated gloves immediately after use.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working with the solid form of the chemical outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[4]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All contaminated materials, including absorbents and cleaning materials, must be disposed of as hazardous waste.

Emergency First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[7][8] If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[7] Do NOT induce vomiting.[5] Call a poison control center or seek immediate medical attention.[5]

Proper Disposal Protocol

The disposal of 4-amino-N-isopropylbenzamide must be managed as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9]

Step-by-Step Disposal Workflow
  • Waste Segregation: Do not mix 4-amino-N-isopropylbenzamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][9]

  • Waste Collection:

    • Solid Waste: Collect solid 4-amino-N-isopropylbenzamide waste, including any contaminated materials like weighing paper or pipette tips, in a designated, sealed, and clearly labeled waste container.[4]

    • Liquid Waste (Solutions): Collect solutions containing 4-amino-N-isopropylbenzamide in a leak-proof, screw-cap container that is compatible with the solvent.[4]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 4-amino-N-isopropylbenzamide" and the approximate concentration if in solution.[4] The date of waste generation should also be included.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10] The storage area should be cool and dry.[10]

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4] The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal contractor.[4]

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-N-isopropylbenzamide.

A Waste Generation (Solid or Liquid) B Is the waste in solid or liquid form? A->B C Solid Waste (e.g., powder, contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in a labeled, sealed container for solid hazardous waste. C->E F Collect in a labeled, sealed, and compatible container for liquid hazardous waste. D->F G Store in a designated hazardous waste accumulation area. E->G F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I EHS arranges for disposal via a licensed hazardous waste contractor. H->I

Caption: Disposal workflow for 4-amino-N-isopropylbenzamide.

Regulatory Compliance

All handling and disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the Hazard Communication Standard, which requires employers to inform employees about the chemical hazards in their workplace.[13] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable regulations.

References

  • PubChem. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • PubChem. N-Isopropylbenzamide | C10H13NO | CID 79503. [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • USDA ARS. Chemical Hygiene Plan. [Link]

  • US EPA. Hazardous Waste. [Link]

  • Wittenberg University. Handling Chemicals - Chemistry. [Link]

  • US EPA. Hazardous Waste Characteristics. [Link]

  • US EPA. Management of Hazardous Waste Pharmaceuticals. [Link]

  • US EPA. Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

Navigating the Safe Handling of 4-amino-N-isopropylbenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-amino-N-isopropylbenzamide. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Assessment of 4-amino-N-isopropylbenzamide

4-amino-N-isopropylbenzamide (CAS No. 774-67-4) is a solid aromatic amine derivative. A thorough risk assessment is the foundation of a safe handling protocol. The primary hazards associated with this compound, as identified in safety data sheets, are:

  • Acute Oral Toxicity: The substance is harmful if swallowed[1].

  • Serious Eye Irritation: Direct contact can cause significant eye irritation[1].

While not classified as a skin irritant, absorption through the skin is a potential route of exposure for aromatic amines, which can lead to systemic effects[2]. Therefore, minimizing skin contact is a critical precautionary measure.

HazardGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye IrritationCategory 2H319: Causes serious eye irritation

GHS Pictogram:



Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when handling 4-amino-N-isopropylbenzamide. The selection of appropriate PPE is contingent on the scale and nature of the work being performed.

Skin and Body Protection

Lab Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.

Gloves: The choice of glove material is critical for preventing skin contact. While nitrile gloves are common in laboratory settings, for prolonged contact or handling of significant quantities of aromatic amines, more resistant materials are recommended.

Glove MaterialRecommendation for 4-amino-N-isopropylbenzamideJustification
Nitrile Suitable for incidental contact (e.g., handling sealed containers, weighing small quantities).Offers good general chemical resistance and dexterity. However, breakthrough times for aromatic amines can be short[3]. Gloves should be changed immediately upon contamination.
Butyl Rubber Recommended for extended use or when immersion is possible.Provides excellent resistance to a wide range of chemicals, including many polar organics like amines[3].
Viton™ Recommended for high-risk operations or when handling concentrated solutions.Offers superior resistance to aromatic and chlorinated solvents, making it a robust choice for handling aromatic amines.

Operational Protocol for Glove Use:

  • Inspect gloves for any signs of degradation or punctures before each use.

  • For procedures with a high risk of splashing, consider double-gloving.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable.

Level of ProtectionWhen to UseRationale
Safety Glasses with Side Shields Minimum requirement for any work in the laboratory where 4-amino-N-isopropylbenzamide is present.Protects against minor splashes and airborne particles. Must meet ANSI Z87.1 standards.
Chemical Splash Goggles Required when handling solutions or when there is a risk of splashing.Provide a complete seal around the eyes, offering superior protection against chemical splashes from all angles.
Face Shield Required in addition to chemical splash goggles when handling large quantities or during procedures with a significant risk of splashing or explosion.Protects the entire face from chemical splashes and impacts.
Respiratory Protection

Under standard laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required when handling solid 4-amino-N-isopropylbenzamide. However, if there is a potential for aerosolization or if work is being conducted outside of a fume hood, a risk assessment must be performed to determine the need for respiratory protection. In such cases, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans

A safe laboratory environment extends beyond PPE to include well-defined operational and disposal procedures.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All work with 4-amino-N-isopropylbenzamide that has the potential to generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before leaving the laboratory.

Spill Response

In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

Disposal Plan

4-amino-N-isopropylbenzamide and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste containing 4-amino-N-isopropylbenzamide with other waste streams.

  • Containerization: Place solid waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-amino-N-isopropylbenzamide".

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company. Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for aromatic amine waste[4][5].

  • Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

Workflow and Decision Making

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-amino-N-isopropylbenzamide.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Task Evaluation cluster_2 PPE Selection cluster_3 Disposal start Start: Handling 4-amino-N-isopropylbenzamide hazards Primary Hazards: - Harmful if swallowed (H302) - Serious eye irritation (H319) start->hazards task_scale Scale of Work? hazards->task_scale aerosol_risk Risk of Aerosolization? hazards->aerosol_risk splash_risk Risk of Splash? task_scale->splash_risk Small Scale task_scale->splash_risk Large Scale hand_protection Nitrile (Incidental Contact) Butyl/Viton (Extended Contact) task_scale->hand_protection eye_protection Safety Glasses (Low Risk) Chemical Goggles (High Risk) + Face Shield (Large Scale) splash_risk->eye_protection Low splash_risk->eye_protection High aerosol_risk->hand_protection No respiratory_protection NIOSH-approved respirator (if not in fume hood) aerosol_risk->respiratory_protection Yes eye_protection->hand_protection disposal Dispose as Hazardous Waste hand_protection->disposal respiratory_protection->hand_protection

Caption: PPE Selection Workflow for 4-amino-N-isopropylbenzamide.

References

  • 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem. Available at: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. Available at: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC. Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • Amine Disposal For Businesses - Collect and Recycle. Available at: [Link]

  • Disposing Amine Waste | Technology Catalogue. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.